molecular formula C13H21NO3 B1616424 (S)-Albuterol CAS No. 34271-50-6

(S)-Albuterol

Cat. No.: B1616424
CAS No.: 34271-50-6
M. Wt: 239.31 g/mol
InChI Key: NDAUXUAQIAJITI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Albuterol is one of the two enantiomers that constitute the racemic mixture of Albuterol (Salbutamol), a widely used short-acting β2-adrenergic receptor agonist . Unlike its therapeutically active counterpart, (R)-Albuterol, which is responsible for bronchodilation, this compound has a distinct and valuable research profile. It exhibits minimal binding affinity for the β2-adrenergic receptor and does not contribute to the bronchodilatory effects of the racemic drug . The significant research interest in this compound stems from its documented pro-constrictive and pro-inflammatory properties. Studies on human bronchial smooth muscle cells (hBSMCs) show that this compound activates pathways that are antagonistic to the effects of the (R)-enantiomer. It increases the expression and activity of pro-constrictory G i proteins and elevates intracellular free calcium concentration ([Ca2+]i) upon stimulation. Furthermore, it has been demonstrated to activate pro-inflammatory pathways, including phosphatidylinositol 3'-OH-kinase (PI3 kinase) and the transcriptional nuclear factor kappaB (NF-κB) . These characteristics make this compound an essential tool for scientific investigation. Its primary research applications include serving as a negative control in assays studying β2-adrenergic receptor-mediated bronchodilation, probing the mechanisms underlying airway hyperreactivity and inflammation, and examining the long-term impacts and potential drawbacks of chronic racemic albuterol administration . The slower metabolic clearance of the (S)-enantiomer compared to the (R)-form leads to its accumulation, providing a basis for researching its potential role in worsening asthma control with long-term use . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAUXUAQIAJITI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317232
Record name (+)-Salbutamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34271-50-6
Record name (+)-Salbutamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34271-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Albuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034271506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Salbutamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Stereoisomerism of Albuterol and Its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albuterol, a cornerstone in the management of bronchospastic disorders, is administered as a racemic mixture of two stereoisomers: (R)-albuterol and (S)-albuterol. While structurally mirror images, these enantiomers possess profoundly different pharmacological profiles. (R)-albuterol, the eutomer, is responsible for the drug's therapeutic bronchodilatory effects through potent agonism of the β2-adrenergic receptor. In stark contrast, the distomer, this compound, once considered inert, is now implicated in paradoxical bronchospasm, pro-inflammatory responses, and the potential to antagonize the beneficial effects of its R-enantiomer.[1][2] This guide provides a comprehensive technical overview of the stereospecific pharmacology of albuterol, detailing the distinct signaling pathways, comparative pharmacological effects, and the experimental methodologies used to elucidate these differences.

Introduction to Stereoisomerism in Albuterol

Albuterol possesses a single chiral center at the carbon atom bearing the hydroxyl group on the ethylamine (B1201723) side chain. This gives rise to two enantiomers, (R)- and this compound, which are non-superimposable mirror images.

  • (R)-Albuterol (Levalbuterol): The therapeutically active enantiomer, responsible for bronchodilation.[1][3]

  • This compound (Dextroalbuterol): The other enantiomer, which exhibits a distinct and often counterproductive pharmacological profile.[1][2]

Racemic albuterol, the most commonly prescribed formulation, contains an equal 50:50 mixture of these two isomers.[2] The recognition that these enantiomers have different biological activities has led to the development and clinical use of the single-enantiomer formulation, levalbuterol (B1212921).[1][2]

Differential Pharmacodynamics

The pharmacological actions of albuterol are stereospecific, with each enantiomer interacting differently with cellular receptors and signaling pathways.

(R)-Albuterol: The Therapeutic Eutomer

(R)-Albuterol functions as a potent, high-affinity agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly located on airway smooth muscle cells.[3][4][5] The binding affinity of the R-isomer for the β2-receptor is approximately 150 times greater than that of the S-isomer.[3]

Signaling Pathway: Activation of the β2-adrenergic receptor by (R)-albuterol initiates a well-defined signaling cascade:

  • G-Protein Activation: The receptor couples to a stimulatory G-protein (Gs).[6][7][8]

  • Adenylyl Cyclase Activation: The α-subunit of Gs activates the enzyme adenylyl cyclase.[6][7][9]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6][9][10]

  • PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[6][8][9]

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations, inactivation of myosin light-chain kinase, and ultimately, bronchodilation.[7][9][10]

Beyond bronchodilation, (R)-albuterol exhibits anti-inflammatory properties, including the inhibition of mediator release from mast cells and eosinophils.[1]

R_Albuterol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol R_Albuterol (R)-Albuterol B2AR β2-Adrenergic Receptor R_Albuterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Promotes

(R)-Albuterol signaling pathway leading to bronchodilation.
This compound: The Detrimental Distomer

Formerly dismissed as inactive, this compound is now known to possess distinct pharmacological properties that can be detrimental in the context of asthma therapy.[1] It does not activate β2-adrenoceptors and fails to produce bronchodilation.[1][11] Instead, it promotes pro-inflammatory and pro-constrictory pathways.

Detrimental Effects:

  • Increased Bronchial Hyperreactivity: this compound can intensify bronchoconstrictor responses and increase airway hypersensitivity.[1][2]

  • Pro-inflammatory Actions: It has been shown to promote the activation of eosinophils and mast cells, and stimulate the production of IL-4 and histamine.[1][12][13]

  • Antagonism of (R)-Albuterol: Some studies suggest that this compound can oppose the bronchodilatory and bronchoprotective effects of (R)-albuterol.[2][11][14]

Signaling Pathways: The mechanisms of this compound are independent of the β2-receptor pathway and are characterized by:

  • Increased Intracellular Calcium: A primary action of this compound is the elevation of intracellular Ca2+ ([Ca2+]i) in airway smooth muscle cells.[1][12][15][16] This effect is paradoxical to the Ca2+-lowering action of (R)-albuterol.

  • Muscarinic Receptor Interaction: The increase in [Ca2+]i may be mediated by cross-reactivity with muscarinic receptors, leading to the activation of Phospholipase C (PLC) and the generation of inositol-1,4,5-trisphosphate (IP3).[15][16]

  • Pro-inflammatory Cascade: this compound has been shown to activate Phosphatidylinositol 3-kinase (PI3K) and the transcription factor Nuclear Factor-kappa B (NF-κB), key regulators of inflammatory gene expression.[12] It also increases the expression and activity of the inhibitory G-protein (Giα-1).[12]

S_Albuterol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol S_Albuterol This compound Muscarinic_R Muscarinic Receptor (?) S_Albuterol->Muscarinic_R Activates PI3K PI3 Kinase S_Albuterol->PI3K Activates PLC Phospholipase C (PLC) Muscarinic_R->PLC Activates IP3 IP3 PLC->IP3 Generates NFkB NF-κB PI3K->NFkB Activates ER Endoplasmic Reticulum IP3->ER Binds Ca2 [Ca2+]i ↑ ER->Ca2 Releases Ca2+ Contraction Bronchoconstriction Ca2->Contraction Promotes Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Proposed signaling pathways for this compound's adverse effects.

Comparative Pharmacological Data

The distinct actions of the albuterol enantiomers are quantified by their binding affinities and functional potencies.

Parameter(R)-Albuterol (Levalbuterol)This compoundRacemic AlbuterolReference(s)
Primary Target β2-Adrenergic ReceptorMuscarinic Receptors (?); PI3Kβ2-Adrenergic Receptor[3][12][15][16]
Receptor Affinity High affinity for β2-receptorLow to negligible affinity for β2-receptorModerate affinity for β2-receptor[3][17]
Functional Activity Potent BronchodilatorNo bronchodilation; Pro-constrictoryBronchodilator[1][11]
Effect on [Ca2+]i DecreasesIncreasesCan increase[15][16]
Inflammatory Response Anti-inflammatoryPro-inflammatoryMixed/Pro-inflammatory[1][12][13]
Metabolism Rapidly metabolizedMetabolized ~12x slower than (R)-albuterolStereoselective metabolism[1][4][18]

Experimental Protocols

The characterization of albuterol's stereoisomers relies on specific and robust experimental methodologies.

Enantiomeric Separation and Quantification

Objective: To separate and quantify (R)- and this compound from a racemic mixture or biological matrix.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • For plasma/serum: Perform solid-phase extraction (SPE) using C18 cartridges to clean up the sample and concentrate the analytes.[19][20][21]

    • For pharmaceutical formulations: Dissolve the product in the mobile phase to an appropriate concentration.[21]

  • Chromatographic System:

    • Chiral Stationary Phase (CSP): Utilize a column with a chiral selector. Commonly used CSPs for albuterol include teicoplanin-based or α1-acid glycoprotein (B1211001) (AGP) columns.[19][21][22]

    • Mobile Phase: An isocratic mobile phase is typically used. For a teicoplanin-based column, a mixture of methanol, acetic acid, and ammonia (B1221849) (e.g., 1000:5:1, v/v/v) can be effective.[19]

    • Flow Rate: Set to a standard rate, e.g., 0.8-1.0 mL/min.

  • Detection:

    • Mass Spectrometry (LC-MS): For high sensitivity and specificity, especially in biological matrices. Use selected reaction monitoring (SRM) of product ions from the protonated molecular ions.[19]

    • Fluorescence Detection: Can be used after derivatization of the enantiomers to form fluorescent diastereomers.[20]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations for both (R)- and this compound.

    • Calculate the concentration of each enantiomer in the unknown sample by comparing its peak area to the calibration curve.

Experimental_Workflow Sample Racemic Albuterol Sample (Plasma or Formulation) SPE Solid-Phase Extraction (Sample Cleanup) Sample->SPE HPLC Chiral HPLC System (e.g., Teicoplanin Column) SPE->HPLC Inject Separation (R)-Albuterol This compound HPLC->Separation Detector Detection (LC-MS or Fluorescence) Separation->Detector Data Data Acquisition (Chromatogram) Detector->Data Quant Quantification vs. Standard Curve Data->Quant

Workflow for chiral separation and analysis of albuterol.
Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of each albuterol enantiomer for the β2-adrenergic receptor.

Methodology: Radioligand Competition Assay

  • Preparation of Membranes: Prepare cell membrane fractions from a cell line expressing a high density of human β2-adrenergic receptors (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl with MgCl2.

  • Radioligand: Use a high-affinity β-adrenergic receptor radioligand, such as [3H]-dihydroalprenolol or [125I]-cyanopindolol.

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of the radioligand.

    • In parallel tubes, add increasing concentrations of the unlabeled competitor ligand ((R)-albuterol, this compound, or racemic albuterol).

    • Incubate to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assay

Objective: To measure the potency (EC50) and efficacy of each enantiomer in activating the β2-adrenergic receptor signaling pathway.

Methodology: cAMP Accumulation Assay

  • Cell Culture: Use whole cells expressing the β2-adrenergic receptor (e.g., A549 lung epithelial cells or transfected HEK293 cells).

  • Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Stimulation: Treat the cells with increasing concentrations of the agonist ((R)-albuterol, this compound, or racemic albuterol) for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

Clinical and Therapeutic Implications

The distinct pharmacology of albuterol's enantiomers has significant clinical implications. The presence of this compound in racemic mixtures may contribute to the paradoxical bronchospasm and airway hyperreactivity observed in some patients, particularly with frequent use.[1][2] The slower metabolism and preferential retention of this compound in the lung can lead to its accumulation, potentially exacerbating inflammation and counteracting the therapeutic benefits of (R)-albuterol.[1][13][18]

Clinical trials comparing levalbuterol to racemic albuterol have yielded mixed results. Some studies indicate that levalbuterol may offer a better therapeutic ratio, with comparable efficacy at a lower dose and potentially fewer side effects.[2][23][24] One study found that levalbuterol use in the emergency department significantly reduced hospitalizations compared to racemic albuterol.[24] However, other studies have found no significant differences in efficacy or side-effect profiles between the two formulations in the treatment of acute asthma exacerbations.[25][26][27] The choice between racemic albuterol and levalbuterol may depend on patient-specific factors, disease severity, and patterns of use.[18]

Conclusion

The stereoisomers of albuterol are not pharmacologically equivalent. (R)-albuterol is the active eutomer, mediating its therapeutic effects through the canonical β2-adrenergic receptor/cAMP pathway. This compound, the distomer, is not inert and engages in distinct signaling pathways that can lead to pro-inflammatory and pro-constrictory effects, potentially limiting the overall efficacy of the racemic mixture. A thorough understanding of this stereospecific pharmacology is critical for the rational design of new respiratory therapeutics and for optimizing the clinical management of bronchospastic diseases. Further research into the complex interactions of these enantiomers will continue to refine therapeutic strategies for patients with asthma and other obstructive airway diseases.

References

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-Albuterol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Albuterol sulfate (B86663) is the sulfate salt of the (S)-enantiomer of albuterol, a short-acting β2-adrenergic receptor agonist. While the (R)-enantiomer, levalbuterol, is responsible for the bronchodilatory effects of racemic albuterol, the (S)-enantiomer is not considered inert and has been the subject of research due to its potential to exhibit distinct pharmacological activities, including pro-inflammatory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound sulfate, along with detailed experimental protocols and an examination of its role in relevant signaling pathways.

Chemical and Physical Properties

While specific quantitative data for the sulfate salt of the (S)-enantiomer is not extensively available in publicly accessible literature, the properties of racemic albuterol sulfate provide a foundational understanding. It is important to note that the physical properties, such as melting point and solubility, of the individual enantiomer salt may differ from the racemic mixture.

Table 1: Chemical and Physical Properties of Albuterol Sulfate (Racemic)

PropertyValueReference(s)
Appearance White or practically white crystalline powder.[1][1]
Molecular Formula (C₁₃H₂₁NO₃)₂·H₂SO₄[2]
Molecular Weight 576.7 g/mol [2][3]
Melting Point Approximately 180 °C[4]
Solubility Freely soluble in water; slightly soluble in ethanol.[1][2][1][2]
pKa Phenolic group: 9.3; Secondary amine group: 10.3

Pharmacological Properties

This compound is largely considered inactive as a bronchodilator. In contrast to the (R)-enantiomer, which is a potent β2-adrenergic agonist, the (S)-enantiomer has been shown to exhibit pro-inflammatory and pro-constrictory properties in some studies.[5] Research suggests that this compound can activate pro-inflammatory pathways in human bronchial smooth muscle cells.[5]

Signaling Pathways

The therapeutic effects of β2-adrenergic agonists are mediated through the activation of the Gs protein-coupled β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. This compound, however, has been shown to have different effects. Studies have indicated that this compound can lead to an increase in the expression and activity of Gialpha-1 protein, which is associated with pro-constrictory pathways, and a decrease in the activity of the bronchodilatory pathway involving Gs proteins.[5] Furthermore, this compound has been found to activate proinflammatory pathways involving PI3 kinase and NF-kappaB.[5]

G_Protein_Signaling cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs B2AR->Gs Activates Gi Gi B2AR->Gi Activates AC Adenylate Cyclase Gs->AC Stimulates Pro_inflammatory Pro-inflammatory Pathways (PI3K, NF-κB) Gi->Pro_inflammatory Activates cAMP cAMP AC->cAMP Converts ATP to S_Albuterol This compound S_Albuterol->B2AR Binds to S_Albuterol->Pro_inflammatory Directly Activates R_Albuterol (R)-Albuterol R_Albuterol->B2AR Activates ATP ATP ATP->AC Bronchodilation Bronchodilation cAMP->Bronchodilation Leads to

Caption: Simplified signaling pathways of (R)- and this compound.

Experimental Protocols

Chiral Separation of Albuterol Enantiomers by HPLC

This protocol outlines a general method for the separation of (R)- and this compound using high-performance liquid chromatography (HPLC).

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., teicoplanin-based)

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Ammonia (B1221849) (28% w/v)

  • This compound and (R)-Albuterol standards

  • Sample containing racemic albuterol

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetic acid, and ammonia in a ratio of 1000:5:1 (v/v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare standard solutions of this compound and (R)-Albuterol of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the racemic albuterol sample in the mobile phase to a suitable concentration.

  • HPLC Analysis:

    • Set the flow rate of the mobile phase (e.g., 1 mL/min).

    • Set the UV detection wavelength to 225 nm.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention times for each enantiomer.

  • Data Analysis: Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

HPLC_Workflow start Start mobile_phase Prepare Mobile Phase (Methanol:Acetic Acid:Ammonia) start->mobile_phase standards Prepare (S)- and (R)-Albuterol Standard Solutions start->standards sample_prep Prepare Racemic Albuterol Sample start->sample_prep hplc_analysis HPLC Analysis - Chiral Column - UV Detection (225 nm) mobile_phase->hplc_analysis standards->hplc_analysis sample_prep->hplc_analysis data_analysis Data Analysis - Identify and Quantify This compound Peak hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the chiral separation of albuterol enantiomers by HPLC.
Synthesis of Racemic Albuterol Sulfate

This is a generalized procedure for the synthesis of racemic albuterol, which can then be subjected to chiral resolution to isolate this compound.

Materials:

  • 4-Hydroxy-3-(hydroxymethyl)acetophenone

  • N-tert-Butyl-N-benzylamine

  • Reducing agent (e.g., sodium borohydride)

  • Sulfuric acid

  • Appropriate solvents (e.g., methanol, ethanol)

Procedure:

  • Amination: React 4-hydroxy-3-(hydroxymethyl)acetophenone with N-tert-butyl-N-benzylamine to form the corresponding aminoketone.

  • Reduction: Reduce the ketone group of the aminoketone using a suitable reducing agent like sodium borohydride (B1222165) to form the alcohol.

  • Debenzylation: Remove the benzyl (B1604629) protecting group from the nitrogen atom, for example, by catalytic hydrogenation.

  • Salt Formation: React the resulting racemic albuterol free base with sulfuric acid in an appropriate solvent (e.g., ethanol) to precipitate racemic albuterol sulfate.

  • Purification: The crude product can be purified by recrystallization.

β2-Adrenergic Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of this compound for the β2-adrenergic receptor.

Materials:

  • Cell membranes expressing β2-adrenergic receptors

  • Radioligand (e.g., [³H]dihydroalprenolol)

  • This compound

  • Non-labeled competitor (e.g., propranolol)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Competition: In parallel, run a set of tubes with the radioligand and a high concentration of a non-labeled competitor to determine non-specific binding.

  • Equilibration: Allow the binding to reach equilibrium (e.g., incubate for a specific time at a specific temperature).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the inhibition constant (Ki) for this compound by analyzing the competition binding data.

Conclusion

This compound sulfate, while being the less active enantiomer in terms of bronchodilation, possesses a distinct pharmacological profile that warrants further investigation. Its potential pro-inflammatory and pro-constrictory effects highlight the importance of stereospecificity in drug development. The methodologies outlined in this guide provide a framework for researchers to further explore the chemical, physical, and biological properties of this intriguing molecule. Further research is necessary to fully elucidate the specific quantitative properties of this compound sulfate and its precise mechanisms of action.

References

The Single Isomer Advantage: A Technical Guide to the Discovery and Development of (S)-Albuterol as Levalbuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of Levalbuterol (B1212921), the (R)-enantiomer of the widely used bronchodilator albuterol, represents a significant advancement in the targeted treatment of obstructive airway diseases. This technical guide provides an in-depth exploration of the scientific journey, from the initial discovery of albuterol's stereoisomeric properties to the comprehensive preclinical and clinical development of Levalbuterol as a single-isomer therapeutic agent. We will delve into the distinct pharmacological profiles of (R)- and (S)-albuterol, the detailed experimental methodologies employed to elucidate these differences, and the quantitative data that underpinned the rationale for developing a stereochemically pure formulation. This guide also includes detailed diagrams of the relevant signaling pathways and a timeline of the key milestones in Levalbuterol's development, offering a complete resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Chirality of Albuterol

Albuterol, a short-acting β2-adrenergic receptor agonist, has been a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD) for decades.[1] It is traditionally synthesized and administered as a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol and this compound.[2] While chemically identical in composition, these enantiomers possess distinct three-dimensional structures that lead to profoundly different pharmacological activities.

The groundbreaking discovery that the therapeutic bronchodilatory effects of racemic albuterol are almost exclusively attributable to the (R)-enantiomer, later named Levalbuterol, spurred a paradigm shift in respiratory pharmacology.[2] Concurrently, emerging evidence suggested that the (S)-enantiomer, initially considered inert, may contribute to some of the adverse effects and paradoxical responses observed with long-term use of the racemic mixture.[2] This understanding laid the foundation for the development of Levalbuterol, a purified formulation of the active (R)-isomer, by Sepracor Inc.[3]

Key Scientists and Institutions

The initial discovery of albuterol (salbutamol) was made in 1966 by a research team at Allen and Hanburys in the UK. The development of Levalbuterol as a single-isomer drug was a key focus for Sepracor Inc. , a pharmaceutical company specializing in the development of improved chemical entities.[3]

Contrasting Pharmacology of (R)- and this compound

The differential effects of the albuterol enantiomers are rooted in their interactions with the β2-adrenergic receptor and subsequent downstream signaling pathways.

(R)-Albuterol: The Therapeutic Eutomer

(R)-albuterol is the eutomer, or the pharmacologically active enantiomer. It exhibits a significantly higher binding affinity for the β2-adrenergic receptor compared to the (S)-enantiomer.[4] This high-affinity binding triggers a cascade of intracellular events leading to bronchodilation.

This compound: The Distomer with Unexpected Activity

Initially dismissed as inactive, subsequent research revealed that this compound, the distomer, is not biologically inert.[2] While it does not activate the β2-adrenergic receptor to induce bronchodilation, it has been shown to exhibit its own distinct pharmacological properties. Notably, in vitro studies have demonstrated that this compound can increase intracellular calcium concentrations in airway smooth muscle cells, a mechanism that could potentially counteract the bronchodilatory effects of the (R)-enantiomer.[5][6][[“]]

Preclinical Research: Elucidating Enantiomeric Differences

A series of rigorous preclinical studies were essential to dissect the individual contributions of (R)- and this compound to the overall pharmacological profile of the racemic mixture.

Chiral Separation and Analysis

A critical first step was the development of robust methods to separate and quantify the individual enantiomers.

  • Objective: To separate and quantify (R)- and this compound in biological samples.

  • Stationary Phase: A teicoplanin-based chiral stationary phase is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, glacial acetic acid, and diethylamine (B46881) (e.g., 40:60:0.3:0.2, v/v/v/v).

  • Detection: Fluorescence detection is employed, with excitation and emission wavelengths set at 230 nm and 310 nm, respectively.

  • Sample Preparation: Solid-phase extraction is often used to clean up biological samples, such as plasma, before analysis.

In Vitro Assessment of Bronchial Reactivity

In vitro models were crucial for directly observing the effects of each enantiomer on airway smooth muscle.

  • Objective: To assess the contractile and relaxant effects of albuterol enantiomers on airway smooth muscle.

  • Tissue Preparation: Bronchial rings are isolated from animal models (e.g., guinea pigs) and mounted in organ baths containing a physiological salt solution.

  • Procedure:

    • The bronchial rings are contracted with a spasmogen, such as methacholine.

    • Increasing concentrations of (R)-albuterol, this compound, or racemic albuterol are added to the organ baths.

    • Changes in muscle tension are recorded to determine the relaxant (bronchodilatory) or contractile (bronchoconstrictive) effects of each compound.

  • Data Analysis: Dose-response curves are generated to compare the potency and efficacy of the different enantiomers.

Investigation of Intracellular Signaling

Understanding the molecular mechanisms underlying the observed physiological effects required investigation at the cellular level.

  • Objective: To determine the effect of albuterol enantiomers on intracellular calcium concentrations in airway smooth muscle cells.

  • Cell Culture: Primary cultures of airway smooth muscle cells (e.g., from bovine trachea) are established.

  • Calcium Imaging:

    • Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

    • The cells are then exposed to (R)-albuterol, this compound, or racemic albuterol.

    • Changes in intracellular calcium are monitored using fluorescence microscopy.

  • Measurement of Inositol-1,4,5-Trisphosphate (IP3): To investigate the mechanism of calcium release, levels of the second messenger IP3 are measured using a competitive binding assay after cell stimulation with the albuterol enantiomers.[6][[“]]

Clinical Development of Levalbuterol (Xopenex)

The promising preclinical data demonstrating the superior pharmacological profile of (R)-albuterol led to the clinical development of Levalbuterol, brand name Xopenex.

Clinical Trial Design

The clinical development program for Levalbuterol involved a series of randomized, double-blind, placebo- and active-controlled trials to evaluate its efficacy and safety.

  • Patient Population: Patients with asthma or other reversible obstructive airway diseases.[8][9][10]

  • Interventions: Nebulized Levalbuterol at various doses (e.g., 0.31 mg, 0.63 mg, 1.25 mg), racemic albuterol (e.g., 1.25 mg, 2.5 mg), and placebo.[8][10]

  • Primary Efficacy Endpoint: The primary measure of efficacy was the change in forced expiratory volume in one second (FEV1).[8][9][11]

  • Safety Assessments: Monitoring of adverse events, including cardiovascular effects such as changes in heart rate.[10][12]

Quantitative Clinical Trial Results

The clinical trials consistently demonstrated that Levalbuterol provided effective bronchodilation with a favorable side-effect profile.

Table 1: Summary of FEV1 Changes in a Pilot Study of Acute Asthma [11]

Treatment GroupDoseFEV1 Change after 1st DoseFEV1 Change after 3 Doses
Levalbuterol1.25 mg56% (0.6 L)74% (0.9 L)
Racemic Albuterol2.5 mg6% (0.07 L)39% (0.5 L)
Racemic Albuterol5.0 mg14% (0.21 L)Not Reported
Levalbuterol0.63 mgNot Reported37% (0.6 L)

Table 2: Peak FEV1 Increase in a Pediatric Study [13]

Treatment GroupPatient AgePeak FEV1 Increase (Day 1)
Xopenex (Levalbuterol)Adults40% to 45%
Racemic AlbuterolAdults35%
Xopenex (Levalbuterol)6 to 11 years23% to 27%
Racemic Albuterol (2.5 mg)6 to 11 years~23% to 27%
Racemic Albuterol (1.25 mg)6 to 11 years15% to 20%

Table 3: Adverse Events in a 4-Week Study in Adults and Adolescents [12]

Adverse EventPlacebo (n=75)Levalbuterol 0.63 mg (n=73)Levalbuterol 1.25 mg (n=74)Racemic Albuterol 2.5 mg (n=72)
Pain2.7%2.7%2.7%2.8%
Dizziness2.7%2.7%1.4%0.0%
Rhinitis10.7%9.6%4.1%12.5%
Pharyngitis2.7%2.7%2.7%2.8%
Asthma Exacerbation1.3%0.0%1.4%2.8%
Tremor0.0%0.0%2.7%2.8%
Nervousness0.0%1.4%1.4%2.8%

Signaling Pathways and Development Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

The bronchodilatory effects of (R)-albuterol are mediated through the canonical β2-adrenergic receptor signaling pathway.

G R_Albuterol (R)-Albuterol Beta2_AR Beta-2 Adrenergic Receptor R_Albuterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1. (R)-Albuterol Signaling Pathway

Levalbuterol Development Workflow

The development of Levalbuterol followed a structured and rigorous pathway from initial concept to market approval.

G Discovery Discovery of Racemic Albuterol (Allen and Hanburys, 1966) Chiral_Concept Concept of Single Isomer Drug (Sepracor) Discovery->Chiral_Concept Chiral_Separation Development of Chiral Separation Methods Chiral_Concept->Chiral_Separation Preclinical Preclinical Studies (In Vitro & In Vivo) Chiral_Separation->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase_I Phase I Clinical Trials (Safety & Pharmacokinetics) IND->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA FDA_Approval FDA Approval of Xopenex (Levalbuterol) NDA->FDA_Approval

Figure 2. Levalbuterol Development Workflow

Conclusion

The story of Levalbuterol is a compelling example of how a deeper understanding of stereochemistry can lead to the development of more refined and targeted therapies. By isolating the therapeutically active (R)-enantiomer of albuterol, Sepracor was able to develop a bronchodilator with a potentially improved therapeutic index. The comprehensive preclinical and clinical research outlined in this guide not only validated the single-isomer approach but also provided valuable insights into the distinct pharmacological roles of the albuterol enantiomers. This in-depth technical guide serves as a valuable resource for scientists and researchers, illustrating a successful journey from fundamental scientific discovery to the development of a clinically important drug.

References

In-Depth Pharmacology of Levalbuterol for Respiratory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol, the (R)-enantiomer of the short-acting β2-adrenergic agonist albuterol, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth pharmacological overview of Levalbuterol, detailing its mechanism of action, receptor binding affinity, pharmacodynamics, pharmacokinetics, and anti-inflammatory properties. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for seminal studies, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics.

Introduction

Levalbuterol is a selective β2-adrenergic receptor agonist indicated for the treatment and prevention of bronchospasm in adults, adolescents, and children 6 years of age and older with reversible obstructive airway disease.[1] As the single, pharmacologically active isomer of racemic albuterol, Levalbuterol was developed to provide effective bronchodilation with a potentially improved side-effect profile by eliminating the (S)-enantiomer, which is suggested to have some detrimental effects.[2][3] This guide delves into the core pharmacological principles of Levalbuterol, providing a detailed technical resource for the scientific community.

Mechanism of Action

Levalbuterol exerts its therapeutic effect through selective agonism of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2]

Signaling Pathway

The binding of Levalbuterol to the β2-adrenergic receptor initiates a cascade of intracellular events:

  • Receptor Activation: Levalbuterol binds to and activates the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This activation leads to the dissociation of the Gαs subunit from the Gβγ dimer of the associated heterotrimeric G-protein.

  • Adenylate Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates protein kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase (MLCK). This ultimately results in the relaxation of bronchial smooth muscle, causing bronchodilation and relief from bronchospasm.[2][4]

Levalbuterol Levalbuterol Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR G_Protein G-Protein (Gαsβγ) Beta2AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_Inhibition Inhibition of Myosin Light-Chain Kinase (MLCK) PKA->MLCK_Inhibition Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) MLCK_Inhibition->Relaxation cluster_0 Components for Incubation Prep Membrane Preparation Incubate Incubation Prep->Incubate Separate Separation of Bound/Free Ligand Incubate->Separate Count Radioactivity Counting Separate->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze Membranes Cell Membranes (with β2-AR) Radioligand Radioligand (e.g., [3H]-DHA) Levalbuterol Levalbuterol (unlabeled competitor) Cell_Culture Cell Culture (& β2-AR expression) Stimulation Stimulation with Levalbuterol Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF) Lysis->Detection Analysis Data Analysis (EC50 determination) Detection->Analysis

References

The Dichotomous Role of S-Albuterol in Racemic Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a cornerstone in the management of bronchoconstriction, is widely administered as a racemic mixture of its two enantiomers, (R)-albuterol and (S)-albuterol. While the therapeutic bronchodilatory effects are exclusively attributed to the (R)-enantiomer (levalbuterol), a growing body of evidence indicates that the (S)-enantiomer is not an inert component.[1][2][3] This technical guide provides a comprehensive analysis of the preclinical and clinical data surrounding the role of this compound. It delves into its distinct pharmacological and toxicological profile, including its pro-constrictory and pro-inflammatory properties, and its impact on intracellular signaling pathways.[1][4] This document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the complex contributions of the S-enantiomer to the overall clinical profile of racemic albuterol, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Introduction: The Chirality of Albuterol

Albuterol, a selective beta-2-adrenergic agonist, exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers.[1] The (R)-isomer is the active component, responsible for the desired bronchodilation.[5] Historically, the (S)-isomer was considered inactive.[1][2] However, extensive research has revealed that this compound possesses its own pharmacological activities that can counteract the beneficial effects of (R)-albuterol and may contribute to adverse clinical observations, such as paradoxical bronchospasm and increased airway hyperreactivity with chronic use of the racemic mixture.[1][6] This guide will explore the multifaceted role of the S-enantiomer, providing a detailed examination of its effects on airway smooth muscle, inflammatory cells, and the underlying signaling cascades.

Pharmacokinetics: A Tale of Two Enantiomers

The pharmacokinetic profiles of (R)- and this compound differ significantly, leading to a relative accumulation of the S-enantiomer with repeated administration of the racemate. This compound is metabolized approximately 10 to 12 times more slowly than (R)-albuterol and has a longer elimination half-life.[2][4]

Parameter(R)-AlbuterolThis compoundRacemic AlbuterolReference
Elimination Half-life (t½) ~4 hours~6 hours~5 hours[7]
Apparent Clearance ~4-fold higher than this compound--[8]
Apparent Volume of Distribution ~4-fold higher than this compound--[8]
Peak Plasma Concentration (Cmax) after oral administration of 4mg tablet --~18 ng/mL[9]
Time to Peak Plasma Concentration (Tmax) after oral administration of 4mg tablet --Within 2 hours[9]
Time to Peak Plasma Concentration (Tmax) after aerosol inhalation --~12.6 minutes[10]

Table 1: Comparative Pharmacokinetic Parameters of Albuterol Enantiomers. This table summarizes the key pharmacokinetic differences between (R)- and this compound, highlighting the slower clearance and longer half-life of the S-enantiomer.

Pharmacodynamics: The Detrimental Effects of S-Albuterol

Effects on Airway Smooth Muscle

While (R)-albuterol promotes bronchodilation by activating beta-2-adrenergic receptors and increasing intracellular cyclic AMP (cAMP), this compound exhibits opposing, pro-constrictory effects.[1][4] Studies have shown that this compound can antagonize the bronchodilatory effects of (R)-albuterol and may exacerbate airway reactivity.[1][11]

Effect(R)-AlbuterolThis compoundRacemic AlbuterolReference
Airway Relaxation (MCh-induced contraction) Dose-dependent relaxationNo effect alone, reduces efficacy of (R)-albuterolRelaxation, but less effective than an equivalent dose of (R)-albuterol[11]
Intracellular Calcium ([Ca2+]i) in Airway Smooth Muscle Cells Decreases [Ca2+]iIncreases [Ca2+]iIncreases [Ca2+]i[12][13]
Frequency of Ca2+ Oscillations (MCh-induced) DecreasesNo effectDecreases[11]
Ca2+ Sensitivity of Airway Smooth Muscle Cells DecreasesNo effectLess effective at decreasing than (R)-albuterol[11]
Inositol-1,4,5-trisphosphate (IP3) Levels -Increases by 213 ± 34.4%-[12][13]

Table 2: Effects of Albuterol Enantiomers on Airway Smooth Muscle Function. This table contrasts the effects of the albuterol enantiomers on key parameters of airway smooth muscle contractility.

Pro-inflammatory Properties

This compound has been demonstrated to possess pro-inflammatory properties, which may counteract the anti-inflammatory effects of (R)-albuterol and contribute to the inflammatory milieu in asthmatic airways.[1][4][14]

Effect(R)-AlbuterolThis compoundRacemic AlbuterolReference
PI3 Kinase Activation in Human Bronchial Smooth Muscle Cells (hBSMCs) Opposite effect to this compoundSignificant activationSimilar effect to this compound in some cases[4]
NF-κB Activation in hBSMCs Opposite effect to this compoundSignificant activationSimilar effect to this compound in some cases[4]
Histamine (B1213489) and IL-4 Production in Mast Cells No effectIncreases-[15][16]
Airway Eosinophil Infiltration (Mouse Asthma Model) Significantly reducesSignificantly reduces-[5][17]
Airway Edema and Hyperresponsiveness (Mouse Asthma Model) No effectIncreases-[5][17]
Airway Inflammation in Healthy and Asthmatic Cats (Regular Inhalation) No inductionInduces airway inflammationInduces airway inflammation[14][18][19]

Table 3: Pro-inflammatory Effects of Albuterol Enantiomers. This table summarizes the evidence for the pro-inflammatory activities of this compound across different experimental models.

Molecular Mechanisms and Signaling Pathways

S-Albuterol's Impact on G-Protein Signaling

This compound appears to exert its effects through distinct signaling pathways from (R)-albuterol. While (R)-albuterol primarily signals through the Gs-protein coupled beta-2-adrenergic receptor, leading to adenylyl cyclase activation and cAMP production, this compound has been shown to increase the expression and activity of the inhibitory G-protein, Gαi-1.[4][20] This leads to a decrease in the activity of the bronchodilatory Gs protein pathway.[4]

G_Protein_Signaling cluster_R_Albuterol (R)-Albuterol Pathway cluster_S_Albuterol This compound Pathway R_Albuterol (R)-Albuterol Beta2_AR β2-Adrenergic Receptor R_Albuterol->Beta2_AR Gs Gs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation S_Albuterol This compound Gi ↑ Gαi-1 Expression & Activity S_Albuterol->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Bronchoconstriction Pro-constrictory Effects cAMP_inhibit->Bronchoconstriction

Figure 1: Opposing Effects of Albuterol Enantiomers on G-Protein Signaling. This diagram illustrates the distinct signaling pathways activated by (R)- and this compound, leading to bronchodilation and pro-constrictory effects, respectively.

S-Albuterol and Intracellular Calcium Mobilization

A key mechanism underlying the pro-constrictory effects of this compound is its ability to increase intracellular free calcium concentration ([Ca2+]i) in airway smooth muscle cells.[6][12][13] This effect is mediated through a pathway involving muscarinic receptor activation and phospholipase C (PLC), leading to the production of inositol-1,4,5-trisphosphate (IP3) and subsequent calcium release from intracellular stores.[12][13][21]

Calcium_Signaling S_Albuterol This compound Muscarinic_Receptor Muscarinic Receptor S_Albuterol->Muscarinic_Receptor Activates PLC Phospholipase C (PLC) Muscarinic_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release ↑ [Ca2+]i ER->Ca_release Ca2+ Release Contraction Airway Smooth Muscle Contraction Ca_release->Contraction

Figure 2: this compound-Induced Intracellular Calcium Mobilization. This diagram outlines the signaling cascade initiated by this compound, leading to an increase in intracellular calcium and airway smooth muscle contraction.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) in Dissociated Bovine Tracheal Smooth Muscle Cells

This protocol is adapted from the methodology described by Mitra et al. (1998).[12][13]

  • Cell Preparation:

    • Bovine tracheas are obtained from a local abattoir.

    • The smooth muscle layer is dissected, minced, and placed in a dissociation solution containing collagenase and papain.

    • Cells are incubated at 37°C with gentle agitation to achieve dissociation.

    • The dissociated cells are washed and resuspended in a physiological salt solution.

  • Fluorescent Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubation in the dark at room temperature.

  • Measurement of [Ca2+]i:

    • The dye-loaded cells are placed on the stage of an inverted microscope equipped for fluorescence measurements.

    • Cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

  • Experimental Procedure:

    • A baseline [Ca2+]i is established.

    • This compound, (R)-albuterol, or racemic albuterol is added to the cell suspension at various concentrations.

    • Changes in [Ca2+]i are recorded over time.

    • Inhibitors, such as atropine (B194438) (muscarinic antagonist) or ICI 118,551 (beta-2 antagonist), can be pre-incubated with the cells to investigate the receptor involvement.

Calcium_Measurement_Workflow start Start dissect Dissect Bovine Tracheal Smooth Muscle start->dissect dissociate Enzymatic Dissociation (Collagenase, Papain) dissect->dissociate load_dye Load Cells with Fura-2 AM dissociate->load_dye measure_baseline Measure Baseline [Ca2+]i load_dye->measure_baseline add_albuterol Add Albuterol Enantiomers/Racemate measure_baseline->add_albuterol record_changes Record [Ca2+]i Changes Over Time add_albuterol->record_changes analyze Analyze Data record_changes->analyze end End analyze->end

Figure 3: Experimental Workflow for [Ca2+]i Measurement. This diagram provides a step-by-step overview of the experimental protocol for measuring intracellular calcium in airway smooth muscle cells.

Enantioselective Quantification of Albuterol in Human Plasma by LC-MS

This protocol is based on the method described by Jacobson et al. (2003).[22]

  • Sample Preparation:

    • Human plasma samples are obtained from subjects.

    • An internal standard (e.g., methoxyphenamine) is added to the plasma.

    • Solid-phase extraction (SPE) is performed to isolate the albuterol enantiomers from the plasma matrix.

  • Chromatographic Separation:

    • A liquid chromatography-mass spectrometry (LC-MS) system is used.

    • Chiral separation is achieved using a teicoplanin-based stationary phase column.

    • The mobile phase typically consists of a mixture of methanol, acetic acid, and ammonia.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Selected reaction monitoring (SRM) is used to detect and quantify the protonated molecular ions of (R)- and this compound and the internal standard.

  • Data Analysis:

    • Calibration curves are generated using standards of known concentrations of the albuterol enantiomers.

    • The concentrations of (R)- and this compound in the plasma samples are determined by comparing their peak areas to those of the internal standard and the calibration curve.

Clinical Implications and Future Directions

The distinct pharmacological profile of this compound has significant clinical implications. Its pro-constrictory and pro-inflammatory effects may contribute to the paradoxical bronchospasm and tachyphylaxis observed with long-term, high-dose use of racemic albuterol.[1] Furthermore, the preferential accumulation of this compound due to its slower metabolism could exacerbate these detrimental effects.[1][2][6]

While some clinical trials have suggested a better clinical outcome with the use of the single-enantiomer formulation, levalbuterol (B1212921) ((R)-albuterol), particularly in reducing hospital admission rates for acute asthma, other studies have not found a significant clinical superiority over racemic albuterol.[23][24][25][26] These discrepancies may be due to differences in patient populations, disease severity, and dosing regimens.

Future research should focus on:

  • Elucidating the full spectrum of receptors and signaling pathways through which this compound exerts its effects.

  • Investigating the long-term clinical consequences of this compound exposure in different asthma phenotypes.

  • Developing personalized medicine approaches to asthma therapy that consider the individual patient's response to albuterol enantiomers.

Conclusion

The S-enantiomer of albuterol is not an inert bystander in racemic formulations. It possesses a unique and often detrimental pharmacological profile characterized by pro-constrictory and pro-inflammatory activities that can counteract the therapeutic benefits of the (R)-enantiomer. A thorough understanding of the distinct roles of each enantiomer is crucial for the rational design of asthma therapies and for optimizing patient outcomes. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of beta-2-agonist therapy and to advance the development of more effective and safer treatments for bronchoconstrictive diseases.

References

Unmasking (S)-Albuterol: A Technical Guide to its Molecular Targets Beyond the β2-Adrenoceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, a cornerstone in the management of bronchoconstriction in asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While the therapeutic bronchodilatory effects are attributed to the (R)-enantiomer's agonist activity at the β2-adrenergic receptor, a growing body of evidence reveals that this compound is not an inert component.[1][2] In contrast to its counterpart, this compound exhibits pro-constrictory and pro-inflammatory properties that may counteract the beneficial effects of (R)-albuterol and contribute to paradoxical bronchospasm and airway hyperresponsiveness observed with chronic use of racemic albuterol.[2][3] This in-depth technical guide explores the molecular targets of this compound beyond the β2-adrenoceptor, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Pro-Constrictory and Pro-Inflammatory Signaling Pathways of this compound

Research has elucidated several signaling cascades activated by this compound in human bronchial smooth muscle cells (hBSMCs) that contribute to its detrimental effects. These pathways are distinct from the canonical Gs-protein coupled signaling of (R)-albuterol and involve Gαi-protein activation, increased intracellular calcium, and the activation of pro-inflammatory transcription factors.

Gαi-Protein Activation and Decreased Gs-Protein Expression

This compound has been shown to increase the expression and activity of the inhibitory Gαi-1 protein in hBSMCs.[2] This is coupled with a decrease in the expression of the stimulatory Gs protein, which is the primary transducer of the bronchodilatory signal from the β2-adrenoceptor.[2] This shift in G-protein expression towards an inhibitory profile likely contributes to a pro-constrictory cellular environment.

Increased Intracellular Calcium ([Ca2+]i) via Muscarinic Receptor Cross-Reactivity and Phospholipase C Activation

A key mechanism underlying the pro-constrictory effects of this compound is its ability to increase intracellular calcium concentrations.[1] Studies in bovine tracheal smooth muscle cells have demonstrated that this compound, at concentrations greater than 10 pM, elicits a dose-dependent increase in [Ca2+]i, with maximal responses observed at 150 nM.[1] This effect is in stark contrast to (R)-albuterol, which decreases [Ca2+]i.[1]

The this compound-induced calcium mobilization is mediated through a pathway involving phospholipase C (PLC) and the production of inositol-1,4,5-trisphosphate (IP3).[1] At a concentration of 10 µM, this compound was found to increase IP3 levels by 213 ± 34.4%.[1] This signaling cascade is characteristically downstream of Gq-coupled receptors. Intriguingly, the calcium response to this compound is blocked by the muscarinic receptor antagonist atropine (B194438) (100 nM), suggesting that this compound may cross-react with muscarinic receptors on airway smooth muscle cells.[1]

Activation of Pro-Inflammatory PI3 Kinase and NF-κB Pathways

In addition to its pro-constrictory effects, this compound activates key pro-inflammatory signaling pathways. In hBSMCs, this compound has been shown to significantly activate phosphatidylinositol 3-kinase (PI3K) and the transcription factor nuclear factor-kappa B (NF-κB) in a dose-dependent manner.[2] The activation of NF-κB is a critical step in the transcriptional regulation of numerous pro-inflammatory genes, including cytokines and adhesion molecules, which can contribute to the inflammatory milieu in asthmatic airways.

In Vivo Effects of this compound in a Mouse Model of Asthma

The in vitro findings of this compound's pro-inflammatory and pro-constrictory actions are corroborated by in vivo studies. In a mouse model of ovalbumin (OVA)-induced allergic asthma, chronic administration of this compound was shown to increase airway edema and enhance airway hyperresponsiveness to methacholine.[4] While both (R)- and this compound reduced airway eosinophil trafficking and mucus hypersecretion, the adverse effects of the (S)-enantiomer on lung function highlight its potential to limit the clinical efficacy of racemic albuterol.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the off-target effects of this compound.

Parameter MeasuredCell TypeThis compound ConcentrationObserved EffectReference
Gαi-1 Protein Expression and Activity Human Bronchial Smooth Muscle CellsDose-dependentSignificant Increase[2]
Gs Protein Expression Human Bronchial Smooth Muscle CellsDose-dependentDecrease[2]
Intracellular Calcium ([Ca2+]i) Bovine Tracheal Smooth Muscle Cells>10 pM (maximal at 150 nM)Dose-dependent increase[1]
Inositol-1,4,5-trisphosphate (IP3) Levels Bovine Tracheal Smooth Muscle Cells10 µM213 ± 34.4% increase[1]
PI3 Kinase Activity Human Bronchial Smooth Muscle CellsDose-dependentSignificant Activation[2]
NF-κB Activity Human Bronchial Smooth Muscle CellsDose-dependentSignificant Activation[2]
In Vivo ModelParameter MeasuredTreatmentObserved EffectReference
Ovalbumin-sensitized/challenged mice Airway EdemaThis compound (1 mg/kg/day)Increased[4]
Ovalbumin-sensitized/challenged mice Airway Responsiveness to MethacholineThis compound (1 mg/kg/day)Increased[4]
Ovalbumin-sensitized/challenged mice Airway Eosinophil InfiltrationThis compound (1 mg/kg/day)Reduced[4]
Ovalbumin-sensitized/challenged mice Goblet Cell Hyperplasia and Mucus OcclusionThis compound (1 mg/kg/day)Reduced[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of G-Protein Expression and Activity in Human Bronchial Smooth Muscle Cells

Objective: To determine the effect of this compound on the expression and activity of Gαi-1 and Gs proteins.

Protocol (adapted from Agrawal et al., 2004[2]):

  • Cell Culture: Culture primary human bronchial smooth muscle cells (hBSMCs) in appropriate growth medium until confluent.

  • Treatment: Treat hBSMCs with varying concentrations of this compound, (R)-albuterol, or racemic albuterol for a specified period (e.g., 8 hours).

  • Membrane Protein Extraction: Isolate membrane proteins from the treated cells using a suitable extraction buffer containing protease inhibitors.

  • Western Blotting for G-Protein Expression:

    • Separate the membrane protein extracts by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for Gαi-1 and Gsα.

    • Incubate with a horseradish peroxidase-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin).

  • G-Protein Activity Assay ([-35S]GTPγS Binding Assay):

    • Incubate isolated cell membranes with varying concentrations of this compound in the presence of GDP and [-35S]GTPγS.

    • Stimulate the membranes with a non-hydrolyzable GTP analog.

    • Separate bound from free [-35S]GTPγS by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • An increase in [-35S]GTPγS binding indicates G-protein activation.

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

Objective: To measure the effect of this compound on intracellular calcium levels.

Protocol (adapted from Mitra et al., 1998[1]):

  • Cell Preparation: Isolate bovine tracheal smooth muscle cells by enzymatic digestion.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.

  • Fluorometry:

    • Place the dye-loaded cells in a temperature-controlled cuvette of a fluorometer.

    • Excite the cells at dual wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).

    • Establish a baseline fluorescence ratio.

    • Add varying concentrations of this compound to the cuvette and continuously record the fluorescence ratio over time.

    • Calibrate the fluorescence ratio to [Ca2+]i using standard methods (e.g., ionomycin (B1663694) in the presence of high and low calcium concentrations).

Measurement of Phosphatidylinositol 3-Kinase (PI3K) Activity

Objective: To determine the effect of this compound on PI3K activity.

Protocol (adapted from Agrawal et al., 2004[2]):

  • Cell Treatment and Lysis: Treat hBSMCs with this compound and lyse the cells in a buffer that preserves kinase activity.

  • Immunoprecipitation: Immunoprecipitate PI3K from the cell lysates using an antibody specific for the p85 regulatory subunit of PI3K.

  • Kinase Assay:

    • Resuspend the immunoprecipitated PI3K in a kinase buffer containing phosphatidylinositol as a substrate and [γ-32P]ATP.

    • Incubate the reaction mixture to allow for the phosphorylation of the substrate.

    • Stop the reaction and extract the lipids.

    • Separate the phosphorylated lipid products by thin-layer chromatography (TLC).

    • Visualize the radiolabeled lipid products by autoradiography.

    • Quantify the amount of phosphorylated product to determine PI3K activity.

Measurement of NF-κB Activation (Luciferase Reporter Assay)

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Protocol (adapted from Agrawal et al., 2004[2]):

  • Cell Transfection: Transfect hBSMCs with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Treatment: After allowing for plasmid expression, treat the transfected cells with varying concentrations of this compound.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence produced by the firefly luciferase using a luminometer.

    • Measure the luminescence from the Renilla luciferase.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the NF-κB pathway.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G Signaling Pathways of this compound in Airway Smooth Muscle cluster_nucleus S_Albuterol This compound Muscarinic_Receptor Muscarinic Receptor (?) S_Albuterol->Muscarinic_Receptor Cross-reactivity Unknown_Receptor Unknown Receptor S_Albuterol->Unknown_Receptor Gq Gq Muscarinic_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Promotes Gi Gαi-1 Unknown_Receptor->Gi Activates PI3K PI3K Gi->PI3K Activates PIP2_PI3K PIP2 PI3K->PIP2_PI3K Phosphorylates PIP3 PIP3 PIP2_PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates IKK IKK Akt->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkB_cytoplasm NF-κB IkappaB->NFkB_cytoplasm Inhibits NFkB_nucleus NF-κB NFkB_cytoplasm->NFkB_nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Induces Nucleus Nucleus

Caption: Signaling pathways of this compound in airway smooth muscle cells.

G Experimental Workflow for Investigating this compound Off-Target Effects start Start cell_culture Culture Human Bronchial Smooth Muscle Cells (hBSMCs) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment g_protein G-Protein Assays treatment->g_protein ca_assay Intracellular Calcium Assay treatment->ca_assay pi3k_assay PI3K Activity Assay treatment->pi3k_assay nfkb_assay NF-κB Reporter Assay treatment->nfkb_assay g_protein_western Western Blot for Gαi-1 & Gs Expression g_protein->g_protein_western g_protein_activity [³⁵S]GTPγS Binding Assay for G-protein Activity g_protein->g_protein_activity ca_dye_loading Load cells with Fura-2 AM dye ca_assay->ca_dye_loading pi3k_ip Immunoprecipitate PI3K pi3k_assay->pi3k_ip nfkb_transfection Transfect with NF-κB luciferase reporter nfkb_assay->nfkb_transfection data_analysis Data Analysis and Interpretation g_protein_western->data_analysis g_protein_activity->data_analysis ca_measurement Measure fluorescence ratio (340/380 nm excitation) ca_dye_loading->ca_measurement ca_measurement->data_analysis pi3k_kinase_assay In vitro kinase assay with [γ-³²P]ATP and TLC pi3k_ip->pi3k_kinase_assay pi3k_kinase_assay->data_analysis nfkb_luciferase Measure luciferase activity nfkb_transfection->nfkb_luciferase nfkb_luciferase->data_analysis end End data_analysis->end

Caption: Experimental workflow for investigating this compound off-target effects.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound is a pharmacologically active molecule with distinct molecular targets beyond the β2-adrenoceptor. Its ability to induce pro-constrictory and pro-inflammatory signaling pathways in airway smooth muscle cells provides a mechanistic basis for the paradoxical effects observed with chronic racemic albuterol administration. For researchers and drug development professionals, a thorough understanding of these off-target effects is crucial for the rational design of more effective and safer β2-agonist therapies. Future research should focus on identifying the specific receptor(s) through which this compound initiates its detrimental signaling cascades and on developing enantiomerically pure formulations to optimize therapeutic outcomes in patients with obstructive airway diseases.

References

Synthesis and Resolution of Albuterol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a potent β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasms associated with asthma and chronic obstructive pulmonary disease (COPD). Administered for decades as a racemic mixture of its (R)- and (S)-enantiomers, it is now well-established that the therapeutic bronchodilatory effects are exclusively attributed to the (R)-enantiomer, levalbuterol. The (S)-enantiomer is not only inactive as a bronchodilator but has been implicated in paradoxical bronchoconstriction and pro-inflammatory effects. This technical guide provides an in-depth overview of the chemical synthesis of racemic albuterol and the principal methodologies for the resolution of its enantiomers, including diastereomeric salt formation, preferential crystallization, and chiral high-performance liquid chromatography (HPLC). Detailed experimental protocols, quantitative data on the efficiency of resolution techniques, and visualizations of synthetic and signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development and manufacturing.

Introduction

Albuterol, also known as salbutamol (B1663637), is a short-acting β2-adrenergic agonist that mediates smooth muscle relaxation in the airways, leading to bronchodilation.[1] The molecule possesses a single chiral center, and therefore exists as two enantiomers: (R)-albuterol and (S)-albuterol.[2] The bronchodilatory activity resides in the (R)-isomer, which has a significantly higher binding affinity for the β2-adrenergic receptor than its (S)-counterpart.[2][3] The (S)-enantiomer is metabolized more slowly and may contribute to adverse effects.[1] Consequently, the production of enantiomerically pure (R)-albuterol (levalbuterol) is of significant therapeutic and commercial interest.

This guide details the common synthetic route to racemic albuterol and explores the primary techniques employed for the separation of the (R)- and (S)-enantiomers.

Synthesis of Racemic Albuterol

The synthesis of racemic albuterol is a multi-step process that typically begins with a readily available starting material such as methyl salicylate (B1505791). The overall synthetic scheme involves the introduction of the aminomethyl group and subsequent reduction of the ketone and ester functionalities. A common pathway is outlined below.[4][5]

Experimental Protocol: Synthesis of Racemic Albuterol

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

  • In a dry, nitrogen-filled reaction vessel, suspend aluminum chloride (AlCl₃) in dichloromethane (B109758) (CH₂Cl₂).

  • Cool the suspension to -5 to -10 °C using a low-temperature bath.

  • Slowly add acetic anhydride (B1165640) (Ac₂O) dropwise to the stirred suspension, maintaining the internal temperature below 3 °C.

  • After the addition is complete, add methyl salicylate dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the first intermediate, methyl 5-acetylsalicylate.

Step 2: Bromination of Methyl 5-acetylsalicylate

  • Dissolve the methyl 5-acetylsalicylate in a suitable solvent such as acetic acid.

  • Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain methyl 5-(2-bromoacetyl)salicylate.

Step 3: Amination with N-Benzyl-tert-butylamine

  • Dissolve the methyl 5-(2-bromoacetyl)salicylate in a suitable solvent like acetonitrile.

  • Add N-benzyl-tert-butylamine to the solution.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude aminoketone, 2-(benzyl(tert-butyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, can be purified by column chromatography.[6][7]

Step 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • In a dry, nitrogen-purged flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).[8]

  • Cool the suspension to 0 °C.

  • Add a solution of the aminoketone from the previous step in THF dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% sodium hydroxide (B78521) solution, and water.

  • Filter the resulting aluminum salts and wash with THF.

  • Concentrate the filtrate to obtain the protected albuterol.

Step 5: Debenzylation to Yield Racemic Albuterol

  • Dissolve the protected albuterol in ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete.

  • Filter the catalyst and concentrate the filtrate to yield racemic albuterol.

Synthesis_Workflow cluster_start Starting Material cluster_end Final Product Methyl Salicylate Methyl Salicylate Step1 Step1 Methyl Salicylate->Step1 AlCl3, Ac2O Racemic Albuterol Racemic Albuterol Step2 Step2 Step1->Step2 Br2 Step3 Step3 Step2->Step3 N-Benzyl-tert-butylamine Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5 H2, Pd/C Step5->Racemic Albuterol

Resolution of Albuterol Enantiomers

The separation of racemic albuterol into its individual enantiomers is a critical step in the production of levalbuterol. Several methods have been developed for this purpose, with diastereomeric salt formation, preferential crystallization, and chiral HPLC being the most prominent.

Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic base (albuterol) with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

  • Dissolve racemic albuterol and an equimolar amount of (+)-di-p-toluoyl-D-tartaric acid in a suitable solvent, such as methanol, with heating.[9]

  • Allow the solution to cool slowly to room temperature to induce crystallization. The salt of (R)-albuterol with (+)-di-p-toluoyl-D-tartaric acid is typically less soluble and will precipitate out.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt from the same solvent to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free (R)-albuterol.

  • Extract the (R)-albuterol with a suitable organic solvent, dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched product.

  • The mother liquor, enriched in the this compound diastereomeric salt, can be treated similarly to recover this compound. The undesired (S)-enantiomer can be racemized and recycled to improve the overall yield.[9]

Diastereomeric_Salt_Resolution cluster_start Starting Mixture cluster_end Resolved Enantiomers Racemic Albuterol Racemic Albuterol Salt_Formation Salt_Formation Racemic Albuterol->Salt_Formation (R)-Albuterol (R)-Albuterol This compound This compound Crystallization Crystallization Salt_Formation->Crystallization Separation Separation Crystallization->Separation Liberation Liberation Separation->Liberation Liberation->(R)-Albuterol Liberation->this compound

Preferential Crystallization

Preferential crystallization, or resolution by entrainment, is applicable to racemic compounds that form conglomerates (a physical mixture of enantiomerically pure crystals). This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its crystallization.

  • Prepare a supersaturated solution of racemic albuterol sulfate in a suitable solvent, such as methanol, at a specific temperature.[10]

  • Introduce seed crystals of the desired enantiomer, for example, (R)-albuterol sulfate.

  • Allow crystallization to proceed for a defined period, during which the seeded enantiomer will crystallize out.

  • Separate the crystals by filtration before the other enantiomer begins to crystallize.

  • The mother liquor is now enriched in the opposite enantiomer. To this, an equivalent amount of the racemate is added to bring it back to a supersaturated state.

  • Seed the solution with crystals of the other enantiomer to crystallize it out.

  • This process can be repeated, alternating the seeding with (R)- and (S)-enantiomer crystals.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Column: A teicoplanin-based chiral stationary phase is effective for the baseline resolution of albuterol enantiomers.[11] Another option is a Sumichiral OA 4700 column.[12]

  • Mobile Phase: A common mobile phase for a teicoplanin-based column consists of a mixture of methanol, acetonitrile, glacial acetic acid, and diethylamine (B46881) (e.g., 40:60:0.3:0.2, v/v/v/v).[11] For a Sumichiral OA 4700 column, a mobile phase of hexane, methylene (B1212753) chloride, absolute methanol, and trifluoroacetic acid (e.g., 350:410:40:2, v/v/v/v) can be used.[12]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[12][11]

  • Detection: Fluorescence detection is commonly used, with an excitation wavelength of approximately 228-230 nm and an emission wavelength above 280-310 nm.[12][11]

  • Procedure:

    • Prepare a solution of racemic albuterol in the mobile phase.

    • Inject the solution onto the chiral HPLC column.

    • The enantiomers will be separated and elute at different retention times.

    • Collect the fractions corresponding to each enantiomer.

    • The solvent can be removed from the collected fractions to isolate the pure enantiomers.

Asymmetric Synthesis of (R)-Albuterol

An alternative to the resolution of a racemic mixture is the direct synthesis of the desired enantiomer. Asymmetric synthesis employs chiral catalysts or auxiliaries to stereoselectively create the chiral center. A common approach involves the asymmetric reduction of a prochiral ketone precursor.[13][14]

Experimental Protocol: Asymmetric Reduction[15]
  • Synthesize the prochiral aminoketone precursor, for instance, by reacting a protected salicylaldehyde (B1680747) derivative with a halogenated acetyl halide, followed by aminolysis with tert-butylamine (B42293) and deprotection.[13]

  • In a nitrogen-purged reactor, dissolve the aminoketone in a suitable solvent.

  • Add a chiral borane (B79455) catalyst, which can be generated in situ from a chiral aminoalcohol.

  • Introduce a reducing agent to effect the asymmetric reduction of the ketone to the corresponding alcohol with high enantioselectivity.

  • After the reaction is complete, purify the resulting (R)-albuterol and, if desired, form a salt such as the hydrochloride salt.

Quantitative Data on Resolution Methods

The efficiency of different resolution methods can be compared based on key parameters such as yield and enantiomeric excess (e.e.).

Resolution Method Chiral Agent/Stationary Phase Yield of (R)-Albuterol Enantiomeric Excess (e.e.) / Optical Purity Reference
Diastereomeric Salt Formation(+)-Di-p-toluoyl-D-tartaric acid38% (initial), 67% (with recycle)99.5% optical purity[9][15]
Diastereomeric Salt Formation(-)-Di-toluoyl-L-tartaric acid or (-)-di-benzoyl-L-tartaric acidNot specifiedNot specified[16]
Preferential CrystallizationSeeding with (R)-albuterol sulfateNot specifiedHigh purity achievable[10]
Chiral HPLCTeicoplanin-based CSPPreparative scale possibleBaseline resolution[11]
Chiral HPLCSumichiral OA 4700Preparative scale possibleBaseline resolution[12]

Signaling Pathway of (R)-Albuterol

(R)-Albuterol exerts its therapeutic effect by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to bronchodilation.

Upon binding of (R)-albuterol, the β2-adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[17][18] The Gsα subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, causing bronchodilation.[19]

B2AR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Albuterol (R)-Albuterol B2AR β2-Adrenergic Receptor Albuterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Conclusion

The synthesis and resolution of albuterol enantiomers are pivotal processes in the manufacturing of modern bronchodilator therapies. While the synthesis of racemic albuterol is well-established, the demand for enantiomerically pure (R)-albuterol has driven the development and optimization of various resolution techniques. Diastereomeric salt formation remains a robust and scalable method, while preferential crystallization offers an alternative for conglomerate-forming systems. Chiral HPLC provides excellent separation for both analytical and preparative purposes. Furthermore, asymmetric synthesis presents an increasingly attractive route to directly obtain the desired enantiomer. The choice of method depends on factors such as cost, scale, and desired purity. A thorough understanding of these techniques, as detailed in this guide, is essential for researchers and professionals in the pharmaceutical industry to develop efficient and effective processes for the production of this vital medication.

References

A Technical Guide to the Chiral Pharmacology of Albuterol: (R)- vs. (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Albuterol, a cornerstone in the management of bronchospastic diseases, is administered as a racemic mixture of two distinct stereoisomers: (R)-albuterol and (S)-albuterol. While chemically similar, these enantiomers possess profoundly different pharmacological, pharmacokinetic, and toxicological profiles. (R)-albuterol, the eutomer, is solely responsible for the therapeutic bronchodilatory and anti-inflammatory effects through potent agonism at the β2-adrenergic receptor. Conversely, the (S)-enantiomer, or distomer, is not only inactive as a bronchodilator but has been shown to exhibit pro-inflammatory and pro-constrictory properties. This technical guide provides an in-depth examination of these differences, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biological pathways.

Pharmacodynamics: Divergent Receptor Interactions and Cellular Signaling

The primary mechanism of action for albuterol is the activation of β2-adrenergic receptors (β2-AR) on airway smooth muscle cells. However, this interaction is highly stereoselective.

β2-Adrenergic Receptor Binding

(R)-albuterol is the pharmacologically active component, binding to the β2-adrenergic receptor with an affinity approximately 100 to 150 times greater than that of the (S)-enantiomer.[1][2][3] This significant difference in binding affinity is the foundational reason for their distinct biological activities. The (S)-enantiomer was long considered inert due to its weak interaction with the β2-AR.[4][5]

(R)-Albuterol: The Eutomer's Therapeutic Pathways

Upon binding to the β2-AR, (R)-albuterol initiates a canonical signaling cascade that leads to bronchodilation.[3] It activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and the relaxation of airway smooth muscle.

Beyond bronchodilation, (R)-albuterol exhibits significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators like granulocyte-macrophage colony-stimulating factor (GM-CSF) in human airway epithelial cells through a pathway involving inducible nitric oxide synthase (iNOS).[6][7] It has also been shown to reduce the influx of eosinophils and levels of IL-4 in animal models of asthma.[8] Furthermore, (R)-albuterol can induce the expression of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol, thereby potentially amplifying the anti-inflammatory effects of endogenous glucocorticoids.[9]

This compound: The Distomer's Paradoxical Effects

Contrary to being inert, this compound has been demonstrated to promote effects that may oppose the therapeutic actions of the (R)-enantiomer.[4][5] Studies suggest that this compound can augment bronchospasm, increase airway hyperresponsiveness, and exert pro-inflammatory effects.[1][8]

The proposed mechanisms for these detrimental effects are distinct from the β2-AR pathway. This compound has been shown to increase intracellular calcium concentrations ([Ca2+]i) in airway smooth muscle cells, an action that promotes contraction.[5][10] It may also activate pro-inflammatory signaling pathways, including phosphatidylinositol 3-kinase (PI3K) and nuclear factor kappa B (NF-κB), and increase the expression of the inhibitory G-protein (Giα-1).[10] These actions could explain the paradoxical bronchospasm and inflammation sometimes observed with chronic use of racemic albuterol.[5]

Albuterol_Enantiomer_Signaling_Pathways cluster_R (R)-Albuterol Pathway cluster_S This compound Pathway R_Albuterol (R)-Albuterol iNOS ↑ iNOS R_Albuterol->iNOS Beta2_AR β2-Adrenergic Receptor R_Albuterol->Beta2_AR High Affinity Gs Gs Protein AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP ATP → cAMP PKA PKA cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Anti_Inflammatory Anti-inflammatory Effects iNOS->Anti_Inflammatory Beta2_AR->Gs Activates S_Albuterol This compound S_Albuterol->Beta2_AR Low Affinity Gi Gi Protein S_Albuterol->Gi Activates Ca2 ↑ [Ca2+]i S_Albuterol->Ca2 PI3K_NFkB PI3K / NF-κB S_Albuterol->PI3K_NFkB Activates Contraction Bronchoconstriction Ca2->Contraction Pro_Inflammatory Pro-inflammatory Effects PI3K_NFkB->Pro_Inflammatory

Caption: Divergent intracellular signaling pathways of (R)- and this compound.

Pharmacokinetic Profiles

The enantiomers of albuterol exhibit stereoselective metabolism, leading to significant differences in their pharmacokinetic profiles. This compound is metabolized more slowly and cleared from the body less rapidly than (R)-albuterol.[5] This results in a longer half-life for the (S)-isomer and its potential accumulation in the body with regular use of the racemic mixture.[4][5]

Parameter(R)-AlbuterolThis compoundReference(s)
Metabolism More rapidSlower, preferential retention in airways[5]
Plasma Half-life (t½) ~4 hours~6 hours[11]
Receptor Affinity (β2-AR) High (Ki ≈ 2,500 nM)Low (~100-150x weaker than R-form)[1][3][12]
In Vivo Conversion No evidence of interconversion to (S)-formNo evidence of interconversion to (R)-form[11]

Preclinical and Clinical Effects

The distinct pharmacodynamic and pharmacokinetic properties of the albuterol enantiomers translate into different physiological and clinical outcomes.

Effect Category(R)-Albuterol (Levalbuterol)This compoundReference(s)
Bronchodilation Potent bronchodilatorNo bronchodilatory effect[3][5]
Airway Responsiveness Reduces airway hyperresponsivenessIncreases airway responsiveness to methacholine (B1211447)[8]
Airway Inflammation Reduces eosinophil infiltration, mucus production, and pro-inflammatory cytokines (e.g., IL-4)Can increase airway edema and promote eosinophil activation[5][8]
Systemic Side Effects Can cause tachycardia and hypokalemia, though potentially less than the racemate at equipotent dosesDoes not cause typical β2-agonist side effects but may contribute to adverse effects of the racemate[13][14]
Clinical Efficacy Responsible for all therapeutic benefits of racemic albuterolMay limit the clinical efficacy of racemic albuterol due to opposing actions[8][[“]]

Key Experimental Methodologies

The characterization of the biological differences between (R)- and this compound relies on a suite of specific in vitro and in vivo experimental protocols.

Receptor Binding Affinity Determination

This protocol is used to quantify the affinity of each enantiomer for the β2-adrenergic receptor.

Methodology: Radioligand Competition Binding Assay

  • Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing a high density of β2-adrenergic receptors (e.g., HEK-293 cells transfected with the human β2-AR).[16]

  • Assay Setup: In a multi-well plate, incubate the prepared membranes with a constant, low concentration of a high-affinity radiolabeled β2-AR antagonist (e.g., [125I]-Iodocyanopindolol).

  • Competition: Add increasing concentrations of the unlabeled "competitor" ligand ((R)-albuterol, this compound, or racemic albuterol) to the wells.

  • Incubation: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25-37°C).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the affinity of the enantiomer for the receptor.[16][17]

Receptor_Binding_Assay_Workflow A 1. Membrane Preparation (from β2-AR expressing cells) B 2. Incubation (Membranes + Radioligand + Competitor) A->B C 3. Separation (Vacuum Filtration) B->C D 4. Quantification (Gamma Counting) C->D E 5. Data Analysis (Non-linear regression to find Ki) D->E

Caption: General workflow for a radioligand competition binding assay.
In Vivo Assessment of Bronchodilation

Animal models are crucial for evaluating the physiological effects of each enantiomer on airway function.

Methodology: Invasive Measurement of Airway Mechanics

  • Animal Model: Use an appropriate animal model, such as BALB/c mice sensitized to an allergen like ovalbumin (OVA) to induce an asthmatic phenotype.[8][18]

  • Procedure: Anesthetize, intubate, and mechanically ventilate the animal.

  • Drug Administration: Administer the test compound ((R)-albuterol, this compound, or vehicle) via inhalation (nebulizer) or another systemic route.[19]

  • Measurement: Use the forced oscillation technique (FOT) to measure baseline respiratory mechanics, primarily lung resistance (RL) and dynamic compliance (C).[18][19][20]

  • Bronchial Challenge: Expose the animal to increasing concentrations of a bronchoconstricting agent, such as aerosolized methacholine.

  • Post-Challenge Measurement: Continuously measure RL and C after each dose of methacholine.

  • Data Analysis: Compare the dose-response curves to methacholine between the different treatment groups. A potent bronchodilator like (R)-albuterol will shift the curve to the right, indicating that a higher concentration of methacholine is required to induce bronchoconstriction.

In_Vivo_Bronchodilation_Workflow cluster_animal_prep Preparation cluster_exp Experiment A Select Animal Model (e.g., OVA-sensitized mouse) B Anesthetize, Intubate, & Mechanically Ventilate A->B C Measure Baseline Lung Mechanics (RL, C) B->C D Administer Drug ((R)-, this compound, or Vehicle) C->D E Challenge with Bronchoconstrictor (e.g., Methacholine) D->E F Measure Post-Challenge Lung Mechanics E->F G Data Analysis (Compare Dose-Response Curves) F->G

Caption: Workflow for in vivo assessment of bronchodilation in an animal model.
Evaluation of Airway Inflammation

This protocol assesses the anti- or pro-inflammatory effects of the albuterol enantiomers.

Methodology: Bronchoalveolar Lavage (BAL) Fluid Analysis

  • Animal Model: Utilize an allergen-sensitized and challenged animal model as described previously to induce airway inflammation.[8][21]

  • Treatment: Treat groups of animals with (R)-albuterol, this compound, racemic albuterol, or a placebo control over a specified period.[8]

  • BAL Procedure: At the end of the treatment period, humanely euthanize the animals and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs via a tracheal cannula.

  • Cell Analysis: Centrifuge the collected BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count. Prepare cytospin slides and stain (e.g., with Wright-Giemsa stain) to perform a differential cell count, quantifying the numbers of eosinophils, neutrophils, macrophages, and lymphocytes.[21]

  • Supernatant Analysis: Use the supernatant from the centrifuged BAL fluid to measure levels of inflammatory mediators (e.g., cytokines like IL-4, TNF-α) using techniques such as ELISA.[8][21]

  • Data Analysis: Statistically compare the total and differential cell counts and cytokine concentrations between the treatment groups to determine the effect of each enantiomer on airway inflammation.

Conclusion

The biological activities of (R)- and this compound are not only different but are often diametrically opposed. (R)-albuterol is the active therapeutic agent, providing potent bronchodilation and beneficial anti-inflammatory effects through its high-affinity interaction with the β2-adrenergic receptor. In contrast, this compound lacks therapeutic efficacy and may contribute to airway hyperresponsiveness and inflammation through mechanisms independent of the canonical β2-AR signaling pathway. This clear distinction in their pharmacological profiles provides the scientific rationale for the development and clinical use of levalbuterol, the single-enantiomer formulation of (R)-albuterol, to optimize therapeutic benefit and potentially reduce adverse effects associated with the distomer in the racemic mixture.

References

(S)-Albuterol: A Technical Examination of its Role as a Beta-2 Adrenergic Agonist Distomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of (S)-Albuterol, the distomer of the widely used bronchodilator, racemic albuterol. While the (R)-enantiomer is responsible for the therapeutic effects, the (S)-enantiomer, once considered inert, is now understood to possess distinct pharmacological properties.[1] This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, receptor selectivity, and experimental evaluation of this compound.

Introduction to Albuterol Enantiomers

Albuterol, also known as salbutamol, is a short-acting beta-2 adrenergic receptor agonist used extensively in the management of asthma and chronic obstructive pulmonary disease (COPD).[2] It is typically synthesized and administered as a racemic mixture, containing equal parts of its two stereoisomers: (R)-Albuterol (the eutomer) and this compound (the distomer).[3] The (R)-enantiomer is the pharmacologically active component, responsible for bronchodilation.[[“]] In contrast, the (S)-enantiomer does not produce bronchodilation and has been associated with potential pro-inflammatory effects and an increase in bronchial hyperresponsiveness.[[“]][6] Given that this compound is metabolized more slowly and persists longer in the human body than (R)-Albuterol, understanding its specific interactions and effects is critical for optimizing respiratory therapies.[1][7]

Mechanism of Action and Receptor Selectivity

The therapeutic action of albuterol is mediated through the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR).[[“]] The active (R)-enantiomer binds to β2ARs on airway smooth muscle cells, initiating a signaling cascade.[8] This process involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[9][10] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately lower intracellular calcium concentrations and cause smooth muscle relaxation, or bronchodilation.[10][11]

This compound exhibits significantly lower binding affinity for the β2AR compared to (R)-Albuterol.[10] While it does not activate the canonical Gs-cAMP signaling pathway to induce bronchodilation, some studies suggest it may have pro-inflammatory actions and can augment bronchospasm.[1][12] It has been proposed that this compound may increase intracellular calcium, an action that would counteract the effects of (R)-albuterol.[1]

The selectivity of albuterol enantiomers for the β2AR over other adrenergic receptor subtypes, such as β1AR (predominantly in the heart) and β3AR, is a key determinant of its therapeutic index.[13] Off-target activation of β1AR can lead to undesirable cardiovascular side effects like tachycardia.[8][14] Racemic albuterol is reported to be 29 times more selective for β2 receptors than β1 receptors.[15]

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of albuterol enantiomers for adrenergic receptors. These values are critical for understanding the selectivity and therapeutic window of the compound.

CompoundReceptorBinding Affinity (pKi)Selectivity (β2 vs. β1)
Racemic Albuterolβ2-Adrenergic5.83 ± 0.06~13-fold
β1-Adrenergic4.71 ± 0.16
(R)-Albuterolβ2-AdrenergicHigh Affinity (150x > S-isomer)High
This compoundβ2-AdrenergicLow AffinityLow

Note: Specific pKi values for the individual enantiomers are less consistently reported in publicly available literature, but the relative affinity difference is well-established.[10][16] Data presented is a synthesis from available sources.

Signaling Pathways

The canonical signaling pathway for β2AR activation by an agonist like (R)-Albuterol is well-characterized. However, GPCR signaling is complex, with potential for alternative or biased signaling. While (R)-Albuterol primarily signals through the Gs-PKA pathway, β2ARs can also couple to other effectors.[17] Some research indicates that β2AR activation can stimulate pro-inflammatory cytokine production through PKA-independent pathways involving ERK1/2 and p38 MAP kinase.[18] this compound's distinct pharmacology suggests it may modulate these or other non-canonical pathways.[19]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist (R)-Albuterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA->Phosphorylation Inhibits Relaxation Bronchial Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Evaluating the pharmacological profile of compounds like this compound requires robust and standardized experimental procedures. The two primary assays used are radioligand binding assays to determine receptor affinity and functional assays to measure cellular response.

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[20]

  • Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

  • Materials:

    • Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human β1 or β2 adrenergic receptor.

    • Radioligand: e.g., [³H]-CGP-12177 (a non-selective β-antagonist).

    • Test Compound: this compound at various concentrations.

    • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., propranolol).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Incubate cell membranes with a fixed concentration of the radioligand and a range of concentrations of this compound.[21]

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[20]

    • Wash filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Plot the data to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding).[22]

    • Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow start Start prep Prepare Receptor Membranes (e.g., from CHO-β2AR cells) start->prep incubate Incubate Membranes with: - Radioligand ([³H]-CGP-12177) - this compound (varying conc.) - Control (buffer or propranolol) prep->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate wash Wash Filters separate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki count->analyze end End analyze->end selectivity_concept cluster_ligands cluster_receptors R_Albuterol (R)-Albuterol (Eutomer) Beta2 β2-Adrenergic Receptor (Lungs) R_Albuterol->Beta2 High Affinity (Therapeutic Effect) Beta1 β1-Adrenergic Receptor (Heart) R_Albuterol->Beta1 Low Affinity S_Albuterol This compound (Distomer) S_Albuterol->Beta2 Very Low Affinity (No Bronchodilation) S_Albuterol->Beta1 Negligible Affinity

References

(S)-Albuterol: An In-depth Technical Guide to its In Vivo Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Albuterol, the distomer of the widely used bronchodilator racemic albuterol, has long been a subject of scientific scrutiny due to its distinct pharmacokinetic profile and potential for paradoxical effects. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound. It consolidates quantitative data from various studies, details experimental methodologies, and visualizes key metabolic and experimental processes. The stereoselective metabolism of albuterol, which favors the slower clearance of the (S)-enantiomer, results in its accumulation and higher plasma concentrations compared to the active (R)-enantiomer following administration of the racemate. This guide aims to serve as a critical resource for researchers and professionals involved in the development and evaluation of respiratory therapeutics.

Introduction

Albuterol, also known as salbutamol (B1663637), is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is typically administered as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and this compound.[1][2] The bronchodilatory activity resides almost exclusively in the (R)-enantiomer.[1][2] While initially considered inert, subsequent research has indicated that this compound is not devoid of biological activity and exhibits significantly different pharmacokinetic properties compared to its R-counterpart.[1][2] Understanding the in vivo behavior of this compound is crucial for optimizing therapeutic strategies and evaluating the clinical implications of using single-enantiomer formulations versus the racemate.

Pharmacokinetics of this compound

The pharmacokinetics of albuterol are characterized by stereoselectivity, with the (S)-enantiomer being eliminated more slowly than the (R)-enantiomer.[2][3][4] This leads to a notable difference in their plasma concentrations over time, particularly after oral administration.[1][5]

Absorption

Following inhalation, albuterol is rapidly absorbed, with peak plasma concentrations reached quickly.[6][7] A portion of the inhaled dose is inevitably swallowed and absorbed through the gastrointestinal tract, where it undergoes first-pass metabolism.[1][8] Studies using charcoal slurries to block gastrointestinal absorption have helped to isolate the pharmacokinetics of the pulmonary-absorbed fraction.[6][7]

Distribution

The volume of distribution for racemic albuterol is approximately 156 ± 38 L.[9] Tissue binding of albuterol is not considered to be enantioselective, and plasma protein binding is relatively low.[1]

Metabolism

The primary metabolic pathway for albuterol is sulfation, catalyzed mainly by the enzyme sulfotransferase 1A3 (SULT1A3).[1][10] This metabolism is highly stereoselective, with (R)-albuterol being metabolized up to 12 times faster than this compound.[1] This differential metabolism is the principal reason for the higher plasma concentrations and longer half-life of this compound when the racemic mixture is administered.[1] The resulting metabolite, albuterol 4'-O-sulfate, is inactive.[8][9]

Elimination

Both this compound and its metabolites are primarily excreted in the urine.[1][9][11] After oral administration, approximately 76% of a single dose is excreted in the urine over three days, with a small fraction appearing in the feces.[11] Following inhalation, about 72% of the dose is excreted in the urine within 24 hours as both unchanged drug and metabolites.[11][12]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound vs. (R)-Albuterol after Intravenous Administration of Racemic Albuterol (1.6 mg) [5]

ParameterThis compound(R)-Albuterol
Clearance (L/h/kg)0.39 ± 0.120.62 ± 0.18
Terminal Half-life (h)2.85 ± 0.832.00 ± 0.49
Amount Excreted Unchanged in Urine (%)55 ± 1146 ± 8

Table 2: Pharmacokinetic Parameters of this compound vs. (R)-Albuterol after Oral Administration of Racemic Albuterol (4 mg) [5]

ParameterThis compound(R)-Albuterol
Amount Excreted Unchanged in Urine (%)32 ± 118 ± 4
Bioavailability0.71 ± 0.090.30 ± 0.07

Table 3: Half-life of Albuterol Enantiomers after Inhalation [13][[“]]

EnantiomerHalf-life (t1/2) in hours
This compound~6
(R)-Albuterol~4

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of typical experimental protocols used to investigate the pharmacokinetics of this compound in vivo.

Study of Racemic Albuterol after Different Routes of Administration[3][4]
  • Subjects: Healthy volunteers (typically 18 individuals).[3][4]

  • Study Design: A single-dose, crossover study design is often employed.

  • Drug Administration:

    • Oral: Ingestion of racemic albuterol tablets (e.g., 4 mg).[2][5]

    • Inhalation: Inhalation of micronized powder or a solution instilled in the trachea.[3][4]

    • Intravenous: IV administration of racemic albuterol (e.g., 1.6 mg).[5]

  • Sample Collection:

    • Plasma: Venous blood samples are collected at predetermined time points.

    • Urine: Urine is collected over a specified period (e.g., 24 hours).[15]

  • Analytical Method: Chiral separation and quantification of (R)- and this compound in plasma and urine are performed using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS).[5][6][15]

Inhaled Albuterol Pharmacokinetics with Blockage of Gastrointestinal Absorption[6][7]
  • Subjects: Healthy, non-smoking volunteers with normal pulmonary function.[7]

  • Study Design: Open-label study.

  • Drug Administration: Inhalation of a specified dose of albuterol (e.g., 180 µg) via a metered-dose inhaler (MDI) with a spacer device.[7]

  • GI Absorption Block: Subjects ingest an oral dose of activated charcoal slurry (e.g., 560 mg) prior to albuterol administration to prevent the absorption of the swallowed portion of the drug.[6][7]

  • Sample Collection: Venous blood samples are collected at multiple time points over a 12-hour period.[7]

  • Analytical Method: Plasma concentrations of (R,S)-albuterol are measured using a sensitive assay such as gas chromatography-mass spectrometry (GC-MS).[7]

Visualizations

Metabolic Pathway of Albuterol

The primary metabolic pathway for both albuterol enantiomers is sulfation, which is significantly faster for the (R)-enantiomer.

Metabolic Pathway of Albuterol Enantiomers cluster_0 Racemic Albuterol cluster_1 Metabolism cluster_2 Inactive Metabolites R_Albuterol (R)-Albuterol SULT1A3 SULT1A3 (Sulfotransferase 1A3) R_Albuterol->SULT1A3 Fast S_Albuterol This compound S_Albuterol->SULT1A3 Slow R_Sulfate (R)-Albuterol-4'-O-Sulfate SULT1A3->R_Sulfate S_Sulfate This compound-4'-O-Sulfate SULT1A3->S_Sulfate

Caption: Stereoselective metabolism of albuterol by SULT1A3.

Experimental Workflow for an In Vivo Pharmacokinetic Study

This diagram illustrates a typical workflow for a clinical study investigating the pharmacokinetics of this compound.

Experimental Workflow for a Pharmacokinetic Study Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers) Dosing Drug Administration (Oral, IV, or Inhaled Racemic Albuterol) Subject_Recruitment->Dosing Sample_Collection Sample Collection (Blood and Urine at Timed Intervals) Dosing->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Sample_Collection->Sample_Processing Chiral_Analysis Chiral Analysis (e.g., HPLC or LC-MS) Sample_Processing->Chiral_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) Chiral_Analysis->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical workflow for an in vivo pharmacokinetic study.

Conclusion

The in vivo pharmacokinetics of this compound are primarily dictated by the stereoselective nature of its metabolism. The slower clearance of this compound compared to the therapeutically active (R)-enantiomer leads to its accumulation in the systemic circulation following administration of the racemic mixture. This comprehensive guide, through its consolidated data tables, detailed experimental protocols, and clear visualizations, provides a foundational resource for researchers and drug development professionals. A thorough understanding of the distinct behavior of this compound is essential for the continued development of safer and more effective β2-agonist therapies.

References

A Deep Dive into the Stereochemistry of Albuterol: Contrasting the Eutomer and Distomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a chiral molecule administered as a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol. While structurally mirror images, these enantiomers exhibit markedly different pharmacological and physiological properties. This technical guide provides a comprehensive comparison of the eutomer, (R)-albuterol (also known as levalbuterol), and the distomer, this compound, focusing on their pharmacodynamic and pharmacokinetic profiles, underlying signaling pathways, and the experimental methodologies used for their characterization.

Pharmacodynamic Properties: A Tale of Two Enantiomers

The therapeutic effects of racemic albuterol are almost exclusively attributed to the (R)-enantiomer, the eutomer.[1] (R)-albuterol is a potent β2-adrenergic receptor agonist, responsible for smooth muscle relaxation in the airways, leading to bronchodilation.[1][2] In contrast, the (S)-enantiomer, or distomer, has a much lower affinity for the β2-adrenergic receptor and is considered inactive in terms of bronchodilation.[1][3]

(R)-albuterol has a significantly higher affinity for the β2-adrenoceptor, with some studies suggesting it is over 100-fold greater than that of this compound.[3][4] This stark difference in binding affinity is the primary reason for their distinct pharmacological activities.

Beyond its lack of therapeutic effect, emerging evidence suggests that this compound is not merely an inert component of the racemic mixture. Studies have indicated that this compound may possess pro-inflammatory and pro-constrictory properties.[1][4][5] It has been shown to augment bronchospasm and may contribute to airway hyperresponsiveness.[4][6]

Quantitative Comparison of Pharmacodynamic Properties
Property(R)-Albuterol (Eutomer)This compound (Distomer)Reference
β2-Adrenergic Receptor Affinity High (over 100-fold greater than this compound)Low[3][4]
Primary Pharmacological Effect BronchodilationInactive as a bronchodilator[1]
Other Reported Effects Anti-inflammatory effects in airway epithelial cellsPro-inflammatory and pro-constrictory effects[5][7][8]

Pharmacokinetic Profiles: Differential Metabolism and Persistence

The two enantiomers of albuterol also exhibit distinct pharmacokinetic profiles. Following administration of the racemic mixture, this compound is metabolized more slowly and has a longer half-life than (R)-albuterol.[1][3] This leads to a differential accumulation of the (S)-enantiomer in the plasma with repeated dosing.[3] The half-life of this compound is approximately 6 hours, compared to 4 hours for (R)-albuterol.[9]

There is no evidence of in vivo interconversion between the two enantiomers.[9] The bioavailability of the eutomer has been reported to be less than that of the distomer after administration of either the pure enantiomers or the racemate.[10] This difference is likely due to the more efficient metabolism of the eutomer.[10]

Quantitative Comparison of Pharmacokinetic Properties
Parameter(R)-Albuterol (Eutomer)This compound (Distomer)Reference
Half-life (t1/2) ~ 4 hours~ 6 hours[9]
Metabolism More rapidSlower (metabolized up to 10 times more slowly)[1][3]
Plasma Accumulation (with repeated dosing) LowerHigher (plasma levels can be four times higher)[3]
In vivo Interconversion Does not occurDoes not occur[9]

Signaling Pathways: Mechanisms of Action and Opposition

The contrasting effects of the albuterol enantiomers can be understood by examining their influence on intracellular signaling pathways.

(R)-Albuterol: The Canonical β2-Adrenergic Signaling Pathway

(R)-albuterol exerts its bronchodilatory effects by activating the canonical β2-adrenergic receptor signaling pathway.[2][11] Binding of (R)-albuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the activation of the stimulatory G-protein, Gs.[12][13] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][13] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2][13] PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle.[2]

Additionally, (R)-albuterol has been shown to exert anti-inflammatory effects in human airway epithelial cells through a pathway involving inducible nitric oxide synthase (iNOS).[7][8] It can also augment the expression of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which potentiates the anti-inflammatory effects of endogenous glucocorticoids.[14]

R_Albuterol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_Albuterol (R)-Albuterol (Eutomer) B2AR β2-Adrenergic Receptor R_Albuterol->B2AR Gs Gs B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: (R)-Albuterol Signaling Pathway for Bronchodilation.
This compound: Pro-inflammatory and Pro-constrictory Pathways

The mechanisms underlying the detrimental effects of this compound are less well-defined but are thought to be independent of the β2-adrenergic receptor.[1] Studies suggest that this compound can increase intracellular calcium concentrations ([Ca2+]i) in human bronchial smooth muscle cells, an effect that would oppose the bronchodilatory action of (R)-albuterol.[1][5] This increase in intracellular calcium may be mediated through the activation of Gialpha-1 protein and phospholipase C.[5]

Furthermore, this compound has been shown to activate pro-inflammatory pathways, including the phosphatidylinositol 3-kinase (PI3K) and nuclear factor-kappa B (NF-κB) pathways in human bronchial smooth muscle cells.[5]

S_Albuterol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_Albuterol This compound (Distomer) Unknown_Receptor Unknown Receptor(s) S_Albuterol->Unknown_Receptor Gialpha1 Gialpha-1 Unknown_Receptor->Gialpha1 Activates PI3K PI3 Kinase Unknown_Receptor->PI3K Activates PLC Phospholipase C (PLC) Gialpha1->PLC Activates Ca_increase ↑ [Ca2+]i PLC->Ca_increase Leads to NFkB NF-κB PI3K->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes Constriction Smooth Muscle Contraction Ca_increase->Constriction Promotes

Caption: Proposed Pro-inflammatory Signaling of this compound.

Experimental Protocols: Characterizing Albuterol Enantiomers

A variety of experimental techniques are employed to elucidate the distinct properties of the albuterol enantiomers.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of each enantiomer for the β2-adrenergic receptor.[15] These assays typically involve incubating cell membranes expressing the receptor with a fixed concentration of a radioactively labeled ligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled enantiomers.[15] The amount of bound radioligand is then measured, and the inhibition constant (Ki) for each enantiomer is calculated, providing a quantitative measure of their binding affinity.

Binding_Assay_Workflow Start Start: Prepare Cell Membranes with β2-Adrenergic Receptors Incubate Incubate with: 1. Fixed concentration of radioligand 2. Varying concentrations of (R)- or this compound Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand (e.g., scintillation counting) Separate->Measure Analyze Analyze data to determine Ki values (binding affinity) Measure->Analyze End End: Compare Ki of (R)- vs this compound Analyze->End

Caption: Workflow for a Radioligand Binding Assay.
Functional Assays: Measuring Downstream Effects

Functional assays are crucial for assessing the biological activity of each enantiomer. A common method is the adenylyl cyclase activation assay, which measures the production of cAMP in response to enantiomer stimulation.[16] This is often done using techniques like enzyme-linked immunosorbent assays (ELISA) or fluorescence-based biosensors.[16] The concentration of the enantiomer that produces 50% of the maximal response (EC50) is determined to quantify its potency.

Chiral Chromatography for Pharmacokinetic Analysis

To study the pharmacokinetic properties of the albuterol enantiomers, it is essential to be able to separate and quantify them in biological samples such as plasma.[17][18] This is achieved using chiral high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods.[17][18][19] These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and subsequent quantification.[17][19]

Clinical Implications and Future Directions

The distinct pharmacological profiles of the albuterol enantiomers have significant clinical implications. The use of the pure eutomer, levalbuterol (B1212921), has been advocated to maximize therapeutic benefit while minimizing potential adverse effects associated with the distomer.[20][21][22] Clinical studies have shown that levalbuterol can be as effective as, and in some cases superior to, racemic albuterol in improving lung function, with a potentially better side-effect profile.[21][22][23][24]

However, the clinical superiority of levalbuterol over racemic albuterol remains a topic of debate, with some studies showing no significant difference in efficacy or side effects.[20][23][25] Further research is needed to fully understand the long-term consequences of exposure to this compound and to identify patient populations that may benefit most from treatment with the pure eutomer.

References

The Pro-Inflammatory Potential of (S)-Albuterol in Airway Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Racemic albuterol, a cornerstone in the management of bronchoconstriction in asthma and chronic obstructive pulmonary disease (COPD), is a 50:50 mixture of two enantiomers: (R)-albuterol and (S)-albuterol. While the (R)-enantiomer is responsible for the therapeutic bronchodilatory effects through its agonist activity at the β2-adrenergic receptor, a growing body of evidence indicates that this compound is not an inert component.[1][2][3] In contrast to its counterpart, this compound exhibits pro-inflammatory properties that may counteract the beneficial effects of (R)-albuterol and potentially contribute to airway hyperresponsiveness.[2][4] This technical guide provides an in-depth review of the pro-inflammatory potential of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to inform future research and drug development efforts.

Quantitative Effects of this compound on Airway Inflammation

Multiple studies have quantified the pro-inflammatory effects of this compound in various models, including healthy and asthmatic animal models, as well as in vitro human cell cultures. The data consistently demonstrate that administration of racemic albuterol or this compound alone leads to an increase in inflammatory cell infiltration and pro-inflammatory cytokine production in the airways.

Table 1: Effects of Albuterol Enantiomers on Bronchoalveolar Lavage Fluid (BALF) Cell Counts in Feline Models

Treatment Group Subject Parameter Observation P-value Source
R,S-albuterol and S-albuterolHealthy and Asthmatic CatsTotal Lavage Cell NumbersHigher than R-albuterol and placebop = 0.04 and p = 0.02, respectively[1][2]
R,S-albuterol and S-albuterolAsthmatic CatsLavage EosinophilsHigher than other treatmentsp = 0.03[1][2]
R,S-albuterol and S-albuterolHealthy CatsLavage NeutrophilsHigher than other treatmentsp = 0.04[1][2]

Table 2: Effects of Albuterol Enantiomers on Inflammatory Mediators

Treatment Group Model Parameter Observation P-value Source
R,S-albuterol and S-albuterolAsthmatic CatsTNF-α bioactivity in BALFHigher than other treatmentsp = 0.004[1][2]
This compound (10 µM)Bovine Tracheal Smooth Muscle CellsInositol-1,4,5-trisphosphate levelsIncreased by 213 ± 34.4%p < 0.05[5][6]
Regular Salbutamol (B1663637)Asthmatic SubjectsSputum CXCL8/IL-8 levelsIncreased by 42%Not specified[7][8]
Regular AlbuterolMild Asthmatic SubjectsAllergen-induced Late Asthmatic ResponseSignificantly increased compared to placebop = 0.003[9][10]
Regular AlbuterolMild Asthmatic SubjectsSputum Eosinophils (7h post-allergen)Significantly enhancedp = 0.009[9][10]
Regular AlbuterolMild Asthmatic SubjectsSputum ECP (7h post-allergen)Significantly enhancedp = 0.04[9][10]

Signaling Pathways of this compound-Induced Inflammation

The pro-inflammatory effects of this compound are mediated through distinct signaling pathways that are independent of the β2-adrenergic receptor. Key pathways identified include the activation of muscarinic receptors leading to increased intracellular calcium, and the activation of pro-inflammatory transcription factors such as NF-κB.

Muscarinic Receptor Activation and Calcium Signaling

This compound has been shown to act as a Ca2+ agonist in airway smooth muscle cells.[5] This effect is mediated through the cross-reactivity of this compound with muscarinic receptors, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular inositol-1,4,5-trisphosphate (IP3) levels.[5][6] The rise in IP3 triggers the release of calcium from intracellular stores, and also promotes calcium influx, resulting in oscillations of intracellular free calcium.[5] This sustained increase in intracellular calcium can contribute to smooth muscle contraction and the activation of inflammatory signaling cascades.

G S_Albuterol This compound Muscarinic_Receptor Muscarinic Receptor S_Albuterol->Muscarinic_Receptor Activates PLC Phospholipase C (PLC) Muscarinic_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_influx Ca²⁺ Influx Ca_influx->Ca_increase Pro_inflammatory Pro-inflammatory Effects Ca_increase->Pro_inflammatory

This compound induced calcium signaling pathway.
Activation of Pro-Inflammatory Transcription Factors

Studies in human bronchial smooth muscle cells have demonstrated that this compound can activate pro-inflammatory pathways involving phosphatidylinositol 3-kinase (PI3K) and nuclear factor-kappa B (NF-κB).[11] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[12][13] The activation of NF-κB by this compound provides a direct molecular mechanism for its pro-inflammatory effects.

G S_Albuterol This compound Cell_Surface_Receptor Cell Surface Receptor (e.g., Muscarinic) S_Albuterol->Cell_Surface_Receptor PI3K PI3 Kinase Cell_Surface_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Complex Akt->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines) Nucleus->Gene_Transcription Induces

This compound induced NF-κB activation pathway.

Experimental Protocols

The following sections outline the methodologies employed in key studies that have investigated the pro-inflammatory effects of this compound.

Animal Models of Airway Inflammation

Objective: To assess the in vivo effects of albuterol enantiomers on airway inflammation.

Experimental Workflow:

G cluster_0 Acclimatization & Sensitization cluster_1 Treatment Administration cluster_2 Allergen Challenge & Analysis Sensitization Sensitization with Ovalbumin (OVA) (e.g., Days 0 & 14) Treatment Administration of Albuterol Enantiomers (e.g., Inhalation or Mini-osmotic Pump) (e.g., Days 13-36) Sensitization->Treatment Challenge Intranasal OVA Challenge (e.g., Days 14, 25, 35) Treatment->Challenge Analysis Analysis at Day 36: - Bronchoalveolar Lavage (BAL) - Lung Histology - Airway Hyperresponsiveness Measurement Challenge->Analysis

Experimental workflow for a murine asthma model.
  • Animal Subjects: Mice (e.g., BALB/c) or cats are commonly used.[2][4][14]

  • Sensitization: Animals are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections.[4][14]

  • Treatment: (R)-albuterol, this compound, racemic albuterol, or a placebo is administered. Delivery methods include inhalation or continuous delivery via a subcutaneous mini-osmotic pump.[1][4][14]

  • Allergen Challenge: Sensitized animals are challenged with the allergen, for instance, through intranasal administration of OVA, to induce an inflammatory response.[4][14]

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to perform total and differential cell counts (eosinophils, neutrophils, etc.) and to measure cytokine levels (e.g., TNF-α, IL-4).[1][2][4]

    • Histology: Lung tissue is processed for histological analysis to assess for goblet cell hyperplasia, mucus occlusion, and inflammatory cell infiltration.[4][14]

    • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) is measured to assess lung function.[4][14]

In Vitro Cell Culture Experiments

Objective: To investigate the direct cellular and molecular mechanisms of this compound on airway cells.

  • Cell Types: Primary human bronchial smooth muscle cells (hBSMCs) or dissociated bovine tracheal smooth muscle cells are frequently utilized.[5][6][11]

  • Treatment: Cells are treated with varying concentrations of albuterol enantiomers for different durations.

  • Measurement of Intracellular Calcium ([Ca2+]i):

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Changes in fluorescence, corresponding to changes in [Ca2+]i, are measured using a fluorometer or imaging system following stimulation with this compound.[5][6]

  • Measurement of Inositol-1,4,5-trisphosphate (IP3):

    • Cells are treated with this compound for a short duration (e.g., 30 seconds).

    • The reaction is stopped, and IP3 levels are quantified using a competitive binding assay.[5][6]

  • Analysis of Protein Expression and Activity:

    • Western Blotting: To determine the expression levels of proteins such as Gs and Gi proteins.[11]

    • Kinase Assays: To measure the activity of enzymes like PI3 kinase.[11]

  • NF-κB Activation Assay:

    • Nuclear extracts are prepared from treated cells.

    • NF-κB activation is assessed using an enzyme-linked immunosorbent assay (ELISA)-based method that detects the binding of active NF-κB to its consensus DNA sequence.[11]

Implications for Drug Development and Clinical Practice

The pro-inflammatory properties of this compound have significant implications for the development of asthma and COPD therapies. The long-term use of racemic albuterol may lead to an accumulation of this compound in the lungs, potentially exacerbating airway inflammation and hyperresponsiveness.[2][11] This suggests that the use of pure (R)-albuterol (levalbuterol) may offer a therapeutic advantage over the racemic mixture by providing bronchodilation without the accompanying pro-inflammatory effects.

However, the clinical significance of these findings remains a subject of debate, with some studies showing no clear benefit of levalbuterol (B1212921) over racemic albuterol in certain clinical scenarios.[2][15] Further research is warranted to fully elucidate the long-term clinical consequences of this compound exposure and to identify patient populations that may benefit most from treatment with single-enantiomer β2-agonists.

Conclusion

The evidence strongly indicates that this compound is not an inert stereoisomer but possesses significant pro-inflammatory potential in the airways. Its ability to increase inflammatory cell influx, stimulate the production of pro-inflammatory mediators, and activate key signaling pathways such as calcium signaling and NF-κB activation underscores the need for a careful evaluation of the long-term consequences of racemic albuterol use. For researchers and drug development professionals, a deeper understanding of the distinct pharmacological profiles of albuterol enantiomers is crucial for the design of more effective and safer respiratory therapeutics. The continued investigation into the mechanisms of this compound-induced inflammation will be instrumental in optimizing the management of obstructive airway diseases.

References

Foundational Research on the Cellular Effects of (S)-Albuterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a widely prescribed bronchodilator for asthma and chronic obstructive pulmonary disease (COPD), is a racemic mixture of two enantiomers: (R)-Albuterol and (S)-Albuterol. While (R)-Albuterol is responsible for the therapeutic bronchodilatory effects through its action as a β2-adrenergic receptor agonist, a growing body of evidence indicates that this compound is not an inert component.[1][2] In contrast to its R-enantiomer, this compound has been shown to exhibit pro-constrictory and pro-inflammatory properties that may counteract the beneficial effects of (R)-Albuterol and potentially contribute to airway hyperresponsiveness with chronic use.[3][4][5] This technical guide provides a comprehensive overview of the foundational research on the cellular effects of this compound, focusing on its impact on key signaling pathways, intracellular calcium dynamics, and cell proliferation in human bronchial smooth muscle cells (hBSMCs). Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of respiratory pharmacology and drug development.

Pro-constrictory and Pro-inflammatory Signaling Pathways Activated by this compound

This compound has been demonstrated to activate intracellular signaling cascades that promote bronchoconstriction and inflammation, effects that are diametrically opposed to those of (R)-Albuterol.[3][5] These actions are primarily mediated through the modulation of G-protein signaling, activation of the Phosphoinositide 3-kinase (PI3K) pathway, and subsequent activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3]

Modulation of G-Protein Signaling

Studies in human bronchial smooth muscle cells (hBSMCs) have shown that treatment with this compound leads to a significant increase in the expression and activity of the inhibitory G-protein, Gαi-1, while concurrently decreasing the expression of the stimulatory G-protein, Gs.[3] This shift in the balance of G-protein signaling attenuates the bronchodilatory pathway mediated by Gs-coupled β2-adrenergic receptors and enhances pro-constrictory signaling.[3]

Activation of the PI3K/NF-κB Pathway

This compound has been shown to significantly activate PI3 kinase and the downstream transcription factor NF-κB in hBSMCs.[3] NF-κB is a key regulator of inflammatory gene expression, and its activation by this compound likely contributes to the pro-inflammatory effects observed with this enantiomer.[3][5]

S_Albuterol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_Albuterol This compound Receptor Putative Receptor (e.g., Muscarinic) S_Albuterol->Receptor Binds Gi Gi-protein Receptor->Gi Activates Gs Gs-protein Gi->Gs Inhibits (via decreased expression) PI3K PI3 Kinase Gi->PI3K Activates PLC Phospholipase C (PLC) Gi->PLC Activates IKK IKK PI3K->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB_inactive NF-κB NFkB_inactive->IkB Bound to NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates to p_IkB->NFkB_inactive Releases IP3 IP3 PLC->IP3 Generates Ca_Store Ca2+ Store (ER/SR) IP3->Ca_Store Binds to receptor Ca_cytosol [Ca2+]i ↑ Ca_Store->Ca_cytosol Releases Ca2+ Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces

Caption: Signaling pathway of this compound in human bronchial smooth muscle cells.

Effects on Intracellular Calcium Concentration

A key cellular effect of this compound is its ability to increase intracellular free calcium concentration ([Ca2+]i) in airway smooth muscle cells.[6] This effect is in stark contrast to (R)-Albuterol, which tends to decrease [Ca2+]i.[6] The this compound-induced increase in [Ca2+]i is mediated by a mechanism involving muscarinic receptor activation and a phospholipase C (PLC)-dependent pathway.[6]

This compound at concentrations of 1 and 10 µM can induce Ca2+ oscillations, with [Ca2+]i reaching levels of 1-2 µM.[6] This increase in intracellular calcium is a critical step in the signaling cascade that leads to smooth muscle contraction and bronchoconstriction.

Impact on Cell Proliferation

This compound has been shown to stimulate the proliferation of human bronchial smooth muscle cells, a process that can contribute to airway remodeling in chronic asthma.[4][7] In contrast, (R)-Albuterol has been observed to inhibit cell proliferation.[8][9] The proliferative effect of this compound is associated with the increased expression and phosphorylation of several intracellular mitogenic proteins and the release of interleukin-6 (IL-6).[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on the cellular effects of this compound.

Table 1: Effect of Albuterol Enantiomers on G-protein Expression in hBSMCs

Treatment (8 hours)Gαi-1 Protein Expression (relative to control)Gs Protein Expression (relative to control)
This compoundIncreasedDecreased
(R)-AlbuterolDecreasedIncreased
Racemic AlbuterolNo significant changeNo significant change
Data synthesized from findings reported in Agrawal et al., 2004.[3][5]

Table 2: Effect of this compound on Intracellular Calcium and IP3 Levels

ParameterTreatmentObservation
Intracellular Ca2+ ([Ca2+]i)This compound (1 and 10 µM)Induction of Ca2+ oscillations, reaching 1-2 µM
Inositol-1,4,5-trisphosphate (IP3)This compound (10 µM) for 30 sec213 ± 34.4% increase (p < 0.05)
Data from Mitra et al., 1998.[6][10]

Table 3: Effect of Albuterol Enantiomers on hBSMC Proliferation

TreatmentEffect on Cell Proliferation
This compoundStimulated
(R)-AlbuterolInhibited
Racemic AlbuterolInhibited
Data synthesized from findings reported in Ibe et al., 2008 and Gao et al., 2018.[4][7][8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound's cellular effects.

Human Bronchial Smooth Muscle Cell (hBSMC) Culture
  • Cell Source: Primary hBSMCs are obtained from donor lungs.

  • Culture Medium: Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: Cells are passaged upon reaching 80-90% confluency.

  • Experimental Treatment: For experiments, cells are typically grown to near confluence, then serum-starved (e.g., in DMEM with 0.1% FBS) for 24-72 hours to synchronize the cell cycle before treatment with various concentrations of albuterol enantiomers.[4]

Measurement of Intracellular Calcium ([Ca2+]i)
  • Calcium Imaging: Changes in [Ca2+]i in single hBSMCs are measured using fluorescent calcium indicators (e.g., Fura-2 AM or Oregon Green 488 BAPTA-1-AM).

  • Cell Loading: Cells are loaded with the calcium indicator dye in a physiological salt solution for a specified time at room temperature or 30°C.[11]

  • Microscopy: A fluorescence microscope equipped with a ratiometric imaging system or a confocal microscope is used to capture fluorescence images at specific excitation wavelengths.

  • Data Analysis: The ratio of fluorescence intensities at the different wavelengths is calculated to determine the intracellular calcium concentration.

  • Stimulation: Cells are perfused with solutions containing methacholine (B1211447) to induce calcium oscillations, followed by the addition of albuterol enantiomers to observe their effects.[1]

Calcium_Imaging_Workflow A Culture hBSMCs on coverslips B Load cells with Ca2+ indicator dye (e.g., Fura-2 AM) A->B C Mount coverslip on microscope stage B->C D Perfuse with physiological salt solution C->D E Establish baseline [Ca2+]i reading D->E F Stimulate with Methacholine to induce Ca2+ oscillations E->F G Introduce this compound F->G H Record changes in fluorescence intensity G->H I Calculate and analyze [Ca2+]i changes H->I

References

Methodological & Application

Application Note: Chiral Separation and Quantification of Albuterol Enantiomers by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of albuterol enantiomers, (R)-albuterol and (S)-albuterol, in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, enabling accurate and precise quantification of the individual enantiomers. This method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, given the differential physiological effects of the albuterol enantiomers.

Introduction

Albuterol, a widely used bronchodilator for the treatment of asthma and other chronic obstructive airway diseases, is a chiral molecule existing as two enantiomers: (R)-albuterol (levalbuterol) and this compound. The (R)-enantiomer is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer is suggested to contribute to adverse effects such as increased bronchial reactivity.[1] Therefore, the ability to separate and quantify the individual enantiomers is of significant importance in clinical and pharmaceutical research. This document provides a detailed protocol for the chiral separation of albuterol enantiomers using a teicoplanin-based chiral stationary phase and detection by tandem mass spectrometry, a method known for its high sensitivity and selectivity.[2][3][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed for the cleanup and concentration of albuterol enantiomers from plasma samples.[2][3]

Materials:

  • Water Oasis™ HLB SPE cartridges

  • Methanol (B129727)

  • Deionized water

  • Internal Standard (IS) solution (e.g., deuterated albuterol or a suitable analog like methoxyphenamine)[2][5]

  • Human plasma samples

Procedure:

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 0.5 mL of plasma sample, add the internal standard. Dilute the sample with deionized water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution: Elute the albuterol enantiomers and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions:

The chiral separation is achieved using a teicoplanin-based chiral stationary phase.[2][3][4]

ParameterCondition
HPLC System A validated HPLC system capable of delivering reproducible gradients.
Chiral Column Teicoplanin-based stationary phase (e.g., Chirobiotic T)
Mobile Phase Methanol:Acetic Acid:Ammonia (1000:5:1, v/v/v)[2][3]
Flow Rate 0.4 - 1.0 mL/min[6][7]
Injection Volume 10 µL
Column Temperature 25°C

Mass Spectrometry Conditions:

Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Albuterol: m/z 240.2 → 148.4[1] Internal Standard transition will vary based on the IS used.
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV

Data Presentation

The following tables summarize the quantitative data typically obtained with this method, compiled from various studies.

Table 1: Method Validation Parameters

Parameter(R)-AlbuterolThis compoundReference(s)
Lower Limit of Quantification (LLOQ) 0.156 - 0.25 ng/mL0.156 - 0.25 ng/mL[2]
Linearity Range 0.156 - 10.0 ng/g (in tissue)[5] 0.5 - 50.0 ng/mL (in plasma)[2]0.156 - 10.0 ng/g (in tissue)[5] 0.5 - 50.0 ng/mL (in plasma)[2][2][5]
Correlation Coefficient (r²) > 0.98[5]> 0.98[5][2][5]
Precision (%RSD) < 15%[5]< 15%[5][5]
Accuracy (%Bias) < ± 10%< ± 10%
Recovery 89 ± 5.8%[2]89 ± 5.8%[2][2]

Table 2: Typical Chromatographic Performance

Parameter(R)-AlbuterolThis compoundReference(s)
Retention Time (min) ~15.25[8]~16.05[8][8]
Resolution (Rs) > 1.5> 1.5

Mandatory Visualization

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample + Internal Standard Sample_Loading Sample Loading Plasma_Sample->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chiral_Separation Chiral Separation (Teicoplanin Column) HPLC_Injection->Chiral_Separation MS_Detection MS/MS Detection (MRM Mode) Chiral_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification of (R)- and this compound Data_Acquisition->Quantification

Caption: Workflow for Chiral Separation of Albuterol Enantiomers.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the chiral separation and quantification of (R)- and this compound in biological matrices. The use of a teicoplanin-based chiral stationary phase allows for effective separation, while tandem mass spectrometry ensures high selectivity and low detection limits. This detailed protocol and the accompanying performance data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling a deeper understanding of the stereoselective disposition of albuterol.

References

Application Note and Protocol for the Quantification of (S)-Albuterol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of (S)-Albuterol in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up and a chiral chromatographic column for the separation of this compound from its (R)-enantiomer. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is administered as a racemic mixture of two enantiomers, (R)-Albuterol (levalbuterol) and this compound. The (R)-enantiomer is responsible for the therapeutic bronchodilatory effects, possessing a much higher affinity for the β2-receptor than the (S)-enantiomer.[1][2] The (S)-enantiomer is not only less active but has been suggested to be associated with some adverse effects.[1] Given the stereoselective disposition and pharmacological activity of albuterol enantiomers, it is crucial to employ enantioselective analytical methods to accurately characterize their individual pharmacokinetics. This protocol details a validated LC-MS/MS method for the specific quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • (R)-Albuterol reference standard

  • Albuterol-d9 (internal standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX or equivalent)

Equipment
  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chiral HPLC column (e.g., Chirobiotic T, Astec CHIROBIOTIC V2, or equivalent)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Positive pressure manifold or vacuum manifold for SPE

  • Nitrogen evaporator

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Albuterol-d9 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Albuterol-d9 stock solution in 50:50 (v/v) methanol:water.

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)
  • Thaw: Thaw plasma samples and calibration standards on ice.

  • Spike: In a microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or quality control (QC) sample. Add 20 µL of the IS working solution. Vortex briefly.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex. Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Chirobiotic T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of methanol, acetic acid, and 28% (w/v) ammonia (B1221849) (1000:5:1, v/v/v) has been shown to be effective.[3][4]

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 240.2 → 148.1[4]

      • Albuterol-d9 (IS): m/z 249.2 → 154.1 (example, exact mass may vary based on deuteration pattern)

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of albuterol enantiomers in plasma.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Linearity Range0.5 - 50.0 ng/mL[3]
Correlation Coefficient (r²)≥ 0.998[3]
LLOQ0.25 ng/mL for each enantiomer[3][4]

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Reference
Low QC (e.g., 0.75 ng/mL)< 15%< 15%± 15%± 15%General Bioanalytical Guidance
Medium QC (e.g., 7.5 ng/mL)< 15%< 15%± 15%± 15%General Bioanalytical Guidance
High QC (e.g., 40 ng/mL)< 15%< 15%± 15%± 15%General Bioanalytical Guidance
Reproducibility at 10 ng/mL6.5%---[3][4]

Table 3: Recovery

AnalyteConcentrationMean Recovery (%)Reference
Albuterol Enantiomers10 ng/mL (racemate)89 ± 5.8[3][4]

Visualizations

experimental_workflow cluster_sample_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (200 µL) spike_is Spike with Internal Standard plasma->spike_is pretreat Pre-treatment (4% Phosphoric Acid) spike_is->pretreat centrifuge Centrifuge pretreat->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (0.1 M HCl, Methanol) load->wash elute Elute Analytes (5% NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for the extraction of this compound from plasma.

logical_relationship cluster_input Input cluster_process Process cluster_output Output plasma_sample Human Plasma Sample sample_prep Sample Preparation (SPE) plasma_sample->sample_prep chiral_sep Chiral HPLC Separation sample_prep->chiral_sep ms_detection MS/MS Detection (MRM) chiral_sep->ms_detection quant_data Quantitative Data (this compound Concentration) ms_detection->quant_data

Caption: Logical relationship of the analytical process.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the enantioselective quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects, while the chiral chromatographic separation allows for the accurate determination of the individual enantiomer concentrations. This protocol is suitable for a variety of research applications where the stereoselective pharmacokinetics of albuterol are of interest.

References

Application Notes and Protocols for Investigating (S)-Albuterol-Induced Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, a widely prescribed bronchodilator for asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-Albuterol (levalbuterol) and (S)-Albuterol. The bronchodilatory effects are attributed to (R)-Albuterol, which is a potent β2-adrenergic receptor agonist.[1][2] Conversely, this compound has been shown to exhibit paradoxical effects, including the potential to induce airway hyperresponsiveness (AHR) and inflammation.[3][4] This has significant clinical implications, as the accumulation of this compound, which is metabolized more slowly than (R)-Albuterol, could potentially exacerbate asthma symptoms in some patients.[1][5]

To investigate the mechanisms underlying this compound-induced AHR, various animal models have been developed. These models are crucial for elucidating the cellular and molecular pathways involved and for the preclinical evaluation of new therapeutic strategies. This document provides detailed application notes and protocols for utilizing these animal models, focusing on the ovalbumin (OVA)-sensitized mouse model of allergic asthma.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound in animal models of airway hyperresponsiveness.

Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine (B1211447) in OVA-Sensitized Mice

Treatment GroupDoseAirway Responsiveness (Penh)Reference
Saline Control-Baseline[3]
OVA + Saline-Increased vs. Saline Control[3]
OVA + (R)-Albuterol1 mg/kg/dayNo significant change vs. OVA + Saline[3]
OVA + this compound1 mg/kg/daySignificantly increased vs. OVA + Saline[3]

Table 2: Effect of this compound on Airway Inflammation in OVA-Sensitized Mice

Treatment GroupParameterResultReference
OVA + this compoundTotal cells in BALFIncreased[6]
Eosinophils in BALFIncreased[3][6]
Neutrophils in BALFIncreased[6]
IL-4 in BALFNo significant change[3]
TNF-α in BALFIncreased[6]

Table 3: Cellular Effects of this compound in Airway Smooth Muscle Cells

ParameterAgonistConcentrationEffectReference
Intracellular Ca2+ ([Ca2+]i)This compound>10 pMIncreased[7][8]
Inositol-1,4,5-trisphosphate (IP3)This compound10 µM213 ± 34.4% increase[7]
PI3 Kinase ActivationThis compound-Activated[9]
NF-κB ActivationThis compound-Activated[9]

Experimental Protocols

Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

This protocol describes the induction of an allergic airway inflammation model in mice, which is then used to study the effects of this compound.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • This compound

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize BALB/c mice (6-8 weeks old) by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[4]

    • Control mice receive i.p. injections of alum in saline only.

  • Drug Administration:

    • From day 13 to day 36, continuously administer this compound (1 mg/kg/day) or saline control to sensitized mice via a subcutaneously implanted miniosmotic pump.[3]

  • Airway Challenge:

    • On days 14, 25, and 35, challenge the mice intranasally with 10 µg of OVA in 50 µL of saline under light anesthesia.[3]

    • Control mice are challenged with saline only.

  • Assessment:

    • On day 36, 24 hours after the final OVA challenge, perform assessments of airway hyperresponsiveness and inflammation.[3]

Measurement of Airway Hyperresponsiveness (AHR) using Forced Oscillation Technique (flexiVent)

This protocol details the invasive measurement of AHR in anesthetized mice.

Materials:

  • flexiVent system (SCIREQ)

  • Tracheostomy cannula (18-20 gauge)

  • Surgical tools (scissors, forceps)

  • Suture thread

  • Anesthetics (e.g., pentobarbital (B6593769) sodium)

  • Methacholine chloride solution (in sterile saline)

  • Nebulizer

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse with an appropriate anesthetic.

    • Perform a tracheostomy by making a small incision in the neck to expose the trachea.

    • Insert a cannula into the trachea and secure it with a suture.[10]

  • Connection to flexiVent:

    • Connect the tracheal cannula to the flexiVent ventilator.

    • Ventilate the mouse at a set frequency and tidal volume (e.g., 150 breaths/min, 10 mL/kg).[10]

  • Baseline Measurement:

    • Establish a stable baseline by allowing the mouse to ventilate for at least 5 minutes.

    • Measure baseline respiratory system impedance (Zrs), from which resistance (R) and elastance (H) are calculated using the constant-phase model.[11]

  • Methacholine Challenge:

    • Aerosolize increasing concentrations of methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) into the ventilator circuit for a fixed duration (e.g., 10 seconds).[12]

    • After each methacholine dose, record respiratory mechanics for 3-5 minutes.

  • Data Analysis:

    • Plot the peak resistance (R) and elastance (H) values against the methacholine concentration to generate a dose-response curve, which indicates the level of airway hyperresponsiveness.

Bronchoalveolar Lavage (BAL) for Assessment of Airway Inflammation

This protocol describes the collection of fluid and cells from the lungs to assess inflammation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Tracheostomy cannula

  • 1 mL syringe

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope slides and staining reagents (e.g., Wright-Giemsa)

Protocol:

  • Lavage Procedure:

    • After AHR measurement, euthanize the mouse.

    • Cannulate the trachea as described above.

    • Instill 0.5-1 mL of ice-cold PBS into the lungs via the cannula.[13][14]

    • Gently aspirate the fluid. Repeat this process 3-4 times, pooling the recovered fluid.

  • Cell Counting:

    • Centrifuge the collected BAL fluid (BALF) at 400 x g for 10 minutes at 4°C to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total number of cells using a hemocytometer or automated cell counter.[13]

  • Differential Cell Count:

    • Prepare cytospin slides of the BALF cells.

    • Stain the slides with a differential stain (e.g., Wright-Giemsa).

    • Count at least 300 cells under a microscope and classify them as macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology.

Measurement of Intracellular Calcium ([Ca2+]i) in Airway Smooth Muscle Cells

This protocol outlines the measurement of [Ca2+]i in isolated airway smooth muscle cells (ASMCs) using the fluorescent indicator Fura-2 AM.

Materials:

  • Trachea from a euthanized animal (e.g., bovine or mouse)

  • Collagenase and other enzymes for cell dissociation

  • Cell culture medium

  • Fura-2 AM (acetoxymethyl ester)

  • Fluorescence imaging system (microscope with appropriate filters and a camera)

  • Buffer solutions (e.g., Hanks' Balanced Salt Solution)

Protocol:

  • Isolation of ASMCs:

    • Dissect the trachea and remove connective tissue and epithelium.

    • Digest the smooth muscle layer with enzymes (e.g., collagenase) to obtain a single-cell suspension.

    • Plate the cells on glass coverslips and culture them until they are ready for experiments.

  • Fura-2 AM Loading:

    • Incubate the cultured ASMCs with Fura-2 AM (e.g., 2-5 µM) in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto a fluorescence microscope.

    • Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

    • Record baseline fluorescence for a few minutes.

  • Stimulation and Data Acquisition:

    • Add this compound to the cell chamber at the desired concentration.

    • Continuously record the fluorescence changes at both excitation wavelengths.

    • The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Airway Hyperresponsiveness

G S_Albuterol This compound Muscarinic_Receptor Muscarinic Receptor S_Albuterol->Muscarinic_Receptor Gq_Protein Gq Protein Muscarinic_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Contraction Airway Smooth Muscle Contraction Ca_increase->Contraction PKC->Contraction AHR Airway Hyperresponsiveness Contraction->AHR G Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Drug_Admin Drug Administration (Day 13-36) This compound via minipump Sensitization->Drug_Admin Challenge Airway Challenge (Day 14, 25, 35) Intranasal OVA Sensitization->Challenge Assessment Assessment (Day 36) Drug_Admin->Assessment Challenge->Assessment AHR AHR Measurement (flexiVent) Assessment->AHR BAL Bronchoalveolar Lavage Assessment->BAL Histology Lung Histology Assessment->Histology G Isolation Isolate Airway Smooth Muscle Cells Culture Culture Cells on Coverslips Isolation->Culture Fura2_Loading Load Cells with Fura-2 AM Culture->Fura2_Loading Imaging Live Cell Imaging (Fluorescence Microscope) Fura2_Loading->Imaging Stimulation Stimulate with This compound Imaging->Stimulation Data_Analysis Analyze [Ca²⁺]i (340/380nm Ratio) Stimulation->Data_Analysis

References

Application Notes and Protocols for Assessing (S)-Albuterol's Impact on Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies to investigate the cellular and molecular effects of (S)-Albuterol on smooth muscle cells. The protocols outlined below cover essential techniques for assessing cell viability, proliferation, apoptosis, and key signaling pathways.

Introduction

This compound, the R-enantiomer of the widely used bronchodilator Albuterol, is known for its therapeutic effects in asthma and other respiratory diseases. However, the S-enantiomer, this compound, has been suggested to have distinct and potentially pro-inflammatory and pro-proliferative effects on airway smooth muscle cells.[1] Understanding the specific impact of this compound is crucial for developing safer and more effective respiratory therapies. The following protocols provide a framework for researchers to explore these effects in a controlled in vitro setting.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on various smooth muscle cell parameters.

Table 1: Effect of this compound on Intracellular Calcium ([Ca2+]i) in Smooth Muscle Cells

TreatmentConcentrationMaximal [Ca2+]i IncreaseNotesReference
This compound>10 pMConcentration-dependentIncrease observed in bovine tracheal smooth muscle cells.[2][3][4]
This compound1 µMInduces Ca2+ oscillationsReaching 1-2 µM [Ca2+]i.[2][3][4]
This compound10 µMInduces Ca2+ oscillationsReaching 1-2 µM [Ca2+]i.[2][3][4]
(R,S)-Albuterol>1 nMConcentration-dependentRacemic mixture also increases [Ca2+]i.[2][3][4]
(R)-Albuterol10 µMDecrease in [Ca2+]iIn contrast to the S-enantiomer.[2][3][4]

Table 2: Effect of this compound on Smooth Muscle Cell Proliferation

TreatmentConcentrationEffect on ProliferationCell TypeReference
This compoundNot specifiedStimulated proliferationHuman bronchial smooth muscle cells[1]
Levalbuterol (R-Albuterol)Not specifiedInhibited proliferationHuman bronchial smooth muscle cells[1]
Racemic AlbuterolNot specifiedInhibited proliferationHuman bronchial smooth muscle cells[1]
This compound100 µg/mlInhibited proliferationAirway smooth muscle cells[5]
(R)-Albuterol100 µg/mlInhibited proliferationAirway smooth muscle cells[5]

Table 3: Effect of this compound on Signaling Molecules in Human Bronchial Smooth Muscle Cells

TreatmentDurationTarget MoleculeEffectReference
This compound8 hoursGαi-1 proteinIncreased expression and activity[6]
This compound8 hoursGs proteinDecreased expression[6]
This compoundNot specifiedPI3 KinaseActivated[6]
This compoundNot specifiedNF-κBActivated[6]
This compound30 secondsInositol-1,4,5-trisphosphateIncreased by 213 ± 34.4%[2][3][4]

Experimental Protocols

Human Bronchial Smooth Muscle Cell (HBSMC) Culture

This protocol describes the basic culture of primary Human Bronchial Smooth Muscle Cells (HBSMCs), which are a suitable in vitro model for studying asthma and other pulmonary diseases.[6][7]

Materials:

  • Primary Human Bronchial Smooth Muscle Cells (HBSMCs)

  • Smooth Muscle Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+-free

  • Sterile cell culture flasks, plates, and pipettes

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of HBSMCs in a 37°C water bath.

    • Aseptically transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Smooth Muscle Cell Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in fresh growth medium.

    • Plate the cells in a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance:

    • Change the growth medium every 2-3 days.

    • Monitor cell growth and morphology using an inverted microscope.

    • Cells should be passaged when they reach 80-90% confluency.

  • Subculturing:

    • Aspirate the growth medium and wash the cells once with DPBS.

    • Add Trypsin-EDTA solution to cover the cell monolayer and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin with an equal volume of growth medium containing FBS.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate into new culture vessels at the desired density.

Serum Starvation Protocol

Serum starvation is often used to synchronize cells in the G0/G1 phase of the cell cycle, making them more responsive to subsequent stimulation.

Materials:

  • Confluent HBSMCs

  • Basal medium (e.g., DMEM or Smooth Muscle Cell Basal Medium) without FBS or with a very low concentration (0.1-0.5%).

Protocol:

  • Grow HBSMCs to 70-80% confluency in complete growth medium.

  • Aspirate the complete growth medium and wash the cells twice with sterile DPBS.

  • Add the serum-free or low-serum medium to the cells.

  • Incubate the cells for 24-72 hours at 37°C with 5% CO2 before proceeding with this compound treatment. A 72-hour serum starvation period has been used in studies of this compound's effects on HBSMC proliferation.[1]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HBSMCs cultured in 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Plate HBSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum-starve the cells if required by the experimental design.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

  • HBSMCs cultured in 96-well plates

  • This compound stock solution

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Protocol:

  • Plate HBSMCs in a 96-well plate and allow them to adhere.

  • Synchronize cells by serum starvation.

  • Treat cells with this compound and/or mitogens for the desired duration.

  • Add BrdU labeling reagent to each well and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.

  • Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells and add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • The amount of incorporated BrdU is proportional to the rate of cell proliferation.

Apoptosis Assay (Annexin V-FITC Staining)

This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

Materials:

  • HBSMCs

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat HBSMCs with this compound for the desired time. Include positive and negative controls for apoptosis.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold DPBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Intracellular Calcium ([Ca2+]i) Measurement

This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

  • HBSMCs grown on glass coverslips

  • This compound stock solution

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Protocol:

  • Plate HBSMCs on glass coverslips and allow them to adhere.

  • Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at room temperature in the dark.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.

  • Mount the coverslip on the stage of the fluorescence microscope.

  • Obtain a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Perfuse the cells with a solution containing this compound at the desired concentration.

  • Continuously record the fluorescence ratio to monitor changes in [Ca2+]i.

  • The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

Western Blot Analysis for NF-κB Activation

This protocol is used to detect the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the translocation of the p65 subunit to the nucleus.

Materials:

  • HBSMCs

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat HBSMCs with this compound for various time points.

  • For total cell lysates, wash cells with cold PBS and lyse with lysis buffer. For nuclear/cytoplasmic fractionation, follow the kit manufacturer's protocol.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the levels of protein expression and phosphorylation. Nuclear translocation of p65 and degradation of IκBα are indicative of NF-κB activation.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Signaling Pathway in Smooth Muscle Cells S_Albuterol This compound Muscarinic_Receptor Muscarinic Receptor S_Albuterol->Muscarinic_Receptor Binds Ca_influx Ca²⁺ Influx S_Albuterol->Ca_influx May promote PI3K PI3 Kinase S_Albuterol->PI3K Activates Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Increased_Ca Increased Intracellular [Ca²⁺] Ca_release->Increased_Ca Ca_influx->Increased_Ca Proliferation Cell Proliferation Increased_Ca->Proliferation NFkB NF-κB Activation PI3K->NFkB NFkB->Proliferation

Caption: Proposed signaling pathway of this compound in smooth muscle cells.

G cluster_1 Experimental Workflow for Assessing this compound Effects cluster_2 Endpoint Assays start Culture Human Bronchial Smooth Muscle Cells serum_starve Serum Starve Cells (24-72h) start->serum_starve treatment Treat with this compound (Various concentrations & times) serum_starve->treatment viability Cell Viability (MTT Assay) treatment->viability proliferation Cell Proliferation (BrdU Assay) treatment->proliferation apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis calcium Intracellular Calcium ([Ca²⁺]i Imaging) treatment->calcium signaling Signaling Pathway Analysis (Western Blot) treatment->signaling analysis Data Analysis & Interpretation viability->analysis proliferation->analysis apoptosis->analysis calcium->analysis signaling->analysis

Caption: General experimental workflow for studying this compound.

G cluster_3 Logical Relationship of NF-κB Activation Stimulus This compound Stimulation IKK_activation IKK Complex Activation Stimulus->IKK_activation IkBa_phos Phosphorylation of IκBα IKK_activation->IkBa_phos IkBa_deg Degradation of IκBα IkBa_phos->IkBa_deg NFkB_release NF-κB (p65/p50) Release IkBa_deg->NFkB_release NFkB_translocation Nuclear Translocation of NF-κB NFkB_release->NFkB_translocation Gene_transcription Gene Transcription (e.g., Pro-inflammatory cytokines, proliferation-related genes) NFkB_translocation->Gene_transcription

References

Application Notes and Protocols for High-Throughput Chiral Analysis of Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, a short-acting β2-adrenergic receptor agonist, is a chiral molecule existing as (R)- and (S)-enantiomers. The (R)-enantiomer, Levalbuterol, is responsible for the bronchodilatory effects, while the (S)-enantiomer is associated with adverse effects. Consequently, the development of stereoselective analytical methods is crucial for pharmacokinetic studies, quality control, and drug development. Traditional chiral analysis methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), often lack the throughput required for screening large numbers of samples in drug discovery and development. This document provides detailed application notes and protocols for high-throughput screening (HTS) methods for the chiral analysis of albuterol, focusing on spectroscopic and rapid separation techniques.

High-Throughput Screening Methodologies

Several advanced analytical techniques have been adapted for the high-throughput chiral analysis of albuterol and other chiral amines. These methods offer significant advantages in terms of speed, sample consumption, and automation compatibility.

Fluorescence-Based Assays

Fluorescence-based assays offer a rapid and sensitive method for determining enantiomeric excess (ee) in a high-throughput format. These assays typically involve the formation of diastereomeric complexes between the chiral analyte and a chiral fluorescent sensor, resulting in a differential fluorescent response for each enantiomer.

Principle: The assay is based on the dynamic self-assembly of a chiral analyte (albuterol) with a chiral fluorescent ligand and a third component, such as a boronic acid, in a multi-well plate format. The formation of diastereomeric complexes leads to a measurable difference in fluorescence intensity or wavelength, which can be correlated to the enantiomeric composition of the sample.[1]

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for differentiating enantiomers based on their differential absorption of left and right circularly polarized light. When coupled with a plate reader, CD can be a high-throughput method for determining enantiomeric excess.

Principle: Chiral molecules exhibit a unique CD spectrum. The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the analyte. By measuring the CD signal of a sample and comparing it to that of a pure enantiomer standard, the ee can be rapidly determined. For molecules with weak chromophores, derivatization with a chromophore-containing reagent may be necessary.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a premier technique for high-throughput chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers significantly faster analysis times and reduced solvent consumption compared to traditional HPLC.

Principle: SFC leverages the low viscosity and high diffusivity of supercritical fluids to achieve rapid and efficient separations on chiral stationary phases (CSPs).[2][3] The use of multi-column screening systems allows for the rapid identification of optimal separation conditions. The "Multiple Injections in a Single Experimental Run" (MISER) approach further enhances throughput by allowing the analysis of multiple samples in the time it takes for a single chromatographic run.[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of various chiral analysis methods for albuterol and similar compounds, highlighting the advantages of HTS techniques.

Table 1: Comparison of Chromatographic Methods for Chiral Analysis of Albuterol

ParameterConventional HPLCUHPLC/Fast HPLCSupercritical Fluid Chromatography (SFC)
Analysis Time per Sample 10 - 30 minutes1 - 5 minutes< 1 minute
Throughput (samples/hour) 2 - 612 - 60> 60
Solvent Consumption HighModerateLow
Automation Compatibility GoodExcellentExcellent
Sensitivity (LOD/LOQ) ng/mL rangeSub-ng/mL to pg/mL rangeng/mL range

Table 2: Comparison of Spectroscopic and Other HTS Methods for Chiral Analysis

ParameterFluorescence-Based AssayCircular Dichroism (CD) AssayMultiplexed Capillary Electrophoresis
Analysis Time per Sample Seconds to minutesSeconds to minutes1 - 10 minutes
Throughput (samples/hour) > 384 (plate-based)> 96 (plate-based)8 - 96 (parallel capillaries)
Sample Preparation Minimal (mixing reagents)Minimal (dissolution)Requires electrolyte preparation
Automation Compatibility ExcellentExcellentGood
Direct Enantiomer Quantification Indirect (requires calibration)DirectDirect

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based Chiral Assay

Objective: To rapidly determine the enantiomeric excess of albuterol in a 384-well plate format.

Materials:

  • (R)- and (S)-Albuterol standards

  • Chiral fluorescent sensor (e.g., a BINOL-based ligand)

  • 2-Formylphenylboronic acid

  • Acetonitrile (anhydrous)

  • 384-well black, clear-bottom microplates

  • Automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of (R)- and this compound (1 mM) in acetonitrile.

    • Prepare a stock solution of the chiral fluorescent sensor (1 mM) in acetonitrile.

    • Prepare a stock solution of 2-formylphenylboronic acid (2 mM) in acetonitrile.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 10 µL of the chiral fluorescent sensor stock solution into each well of a 384-well plate.

    • Add 10 µL of the 2-formylphenylboronic acid stock solution to each well.

    • Add 10 µL of the albuterol sample (or standard) to each well.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30 minutes to allow for complex formation.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent sensor.

  • Data Analysis:

    • Generate a calibration curve by plotting the fluorescence intensity ratio of the two diastereomeric complexes against the known enantiomeric excess of the albuterol standards.

    • Determine the enantiomeric excess of the unknown samples from the calibration curve.

Protocol 2: High-Throughput Circular Dichroism (CD) Chiral Assay

Objective: To determine the enantiomeric excess of albuterol using a CD plate reader.

Materials:

  • (R)- and this compound standards

  • Methanol (B129727) (spectroscopic grade)

  • 96-well quartz microplate

  • CD plate reader

Procedure:

  • Sample Preparation:

    • Prepare a series of albuterol standards with varying enantiomeric excess in methanol at a concentration of 1 mg/mL.

    • Prepare unknown samples at the same concentration in methanol.

  • CD Measurement:

    • Pipette 200 µL of each standard and sample into the wells of a 96-well quartz microplate.

    • Place the plate in the CD plate reader.

    • Measure the CD signal (in millidegrees) at the wavelength of maximum ellipticity for albuterol.

  • Data Analysis:

    • Create a calibration curve by plotting the CD signal against the known enantiomeric excess of the standards.

    • Calculate the enantiomeric excess of the unknown samples using the linear regression equation from the calibration curve.

Protocol 3: High-Throughput Chiral Analysis by Supercritical Fluid Chromatography (SFC)

Objective: To achieve rapid chiral separation of albuterol enantiomers using SFC.

Materials:

  • (R)- and this compound standards

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)

  • Supercritical CO2 (SFC grade)

  • Methanol (HPLC grade) with 0.1% diethylamine (B46881) (modifier)

  • SFC system with an autosampler and UV or MS detector

Procedure:

  • Sample and Standard Preparation:

    • Dissolve albuterol samples and standards in methanol to a concentration of 1 mg/mL.

  • SFC Method:

    • Column: Chiralpak AD-H (or similar polysaccharide-based CSP)

    • Mobile Phase: Supercritical CO2 / Methanol with 0.1% diethylamine (gradient or isocratic)

    • Flow Rate: 3-5 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 225 nm

  • Analysis:

    • Inject 1-5 µL of each sample and standard.

    • The analysis time is typically less than 2 minutes per sample.

  • Data Analysis:

    • Identify the peaks corresponding to (R)- and this compound based on the injection of pure standards.

    • Calculate the enantiomeric excess by determining the peak area ratio of the two enantiomers.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Automated_Extraction Automated 96-Well Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Automated_Extraction HTS_Method {Spectroscopic Methods (Fluorescence, CD) | Rapid Separation (SFC, Multiplexed CE)} Automated_Extraction->HTS_Method Transfer to Assay Plate Data_Acquisition Automated Data Acquisition HTS_Method->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Report Data_Processing->Report Report Generation

Figure 1. General experimental workflow for HTS chiral analysis.

Albuterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Albuterol Albuterol ((R)-enantiomer) B2AR β2-Adrenergic Receptor Albuterol->B2AR Gs Gs Protein B2AR->Gs Activates Gi Gi Protein B2AR->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Bronchodilation Bronchodilation Phosphorylation->Bronchodilation

Figure 2. Albuterol's β2-adrenergic receptor signaling pathway.

Conclusion

The adoption of high-throughput screening methods for the chiral analysis of albuterol offers substantial benefits in terms of speed, efficiency, and cost-effectiveness. Spectroscopic techniques like fluorescence and circular dichroism provide ultra-high-throughput capabilities for rapid screening of large compound libraries. For applications requiring direct separation and quantification, supercritical fluid chromatography stands out as a powerful tool for fast and green chiral analysis. The detailed protocols and comparative data presented in this document are intended to guide researchers and drug development professionals in selecting and implementing the most appropriate HTS method for their specific needs, ultimately accelerating the development of safer and more effective chiral drugs.

References

Application of (S)-Albuterol in Studies of Beta-2 Adrenoceptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Albuterol, the R-enantiomer of the widely used bronchodilator albuterol, is a selective beta-2 adrenergic receptor (β2-AR) agonist. Its primary therapeutic action is to induce bronchodilation by relaxing the airway smooth muscle. However, prolonged or repeated administration of this compound can lead to desensitization, a phenomenon characterized by a diminished response to the drug. This tachyphylaxis is a significant concern in the long-term management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The study of this compound-induced β2-AR desensitization is crucial for understanding the underlying molecular mechanisms and for the development of novel therapeutic strategies with improved and sustained efficacy.

This document provides detailed application notes and protocols for studying β2-AR desensitization using this compound, targeted at researchers, scientists, and professionals in drug development.

Mechanisms of this compound-Induced β2-AR Desensitization

Chronic stimulation of the β2-AR by agonists like this compound triggers several cellular mechanisms that lead to desensitization. These processes can be broadly categorized into short-term and long-term desensitization.

Short-term desensitization occurs rapidly, within minutes of agonist exposure. Key events include:

  • Receptor Phosphorylation: Agonist-occupied β2-ARs are phosphorylated by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[1][2][3]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins.[1][2] This sterically hinders the coupling of the receptor to its cognate G protein (Gs), thereby uncoupling the receptor from downstream signaling pathways.[1][2]

  • Receptor Internalization: The β-arrestin-receptor complex is targeted for internalization into endosomes.[2]

Long-term desensitization occurs over hours to days of continuous agonist exposure and involves:

  • Receptor Downregulation: Internalized receptors can be targeted for lysosomal degradation, leading to a decrease in the total number of β2-ARs.[1][4] Chronic treatment of rats with albuterol for 7 days resulted in a significant 30% reduction in pulmonary β2-adrenoceptor number.[1]

  • Downregulation of Gsα: Prolonged albuterol exposure can lead to a reduction in the expression of the alpha subunit of the stimulatory G protein (Gsα), impairing signaling for all receptors that couple to Gs.[1][4]

  • Increased Phosphodiesterase (PDE) Activity: Some studies suggest that chronic agonist exposure can upregulate cAMP-degrading phosphodiesterases, which would also contribute to a reduced signaling response.[1]

Quantitative Data on this compound Induced Desensitization

The following tables summarize quantitative data from various studies on the effects of albuterol-induced β2-AR desensitization.

ParameterModel SystemTreatmentResultReference
Receptor Density (Bmax) Rat Lung Membranes7-day albuterol infusion (40 µg/kg/h)30% reduction in β2-AR density[1][4]
Human Lung Mast Cells24h albuterol (10⁻⁶ M)~25% reduction (not statistically significant)[5]
Airway Relaxation Human Precision-Cut Lung Slices12h albuterol incubation40% decrease in maximum relaxation to isoproterenol[6]
Airway Sensitivity Human Precision-Cut Lung Slices12h albuterol incubation45% decrease in airway sensitivity to isoproterenol[6]
cAMP Accumulation Rat Lung Parenchyma7-day albuterol infusionMarkedly impaired albuterol-induced cAMP accumulation[1]
PKA Activation Rat Lung Parenchyma7-day albuterol infusionMarkedly impaired albuterol-induced PKA activation[1]

Experimental Protocols

Protocol 1: Cell Culture and Agonist Treatment

Objective: To induce β2-AR desensitization in a cell culture model.

Materials:

  • Human Airway Smooth Muscle (HASM) cells or a suitable cell line expressing β2-AR (e.g., HEK293 cells stably expressing human β2-AR).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • This compound stock solution (10 mM in sterile water).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Culture cells to 80-90% confluency in appropriate culture vessels (e.g., 6-well plates for binding assays, 96-well plates for cAMP assays).

  • Prepare the desired concentration of this compound in serum-free medium. A common concentration for inducing desensitization is 10 µM.

  • Wash the cells once with sterile PBS.

  • Replace the medium with the this compound-containing medium. For control wells, use serum-free medium without the agonist.

  • Incubate the cells for the desired period to induce desensitization (e.g., 30 minutes for short-term, 24 hours for long-term).

  • After the incubation period, proceed with the desired downstream assay (e.g., radioligand binding, cAMP assay).

Protocol 2: Radioligand Binding Assay for Receptor Downregulation

Objective: To quantify the number of β2-ARs on the cell surface following agonist treatment.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • Radioligand (e.g., [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol (ICYP)).

  • Non-selective β-antagonist (e.g., propranolol) for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • After agonist treatment, wash the cells three times with ice-cold PBS to remove the agonist.

  • Harvest the cells by gentle scraping in ice-cold binding buffer.

  • Homogenize the cells and prepare a membrane fraction by centrifugation.

  • Resuspend the membrane pellet in binding buffer.

  • Perform a protein assay to determine the membrane protein concentration.

  • Set up the binding reaction in triplicate:

    • Total binding: Membrane preparation + radioligand.

    • Non-specific binding: Membrane preparation + radioligand + excess propranolol (B1214883) (e.g., 10 µM).

  • Incubate at the appropriate temperature and time for the chosen radioligand (e.g., 30 minutes at 37°C for [³H]-DHA).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Bmax (receptor density) from saturation binding experiments using a range of radioligand concentrations and Scatchard analysis.

Protocol 3: cAMP Accumulation Assay

Objective: To measure the functional response of β2-ARs by quantifying intracellular cAMP levels.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

  • Stimulation buffer (e.g., serum-free medium containing 0.5 mM IBMX).

  • This compound for re-stimulation.

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

Procedure:

  • After the desensitization period, wash the cells twice with warm PBS.

  • Pre-incubate the cells with stimulation buffer containing IBMX for 15-30 minutes at 37°C.

  • Stimulate the cells with various concentrations of this compound for 10-15 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Generate dose-response curves and determine the EC50 and Emax values.

Visualizations

Signaling Pathway of β2-AR Activation and Desensitization

G cluster_activation Activation cluster_desensitization Desensitization S_Albuterol This compound beta2AR β2-Adrenoceptor S_Albuterol->beta2AR binds Gs Gs Protein beta2AR->Gs activates GRK GRK beta2AR->GRK activates beta2AR_P Phosphorylated β2-Adrenoceptor AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchodilation PKA->Relaxation leads to GRK->beta2AR phosphorylates beta_arrestin β-Arrestin beta_arrestin->beta2AR_P binds & uncouples from Gs Internalization Internalization & Downregulation beta_arrestin->Internalization promotes beta2AR_P->beta_arrestin recruits

Caption: β2-AR activation by this compound and subsequent desensitization pathway.

Experimental Workflow for Studying Receptor Downregulation

G start Start: Culture Cells (e.g., HASM) treatment Treat with this compound (e.g., 10 µM, 24h) Control: Vehicle start->treatment wash Wash to Remove Agonist treatment->wash mem_prep Prepare Membrane Fraction wash->mem_prep binding Radioligand Binding Assay ([3H]-DHA or [125I]-ICYP) mem_prep->binding analysis Scintillation Counting & Scatchard Analysis binding->analysis end End: Determine Bmax (Receptor Density) analysis->end

Caption: Workflow for quantifying β2-AR downregulation using radioligand binding.

Logical Relationship of Desensitization Mechanisms

G cluster_short_term Short-Term (Minutes) cluster_long_term Long-Term (Hours-Days) agonist Chronic this compound Exposure phosphorylation Receptor Phosphorylation (GRKs, PKA) agonist->phosphorylation gs_down Gsα Downregulation agonist->gs_down uncoupling β-Arrestin Binding & Gs Uncoupling phosphorylation->uncoupling internalization Receptor Internalization uncoupling->internalization outcome Diminished Cellular Response (Desensitization) uncoupling->outcome downregulation Receptor Downregulation (Degradation) internalization->downregulation downregulation->outcome gs_down->outcome

Caption: Temporal relationship of molecular events in β2-AR desensitization.

References

Application Notes and Protocols: Investigating the Role of (S)-Albuterol in Asthma and COPD Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, a widely prescribed short-acting β2-adrenergic agonist for the relief of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While (R)-albuterol is responsible for the bronchodilatory effects, emerging research has identified that this compound is not an inert component.[1][2] Evidence suggests that this compound may contribute to the pathogenesis of airway diseases by exerting pro-inflammatory and pro-constrictory effects.[2][3] These findings have significant implications for drug development and therapeutic strategies.

These application notes provide an overview of the use of this compound in research, summarizing key findings and detailing experimental protocols to investigate its role in the pathogenesis of asthma and COPD.

Key Research Applications of this compound

  • Investigating Airway Inflammation: this compound has been shown to induce airway inflammation in both healthy and asthmatic models.[2] It can be used to study the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the airways.[2][4][5][6]

  • Modeling Airway Hyperresponsiveness: Chronic exposure to this compound can induce bronchial hyperresponsiveness to various spasmogens.[7] This makes it a useful tool for studying the mechanisms underlying this key feature of asthma.

  • Elucidating Pro-inflammatory Signaling Pathways: Research has demonstrated that this compound activates pro-inflammatory signaling pathways, including PI3 kinase and NF-κB, in human bronchial smooth muscle cells.[3]

  • Studying Airway Smooth Muscle Cell Proliferation: this compound can stimulate the proliferation of human bronchial smooth muscle cells, a key component of airway remodeling in chronic airway diseases.[8]

  • Evaluating the Efficacy of Enantiomer-Pure Formulations: By comparing the effects of this compound with (R)-albuterol and racemic albuterol, researchers can assess the potential benefits of using enantiomer-pure (R)-albuterol (levalbuterol) in clinical practice.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound.

Table 1: Effects of Albuterol Enantiomers on Human Bronchial Smooth Muscle Cells (hBSMCs)

ParameterTreatmentConcentrationResultReference
Gαi-1 Protein ExpressionThis compoundDose-dependentSignificant Increase[3]
Gs Protein ExpressionThis compoundDose-dependentDecrease[3]
Intracellular Calcium ([Ca2+]i)This compoundNot specifiedSignificant Increase upon methacholine (B1211447) stimulation[3]
PI3 Kinase ActivityThis compoundNot specifiedSignificant Activation[3]
NF-κB ActivityThis compoundNot specifiedSignificant Activation[3]
Cell ProliferationThis compoundNot specifiedStimulation[8]
Cell Proliferation(R)-AlbuterolNot specifiedInhibition[8]

Table 2: Effects of Albuterol Enantiomers on Airway Inflammation in a Feline Asthma Model

ParameterTreatment GroupResult in Asthmatic CatsReference
Total Lavage Cell Numbers(R,S)- and this compoundHigher than (R)-albuterol and placebo[2]
Lavage Eosinophils(R,S)- and this compoundHigher than other treatments[2]
TNF-α Bioactivity(R,S)- and this compoundHigher than other treatments[2]
Total Lavage Cell Numbers(R)-AlbuterolNo significant difference from placebo[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Effects on Human Bronchial Smooth Muscle Cells (hBSMCs)

This protocol is based on the methodology described by Agrawal et al. (2004).[3]

1. Cell Culture:

  • Primary hBSMCs are grown in culture.

2. Treatment:

  • Treat hBSMCs with various concentrations of this compound, (R)-albuterol, or racemic albuterol for different time periods (e.g., 8 and 24 hours).

3. Stimulation:

  • Use a contractile agonist, such as methacholine, to stimulate the cells.

4. Measurement of G-Protein Expression and Activity:

  • Assess the expression and activity of Gs and Gi proteins.

5. Measurement of Intracellular Calcium ([Ca2+]i):

  • Measure the intracellular free calcium concentration.

6. Kinase and Transcription Factor Activity Assays:

  • Examine the activity of phosphatidylinositol 3'-OH-kinase (PI3 kinase) and the level of the transcriptional nuclear factor kappaB (NF-κB).

Protocol 2: In Vivo Murine Model of Allergic Airway Inflammation and Hyperresponsiveness

This protocol is adapted from the study by Lundblad et al. (2011).[11][12]

1. Sensitization and Challenge:

  • Sensitize and challenge Balb/C mice with ovalbumin (OVA) to induce an allergic airway phenotype.

2. Pretreatment:

  • Pretreat the mice with nebulized racemic (RS)-albuterol, this compound, or (R)-albuterol twice daily for 7 days.

3. Assessment of Immediate Allergic Response (IAR):

  • Measure the IAR to inhaled allergen.

4. Assessment of Airway Hyperresponsiveness (AHR):

  • Measure AHR to inhaled methacholine.

Protocol 3: Assessment of Airway Inflammation in a Feline Model

This protocol is based on the methodology described in a study on the enantiomer-specific effects of albuterol in cats.[2]

1. Animal Model:

  • Use healthy and experimentally asthmatic cats.

2. Treatment Administration:

  • Administer inhaled racemic albuterol, this compound, (R)-albuterol, or placebo (saline) twice daily for 2 weeks.
  • Incorporate a 6-week washout period before crossing over to the next treatment.

3. Sample Collection:

  • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis before and at the end of each 2-week treatment period.

4. Analysis:

  • Perform total and differential cell counts on the BALF.
  • Measure the levels of inflammatory cytokines, such as TNF-α.

Signaling Pathways and Experimental Workflows

G cluster_S_Albuterol_Pathway This compound Signaling Pathway in hBSMCs S_Albuterol This compound Receptor Unknown Receptor S_Albuterol->Receptor Gi ↑ Gαi-1 expression & activity Receptor->Gi PI3K ↑ PI3 Kinase activity Receptor->PI3K Ca ↑ [Ca2+]i Gi->Ca NFkB ↑ NF-κB activation PI3K->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Contraction Increased Smooth Muscle Contraction Ca->Contraction

Caption: this compound pro-inflammatory signaling in hBSMCs.

G cluster_Workflow Experimental Workflow: Murine Asthma Model Sensitization OVA Sensitization & Challenge Treatment 7-day Nebulized Albuterol Enantiomer Treatment Sensitization->Treatment IAR_AHR Assess IAR & AHR Treatment->IAR_AHR Analysis Data Analysis IAR_AHR->Analysis

Caption: Workflow for in vivo murine asthma model.

Conclusion

The available evidence strongly suggests that this compound is a biologically active molecule that can contribute to the pathophysiology of asthma and potentially COPD. Its pro-inflammatory and pro-constrictory effects highlight the importance of considering the roles of individual enantiomers in drug development and therapy. The protocols and information provided in these application notes are intended to facilitate further research into the mechanisms of this compound and to aid in the development of more targeted and effective respiratory therapeutics.

References

Preparation of (S)-Albuterol Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of (S)-Albuterol solutions for use in a variety of laboratory experiments. The information is intended to guide researchers in accurately preparing solutions for consistent and reproducible results in cell-based assays, animal studies, and other research applications.

Introduction

This compound, the S-enantiomer of the common bronchodilator albuterol, is a critical compound for research into the differential effects of albuterol isomers. Unlike the therapeutic (R)-enantiomer, this compound has been shown to exhibit pro-inflammatory and pro-constrictory properties in various experimental models.[1] Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable data in studies investigating its mechanisms of action and potential physiological consequences.

Physicochemical Properties and Solubility

This compound is commercially available as a solid, typically an off-white powder.[] Understanding its solubility in different solvents is crucial for preparing appropriate stock and working solutions for laboratory use.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compoundDMSOSoluble[]
MethanolSlightly Soluble[]
WaterSlightly Soluble[]
Racemic SalbutamolDMSO~5 mg/mL[3]
Ethanol~10 mg/mL[3]
PBS (pH 7.2)~5 mg/mLAqueous solutions are not recommended for storage longer than one day.[3]
Albuterol Sulfate (B86663) (racemic)WaterFreely Soluble[4][5]
EthanolSlightly Soluble[4][5]
1 M NaOH50 mg/mL[4]
Acidic Aqueous Solutions~200 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for water-insoluble compounds in biological research.

Materials:

  • This compound powder (Molecular Weight: 239.31 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 2.39 mg of this compound powder using a calibrated analytical balance.

  • Adding Solvent: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare working solutions for treating cells. It is critical to ensure the final concentration of DMSO in the cell culture is non-toxic (typically ≤ 0.1%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile PBS or cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of PBS or medium.

  • Final Working Solution: Prepare the final working solution by further diluting the intermediate solution into the desired volume of cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 100 µL of the 1 mM intermediate solution to the 10 mL of medium.

  • Solvent Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.

  • Application to Cells: Mix the working solution gently and apply it to your cells as per your experimental design.

Table 2: Example Working Concentrations of this compound in Laboratory Experiments

Experiment TypeCell/Tissue TypeConcentration RangeReference
In vitro cell proliferationHuman bronchial smooth muscle cells1 µM - 100 µM[7]
In vitro signaling studiesHuman bronchial smooth muscle cellsVarious concentrations[1]
In vitro airway contractionMouse lung slices1 µM - 20 µM[8]

This compound Signaling Pathway

This compound has been shown to activate pro-inflammatory and pro-constrictory signaling pathways in human bronchial smooth muscle cells.[1] This is in contrast to the bronchodilatory effects of (R)-Albuterol. The pathway involves the activation of G-proteins, leading to an increase in intracellular calcium and the activation of downstream signaling cascades, including the PI3K/Akt and NF-κB pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_Albuterol This compound Receptor Putative Receptor (e.g., GPCR) S_Albuterol->Receptor Binds Gi Gi Protein Receptor->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PI3K PI3K Gi->PI3K Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Translocates to nucleus and promotes transcription Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase

Caption: this compound signaling pathway in bronchial smooth muscle cells.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound solutions in a cell-based experiment.

G cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve store Store Stock Solution at -20°C or -80°C dissolve->store dilute Dilute Stock Solution in Culture Medium to prepare Working Solution store->dilute For each experiment treat Treat Cells with Working Solution dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Experimental workflow for this compound solution preparation and use.

References

In Vivo Experimental Design for Studying Beta-2 Adrenergic Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo evaluation of beta-2 adrenergic agonists. The focus is on key physiological systems affected by this class of compounds: respiratory, cardiovascular, and metabolic. The provided methodologies and data presentation guidelines are intended to facilitate robust and reproducible preclinical studies.

Introduction to Beta-2 Adrenergic Agonists

Beta-2 adrenergic receptors (β2-ARs) are G-protein coupled receptors that, upon activation by endogenous catecholamines like epinephrine (B1671497) or exogenous agonists, mediate a range of physiological responses.[1] Primarily known for their potent bronchodilatory effects, β2-AR agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] Their physiological roles extend to the cardiovascular system, where they can influence heart rate and blood pressure, and to metabolic processes, including glucose homeostasis and lipolysis.[3][4] In vivo characterization of novel β2-AR agonists is therefore crucial to determine their therapeutic efficacy and potential side effects.

Beta-2 Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for β2-ARs involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate the physiological response, such as smooth muscle relaxation.[2] However, β2-ARs can also couple to other signaling pathways, including the inhibitory G protein (Gi) and β-arrestin pathways, which can lead to receptor desensitization and internalization.

Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-AR Gs Gs B2AR->Gs Activates Gi Gi B2AR->Gi Can couple to Arrestin β-Arrestin B2AR->Arrestin Recruits Agonist β2 Agonist Agonist->B2AR Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to Desensitization Receptor Desensitization/ Internalization Arrestin->Desensitization Mediates

Beta-2 Adrenergic Receptor Signaling Cascade

Respiratory System: Bronchodilation Assays

A primary therapeutic application of β2-AR agonists is the reversal of bronchoconstriction. In vivo models are essential for evaluating the efficacy and duration of action of these compounds. A common approach is to induce bronchoconstriction with an agent like methacholine (B1211447) and then assess the protective or restorative effects of the β2-AR agonist.

Experimental Workflow: Methacholine-Induced Bronchoconstriction

Bronchodilation Assay Workflow Animal_Prep Animal Preparation (e.g., Mouse acclimatization) Baseline Baseline Lung Function Measurement (Whole-body plethysmography) Animal_Prep->Baseline Agonist_Admin Administer β2-AR Agonist or Vehicle (e.g., via inhalation or i.p.) Baseline->Agonist_Admin Methacholine_Challenge Methacholine Challenge (Aerosolized, increasing concentrations) Agonist_Admin->Methacholine_Challenge Post_Challenge Measure Airway Responsiveness (e.g., Penh, airway resistance) Methacholine_Challenge->Post_Challenge Data_Analysis Data Analysis (Dose-response curves) Post_Challenge->Data_Analysis

Workflow for Bronchodilation Assessment

Protocol: Methacholine-Induced Bronchoconstriction in Mice

This protocol details the assessment of a β2-AR agonist's ability to protect against methacholine-induced bronchoconstriction using whole-body plethysmography.

Materials:

  • Male BALB/c mice (8-12 weeks old)

  • Whole-body plethysmography system

  • Aerosol generator/nebulizer

  • Methacholine chloride solution (e.g., 0-50 mg/mL in sterile saline)

  • Beta-2 adrenergic agonist of interest

  • Vehicle control

Procedure:

  • Acclimatization: Acclimate mice to the plethysmography chambers for at least 30 minutes prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: Place each mouse in a chamber and record baseline respiratory parameters for 3-5 minutes. The parameter of interest is often the enhanced pause (Penh), a calculated value that correlates with airway obstruction.[5]

  • Drug Administration: Administer the β2-AR agonist or vehicle control to the mice. The route of administration (e.g., intraperitoneal, intranasal, or aerosol) will depend on the experimental question. Allow for an appropriate pre-treatment time based on the compound's pharmacokinetics.

  • Methacholine Challenge:

    • Expose the mice to an aerosol of saline (vehicle for methacholine) for 3 minutes and record respiratory parameters.

    • Sequentially expose the mice to aerosols of increasing concentrations of methacholine (e.g., 3, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes each.[5][6]

    • Record respiratory parameters for 3 minutes following each methacholine concentration.

  • Data Analysis: Calculate the average Penh for each methacholine concentration. Plot the dose-response curve of Penh versus methacholine concentration for both the agonist-treated and vehicle-treated groups. A rightward shift in the dose-response curve for the agonist-treated group indicates a protective effect.

Data Presentation: Bronchodilatory Effects
Beta-2 Agonist (Dose)Vehicle PC20 (mg/mL)Agonist PC20 (mg/mL)Fold Shift in PC20
Salbutamol (B1663637) (100 µg)3.913.33.4
Salbutamol (200 µg)3.919.04.9
Salbutamol (400 µg)3.932.68.4

PC20: Provocative concentration of methacholine causing a 20% fall in FEV1 (or equivalent measure in animal models). Data is illustrative and based on findings from human studies.[7]

Cardiovascular System: Hemodynamic Assessments

While therapeutically beneficial in the lungs, β2-AR agonists can have off-target effects on the cardiovascular system, primarily through stimulation of cardiac β1- and vascular β2-adrenoceptors.[8] Assessing these effects is a critical component of preclinical safety evaluation.

Experimental Workflow: Dobutamine (B195870) Stress Test

Cardiovascular Assay Workflow Animal_Prep Animal Preparation (Anesthesia, catheterization of carotid artery and jugular vein) Baseline Baseline Hemodynamic Measurement (HR, BP, dP/dt) Animal_Prep->Baseline Agonist_Infusion Administer β-AR Agonist (e.g., Dobutamine) or Vehicle via Infusion Pump Baseline->Agonist_Infusion Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (During and after infusion) Agonist_Infusion->Hemodynamic_Monitoring Data_Analysis Data Analysis (Change from baseline) Hemodynamic_Monitoring->Data_Analysis

Workflow for Cardiovascular Assessment

Protocol: Dobutamine-Induced Cardiac Stress Test in Mice

This protocol describes an invasive method to assess the cardiac response to a β-adrenergic agonist. Dobutamine is a potent β1-agonist with some β2-agonist activity.[9]

Materials:

  • Male C57BL/6 mice (10-14 weeks old)

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)[10]

  • Surgical instruments for catheterization

  • Pressure-volume loop catheter or pressure transducer

  • Infusion pump

  • Dobutamine hydrochloride

  • Sterile saline

Procedure:

  • Anesthesia and Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen.[10]

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Perform a midline cervical incision and expose the right carotid artery and right jugular vein.

  • Catheterization:

    • Insert a pressure-volume catheter into the right carotid artery and advance it into the left ventricle to measure heart rate (HR), blood pressure (BP), and dP/dt (an index of contractility).[10]

    • Insert a catheter into the right jugular vein for drug infusion.[11]

  • Baseline Measurements: Allow the animal to stabilize for 15-20 minutes and record baseline hemodynamic parameters.

  • Dobutamine Infusion:

    • Prepare a working solution of dobutamine in sterile saline.[10]

    • Begin a continuous infusion of dobutamine at increasing doses (e.g., 2, 4, 8, and 16 ng/g/min), with each dose administered for a set duration (e.g., 2-5 minutes).[9][11]

    • Continuously record hemodynamic parameters throughout the infusion.

  • Data Analysis: Calculate the change in HR, BP, and dP/dt from baseline at each dobutamine dose.

Data Presentation: Hemodynamic Effects
Agonist (Dose)Change in Heart Rate (bpm)Change in Mean Arterial Pressure (mmHg)Change in Portal Pressure (mmHg)
Terbutaline (B1683087) (32 µ g/min/kg ) in normal ratsIncreaseDecrease-0.8
Terbutaline (32 µ g/min/kg ) in cirrhotic ratsIncreaseDecrease-2.4

Data adapted from a study on the hemodynamic effects of terbutaline in rats.[12]

Metabolic System: Glucose Homeostasis and Lipolysis

Beta-2 adrenergic agonists can significantly impact metabolism, including stimulating glycogenolysis and gluconeogenesis in the liver, increasing insulin (B600854) secretion, and promoting lipolysis in adipose tissue.[13]

Experimental Workflow: In Vivo Metabolic Assessment

Metabolic Assay Workflow cluster_glucose Glucose Tolerance Test cluster_lipolysis In Vivo Microdialysis Fasting Fast Animals (e.g., 6 hours) Baseline_Glucose Measure Baseline Blood Glucose Fasting->Baseline_Glucose Agonist_Admin_Glucose Administer β2-AR Agonist or Vehicle Baseline_Glucose->Agonist_Admin_Glucose Glucose_Challenge Administer Glucose Bolus (i.p.) Agonist_Admin_Glucose->Glucose_Challenge Measure_Glucose Measure Blood Glucose at Timed Intervals Glucose_Challenge->Measure_Glucose Analysis_Glucose Calculate Area Under the Curve (AUC) Measure_Glucose->Analysis_Glucose Probe_Implantation Implant Microdialysis Probe (Subcutaneous adipose tissue) Baseline_Glycerol Measure Baseline Interstitial Glycerol (B35011) Probe_Implantation->Baseline_Glycerol Agonist_Perfusion Perfuse β2-AR Agonist or Vehicle through Probe Baseline_Glycerol->Agonist_Perfusion Measure_Glycerol Measure Interstitial Glycerol at Timed Intervals Agonist_Perfusion->Measure_Glycerol Analysis_Glycerol Calculate Change in Glycerol Concentration Measure_Glycerol->Analysis_Glycerol

Workflow for Metabolic Assessments

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of a β2-AR agonist on glucose disposal.

Materials:

  • Male C57BL/6J mice

  • Beta-2 adrenergic agonist (e.g., clenbuterol)

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)[14]

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the mice for 6 hours prior to the test.[15]

  • Drug Administration: Administer the β2-AR agonist or vehicle. The timing of administration should be based on the drug's pharmacokinetics to coincide with the glucose challenge.

  • Baseline Glucose: At time 0, measure baseline blood glucose from a tail snip.

  • Glucose Challenge: Immediately after the baseline glucose measurement, administer a glucose solution (2 g/kg) via intraperitoneal (i.p.) injection.[15][16]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[15]

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol: In Vivo Lipolysis via Microdialysis in Rats

This protocol measures the effect of a β2-AR agonist on lipolysis directly in adipose tissue.

Materials:

  • Male Sprague-Dawley rats

  • Microdialysis probes

  • Microinfusion pump

  • Ringer's solution

  • Beta-2 adrenergic agonist (e.g., isoproterenol)[17]

  • Glycerol analysis kit

Procedure:

  • Probe Implantation: Under anesthesia, implant a microdialysis probe into the subcutaneous adipose tissue (e.g., inguinal region).[17]

  • Equilibration: Perfuse the probe with Ringer's solution at a low flow rate (e.g., 0.5-2.0 µL/min) for an equilibration period (e.g., 60 minutes).

  • Baseline Collection: Collect dialysate samples to determine the basal glycerol concentration, which is an index of lipolysis.[18]

  • Agonist Perfusion: Switch the perfusion medium to Ringer's solution containing increasing concentrations of the β2-AR agonist (e.g., isoproterenol (B85558) at 10⁻⁷ to 10⁻⁴ mol/L).[17]

  • Sample Collection: Collect dialysate at regular intervals during agonist perfusion.

  • Glycerol Analysis: Measure the glycerol concentration in the collected dialysate samples using a commercially available kit.

  • Data Analysis: Plot the change in interstitial glycerol concentration as a function of agonist concentration.

Data Presentation: Metabolic Effects

Glucose Tolerance

Treatment (4 days)Fasting Blood Glucose (mmol/L)Glucose Tolerance (AUC)
Vehicle (in DIO mice)~8.5~1800
Clenbuterol (B1669167) (1 mg/kg, i.p.)~7.0~1200

DIO: Diet-induced obese. Data is illustrative based on findings with chronic clenbuterol treatment in mice.[16]

Lipolysis

Isoproterenol Concentration (in perfusate)Interstitial Glycerol in Subcutaneous Adipose Tissue (µmol/L)Interstitial Glycerol in Epididymal Adipose Tissue (µmol/L)
Basal~150~150
10⁻⁷ mol/L~200~300
10⁻⁶ mol/L~300~500
10⁻⁵ mol/L~400~700
10⁻⁴ mol/L~450~800

Data adapted from a microdialysis study in rats.[17]

Conclusion

The in vivo experimental designs detailed in these application notes provide a framework for the comprehensive evaluation of beta-2 adrenergic agonists. By systematically assessing the effects on the respiratory, cardiovascular, and metabolic systems, researchers can build a robust profile of a compound's efficacy and safety, guiding further drug development efforts. Adherence to detailed protocols and standardized data presentation will ensure the generation of high-quality, comparable results.

References

Application Note: Chiral LC-MS/MS Analysis of Albuterol Enantiomers in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of albuterol enantiomers, (R)-albuterol and (S)-albuterol, in human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up and a teicoplanin-based chiral stationary phase for enantioselective separation. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This method is highly suitable for pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and clinical research where the stereoselective disposition of albuterol is of interest.

Introduction

Albuterol, also known as salbutamol, is a widely used β2-adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is administered as a racemic mixture of two enantiomers, (R)-albuterol (levalbuterol) and this compound. The (R)-enantiomer is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer is suggested to have some pro-inflammatory properties and a longer half-life. Therefore, the ability to selectively quantify each enantiomer in biological matrices is crucial for understanding their individual pharmacokinetic profiles and clinical effects. This application note provides a detailed protocol for the determination of albuterol enantiomers in human plasma using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • (R)-Albuterol and this compound reference standards

  • Albuterol-d9 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ammonia solution (28% w/v)

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of human plasma, add the internal standard (Albuterol-d9) to a final concentration of 10 ng/mL. Vortex for 10 seconds. Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Chirobiotic T (Teicoplanin-based), 150 mm x 2.1 mm, 5 µm

  • Mobile Phase: Methanol : Acetic Acid : 28% Ammonia (1000:5:1, v/v/v)[1][2]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometry Parameters for Albuterol Enantiomers and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(R)-Albuterol240.2148.110025
This compound240.2148.110025
Albuterol-d9 (IS)249.2157.110025

Table 2: Method Performance Characteristics

Parameter(R)-AlbuterolThis compound
Linearity Range (ng/mL)0.25 - 50[1]0.25 - 50[1]
Correlation Coefficient (r²)>0.998[1]>0.998[1]
Lower Limit of Quantification (LLOQ) (ng/mL)0.25[1]0.25[1]
Limit of Detection (LOD) (ng/mL)0.1[1]0.1[1]
Recovery (%)89 ± 5.8[1][2]89 ± 5.8[1][2]
Precision (RSD%)< 15%[3]< 15%[3]
Accuracy (%)85 - 115%85 - 115%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (500 µL) add_is Add Internal Standard (Albuterol-d9) plasma->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction (SPE) vortex->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject chiral_sep Chiral Separation (Teicoplanin Column) inject->chiral_sep ms_detect MS/MS Detection (MRM) chiral_sep->ms_detect quant Quantification of (R)- and this compound ms_detect->quant

Caption: Experimental workflow for the LC-MS/MS analysis of albuterol enantiomers.

logical_relationship racemic Racemic Albuterol r_albuterol (R)-Albuterol (Levalbuterol) racemic->r_albuterol s_albuterol This compound racemic->s_albuterol therapeutic Therapeutic Effect (Bronchodilation) r_albuterol->therapeutic metabolism Differential Metabolism & Elimination r_albuterol->metabolism adverse Potential Adverse Effects (Pro-inflammatory) s_albuterol->adverse s_albuterol->metabolism

Caption: Logical relationship of albuterol enantiomers and their effects.

References

Solid-Phase Extraction Techniques for Albuterol Enantiomer Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of albuterol (also known as salbutamol) enantiomers from biological matrices. The following sections offer a comprehensive overview of various SPE methodologies, quantitative performance data, and step-by-step experimental procedures to guide researchers in developing and implementing robust analytical methods for chiral albuterol analysis.

Introduction

Albuterol is a chiral β2-adrenergic agonist widely used as a bronchodilator for the treatment of asthma and other respiratory diseases. It is typically administered as a racemic mixture of (R)- and (S)-albuterol. The pharmacological activity resides predominantly in the (R)-enantiomer, while the (S)-enantiomer is associated with little to no therapeutic benefit and may contribute to adverse effects. Consequently, the enantioselective analysis of albuterol is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies.

Solid-phase extraction is a widely employed sample preparation technique that offers significant advantages, including high recovery, effective removal of interfering matrix components, and the ability to concentrate the analytes of interest. This document outlines various SPE strategies for the successful extraction of albuterol enantiomers from biological fluids, such as plasma and urine.

SPE Sorbent Selection and Methodologies

The choice of SPE sorbent is critical for achieving optimal recovery and purity of the albuterol enantiomers. Several types of sorbents have been successfully utilized, each with a different retention mechanism.

  • Reversed-Phase SPE (C18): Octadecylsilane (C18) is a common reversed-phase sorbent used for the extraction of moderately non-polar compounds from aqueous matrices. Albuterol can be retained on C18 cartridges, and this method is often coupled with subsequent derivatization of the enantiomers into diastereomers before chromatographic separation on a non-chiral column.[1]

  • Mixed-Mode Cation Exchange SPE (Oasis MCX): These sorbents combine both reversed-phase and strong cation-exchange retention mechanisms. This dual functionality allows for a more rigorous and selective extraction of basic compounds like albuterol from complex biological matrices.[2][3]

  • Normal-Phase SPE (Silica): Silica cartridges can be used in a normal-phase extraction mode. This method has been demonstrated to yield high recoveries of albuterol from plasma.[4]

  • Phenylboronic Acid SPE: This specialized technique involves the formation of a complex between the phenylboronic acid sorbent and the diol group of albuterol. This highly selective interaction allows for efficient extraction from human plasma.[5]

  • Molecularly Imprinted Polymers (MIPs): MIPs are highly cross-linked polymers engineered to have specific recognition sites for a target analyte or its structural analogs. While specific applications for albuterol enantiomers are emerging, MIPs have shown great promise for the selective extraction of similar compounds like clenbuterol (B1669167).[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative performance of various SPE methods for albuterol enantiomer analysis reported in the literature.

Table 1: Recovery of Albuterol Enantiomers using Various SPE Methods

SPE SorbentMatrixRecovery (%)Analytical MethodReference
Not SpecifiedHuman Plasma89 ± 5.8LC-MS[9][10]
SilicaHuman Plasma> 90HPLC-Fluorescence[4]
Oasis MCXHuman Urine92.24 (un-metabolized), 91.52 (metabolized)HPLC-DAD[2][3]
Phenylboronic Acid-C18 ComplexHuman Plasma> 90HPLC-Fluorescence[5]
C18 Sep-PakHuman Plasma & Pharmaceutical FormulationsNot specifiedHPLC[11]

Table 2: Limits of Detection (LOD) and Quantification (LLOQ) for Albuterol Enantiomers

SPE MethodMatrixLODLLOQAnalytical MethodReference
Manual SPEHuman Plasma0.1 ng/mL (each enantiomer)0.25 ng/mL (each enantiomer)LC-MS[9][10]
SPE with DerivatizationHuman Serum1.0 ng/mL (each analyte)2-20 ng/mL (linear range)HPLC-Fluorescence[1]
Oasis™ HLB SPEAnimal Tissue-0.156 ng/gLC-MS/MS[12]
Oasis MCXHuman Urine-0.15 µg/mLHPLC-DAD[2][3]

Experimental Protocols

This section provides detailed, step-by-step protocols for common SPE methods used in albuterol enantiomer analysis.

Protocol 1: Reversed-Phase SPE using C18 Cartridges with Pre-derivatization

This protocol is based on the methodology described by He and Stewart for the analysis of albuterol enantiomers in human serum.[1]

Materials:

  • C18 SPE Cartridges

  • Human Serum Sample

  • Racemic Bamethane (Internal Standard)

  • 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl isothiocyanate (derivatizing agent)

  • Acetonitrile

  • Distilled Water

  • Triethylamine

  • Phosphoric Acid

  • HPLC system with a fluorescence detector

  • Octadecylsilane (C18) analytical column

Procedure:

  • Sample Pre-treatment: To 1 mL of human serum, add the internal standard (racemic bamethane).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by distilled water.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with distilled water to remove polar interferences.

  • Elution: Elute the retained albuterol and internal standard with methanol.

  • Derivatization: Evaporate the eluate to dryness. Reconstitute the residue in a suitable solvent and add the derivatizing agent (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl isothiocyanate) to form diastereomeric thioureas.

  • HPLC Analysis:

    • Column: Octadecylsilane (C18)

    • Mobile Phase: 29:71 acetonitrile:distilled water containing 0.1% triethylamine, pH 4.0 (adjusted with concentrated phosphoric acid).

    • Flow Rate: 0.8 mL/min.

    • Detection: Fluorescence detector (Excitation: 223 nm, no emission filter).

Protocol 2: Mixed-Mode Cation Exchange SPE using Oasis MCX Cartridges

This protocol is adapted from a method for determining salbutamol (B1663637) in urine samples.[3]

Materials:

  • Oasis MCX SPE Cartridges

  • Urine Sample

  • Bambuterol (B1223079) HCl (Internal Standard)

  • Methanol

  • Acetonitrile

  • Water (adjusted to pH 3 with orthophosphoric acid)

  • HPLC-DAD system

  • C18 analytical column

Procedure:

  • Sample Pre-treatment: Add bambuterol HCl as an internal standard to the urine sample.

  • SPE Cartridge Conditioning: Condition the Oasis MCX cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with water (adjusted to pH 3 with orthophosphoric acid) to remove acidic and neutral interferences. Follow with a methanol wash to remove non-polar interferences.

  • Elution: Elute the albuterol and internal standard with a mixture of methanol and ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Column: Agilent ODS 5 µm, 4.6×250 mm, C18.

    • Mobile Phase: Acetonitrile and water (adjusted to pH = 3 using orthophosphoric acid) (90:10, v/v).

    • Flow Rate: 1 mL/min.

    • Detection: Diode Array Detector (DAD) at 220 nm.

Protocol 3: Manual SPE for LC-MS Analysis of Albuterol Enantiomers in Plasma

This protocol is based on the work of Jacobson et al. for the analysis of albuterol enantiomers in human plasma.[9][10]

Materials:

  • SPE Cartridges (specific type not detailed in abstract, but likely a mixed-mode or reversed-phase sorbent)

  • Human Plasma Sample

  • Methoxyphenamine (B1676417) (Internal Standard)

  • Methanol

  • Acetic Acid

  • Ammonia (B1221849) (28% w/v)

  • LC-MS system with an ion trap mass spectrometer

  • Teicoplanin-based chiral stationary phase column

Procedure:

  • Sample Pre-treatment: Add methoxyphenamine as the internal standard to the plasma sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water or an appropriate buffer).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the albuterol enantiomers and the internal standard with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS Analysis:

    • Column: Teicoplanin-based stationary phase.

    • Mobile Phase: Methanol, acetic acid, and 28% (w/v) ammonia (1000:5:1, v/v/v).

    • Detection: Selected reaction monitoring (SRM) of the protonated molecular ions.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the solid-phase extraction and analysis of albuterol enantiomers.

SPE_Workflow_C18_Derivatization cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_derivatization Derivatization cluster_analysis Analysis Serum_Sample Human Serum Sample Add_IS Add Internal Standard (Bamethane) Serum_Sample->Add_IS Condition Condition Cartridge (Methanol, Water) Add_IS->Condition Load Load Sample Condition->Load Wash Wash (Water) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Derivatize Add Derivatizing Agent Evaporate->Derivatize HPLC HPLC-Fluorescence (C18 Column) Derivatize->HPLC

C18 SPE with pre-derivatization workflow.

SPE_Workflow_MCX cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard (Bambuterol HCl) Urine_Sample->Add_IS Condition Condition Cartridge (Methanol, Water) Add_IS->Condition Load Load Sample Condition->Load Wash1 Wash 1 (Acidified Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (Methanol/Ammonia) Wash2->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate HPLC HPLC-DAD (C18 Column) Evaporate->HPLC

Mixed-mode cation exchange SPE workflow.

SPE_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Methoxyphenamine) Plasma_Sample->Add_IS Condition Condition Cartridge Add_IS->Condition Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS (Chiral Column) Evaporate->LCMS

References

Application Notes and Protocols for Assessing the Bronchoconstrictor and Pro-inflammatory Effects of (S)-Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Albuterol, a widely prescribed short-acting β2-adrenergic agonist for the relief of bronchospasm, is administered as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. The bronchodilatory effects are attributed to (R)-albuterol, which has a high affinity for the β2-adrenergic receptor.[1] Conversely, this compound possesses low affinity for the β2-receptor and is metabolized more slowly than its R-enantiomer.[2] Growing evidence from in vitro, in vivo, and clinical studies suggests that this compound is not inert and may exhibit pro-inflammatory and pro-constrictory properties, potentially counteracting the therapeutic effects of (R)-albuterol and contributing to airway hyperresponsiveness with chronic use.[1][2][3][4]

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the potential bronchoconstrictor and associated effects of this compound across various experimental models.

Cellular Signaling Pathways of this compound

Studies on human bronchial smooth muscle cells (hBSMCs) have elucidated several signaling pathways that may mediate the pro-constrictory and pro-inflammatory effects of this compound. Unlike (R)-albuterol, which primarily signals through Gs proteins to induce bronchodilation, this compound has been shown to increase the expression and activity of Gαi-1 protein.[2] This can lead to an increase in intracellular calcium concentration ([Ca2+]i) upon stimulation with agonists like methacholine (B1211447).[2] Furthermore, this compound can activate pro-inflammatory pathways involving phosphatidylinositol 3-kinase (PI3K) and nuclear factor-kappaB (NF-κB).[2] Some evidence also suggests that this compound may exert its effects through the platelet-activating factor (PAF) receptor.[3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects SA This compound PAFR PAF Receptor (Putative) SA->PAFR Binds Gi Gi Alpha Subunit PAFR->Gi Activates PI3K PI3 Kinase Gi->PI3K Activates Ca Increased [Ca2+]i Gi->Ca Promotes NFkB NF-κB PI3K->NFkB Activates Effects Pro-constrictory & Pro-inflammatory Effects NFkB->Effects Ca->Effects

Caption: Proposed signaling pathway for this compound in bronchial smooth muscle cells.

Application Note 1: In Vitro Assessment

In vitro models are essential for dissecting the direct cellular mechanisms of this compound on airway smooth muscle.

Protocol 1.1: Human Bronchial Smooth Muscle Cell (hBSMC) Assays

This protocol details the culture of primary hBSMCs and subsequent treatment to measure changes in key pro-constrictory signaling molecules.[2]

1. Materials:

  • Primary human bronchial smooth muscle cells (hBSMCs)

  • Smooth muscle cell growth medium (supplemented)

  • Serum-free medium for starvation

  • This compound, (R)-albuterol, and racemic albuterol solutions

  • Methacholine

  • Reagents for Western blotting (antibodies for Gαi-1, Gs, NF-κB)

  • Calcium imaging reagents (e.g., Fura-2 AM)

  • PI3 Kinase activity assay kit

  • Cell culture flasks, plates, and consumables

2. Procedure:

  • Cell Culture: Culture hBSMCs in growth medium at 37°C, 5% CO2. Passage cells upon reaching 80-90% confluency. Use cells between passages 3 and 6 for experiments.

  • Serum Starvation: Seed cells in appropriate plates. Once confluent, switch to serum-free medium for 72 hours to synchronize cells.[3]

  • Treatment: Treat cells with various concentrations of this compound, (R)-albuterol, or racemic albuterol for specified durations (e.g., 8 to 24 hours).[2]

  • Endpoint Analysis:

    • Protein Expression (Western Blot): Lyse treated cells and quantify protein concentrations. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Gαi-1, Gs, and NF-κB, followed by appropriate secondary antibodies. Visualize and quantify band intensity.

    • Intracellular Calcium ([Ca2+]i) Measurement: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM). After treatment with albuterol enantiomers (e.g., for 24 hours), stimulate with methacholine and measure the change in fluorescence using a fluorometer or imaging system to determine [Ca2+]i levels.[2]

    • PI3 Kinase Activity: Following treatment, measure PI3 Kinase activity using a commercially available assay kit according to the manufacturer's instructions.[2]

Protocol 1.2: Isolated Tracheal Ring Contraction Assay

This ex vivo protocol measures the direct effect of this compound on the contractility of airway smooth muscle tissue.[5][6][7]

1. Materials:

  • Laboratory animals (e.g., mice, guinea pigs)

  • Physiological Salt Solution (PSS), oxygenated with 95% O2/5% CO2

  • High-potassium PSS (for viability testing)

  • Methacholine or Carbachol

  • This compound and (R)-albuterol solutions

  • Organ bath system with force transducers and data acquisition software

  • Dissection tools

2. Procedure:

  • Tissue Preparation: Humanely euthanize the animal. Carefully dissect the trachea and place it in ice-cold, oxygenated PSS. Clean away connective tissue and cut the trachea into 2-3 mm wide rings.

  • Mounting: Mount each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with 95% O2/5% CO2.[5]

  • Equilibration: Apply a resting tension of ~1 g and allow the tissue to equilibrate for at least 60 minutes, replacing the PSS every 15-20 minutes.[5]

  • Viability Check: Challenge the rings with high-potassium PSS to ensure tissue viability. Wash out and return to baseline tension.

  • Contraction and Treatment:

    • Induce a submaximal contraction using a cholinergic agonist like methacholine.

    • Once the contraction plateaus, add cumulative concentrations of this compound or (R)-albuterol to the bath to assess their effects. (R)-albuterol is expected to cause relaxation, while this compound is tested for lack of relaxation or potential enhancement of contraction.

  • Data Analysis: Record the isometric tension continuously. Express the response to albuterol enantiomers as a percentage of the pre-induced contraction.

G A Isolate Trachea from Mouse/Guinea Pig B Cut into Rings (2-3 mm) A->B C Mount in Organ Bath (37°C, Oxygenated PSS) B->C D Equilibrate under 1g Tension (60 min) C->D E Induce Contraction (e.g., Methacholine) D->E F Add Cumulative Doses of This compound or (R)-Albuterol E->F G Measure Isometric Force (Contraction/Relaxation) F->G

Caption: Experimental workflow for the isolated tracheal ring assay.
Summary of In Vitro Data

Model SystemAgentConcentrationKey FindingCitation
Human Bronchial Smooth Muscle CellsThis compoundVariousIncreased Gαi-1 expression, enhanced [Ca2+]i response to methacholine, activated PI3K and NF-κB.[2]
Mouse Lung SlicesThis compoundUp to 2 µMHad no effect on airways contracted with methacholine.[8][9]
Mouse Lung Slices(R)-Albuterol1 µMInduced a maximal relaxation of 26.6 ± 4.2% of the methacholine-induced contraction.[8]
Ovine Tracheal Epithelial CellsThis compoundUp to 1 mMHad a negligible effect on ciliary beat frequency (CBF) and did not alter intracellular calcium.[10]

Application Note 2: In Vivo Assessment in Animal Models

Animal models, particularly those of allergic asthma, are crucial for understanding the effects of this compound in a complex physiological system.

Protocol 2.1: Ovalbumin (OVA)-Induced Airway Hyperresponsiveness in Mice

This protocol describes a common method to induce an asthma-like phenotype in mice to study how this compound affects airway hyperresponsiveness (AHR).[1][11]

1. Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Phosphate-buffered saline (PBS)

  • Methacholine chloride solution

  • Whole-body plethysmograph or forced oscillation system (e.g., FlexiVent) for measuring lung mechanics

  • Nebulizer/aerosol delivery system

  • This compound, (R)-albuterol, and racemic albuterol for administration

2. Procedure:

  • Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of OVA mixed with Alum to sensitize the mice.[1][11]

  • Allergen Challenge: On days 21-23, expose mice to an aerosolized solution of 1% OVA in PBS for 30 minutes to challenge the airways and induce inflammation. Control animals receive a PBS aerosol.[11]

  • Drug Administration: From days 18-24 (or a similar schedule), treat groups of mice with nebulized this compound, (R)-albuterol, racemic albuterol, or PBS (control) twice daily.[11]

  • AHR Measurement: 24 hours after the final OVA challenge and drug administration, assess AHR.

    • Place the mouse in a whole-body plethysmograph or connect to a forced oscillation system.

    • Record baseline airway mechanics.

    • Expose the mouse to increasing concentrations of nebulized methacholine.

    • Measure the change in airway resistance (Rn), elastance (H), or Enhanced Pause (Penh) after each methacholine dose.[11][12]

  • Data Analysis: Construct dose-response curves to methacholine for each treatment group. Compare the provocative concentration of methacholine causing a 100% or 200% increase in airway resistance (PC100 or PC200) between groups to determine the effect of this compound on AHR.

G A Sensitization (Days 0, 14) OVA + Alum i.p. injection C Allergen Challenge (Days 21-23) Nebulized 1% OVA A->C B Drug Treatment (Days 18-24) Nebulized this compound or Control D AHR Measurement (Day 25) Assess response to Methacholine (Plethysmography) B->D C->D E Data Analysis Compare dose-response curves between treatment groups D->E

Caption: Workflow for assessing this compound effects in a mouse model of asthma.
Summary of In Vivo Data

Model SystemAgentKey FindingCitation
OVA-sensitized/challenged miceThis compoundIncreased airway edema and hyperresponsiveness to methacholine.[1]
OVA-sensitized/challenged miceAll forms of albuterol (R, S, Racemic)After 7 days of treatment, all forms significantly increased allergen-induced AHR, particularly lung stiffness (Elastance, H).[11]
Healthy and Asthmatic CatsThis compound & Racemic AlbuterolRegular inhalation for 2 weeks induced airway inflammation (increased total cells, eosinophils, or neutrophils in BAL fluid).[13][14]
Healthy and Asthmatic Cats(R)-AlbuterolDid not induce airway inflammation.[13][14]

Application Note 3: Clinical Assessment

Clinical studies are necessary to determine the relevance of preclinical findings in humans. Bronchoprovocation challenges are a key tool for this assessment.

Protocol 3.1: Methacholine Bronchoprovocation Challenge

This protocol is designed to assess the effect of this compound on airway hyperreactivity in subjects with mild asthma by measuring the dose of methacholine required to cause a 20% fall in FEV1 (PD20).[15][16][17]

1. Materials:

  • Human subjects (e.g., with mild, stable asthma)

  • Spirometer

  • Methacholine chloride solutions in doubling concentrations

  • Nebulizer or dosimeter with known output characteristics

  • This compound and placebo for inhalation

  • Rescue bronchodilator (racemic albuterol)

2. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover study design is recommended.[18]

  • Each subject attends multiple study days, separated by a washout period (e.g., 24-48 hours).

3. Procedure (per study day):

  • Baseline Spirometry: Perform spirometry to establish the baseline Forced Expiratory Volume in 1 second (FEV1). The subject's FEV1 should be ≥70% of their predicted value.

  • Study Drug Administration: The subject inhales the randomized study drug (this compound or placebo).

  • Post-Dose Spirometry: Measure FEV1 15-30 minutes after study drug administration. This value serves as the post-dose baseline for the challenge.[15]

  • Methacholine Challenge:

    • Administer a diluent (saline) aerosol first. Measure FEV1 at 30 and 90 seconds.[17]

    • If the FEV1 drop is not significant, proceed with serially increasing concentrations of methacholine.

    • Administer each dose via a standardized breathing technique (e.g., tidal breathing for 1 minute or five breaths from a dosimeter).[16][17]

    • Measure FEV1 after each dose.

  • Endpoint: Continue the challenge until the FEV1 falls by ≥20% from the post-dose baseline or the highest methacholine concentration is administered.

  • Recovery: Administer a rescue bronchodilator and monitor the subject until FEV1 returns to within 10% of baseline.

  • Data Analysis: Calculate the provocative dose of methacholine causing a 20% fall in FEV1 (PD20) by interpolating from the log dose-response curve. Compare the PD20 values between the this compound and placebo treatment days. A lower PD20 after this compound administration would indicate increased airway hyperresponsiveness.

G A Subject Screening (Mild Asthmatic, FEV1 ≥70% predicted) B Baseline Spirometry (Measure FEV1) A->B C Administer Study Drug (this compound or Placebo) B->C D Methacholine Challenge (Inhale increasing doses) C->D E Measure FEV1 after each dose D->E F Stop when FEV1 falls ≥20% (Endpoint Reached) E->F Fall ≥20%? F->D No G Calculate PD20 (Provocative Dose) F->G Yes

Caption: Clinical workflow for a methacholine bronchoprovocation study.
Summary of Clinical Data

Study TypeSubjectsAgentKey FindingCitation
Retrospective Analysis (Spirometry)4,593 patients undergoing PFTsRacemic Albuterol201 patients (4.4%) demonstrated significant paradoxical bronchoconstriction after albuterol administration.[19]
Bronchoprovocation15 mild asthmaticsRacemic AlbuterolThe protective effect of albuterol against methacholine challenge was dose-dependent, with a mean ED50 of 119.2 µg. This model can be used to assess bioequivalence.[15]
Crossover TrialsAsthmatic PatientsThis compoundSingle doses of 100 µg failed to detect an increase in AHR, but a higher single dose of 5 mg did detect an increase in AHR.[11]

References

Application of Levalbuterol in Preclinical Respiratory Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol (B1212921), the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used clinically to treat bronchoconstriction in patients with asthma and chronic obstructive pulmonary disease (COPD).[1][2] In the preclinical setting, levalbuterol serves as a critical tool to investigate the mechanisms of bronchodilation and anti-inflammatory pathways relevant to respiratory diseases. Its stereospecificity allows for the dissection of the pharmacological effects of the (R)-enantiomer from the racemic mixture of albuterol.[3] These application notes provide detailed protocols for the use of levalbuterol in key preclinical respiratory research models.

Mechanism of Action

Levalbuterol selectively binds to β2-adrenergic receptors on the surface of airway smooth muscle cells.[4][5] This binding activates a cascade of intracellular events, beginning with the stimulation of adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[1][4]

Beyond its well-established bronchodilatory effects, preclinical studies have revealed that levalbuterol also possesses anti-inflammatory properties.[6][7] One key mechanism involves the upregulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in airway epithelial cells.[6][7] This enzyme converts inactive cortisone (B1669442) to active cortisol, thereby potentiating the anti-inflammatory effects of endogenous glucocorticoids.[6] This leads to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and a subsequent reduction in the production of pro-inflammatory cytokines.[1][6]

digraph "Levalbuterol Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368"];

Levalbuterol [label="Levalbuterol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2AR [label="β2-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=plaintext, fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxation [label="Airway Smooth\nMuscle Relaxation\n(Bronchodilation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Levalbuterol -> Beta2AR [label="Binds to"]; Beta2AR -> AC [label="Activates"]; ATP -> AC [style=dashed]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> Relaxation [label="Leads to"]; }

Figure 1: Levalbuterol's primary signaling pathway leading to bronchodilation.

digraph "Levalbuterol Anti-Inflammatory Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368"];

Levalbuterol [label="Levalbuterol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2AR [label="β2-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; HSD1 [label="11β-HSD1\n(Upregulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cortisone [label="Cortisone\n(Inactive)", shape=plaintext, fontcolor="#202124"]; Cortisol [label="Cortisol\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(Inhibition)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines\n(Reduced Production)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Levalbuterol -> Beta2AR [label="Binds to"]; Beta2AR -> HSD1; Cortisone -> HSD1 [style=dashed]; HSD1 -> Cortisol [label="Converts"]; Cortisol -> NFkB [label="Potentiates\ninhibition of"]; NFkB -> Cytokines [label="Leads to"]; }

Figure 2: Anti-inflammatory signaling pathway of Levalbuterol.

Data Presentation

In Vitro Efficacy
AssayCell Line/TissueParameterLevalbuterol EffectReference
Receptor BindingHuman β-adrenergic receptorsBinding Affinity~2-fold greater than racemic albuterol, ~100-fold greater than (S)-albuterol[3]
cAMP ReleaseHuman Airway Smooth Muscle CellscAMP LevelsDose-dependent increase[8]
Cell ProliferationHuman Airway Smooth Muscle Cells3H-thymidine incorporationInhibition of EGF-stimulated proliferation[9]
NF-κB ActivityMurine Tracheal Epithelial CellsLuciferase Reporter ActivityInhibition of LPS- and TNFα-induced activity[6]
Protein ExpressionHuman Airway Smooth Muscle CellsNF-κB and Rb protein50% decrease in NF-κB, 40% decrease in Rb protein[1]
In Vivo Efficacy
Animal ModelSpeciesChallenge AgentParameterLevalbuterol EffectReference
BronchoconstrictionGuinea PigHistamine (B1213489), AcetylcholineAirway ResistanceDecreased response to spasmogens[3]
Allergic AsthmaMouse (BALB/c)Ovalbumin (OVA)Airway Hyperresponsiveness (AHR) to methacholine (B1211447)Attenuation of AHR[10][11][12]
Allergic AsthmaMouse (C57BL/6)Ovalbumin (OVA)Inflammatory Cell Infiltration (Eosinophils) in BALFDecrease in eosinophil count[13]

Experimental Protocols

In Vitro Assay: Inhibition of Airway Smooth Muscle Cell Proliferation

This protocol is adapted from studies on the anti-proliferative effects of β2-agonists on human airway smooth muscle (HASM) cells.[9]

Objective: To determine the effect of Levalbuterol on the proliferation of HASM cells stimulated with a mitogen such as Epidermal Growth Factor (EGF).

Materials:

  • Human Airway Smooth Muscle (HASM) cells

  • Cell culture medium (e.g., DMEM/F-12) with supplements

  • Fetal Bovine Serum (FBS)

  • Levalbuterol hydrochloride

  • Epidermal Growth Factor (EGF)

  • [3H]-thymidine

  • Scintillation counter

Procedure:

  • Culture HASM cells to sub-confluence in appropriate culture flasks.

  • Seed cells into 24-well plates and grow to ~80% confluence.

  • Serum-starve the cells for 24-48 hours to synchronize them in the G0 phase of the cell cycle.

  • Pre-treat cells with varying concentrations of Levalbuterol (e.g., 10-9 to 10-5 M) for 30 minutes.

  • Stimulate the cells with a mitogen, such as EGF (e.g., 10 ng/mL), in the continued presence of Levalbuterol.

  • After 18-24 hours of stimulation, add [3H]-thymidine (e.g., 1 µCi/mL) to each well and incubate for an additional 4-6 hours.

  • Wash the cells with ice-cold PBS to remove unincorporated [3H]-thymidine.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Express the results as a percentage of the mitogen-stimulated control.

digraph "HASM Proliferation Assay Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

Start [label="Start: Culture HASM Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in 24-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Serum-starve cells (24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Pre-treat with Levalbuterol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with Mitogen (EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; Thymidine [label="Add [3H]-thymidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash and Lyse cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Radioactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Analyze Data", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Seed -> Starve -> Treat -> Stimulate -> Thymidine -> Wash -> Measure -> End; }

Figure 3: Workflow for assessing Levalbuterol's effect on HASM cell proliferation.

In Vivo Model: Ovalbumin-Induced Allergic Asthma in Mice

This protocol is a standard model for inducing allergic airway inflammation and hyperresponsiveness, adapted from multiple sources.[12][14]

Objective: To evaluate the efficacy of Levalbuterol in reducing airway hyperresponsiveness and inflammation in a mouse model of allergic asthma.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Levalbuterol hydrochloride for nebulization

  • Whole-body plethysmograph

  • Methacholine chloride

  • Nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in saline.

  • Challenge:

    • From day 14 to day 21, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes daily.

  • Treatment:

    • Administer nebulized Levalbuterol (e.g., 0.63 mg/mL) or vehicle control to different groups of mice for a specified period before and/or during the challenge phase.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, assess AHR to methacholine using a whole-body plethysmograph.

    • Record baseline enhanced pause (Penh) values.

    • Expose mice to increasing concentrations of nebulized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL) and record Penh values for 3 minutes after each concentration.

  • Assessment of Airway Inflammation:

    • After AHR measurement, perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

    • Perform total and differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

    • The lungs can also be harvested for histological analysis of inflammation and mucus production.

digraph "OVA-Induced Asthma Model Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

Sensitization [label="Sensitization:\nDay 0 & 7\n(i.p. OVA/Alum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Challenge [label="Challenge:\nDay 14-21\n(Nebulized OVA)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment:\nAdminister Levalbuterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; AHR [label="AHR Assessment:\nDay 22\n(Methacholine Challenge)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation Assessment:\n(BALF Analysis & Histology)", fillcolor="#F1F3F4", fontcolor="#202124"];

Sensitization -> Challenge; Challenge -> Treatment [style=dashed, label="During"]; Challenge -> AHR; AHR -> Inflammation; }

Figure 4: Experimental timeline for the OVA-induced asthma model in mice.

Ex Vivo Assay: Guinea Pig Tracheal Ring Contraction

This ex vivo model is used to directly assess the bronchodilatory effects of compounds on airway smooth muscle.[15][16]

Objective: To determine the potency of Levalbuterol in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit solution

  • Histamine or Methacholine

  • Levalbuterol hydrochloride

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize a guinea pig and dissect the trachea.

  • Prepare tracheal rings (2-3 cartilage rings wide) and suspend them in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2 at 37°C.

  • Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Induce a sustained contraction with a submaximal concentration of histamine (e.g., 10-5 M) or methacholine.

  • Once a stable contraction plateau is reached, add Levalbuterol cumulatively in increasing concentrations (e.g., 10-10 to 10-5 M).

  • Record the relaxation response after each concentration of Levalbuterol.

  • Calculate the EC50 value (the concentration of Levalbuterol that produces 50% of the maximal relaxation).

digraph "Tracheal Ring Assay Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

Dissect [label="Dissect Trachea", fillcolor="#F1F3F4", fontcolor="#202124"]; Mount [label="Mount Tracheal Rings\nin Organ Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="Equilibrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Contract [label="Induce Contraction\n(Histamine/Methacholine)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Add Levalbuterol\n(Cumulative Doses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record [label="Record Relaxation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Calculate EC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Dissect -> Mount -> Equilibrate -> Contract -> Treat -> Record -> Analyze; }

Figure 5: Workflow for the ex vivo guinea pig tracheal ring contraction assay.

Conclusion

Levalbuterol is a valuable pharmacological tool in preclinical respiratory research, enabling the investigation of β2-adrenergic receptor-mediated bronchodilation and anti-inflammatory signaling pathways. The protocols and data presented here provide a framework for researchers to effectively utilize Levalbuterol in their studies to better understand the pathophysiology of respiratory diseases and to evaluate novel therapeutic strategies. The use of stereospecific isomers like Levalbuterol is crucial for elucidating the precise molecular mechanisms underlying drug action in the airways.

References

Troubleshooting & Optimization

Technical Support Center: Stability Testing of (S)-Albuterol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability testing of (S)-Albuterol solutions. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in navigating the complexities of these studies.

A Note on Albuterol Stereoisomers

Albuterol is a chiral molecule existing as two enantiomers: (R)-Albuterol (levalbuterol) and this compound. (R)-Albuterol is the pharmacologically active component (the eutomer), responsible for bronchodilation. This compound, the distomer, is considered inactive or may even contribute to adverse effects. Stability testing is crucial not only to determine the degradation of the active ingredient but also to monitor for any potential racemization, where the desired (R)-enantiomer converts to the (S)-enantiomer, which could alter the product's efficacy and safety profile. This guide addresses the stability of albuterol solutions, with a focus on the considerations for its stereoisomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the stability testing of this compound solutions.

Q1: My this compound solution is showing rapid degradation at a neutral pH. What could be the cause?

A1: While racemic albuterol shows maximum stability at an acidic pH of approximately 3.5, neutral conditions do not typically cause rapid degradation unless other factors are at play.[1] Consider the following:

  • Oxidation: Albuterol is susceptible to oxidation. Ensure your solution is protected from atmospheric oxygen by preparing it with de-gassed solvents and/or blanketing the container with an inert gas like nitrogen. The presence of trace metal ions can also catalyze oxidation.

  • Light Exposure: Photodegradation can occur. Always protect your solutions from light by using amber glassware or wrapping your containers in aluminum foil.[1]

  • Reactive Excipients: If your solution contains excipients, they may be reacting with the albuterol. For instance, sugars can accelerate the decomposition rate depending on the pH.[2]

Q2: I am observing a new peak in my HPLC chromatogram during a thermal stress study. What could it be?

A2: A new peak indicates the formation of a degradation product. In thermal studies of albuterol, several degradants can form. One known pyrolysis product has been identified by mass spectrometry with a mass-to-charge ratio (m/z) of 86, corresponding to the fragment [(CH₃)₃CNHCH₂]⁺.[3] Another common degradant, particularly under oxidative and hydrolytic stress, is albuterol aldehyde.[4] To identify the unknown peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended.

Q3: The pH of my buffered this compound solution is changing over the course of my stability study. Why is this happening and how can I prevent it?

A3: A shift in pH can indicate a chemical reaction that is consuming or producing acidic or basic species.

  • Degradation: The degradation of albuterol itself can lead to products with different pKa values, altering the overall pH.

  • Buffer Capacity: The buffer you have chosen may have insufficient capacity to resist the pH shift caused by degradation or interaction with container materials. Consider increasing the buffer concentration or selecting a different buffer system with a pKa closer to your target pH.

  • Leachables: Components from the storage container (e.g., glass or plastic) could be leaching into the solution and affecting the pH. Ensure you are using high-quality, inert containers.

Q4: My goal is to study the stability of the pure (R)-enantiomer (Levalbuterol), but I am seeing an increasing peak for this compound over time, especially under acidic conditions. What is occurring?

A4: You are observing racemization, which is the conversion of one enantiomer into its mirror image, resulting in a racemic mixture. Acidic conditions are known to accelerate the racemization of (R)-Albuterol to this compound. To minimize this, it is recommended to conduct stability studies of the pure R-enantiomer at a pH of around 6, which has been shown to be a more stable condition to prevent this conversion.

Q5: I am having trouble with my HPLC analysis, such as peak tailing or shifting retention times. What are some common causes?

A5: These are common HPLC issues that can often be resolved with systematic troubleshooting:

  • Peak Tailing: This is often seen with basic compounds like albuterol. It can be caused by strong interactions with residual silanols on the silica-based column. Try using a mobile phase with a competitive amine (like triethylamine) or using a base-deactivated column. An inadequate buffer or incorrect mobile phase pH can also be a cause.[5]

  • Shifting Retention Times: This is typically due to a lack of equilibrium in the system, changes in mobile phase composition, or temperature fluctuations.[6] Ensure the column is thoroughly equilibrated, the mobile phase is well-mixed and degassed, and use a column oven for temperature control. A leak in the system can also cause this issue.[6]

Data on Stability of Albuterol Solutions

The following tables summarize quantitative data from various stability and forced degradation studies on albuterol solutions.

Table 1: Stability of Albuterol Solutions Under Various Storage Conditions

ConcentrationStorage ContainerDiluentTemperatureDurationPercent RemainingReference
200 µg/mLPVC bags, Polyolefin bags, Polypropylene syringes/tubes, Borosilicate glass tubes0.9% NaClRoom & Refrigerated7 days> 90%[7]
0.17 mg/mL & 0.67 mg/mLNot specifiedNormal SalineRoom (20-25°C) & Refrigerated (2-8°C)168 hoursStable (within 10% of initial)[8]
0.060 mg/mLPolypropylene syringes0.9% NaCl5°C ± 3°C (protected from light)30 daysStable[1]

Table 2: Summary of Forced Degradation Studies of Albuterol Solutions

Stress ConditionReagent/ParametersTimeObservationReference
Acid Hydrolysis 0.1 N HCl4 hoursSignificant degradation observed.[9]
Base Hydrolysis 2.5 M NaOH at 60°C16 hoursSignificant degradation with formation of albuterol aldehyde and another unknown degradant.[4]
Oxidation 10% w/v H₂O₂ at 60°C16 hoursSignificant degradation with formation of two unknown degradants.[4]
Thermal Degradation Heated at 93°C in water bath4 hoursSignificant increase in a pyrolysis product (m/z 86).[3]
Photodegradation Xe-lamp irradiation (UVB)Not specifiedDegradation is faster at pH 3 and 12, forming at least seven products.

Experimental Protocols

Below are detailed methodologies for key forced degradation studies. These protocols are intended as a starting point and may require optimization based on the specific formulation.

Protocol 1: Hydrolytic Degradation (Acid and Base Stress)
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in purified water or an appropriate solvent.

  • Acid Degradation:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.2 N HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 N HCl.

    • Reflux the solution at 60°C for 4 hours.[9]

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Degradation:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 5.0 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 2.5 M NaOH.

    • Heat the solution at 60°C for 16 hours.[4]

    • At specified time points (e.g., 0, 4, 8, 16 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 2.5 M HCl.

    • Dilute to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • Transfer a known volume of the stock solution into a flask.

    • Add an appropriate volume of 30% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 10%.

    • Heat the solution at 60°C for 16 hours, protected from light.[4]

    • At specified time points (e.g., 0, 4, 8, 16 hours), withdraw an aliquot.

    • Dilute to a suitable concentration for HPLC analysis.

Protocol 3: Thermal Degradation
  • Sample Preparation: Prepare the this compound solution in sealed vials to prevent evaporation.

  • Thermal Stress:

    • Place the vials in a calibrated oven at a high temperature (e.g., 90°C).[3]

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), remove a vial and allow it to cool to room temperature.

    • Dilute the sample if necessary for HPLC analysis.

Protocol 4: Photostability Testing
  • Sample Preparation: Prepare the this compound solution and place it in photostable (control) and clear (sample) containers.

  • Light Exposure:

    • Expose the clear containers to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep the control samples, wrapped in aluminum foil, under the same temperature conditions.

    • Analyze samples at appropriate time intervals.

Visualizations

Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Preparation cluster_analysis Analysis Start Prepare this compound Stock Solution Stress_Prep Divide into 5 Aliquots (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Prep Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Base Base Hydrolysis (e.g., 2.5M NaOH, 60°C) Oxid Oxidation (e.g., 10% H2O2, 60°C) Therm Thermal (e.g., 90°C) Photo Photolytic (ICH Q1B Light Source) Sampling Sample at Timepoints (t=0, t=x, t=y, ...) Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling Neutralize Neutralize/Quench (if applicable) Sampling->Neutralize HPLC HPLC Analysis (Assay & Related Substances) Neutralize->HPLC Data Data Analysis (Calculate % Degradation, Identify Degradants) HPLC->Data

Caption: Workflow for Forced Degradation of this compound.

Potential Degradation Pathways

This diagram outlines potential degradation pathways for albuterol under various stress conditions.

G cluster_products Degradation Products cluster_conditions Stress Conditions Albuterol This compound Aldehyde Albuterol Aldehyde Albuterol->Aldehyde Oxidative / Hydrolytic Stress Pyrolysis Pyrolysis Product (m/z 86) Albuterol->Pyrolysis Thermal Stress Photo_Products Multiple Photodegradation Products Albuterol->Photo_Products Photolytic Stress Other_Oxid Other Oxidative Products Albuterol->Other_Oxid Oxidative Stress Oxid [O] Oxid->Aldehyde Oxid->Other_Oxid Heat Δ Heat->Pyrolysis Light Light->Photo_Products AcidBase H+ / OH- AcidBase->Aldehyde

Caption: Potential Degradation Pathways for this compound.

References

Overcoming challenges in the chiral separation of albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of albuterol. The information is designed to be a practical resource for laboratory professionals, offering solutions to specific experimental issues.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of albuterol, providing potential causes and systematic solutions.

High-Performance Liquid Chromatography (HPLC)

Q1: What are the common causes of poor or no resolution between albuterol enantiomers?

A1: Poor resolution in the chiral separation of albuterol by HPLC can stem from several factors. The most common issues are related to the choice of the chiral stationary phase (CSP), the mobile phase composition, and the chromatographic conditions.

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for achieving enantioselectivity. For albuterol, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin) CSPs are commonly used. If the chosen CSP does not provide adequate interaction differences between the enantiomers, resolution will be poor.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in chiral recognition.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), ethanol, isopropanol, acetonitrile) can significantly impact enantioselectivity.

    • Additives: Acidic or basic additives (e.g., acetic acid, formic acid, diethylamine (B46881), triethylamine) are often necessary to improve peak shape and resolution for ionizable compounds like albuterol.

  • Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes enhance resolution by allowing more time for interactions with the stationary phase.

  • Temperature Fluctuations: Temperature can affect the thermodynamics of the chiral recognition process. Consistent temperature control is essential, and varying the temperature can sometimes improve separation.[1]

Troubleshooting Steps:

  • Verify CSP Suitability: Confirm that the selected CSP is appropriate for the separation of basic compounds like albuterol. Teicoplanin and vancomycin-based columns are often a good starting point.

  • Optimize Mobile Phase:

    • Systematically vary the concentration of the organic modifier.

    • Introduce or adjust the concentration of acidic or basic additives. For albuterol, a small amount of a basic modifier like diethylamine can improve peak shape.

    • Adjust the pH of the mobile phase if using a buffer.

  • Adjust Flow Rate: Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or lower).

  • Evaluate Temperature Effects: If your system has a column oven, investigate the effect of different temperatures (e.g., 25°C, 30°C, 35°C) on the separation.

Q2: Why are my albuterol peaks tailing?

A2: Peak tailing for basic compounds like albuterol is a common issue in chiral HPLC and is often caused by secondary interactions with the stationary phase or other system issues.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based CSPs can interact strongly with the basic amine group of albuterol, leading to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed ionization states of albuterol, contributing to peak tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause tailing.

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing.

Troubleshooting Steps:

  • Add a Basic Modifier: Introduce a small concentration of a basic additive like diethylamine or triethylamine (B128534) to the mobile phase to mask the residual silanol groups.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for albuterol.

  • Column Washing: If contamination is suspected, wash the column according to the manufacturer's instructions.

  • Reduce Sample Concentration: Try injecting a more dilute sample to see if peak shape improves.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.

Q3: Why are my albuterol peaks splitting?

A3: Peak splitting can be a frustrating issue with several potential causes.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks.

  • Partially Clogged Frit: A partially blocked inlet frit can distort the sample band as it enters the column.[2]

  • Co-elution with an Impurity: It's possible that what appears to be a split peak is actually the co-elution of an impurity with one of the enantiomers.

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[3]

  • Check for Column Voids: A sudden drop in pressure or a change in peak shape can indicate a column void. If suspected, the column may need to be replaced.

  • Backflush the Column: If a clogged frit is suspected, backflushing the column (if the manufacturer allows) may dislodge the blockage.

  • Inject a Standard: Inject a pure standard of racemic albuterol to confirm if the splitting is due to the sample matrix or the chromatographic system.

Capillary Electrophoresis (CE)

Q1: I am not achieving baseline separation of albuterol enantiomers. What should I do?

A1: Achieving baseline separation in chiral CE for a basic compound like albuterol depends on optimizing the interaction between the enantiomers and the chiral selector in the background electrolyte (BGE).

  • Inappropriate Chiral Selector: The choice and concentration of the chiral selector are paramount. Cyclodextrins (CDs) and their derivatives are commonly used for this purpose.

  • Suboptimal BGE pH: The pH of the BGE affects the charge of both the analyte and, in some cases, the chiral selector, which influences their electrophoretic mobility and interaction. For basic compounds like albuterol, a lower pH is generally used to ensure it is protonated and positively charged.[4]

  • Insufficient Chiral Selector Concentration: The concentration of the chiral selector needs to be sufficient to allow for effective complexation with the albuterol enantiomers.

  • Inappropriate Voltage: The applied voltage affects migration times and can influence resolution.

Troubleshooting Steps:

  • Screen Different Chiral Selectors: If possible, screen various cyclodextrins (e.g., neutral, charged, derivatized) to find one that provides the best selectivity.

  • Optimize BGE pH: Investigate a range of pH values for the BGE (e.g., from 2.5 to 5.0) to find the optimal balance between analyte charge and interaction with the chiral selector.[4]

  • Vary Chiral Selector Concentration: Increase the concentration of the chiral selector in the BGE to enhance the complexation and improve resolution.

  • Adjust Applied Voltage: Try decreasing the voltage to increase the interaction time within the capillary, which may improve resolution.

Supercritical Fluid Chromatography (SFC)

Q1: What are the key parameters to optimize for the chiral separation of albuterol by SFC?

A1: SFC offers a "greener" and often faster alternative to HPLC for chiral separations.[5] Key parameters to consider for albuterol include:

  • Co-solvent and Additives: The choice of organic co-solvent (modifier), typically an alcohol like methanol or ethanol, and the addition of a basic additive are crucial for eluting and separating basic compounds like albuterol.

  • Stationary Phase: Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds in SFC.

  • Backpressure and Temperature: These parameters influence the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography.

Troubleshooting Steps:

  • Select an Appropriate Co-solvent: Methanol is a common starting point. Varying the percentage of the co-solvent will have a significant impact on retention and selectivity.

  • Incorporate a Basic Additive: For basic analytes like albuterol, adding a small amount of an amine additive (e.g., diethylamine) to the co-solvent is often necessary to achieve good peak shape.

  • Screen Different Polysaccharide CSPs: Different polysaccharide phases can exhibit complementary selectivity. Screening a few different columns is a good strategy.

  • Optimize Backpressure and Temperature: Systematically vary the backpressure and temperature to find the optimal density for the separation.

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is best for the chiral separation of albuterol?

A1: There is no single "best" column, as the optimal choice can depend on the specific sample matrix and desired outcome. However, macrocyclic glycopeptide-based columns, such as those with a teicoplanin or vancomycin (B549263) stationary phase, have been shown to be very effective for the chiral separation of albuterol.[6][7][8][9][10] Polysaccharide-based columns are also a good option to screen.

Q2: What is a typical mobile phase for the HPLC chiral separation of albuterol?

A2: A common mobile phase for the chiral separation of albuterol on a teicoplanin or vancomycin column is a polar organic mobile phase. An example is a mixture of methanol and acetonitrile (B52724) with small amounts of acetic acid and diethylamine .[7] Another example is methanol with ammonium (B1175870) nitrate (B79036) at a specific pH . The exact proportions will need to be optimized for your specific column and system.

Q3: How does temperature affect the chiral separation of albuterol?

A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures can lead to better resolution, but this is not always the case. It is an important parameter to screen during method development to find the optimal conditions for your specific separation.

Q4: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A4: Some modern immobilized chiral stationary phases are robust enough to be used in both normal-phase and reversed-phase modes. However, it is crucial to consult the column manufacturer's instructions to ensure compatibility and to follow the correct solvent changeover procedures to avoid damaging the column.

Q5: What are the advantages of using SFC for the chiral separation of albuterol?

A5: SFC offers several advantages over HPLC for chiral separations, including:

  • Faster separations: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in efficiency.[11]

  • Reduced solvent consumption: SFC primarily uses compressed carbon dioxide, a less toxic and less expensive solvent than the organic solvents used in HPLC.[11]

  • "Greener" chromatography: The reduction in organic solvent usage makes SFC a more environmentally friendly technique.[5]

Data Presentation

Table 1: HPLC Chiral Separation of Albuterol - Method Comparison

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Enantioselectivity (α)Reference
Teicoplanin-basedMethanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (40:60:0.3:0.2 v/v/v/v)1.0Fluorescence (Ex: 230 nm, Em: 310 nm)1.81.18[7]
Vancomycin-basedMethanol with 0.01% Acetic Acid and 0.01% Triethylamine2.0UV (225 nm)2.581.16[6]
Teicoplanin-basedMethanol, Acetic Acid, and 28% (w/v) Ammonia (1000:5:1 v/v/v)-MS/MS--[10][12]
α1-acid glycoproteinPhosphate (B84403) buffer with organic modifier----[13]

Table 2: SFC Chiral Separation of Albuterol

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Enantioselectivity (α)Reference
Chiralpak-IECarbon dioxide-Methanol (60:40) with 0.2% Triethylamine1.0PDA (223 nm)0.91-1.171.14-1.26[14]
Chiralpak-IGCarbon dioxide-Methanol (60:40) with 0.2% Triethylamine1.0PDA (223 nm)0.91-1.171.14-1.26[14]

Experimental Protocols

Protocol 1: HPLC Chiral Separation of Albuterol using a Teicoplanin-based Column

1. Materials and Reagents:

  • Racemic albuterol standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Glacial acetic acid

  • Diethylamine

  • Deionized water

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and fluorescence detector

  • Teicoplanin-based chiral column (e.g., Chirobiotic T)

3. Chromatographic Conditions:

  • Column: Teicoplanin-based chiral stationary phase

  • Mobile Phase: Methanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (40:60:0.3:0.2 v/v/v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 25°C (or as optimized)

  • Injection Volume: 10 µL

  • Detection: Fluorescence detector with excitation at 230 nm and emission at 310 nm[7]

4. Sample Preparation:

  • Prepare a stock solution of racemic albuterol in the mobile phase.

  • Prepare working standards by diluting the stock solution to the desired concentrations.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the racemic albuterol standard.

  • Identify the two enantiomer peaks and calculate the resolution (Rs) and enantioselectivity (α).

  • Proceed with the analysis of unknown samples.

Protocol 2: CE Chiral Separation of Albuterol

1. Materials and Reagents:

  • Racemic albuterol standard

  • Chiral selector (e.g., a derivatized cyclodextrin)

  • Phosphoric acid or other suitable buffer components

  • Sodium hydroxide (B78521) for pH adjustment

  • Deionized water

2. Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, and UV detector

  • Fused-silica capillary

3. BGE and Sample Preparation:

  • Background Electrolyte (BGE): Prepare a buffer solution (e.g., 50 mM phosphate buffer) and adjust the pH to an acidic value (e.g., pH 2.5). Dissolve the chiral selector in the BGE at an optimized concentration.

  • Sample: Dissolve the racemic albuterol standard in deionized water or BGE.

4. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length as per instrument)

  • BGE: Phosphate buffer with the chosen chiral selector

  • Voltage: Apply a positive voltage (e.g., 15-25 kV)

  • Temperature: 25°C

  • Injection: Hydrodynamic or electrokinetic injection

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm)

5. Procedure:

  • Condition the new capillary by flushing with 1 M NaOH, water, and then BGE.

  • Equilibrate the capillary with the BGE.

  • Inject the sample.

  • Apply the separation voltage and record the electropherogram.

  • Optimize the separation by adjusting the BGE pH, chiral selector type and concentration, and applied voltage.

Visualizations

Troubleshooting_Poor_Resolution start Poor or No Resolution check_csp Is the CSP appropriate for basic compounds? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp Screen alternative CSPs (e.g., Teicoplanin, Vancomycin) check_csp->screen_csp No check_flow Is the flow rate optimal? check_mp->check_flow Yes optimize_mp Vary organic modifier %, add/adjust additives, adjust pH check_mp->optimize_mp No check_temp Is the temperature controlled and optimized? check_flow->check_temp Yes adjust_flow Reduce flow rate check_flow->adjust_flow No solution Resolution Improved check_temp->solution Yes adjust_temp Vary column temperature check_temp->adjust_temp No screen_csp->check_mp optimize_mp->check_flow adjust_flow->check_temp adjust_temp->solution

Caption: Troubleshooting workflow for poor resolution in HPLC.

HPLC_Method_Development_Workflow start Start: Chiral Separation of Albuterol select_column Select Chiral Stationary Phase (e.g., Teicoplanin, Vancomycin, Polysaccharide-based) start->select_column initial_mp Define Initial Mobile Phase (e.g., MeOH/ACN with additives) select_column->initial_mp initial_conditions Set Initial Conditions (Flow rate, Temperature, Detection) initial_mp->initial_conditions run_experiment Perform Initial Run initial_conditions->run_experiment evaluate_results Evaluate Resolution, Peak Shape, and Retention Time run_experiment->evaluate_results optimize Optimize Parameters evaluate_results->optimize Not Acceptable final_method Final Validated Method evaluate_results->final_method Acceptable optimize->run_experiment Adjust Mobile Phase, Flow Rate, or Temperature CE_Method_Development_Workflow start Start: Chiral CE Separation of Albuterol select_cs Select Chiral Selector (e.g., Cyclodextrin derivative) start->select_cs initial_bge Prepare Background Electrolyte (Buffer, pH, Chiral Selector Conc.) select_cs->initial_bge initial_conditions Set Initial Conditions (Voltage, Temperature, Injection) initial_bge->initial_conditions run_experiment Perform Initial Run initial_conditions->run_experiment evaluate_results Evaluate Resolution and Migration Time run_experiment->evaluate_results optimize Optimize Parameters evaluate_results->optimize Not Acceptable final_method Final Validated Method evaluate_results->final_method Acceptable optimize->run_experiment Adjust BGE pH, CS Conc., or Voltage

References

Technical Support Center: Optimizing (S)-Albuterol Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (S)-Albuterol for in vivo animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure the successful design and execution of your research.

Troubleshooting Guide

Q1: We are observing an unexpected inflammatory response after administering what was intended to be a low, exploratory dose of this compound. What could be the cause?

A1: An unexpected inflammatory response, even at low doses of this compound, can be attributed to its inherent pro-inflammatory properties.[1][2][3] Unlike its R-enantiomer, which is a bronchodilator, this compound can actively promote inflammation.[1][2][3] Consider the following:

  • Animal Model Susceptibility: Certain animal models may be more sensitive to the pro-inflammatory effects of this compound. For instance, studies in healthy and asthmatic cats have shown that regular inhalation of racemic and this compound, but not (R)-albuterol, induces airway inflammation.[1][2]

  • Route of Administration: The method of delivery can influence the local concentration and subsequent inflammatory response. Nebulization, while targeting the lungs, can still lead to systemic absorption and effects.

  • Purity of this compound: Ensure the purity of your this compound sample. Contamination with other substances could contribute to the observed inflammation.

  • Underlying Conditions: Pre-existing subclinical inflammation in the animal colony could be exacerbated by this compound.

Troubleshooting Steps:

  • Re-evaluate the "low dose": Based on the literature, what is considered a low dose for racemic albuterol may still be a pro-inflammatory dose for the (S)-enantiomer. A thorough dose-response study is crucial.

  • Include a (R)-Albuterol control group: This will help differentiate the specific effects of the (S)-enantiomer from any vehicle or procedural effects.

  • Assess baseline inflammation: Perform bronchoalveolar lavage (BAL) or histological analysis on a subset of untreated animals to establish a baseline inflammatory profile.

  • Verify compound purity: Use analytical methods like chiral chromatography to confirm the enantiomeric purity of your this compound.

Q2: Our dose-response study with this compound is not showing a clear dose-dependent effect on our inflammatory markers. What could be going wrong?

A2: A flat or inconsistent dose-response curve for this compound's pro-inflammatory effects can be challenging. Potential reasons include:

  • Saturation of the pro-inflammatory pathway: It's possible that even the lowest dose used is sufficient to maximally activate the pro-inflammatory signaling pathways.

  • Complex biological response: The pro-inflammatory effects of this compound may not follow a simple linear dose-response relationship. There could be a threshold effect or a biphasic response.

  • Inappropriate time point for assessment: The peak inflammatory response may occur at a time point different from when you are collecting your samples.

  • High inter-animal variability: Genetic and physiological differences within the animal cohort can lead to varied responses.

Troubleshooting Steps:

  • Expand the dose range: Test a wider range of doses, including several orders of magnitude lower than your initial lowest dose.

  • Conduct a time-course experiment: Administer a single, mid-range dose of this compound and collect samples at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) to identify the peak response time.

  • Increase sample size: A larger number of animals per group can help overcome inter-animal variability and reveal a clearer dose-response trend.[4]

  • Standardize experimental procedures: Ensure consistency in animal handling, dosing technique, and sample collection to minimize variability.[5]

Frequently Asked Questions (FAQs)

Q1: What are the known effects of this compound in vivo?

A1: this compound, the distomer of racemic albuterol, is not inert and has been shown to exhibit several biological effects in vivo, which are often contrary to the therapeutic effects of (R)-Albuterol (levalbuterol). Key effects include:

  • Pro-inflammatory effects: this compound can induce or exacerbate airway inflammation, characterized by an influx of inflammatory cells such as eosinophils and neutrophils.[1][2]

  • Increased airway hyperresponsiveness: It can enhance the bronchoconstrictor response to stimuli like methacholine (B1211447).[6]

  • Increased intracellular calcium: this compound can increase intracellular calcium concentrations in airway smooth muscle cells, a mechanism that can contribute to bronchoconstriction.[7][8][9]

  • Activation of pro-constrictory and pro-inflammatory signaling pathways: It has been shown to activate pathways involving Gαi protein, PI3 kinase, and NF-κB.[10]

Q2: How do I determine a starting dose for my this compound in vivo study?

A2: Determining a starting dose requires careful consideration of the animal model, the route of administration, and the intended biological question. A good starting point is to review existing literature for doses of racemic albuterol and its enantiomers in similar models.

General Guidance for Dose Selection:

  • Literature Review: Examine studies that have used racemic albuterol or its enantiomers in your animal model of interest. Note the doses used and the observed effects.

  • Consider Enantiomeric Ratio: Since racemic albuterol is a 50:50 mixture of (R)- and (S)-enantiomers, you can estimate an initial dose of this compound based on the dose of the racemate. For example, if a study used 2 mg/kg of racemic albuterol, a starting point for an this compound study might be 1 mg/kg.

  • Pilot Dose-Ranging Study: It is highly recommended to conduct a pilot study with a wide range of this compound doses to determine the optimal dose range for your specific experimental conditions and endpoints.

Q3: What are the key considerations for the route of administration of this compound in animal studies?

A3: The choice of administration route is critical and depends on the research question.

  • Inhalation (Nebulization): This route is clinically relevant for respiratory studies and targets the lungs directly. However, optimizing nebulization parameters for rodents is crucial to ensure consistent delivery and deposition.[11][12][13] Key parameters to optimize include particle size, nebulizer output rate, and exposure time.[13]

  • Intraperitoneal (IP) Injection: This route ensures systemic delivery and bypasses first-pass metabolism, leading to more predictable plasma concentrations.

  • Oral Gavage: While a common route, the oral bioavailability of albuterol can be low and subject to first-pass metabolism.

  • Subcutaneous (SC) Infusion via Osmotic Pumps: This method allows for continuous and controlled delivery of the compound over an extended period, which can be useful for studying the effects of chronic exposure.[14]

Q4: What are the potential adverse effects of this compound in animals?

A4: Besides its pro-inflammatory effects, high doses of albuterol enantiomers can lead to systemic side effects, primarily related to off-target activation of beta-adrenergic receptors. These can include tachycardia (increased heart rate), tremors, and metabolic changes such as hypokalemia (low potassium levels). While this compound has a lower affinity for β2-adrenergic receptors than (R)-Albuterol, at high concentrations, it may still elicit these effects.

Quantitative Data Summary

Table 1: In Vivo Dosages of Albuterol Enantiomers in Rodent Models

Animal ModelCompoundDoseRoute of AdministrationKey FindingsReference
Mouse (asthma model)(R)- and this compound1 mg/kg/daySubcutaneous (miniosmotic pump)This compound increased airway edema and hyperresponsiveness.[14]
RatRacemic AlbuterolNot specifiedSubcutaneous infusion (7 days)Induced β2-adrenoceptor desensitization.[15]

Table 2: Pharmacokinetic Parameters of Albuterol Enantiomers in Humans (Inhalation)

Parameter(R)-AlbuterolThis compoundReference
Half-life (t1/2)~4 hours~6 hours[16]
Cmax (at 5 mg dose)Comparable to this compoundComparable to (R)-Albuterol[16]
AUC (at 5 mg dose)Comparable to this compoundComparable to (R)-Albuterol[16]

Note: Pharmacokinetic data in common animal models is limited and may need to be determined empirically.

Experimental Protocols

Protocol 1: Dose-Response Study of this compound on Airway Inflammation in a Mouse Model of Allergic Asthma

1. Objective: To determine the dose-dependent effect of inhaled this compound on airway inflammation in ovalbumin (OVA)-sensitized and challenged mice.

2. Materials:

  • This compound hydrochloride

  • Sterile, pyrogen-free saline

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Pressurized metered-dose inhaler (pMDI) or nebulizer system suitable for rodents

  • Whole-body plethysmography or other lung function measurement system

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)

  • Histology supplies

3. Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

4. Experimental Procedure:

  • Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

  • Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.

  • This compound Administration: On days 24, 25, and 26, administer varying doses of this compound (e.g., 0.1, 1, and 10 mg/mL in the nebulizer reservoir) or vehicle (saline) via inhalation for 20 minutes, twice daily.

  • Endpoint Assessment (Day 27):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with phosphate-buffered saline (PBS). Analyze BAL fluid for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BAL fluid using ELISA.

    • Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (H&E and PAS staining).

5. Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different this compound doses to the vehicle control group.

Protocol 2: Evaluation of this compound on Airway Smooth Muscle Contraction in a Feline Asthma Model

1. Objective: To assess the effect of inhaled this compound on airway smooth muscle contraction and inflammation in a feline model of allergic asthma.

2. Materials:

  • This compound in a pressurized metered-dose inhaler (pMDI)

  • AeroKat feline aerosol chamber

  • Bermuda grass allergen (BGA) for sensitization and challenge

  • Equipment for bronchoalveolar lavage (BAL) and bronchoscopy

  • Reagents for BAL fluid analysis

3. Animal Model:

  • Adult domestic shorthair cats.

4. Experimental Procedure:

  • Sensitization and Challenge: Induce an asthmatic phenotype by sensitizing cats to BGA, followed by regular BGA aerosol challenge to maintain airway inflammation.

  • Crossover Design: Use a randomized, placebo-controlled crossover design with a sufficient washout period (e.g., 4 weeks) between treatments. Each cat will receive each of the following treatments:

    • This compound (e.g., 2 puffs from a pMDI) twice daily for 2 weeks.

    • (R)-Albuterol (e.g., 2 puffs from a pMDI) twice daily for 2 weeks.

    • Racemic Albuterol (e.g., 2 puffs from a pMDI) twice daily for 2 weeks.

    • Placebo (saline) (e.g., 2 puffs from a pMDI) twice daily for 2 weeks.

  • Administration: Administer the inhaled treatments using the AeroKat device.

  • Endpoint Assessment: At the beginning and end of each 2-week treatment period, perform the following:

    • Bronchoalveolar Lavage (BAL): Perform bronchoscopy and BAL to collect airway fluid.

    • Cellular Analysis: Analyze BAL fluid for total and differential cell counts.

    • Cytokine Analysis: Measure inflammatory mediators in the BAL fluid.

5. Data Analysis: Use appropriate statistical methods for crossover studies to compare the effects of this compound with the other treatments.

Signaling Pathways and Workflows

This compound Pro-inflammatory Signaling Pathway

This compound is believed to exert its pro-inflammatory effects through pathways that are distinct from the classic β2-adrenergic receptor-mediated bronchodilation of (R)-Albuterol. Evidence suggests the involvement of G protein-coupled receptors, leading to increased intracellular calcium and activation of pro-inflammatory transcription factors.[10][17]

Salbuterol_Signaling S_Albuterol This compound GPCR G Protein-Coupled Receptor (e.g., PAF-R) S_Albuterol->GPCR Binds Gq Gq GPCR->Gq Activates PI3K PI3 Kinase GPCR->PI3K Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release NFkB_activation NF-κB Activation PKC->NFkB_activation PI3K->NFkB_activation Inflammation Pro-inflammatory Gene Expression NFkB_activation->Inflammation

Caption: Pro-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vivo this compound Dose-Response Study

experimental_workflow start Start: Animal Acclimatization sensitization Sensitization (e.g., OVA + Alum) start->sensitization challenge Allergen Challenge (e.g., OVA aerosol) sensitization->challenge dosing Dose Administration This compound or Vehicle challenge->dosing assessment Endpoint Assessment dosing->assessment lung_function Lung Function Testing (e.g., AHR) assessment->lung_function bal Bronchoalveolar Lavage (BAL) assessment->bal histology Lung Histology assessment->histology analysis Data Analysis lung_function->analysis bal->analysis histology->analysis end End analysis->end

Caption: Workflow for an in vivo dose-response study of this compound.

References

Troubleshooting poor peak resolution in HPLC analysis of albuterol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of albuterol enantiomers by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution is a common issue in the chiral separation of albuterol enantiomers. This guide provides a systematic approach to identifying and resolving the problem.

Diagram: Troubleshooting Workflow for Poor Peak Resolution

TroubleshootingWorkflow start Poor Peak Resolution Observed check_column 1. Verify Chiral Column Integrity start->check_column check_mobile_phase 2. Evaluate Mobile Phase Composition check_column->check_mobile_phase Column OK replace_column Replace Column check_column->replace_column optimize_flow_rate 3. Adjust Flow Rate check_mobile_phase->optimize_flow_rate Mobile Phase Correct prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp adjust_composition Adjust Modifier/Additive Concentration check_mobile_phase->adjust_composition optimize_temperature 4. Optimize Column Temperature optimize_flow_rate->optimize_temperature Flow Rate Optimized lower_flow_rate Decrease Flow Rate optimize_flow_rate->lower_flow_rate check_sample_prep 5. Review Sample Preparation and Injection optimize_temperature->check_sample_prep Temperature Optimized adjust_temp Adjust Temperature optimize_temperature->adjust_temp solution Resolution Improved check_sample_prep->solution Sample Prep OK optimize_injection Optimize Injection Volume/Solvent check_sample_prep->optimize_injection

Caption: A stepwise guide to troubleshooting poor peak resolution in HPLC.

Frequently Asked Questions (FAQs)

Column Selection and Mobile Phase

Q1: What are the recommended chiral stationary phases (CSPs) for albuterol enantiomer separation?

A1: Several CSPs have proven effective for the chiral separation of albuterol enantiomers. The most commonly used are macrocyclic glycopeptide-based columns, such as those with teicoplanin (e.g., Chirobiotic T) and vancomycin (B549263) (e.g., Chirobiotic V), as well as polysaccharide-based columns like Chiralpak AD and Chiralcel-OJ.[1][2] Teicoplanin-based columns are particularly popular for reversed-phase HPLC methods.[1]

Q2: How does the mobile phase composition affect the resolution of albuterol enantiomers?

A2: The mobile phase composition is a critical factor in achieving optimal separation. Key components and their effects are:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile) significantly impact retention and selectivity. For teicoplanin-based columns, methanol is often the preferred organic modifier.[1]

  • Additives: Acidic or basic additives are often necessary to improve peak shape and resolution. Trifluoroacetic acid (TFA), acetic acid, and ammonium (B1175870) formate (B1220265) are commonly used.[1][2] For basic compounds like albuterol, additives like triethylamine (B128534) (TEA) or diethylamine (B46881) can also be beneficial.

  • Buffer: The pH and ionic strength of the buffer can influence the ionization state of albuterol and its interaction with the stationary phase.[2]

Q3: I'm not getting baseline separation. What adjustments can I make to my mobile phase?

A3: If you are not achieving baseline resolution, consider the following adjustments to your mobile phase:

  • Optimize Organic Modifier Concentration: A systematic variation of the organic modifier concentration can help fine-tune the resolution.

  • Vary Additive Concentration: Small changes in the concentration of additives like TFA or ammonium formate can lead to significant improvements in peak shape and resolution.

  • Adjust pH: Ensure the mobile phase pH is appropriate for the column and analyte.

  • Consider a Different Organic Modifier: If using acetonitrile, switching to methanol, or vice-versa, can alter selectivity.

Operating Parameters

Q4: What is the effect of column temperature on the separation?

A4: Column temperature influences the thermodynamics of the chiral recognition process. Generally, lower temperatures lead to better resolution for many chiral separations; however, this can also result in broader peaks.[3] Conversely, increasing the temperature can improve peak efficiency and shorten analysis time, but may decrease resolution.[4] It is recommended to evaluate a range of temperatures (e.g., 20°C to 50°C in 5°C increments) to find the optimal balance for your specific method.[1]

Q5: How does the flow rate impact the resolution of albuterol enantiomers?

A5: The flow rate of the mobile phase affects both the analysis time and the resolution. A lower flow rate generally increases the interaction time between the analytes and the stationary phase, which can lead to improved resolution.[5] However, excessively low flow rates can lead to band broadening due to diffusion. It is important to find an optimal flow rate that provides good resolution within an acceptable analysis time.

Sample Preparation

Q6: What is a suitable method for extracting albuterol enantiomers from plasma samples?

A6: Solid-phase extraction (SPE) is a commonly used and effective method for cleaning up and concentrating albuterol enantiomers from plasma samples prior to HPLC analysis.[6][7] This technique helps to remove interfering substances from the biological matrix, leading to a cleaner chromatogram and improved column longevity.

Quantitative Data on Separation Parameters

The following tables summarize the impact of various chromatographic parameters on the separation of albuterol enantiomers.

Table 1: Effect of Mobile Phase Composition on Chiralcel-OJ Column

Mobile Phase Composition (n-hexane:ethanol:trifluoroacetic acid, % v/v/v)Separation Factor (α)Resolution (Rs)
95:5:0.51.151.50
90:10:0.51.121.35
85:15:0.51.101.20

Data adapted from Bartolincic et al. as cited in a review by Bhushan and Tanwar.[2]

Table 2: Typical Chromatographic Parameters on a Teicoplanin-Based Column

ParameterValue
Column Teicoplanin-based (e.g., Chirobiotic T)
Mobile Phase Methanol with 20 mM Ammonium Formate
Flow Rate Optimized (e.g., using a two-step flow rate)
Temperature 20°C to 50°C (optimized)
Mean Resolution (Rs) ~2.88

Data from a study by Jendretzki et al.[1]

Experimental Protocols

Protocol 1: Chiral Separation of Albuterol Enantiomers on a Teicoplanin-Based Column

This protocol is based on a method for the analysis of albuterol in biological fluids.[1][8]

1. Materials and Reagents:

  • Chiral HPLC column: Teicoplanin-based (e.g., Agilent InfinityLab Poroshell 120 Chiral-T, 4.6 mm x 150 mm, 2.7 µm)

  • HPLC grade methanol and acetonitrile

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Albuterol standard

2. Mobile Phase Preparation:

  • Prepare a stock solution of ammonium formate in methanol (e.g., 20 mM).

  • The mobile phase can be optimized, but a good starting point is methanol with 20 mM ammonium formate.[1]

3. Chromatographic Conditions:

  • Flow Rate: 0.25 mL/min to 0.5 mL/min (can be optimized).[1]

  • Column Temperature: 35°C (can be optimized between 20°C and 50°C).[1]

  • Detection: UV at 230 nm or Mass Spectrometry.

  • Injection Volume: 5-10 µL.

4. System Equilibration:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

5. Sample Analysis:

  • Inject the prepared standard or sample and acquire the chromatogram.

Diagram: Experimental Workflow for Albuterol Enantiomer Analysis

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis sample_prep 1. Sample Preparation (e.g., Solid-Phase Extraction) mp_prep 2. Mobile Phase Preparation (e.g., Methanol w/ 20mM AmF) equilibration 3. System Equilibration mp_prep->equilibration injection 4. Sample Injection equilibration->injection separation 5. Chromatographic Separation injection->separation detection 6. Detection (UV or MS) separation->detection analysis 7. Data Analysis (Peak Integration, Resolution Calculation) detection->analysis

Caption: A typical workflow for the HPLC analysis of albuterol enantiomers.

This technical support guide provides a starting point for troubleshooting and method development. For specific applications, further optimization of the described parameters may be necessary. Always refer to the column manufacturer's guidelines for operating limits.

References

Improving the yield and purity of (S)-Albuterol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Albuterol. Our goal is to help you improve the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual guides.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for preparing enantiomerically pure this compound?

A1: The most prevalent methods for obtaining enantiomerically pure this compound involve the resolution of a racemic mixture of albuterol. This is typically achieved through:

  • Diastereomeric Salt Formation: Reacting racemic albuterol with a chiral resolving agent, such as (+)-di-p-toluoyl-L-tartaric acid, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

  • Preferential Crystallization: Seeding a supersaturated solution of racemic albuterol sulfate (B86663) with crystals of the desired (S)-enantiomer to induce its selective crystallization.[1][2]

Asymmetric synthesis routes, while potentially more direct, are often more complex and may involve expensive chiral catalysts.[3]

Q2: My overall yield of this compound is low. How can I improve it?

A2: A key strategy to improve the overall yield is to racemize and recycle the undesired (R)-enantiomer obtained after the resolution step. The (R)-albuterol can be treated with dilute sulfuric acid at elevated temperatures to convert it back into a racemic mixture, which can then be reintroduced into the resolution process.[1][4][5] This recycling can significantly increase the overall yield of the desired (S)-enantiomer.

Q3: What are the critical parameters to control during the crystallization of diastereomeric salts?

A3: The success of diastereomeric salt crystallization hinges on several factors:

  • Solvent System: The choice of solvent is crucial as it dictates the solubility difference between the two diastereomeric salts. A common solvent system is a mixture of methanol (B129727) and ethyl acetate (B1210297).[5]

  • Temperature: Controlled cooling is essential for selective crystallization. Too rapid cooling can lead to the co-crystallization of both diastereomers, reducing the enantiomeric excess.[6]

  • Crystallization Time: The duration of crystallization can impact the purity of the isolated salt. In some cases, faster filtration may be necessary to prevent the crystallization of the more soluble diastereomer.[7]

  • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic albuterol can influence the efficiency of the resolution.[6]

Q4: What are some common impurities I should be aware of during this compound synthesis?

A4: Several impurities can arise during the synthesis of albuterol. One common process-related impurity is the albuterol dimer ether (Salbutamol EP Impurity F).[8][9][10] Other potential impurities can include starting materials, reagents, and byproducts from side reactions. It is important to purify the racemic albuterol before the resolution step to minimize the incorporation of impurities into the final product.

Troubleshooting Guides

Low Yield of Racemic Albuterol
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Inactive or degraded reagents.Use fresh, high-quality reagents. Ensure that sensitive reagents like lithium aluminum hydride are handled under anhydrous conditions.
Formation of byproducts Side reactions occurring due to incorrect stoichiometry or reaction conditions.Carefully control the addition of reagents and maintain the optimal reaction temperature. Purify intermediates to remove any byproducts that may interfere with subsequent steps.
Loss of product during workup and purification Inefficient extraction or multiple purification steps leading to material loss.Optimize the extraction procedure by adjusting the pH and solvent choice. Minimize the number of purification steps where possible.
Low Enantiomeric Excess (ee) of this compound
Symptom Possible Cause Suggested Solution
Low diastereomeric purity of the crystallized salt Co-crystallization of both diastereomeric salts.Optimize the solvent system to maximize the solubility difference between the diastereomers.[11] Implement a slower, more controlled cooling profile during crystallization.[6] Experiment with different crystallization times; sometimes a shorter time is better.
Racemization of the desired enantiomer during the process.Avoid harsh acidic or basic conditions and high temperatures during the liberation of the free base from the diastereomeric salt.
Incomplete resolution Insufficient amount or poor quality of the resolving agent.Use the correct stoichiometry of a high-purity chiral resolving agent. Consider screening different resolving agents if one is not providing adequate separation.
Inaccurate ee determination Poor resolution on the chiral HPLC column.Optimize the chiral HPLC method, including the mobile phase composition, flow rate, and column temperature, to achieve baseline separation of the enantiomers.[12][13][14]

Data Presentation

Comparison of Chiral Resolution Methods for Albuterol
Method Resolving Agent Solvent Yield of Desired Enantiomer Enantiomeric Excess (ee) / Optical Purity Reference
Diastereomeric Salt Crystallization(+)-di-p-toluoyl-L-tartaric acidMethanol38% (initial)99.5% optical purity (after racemization and recycling)[1][4]
Diastereomeric Salt CrystallizationL-tyrosineMethanol-ethyl acetate (1:2)38.7% (total)99.1% ee[2][5]
Preferential CrystallizationSeeding with pure enantiomerMethanol-High[2][4]

Experimental Protocols

Protocol 1: Synthesis of Racemic Albuterol (Illustrative)

This is a representative protocol based on common synthetic routes. Specific conditions may need to be optimized.

  • Acylation: React methyl salicylate (B1505791) with bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the corresponding bromoketone.

  • Amination: React the bromoketone with N-benzyl-N-tert-butylamine to introduce the amine side chain, forming an aminoketone intermediate.

  • Reduction: Reduce the ketone and ester functionalities of the aminoketone using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) to yield a protected triol.

  • Deprotection: Remove the benzyl (B1604629) protecting group via catalytic hydrogenation (e.g., using Pd/C and H₂) to obtain racemic albuterol.

  • Purification: Purify the crude racemic albuterol by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to remove impurities before proceeding to chiral resolution.

Protocol 2: Chiral Resolution of Racemic Albuterol using (+)-di-p-toluoyl-L-tartaric acid
  • Salt Formation: Dissolve racemic albuterol (1 equivalent) and (+)-di-p-toluoyl-L-tartaric acid (0.5-1 equivalent) in a suitable solvent, such as methanol, at reflux until a clear solution is obtained.[15]

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Further cooling in an ice bath or refrigerator may be required to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals of the this compound-(+)-di-p-toluoyl-L-tartrate salt by filtration and wash with a small amount of cold solvent.

  • Liberation of this compound: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with sodium bicarbonate or a dilute NaOH solution) to a pH of ~9-10.

  • Extraction: Extract the liberated this compound free base into an organic solvent such as ethyl acetate.

  • Purification and Salt Formation: Wash the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent. The resulting this compound can be further purified by recrystallization or converted to a pharmaceutically acceptable salt, such as the sulfate salt.

Protocol 3: Racemization of (R)-Albuterol
  • Acid Treatment: Dissolve the recovered (R)-Albuterol from the mother liquor in dilute sulfuric acid (e.g., 1 M H₂SO₄).[1][4]

  • Heating: Heat the solution at a high temperature (e.g., 80-100°C) for several hours.[1][5]

  • Monitoring: Monitor the progress of the racemization by measuring the optical rotation of the solution. The reaction is complete when the optical rotation is close to zero.

  • Workup: Cool the solution and neutralize it with a base. The resulting racemic albuterol can then be extracted and recycled back into the resolution process.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Racemic Albuterol Synthesis cluster_resolution Chiral Resolution cluster_racemization Recycling of Undesired Enantiomer Start Starting Materials Acylation Acylation Start->Acylation Amination Amination Acylation->Amination Reduction Reduction Amination->Reduction Deprotection Deprotection Reduction->Deprotection Racemic_Albuterol Racemic Albuterol Deprotection->Racemic_Albuterol Racemic_Albuterol_Input Racemic Albuterol Salt_Formation Diastereomeric Salt Formation Racemic_Albuterol_Input->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Liberation Liberation of Free Base Crystallization->Liberation R_Albuterol_Output (R)-Albuterol Crystallization->R_Albuterol_Output From Mother Liquor S_Albuterol This compound Liberation->S_Albuterol R_Albuterol_Input (R)-Albuterol Racemization Racemization R_Albuterol_Input->Racemization Recycled_Racemate Racemic Albuterol Racemization->Recycled_Racemate Recycled_Racemate->Salt_Formation Recycle

Caption: Overall workflow for the synthesis and chiral resolution of this compound.

Troubleshooting_Low_EE Start Low Enantiomeric Excess (ee) Observed Check_HPLC Is the chiral HPLC method validated and optimized? Start->Check_HPLC Optimize_HPLC Optimize mobile phase, flow rate, and temperature. Re-analyze. Check_HPLC->Optimize_HPLC No Check_Crystallization Review Crystallization Conditions Check_HPLC->Check_Crystallization Yes Optimize_HPLC->Check_HPLC Slow_Cooling Was the cooling rate slow and controlled? Check_Crystallization->Slow_Cooling Implement_Slow_Cooling Implement a gradual cooling profile. Slow_Cooling->Implement_Slow_Cooling No Check_Solvent Is the solvent system optimal? Slow_Cooling->Check_Solvent Yes Success Enantiomeric Excess Improved Implement_Slow_Cooling->Success Screen_Solvents Screen different solvents and solvent ratios. Check_Solvent->Screen_Solvents No Check_Time Was the crystallization time appropriate? Check_Solvent->Check_Time Yes Screen_Solvents->Success Vary_Time Experiment with shorter or longer crystallization times. Check_Time->Vary_Time No Check_Purity Are the starting racemic albuterol and resolving agent pure? Check_Time->Check_Purity Yes Vary_Time->Success Purify_Materials Purify starting materials before resolution. Check_Purity->Purify_Materials No Check_Purity->Success Yes Purify_Materials->Success

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Minimizing degradation of (S)-Albuterol during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (S)-Albuterol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in experimental settings?

A1: this compound is susceptible to degradation through several mechanisms, primarily driven by environmental factors. The most significant contributors to its degradation are:

  • pH: this compound exhibits maximum stability in acidic conditions, specifically between pH 3 and 4.[1] It is considerably less stable in neutral to alkaline conditions, with a region of minimum stability around pH 9.[1] Racemization to the (S)-enantiomer is more likely to occur under acidic conditions.[2]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of this compound.[1][3] This process can be accelerated by the presence of metal ions.

  • Light: Exposure to light, particularly UVB radiation, can induce photodegradation.[4] The deprotonated form of the molecule is significantly more susceptible to photodegradation than the protonated form.[4]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[2][3] Therefore, it is crucial to adhere to recommended storage and experimental temperatures.

  • Presence of Certain Excipients: Some excipients, such as certain sugars and phosphate (B84403) buffers, can accelerate the degradation of this compound.[1][5]

Q2: What are the common degradation products of this compound I should be aware of?

A2: The most commonly reported degradation product is albuterol aldehyde . Under specific conditions, such as in the presence of ethanol, salbutamol (B1663637) ethyl ethers and a diethyl ether can also be formed.[6] During photocatalytic degradation, several intermediate compounds can be formed, including 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone and hydroquinone.[7][8][9]

Q3: How should I prepare and store my this compound solutions to ensure stability?

A3: To maintain the integrity of your this compound solutions, follow these guidelines:

  • pH Control: Prepare solutions in a buffer with a pH between 3 and 5.[10][11][12] Citric acid is a commonly used buffer for this purpose.

  • Solvent Selection: Use high-purity, degassed water or an appropriate buffer. If using organic solvents, be aware of potential reactions; for example, ethanolic solutions can lead to the formation of ether degradation products.[6]

  • Minimize Oxygen Exposure: Use deoxygenated solvents and consider blanketing the solution with an inert gas like nitrogen or argon, especially for long-term storage or sensitive experiments.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[13][14]

  • Temperature Control: Store stock solutions and working solutions at recommended temperatures, typically refrigerated (2-8°C) for short-term storage. For longer-term storage, consult the manufacturer's recommendations, which may include frozen storage. Preservative-free albuterol solutions have been shown to be stable for up to 168 hours at room temperature or under refrigeration.[13][14][15][16]

  • Chelating Agents: Consider adding a chelating agent like EDTA to your buffer to sequester any metal ions that could catalyze oxidative degradation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
My this compound solution has a yellowish tint. Oxidation of the this compound molecule. This can be accelerated by exposure to air, light, or the presence of metal ions.• Prepare fresh solutions using deoxygenated solvents.• Store solutions protected from light.• Add a chelating agent (e.g., EDTA) to the buffer to sequester metal ions.
I'm observing unexpected peaks in my HPLC/LC-MS analysis. These could be degradation products (e.g., albuterol aldehyde) or impurities from the starting material. It could also be due to interactions with excipients or components of your experimental system.• Run a forced degradation study on a reference standard to identify the retention times of potential degradation products.• Check the purity of your this compound standard.• Ensure all glassware and equipment are scrupulously clean.• If using a complex matrix (e.g., cell culture media), run a matrix blank to identify interfering peaks.
I'm seeing a loss of potency or inconsistent results in my bioassays. This is likely due to the degradation of this compound in your experimental solutions, leading to a lower effective concentration.• Prepare fresh working solutions from a properly stored stock solution immediately before each experiment.• Re-evaluate your solution preparation and storage procedures to ensure they minimize degradation (see FAQs).• Quantify the concentration of your working solutions by HPLC before use in critical experiments.
My peak shape in HPLC is poor (e.g., tailing, fronting). This can be caused by a variety of factors including issues with the mobile phase, column, or sample preparation.• Ensure the pH of your mobile phase is appropriate for the analysis.• Check for column degradation or contamination; if necessary, wash or replace the column.• Make sure your sample is fully dissolved in the mobile phase.

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of Salbutamol (racemic Albuterol) under various conditions. This data can be used to inform experimental design and storage conditions.

Table 1: Photodegradation Kinetics of Salbutamol

ConditionRate Constant (k)Half-life (t½)Reference
Visible light irradiation (0.2% Mn-doped TiO2), first 60 min0.0088 min⁻¹~79 min[9]
Visible light irradiation (0.2% Mn-doped TiO2), 60-240 min0.0179 min⁻¹~39 min[9]
UVB light, protonated species--[4]
UVB light, deprotonated species10-fold more photo-active than protonated species-[4]

Table 2: Effect of pH on (R)-Salbutamol Racemization at 60°C

pH% (S)-Salbutamol at Day 0% (S)-Salbutamol at Day 10Reference
1~0%~50%[2]
2~0%~50%[2]
6~0%Minimal racemization[2]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution and a 100 µM working solution of this compound sulfate (B86663) in a citrate (B86180) buffer for use in typical cell-based assays.

Materials:

  • This compound sulfate powder

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or equivalent), deoxygenated

  • Sterile, amber microcentrifuge tubes and volumetric flasks

  • Calibrated pH meter

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 4.0):

    • Dissolve 2.10 g of citric acid monohydrate in 90 mL of high-purity water.

    • Adjust the pH to 4.0 by adding a 1 M sodium citrate solution (prepared by dissolving 29.41 g of sodium citrate dihydrate in 100 mL of water).

    • Bring the final volume to 100 mL with high-purity water.

    • Filter the buffer through a 0.22 µm sterile filter.

    • Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 15 minutes.

  • Prepare 10 mM this compound Stock Solution:

    • Accurately weigh the required amount of this compound sulfate powder (molar mass = 576.7 g/mol for the sulfate salt). For 1 mL of a 10 mM solution, you would need 5.767 mg.

    • In a sterile, amber microcentrifuge tube, dissolve the powder in the deoxygenated 0.1 M citrate buffer (pH 4.0) to the desired final volume.

    • Vortex gently until fully dissolved.

  • Storage of Stock Solution:

    • Store the 10 mM stock solution at 2-8°C, protected from light. For longer-term storage, aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Prepare 100 µM Working Solution:

    • Immediately before your experiment, dilute the 10 mM stock solution 1:100 in your desired sterile, deoxygenated assay buffer or cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.

    • Use the working solution promptly.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.[17][18]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • YMC Phenyl column (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column[17][19]

Reagents and Mobile Phase:

  • Mobile Phase A: 25 mM monobasic potassium phosphate, pH adjusted to 3.0 with phosphoric acid.[17]

  • Mobile Phase B: Methanol

  • Isocratic Elution: 95:5 (v/v) Mobile Phase A: Mobile Phase B[17]

  • Sample Diluent: Mobile Phase A

Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min[17]

  • Detection Wavelength: 225 nm[17] or 270 nm[19]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound sulfate reference standard in the sample diluent at a concentration of approximately 0.3 mg/mL (as albuterol base).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation:

    • Dilute your experimental samples with the sample diluent to a concentration within the calibration range.

    • Filter all standards and samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak based on the retention time of the reference standard.

    • Quantify the concentration of this compound in your samples using the calibration curve generated from the standards.

    • Monitor for the appearance of new peaks, which may indicate the presence of degradation products.

Visualizations

This compound Signaling Pathway

G cluster_cell Cell Membrane Albuterol This compound B2AR Beta-2 Adrenergic Receptor Albuterol->B2AR binds G_Protein Gs Protein B2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: this compound signaling pathway leading to bronchodilation.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Solution Forced_Deg Apply Stress Conditions (e.g., Heat, Light, pH, Oxidant) Prep_Solution->Forced_Deg HPLC_Analysis HPLC Analysis Forced_Deg->HPLC_Analysis Peak_ID Identify and Quantify This compound and Degradants HPLC_Analysis->Peak_ID Kinetics Determine Degradation Kinetics Peak_ID->Kinetics Pathway Elucidate Degradation Pathway Kinetics->Pathway

Caption: Workflow for a forced degradation study of this compound.

Factors Influencing this compound Degradation

G cluster_factors Contributing Factors Degradation Degradation of This compound pH High pH (>4) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Excipients Incompatible Excipients Excipients->Degradation

Caption: Key factors contributing to the degradation of this compound.

References

Technical Support Center: (S)-Albuterol Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of (S)-Albuterol in aqueous buffers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common form of Albuterol used in experiments, and what is its general solubility in water?

A1: The most commonly used form is Albuterol Sulfate. It is a white crystalline powder that is freely soluble in water, particularly under acidic conditions, and only slightly soluble in ethanol.[1][2][3][4]

Q2: How does pH affect the solubility of this compound Sulfate in aqueous solutions?

A2: The pH of the aqueous buffer is a critical factor in the solubility of this compound Sulfate. Albuterol has two ionizable groups, a phenolic hydroxyl group and a secondary amine group.[5] Consequently, it is significantly more soluble in acidic aqueous solutions. Commercial nebulizer solutions are often formulated at a pH between 3 and 5 to ensure solubility and stability.[1][2][4] One study indicated that a pH of 6 may offer greater stability for R-salbutamol, the enantiomer of this compound.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, co-solvents can be used to enhance the solubility of Albuterol, particularly in formulations where high concentrations are required or when working with less soluble forms of the molecule. Ethanol is a commonly used co-solvent. However, for most aqueous buffer systems used in in-vitro experiments, adjusting the pH is the primary and most effective method for achieving the desired concentration.

Q4: What are common buffers used for preparing this compound solutions for in-vitro studies?

A4: Phosphate-Buffered Saline (PBS) and TRIS-based buffers are commonly used in biological research and are suitable for preparing this compound solutions. The choice of buffer can depend on the specific requirements of the experiment, such as the desired pH and compatibility with the biological system being studied.

Q5: How does this compound exert its biological effects?

A5: this compound is the R-enantiomer of a selective beta-2 adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating beta-2 adrenergic receptors on the surface of smooth muscle cells, such as those in the airways.[6][7][8][9] This activation triggers a signaling cascade involving G-proteins and adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][7][9][10] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation.[7][9]

Section 2: Data Presentation

Table 1: Solubility of Albuterol Sulfate in Aqueous Solutions

Solvent/BufferpHApproximate Solubility (mg/mL)Molar Solubility (M)Notes
Water (acidic)3.0 - 5.0~200~0.347Freely soluble in acidic conditions.[5]
Phosphate-Buffered Saline (PBS)7.2~5~0.0087Solubility is significantly lower at neutral pH.
WaterNeutralSparingly Soluble-Precise values vary, but significantly less soluble than in acidic conditions.

Molecular Weight of Albuterol Sulfate ((C₁₃H₂₁NO₃)₂·H₂SO₄) = 576.7 g/mol Molecular Weight of Albuterol base (C₁₃H₂₁NO₃) = 239.31 g/mol

Section 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Sulfate in PBS (pH 7.4)

This protocol details the preparation of a 10 mM stock solution of this compound Sulfate in Phosphate-Buffered Saline (PBS) at a pH of 7.4.

Materials:

  • This compound Sulfate powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the required mass of this compound Sulfate:

    • The molecular weight of Albuterol Sulfate is 576.7 g/mol .

    • For a 10 mM (0.010 M) solution in 10 mL (0.010 L):

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 576.7 g/mol = 0.005767 g

      • Mass (mg) = 5.77 mg

  • Weighing the this compound Sulfate:

    • Accurately weigh out 5.77 mg of this compound Sulfate powder using a calibrated analytical balance and transfer it to a sterile conical tube.

  • Dissolving in PBS:

    • Add 10 mL of sterile PBS (pH 7.4) to the conical tube containing the powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) may be applied if necessary, but avoid excessive heat.

  • Sterilization:

    • Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for cell culture experiments.

  • Storage:

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.

Section 4: Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound Sulfate powder does not fully dissolve in the buffer. Incorrect pH: The pH of the buffer may be too high (neutral or alkaline), significantly reducing the solubility of albuterol sulfate.Verify the pH of your buffer. If possible, adjust the pH to a more acidic range (e.g., pH 5-6) to aid dissolution. For many biological assays, a final pH adjustment back to physiological range might be necessary after the compound is dissolved.
Insufficient mixing: The powder may not have been adequately agitated to fully dissolve.Continue vortexing or gently agitating the solution. A brief sonication in a water bath can also help break up any clumps and enhance dissolution.
Concentration exceeds solubility limit: The intended concentration of your solution may be higher than the solubility of this compound Sulfate in the chosen buffer and pH.Refer to the solubility data (Table 1). If a higher concentration is required, consider preparing the initial stock solution in a more acidic buffer and then diluting it into your final experimental buffer, ensuring the final pH is compatible with your assay.
Precipitation occurs after the solution is prepared and stored. Temperature changes: The solubility of this compound Sulfate can be temperature-dependent. Precipitation may occur upon cooling or freezing.If precipitation is observed after thawing a frozen stock, gently warm the solution to 37°C and vortex to redissolve the precipitate before use. Ensure the solution is clear before adding it to your experiment.
pH shift: The pH of the buffer may have changed over time, leading to decreased solubility.Re-check the pH of your stock solution. If it has shifted, it may be necessary to prepare a fresh solution.
Inconsistent experimental results. Inaccurate concentration of the stock solution: This could be due to weighing errors or incomplete dissolution.Always use a calibrated analytical balance for weighing. Ensure the compound is fully dissolved before making further dilutions.
Degradation of this compound: Although relatively stable, prolonged storage at room temperature or exposure to light can lead to degradation.Store stock solutions at -20°C in light-protected tubes. Prepare fresh working solutions from the stock for each experiment.

Section 5: Visualizations

G cluster_0 Experimental Workflow: Preparing this compound Solution A Calculate Mass of This compound Sulfate B Weigh this compound Sulfate Powder A->B C Add Aqueous Buffer (e.g., PBS) B->C D Vortex/Mix to Dissolve C->D E Check for Complete Dissolution D->E E->D If Not Dissolved, Continue Mixing F Sterile Filter (0.22 µm) E->F If Dissolved G Aliquot and Store (-20°C) F->G

Workflow for preparing this compound solutions.

G cluster_1 Beta-2 Adrenergic Receptor Signaling Pathway Albuterol This compound Receptor Beta-2 Adrenergic Receptor (GPCR) Albuterol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA->Phosphorylation Inhibits via Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to

Simplified signaling pathway of this compound.

References

Strategies to prevent enantiomeric interconversion of albuterol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral analysis of albuterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the enantiomeric interconversion of albuterol during analytical testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the chiral integrity of your samples.

Troubleshooting Guides

Enantiomeric interconversion of albuterol during analysis can lead to inaccurate quantification of the individual enantiomers, compromising the reliability of data in research, development, and quality control. The following sections provide guidance on identifying and resolving common issues.

Factors Influencing Albuterol Racemization

The stability of albuterol enantiomers is significantly influenced by the pH, temperature, and composition of the solvent. While specific kinetic data for racemization under all conditions are not extensively published, the following table summarizes the known influencing factors and recommended conditions to minimize interconversion.

ParameterCondition Promoting InterconversionRecommended Condition for AnalysisRationale
pH Acidic (e.g., pH < 4) and alkaline (e.g., pH > 8) conditions.Neutral pH, ideally around 6.0.Albuterol is more stable at a neutral pH. Acidic conditions can accelerate the transformation of R-albuterol to S-albuterol.
Temperature Elevated temperatures (e.g., > 40°C). Racemization of the (S)-enantiomer has been shown to occur in diluted H2SO4 at 100°C.[1]Room temperature or refrigerated conditions (2-8°C) for sample storage and analysis.Higher temperatures provide the activation energy for the interconversion process.
Solvent Protic solvents and the presence of water can facilitate proton exchange, contributing to racemization.Use of aprotic solvents where possible during sample preparation. For HPLC, use a well-defined and consistent mobile phase.Minimizing the presence of agents that can facilitate the keto-enol tautomerism, a potential mechanism for racemization, is beneficial.
Light Exposure to UV light.Protect samples from light by using amber vials and minimizing exposure.Photochemical degradation can potentially lead to the formation of impurities that may interfere with the analysis or catalyze interconversion.
Chromatographic Issues and Solutions

During HPLC analysis, several issues can arise that may indicate or contribute to the inaccurate measurement of albuterol enantiomers.

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Incorrect flow rate.- Screen different CSPs (e.g., teicoplanin-based, polysaccharide-based). - Optimize the mobile phase by adjusting the organic modifier, pH, and additives. - Try a lower flow rate to improve separation.
Peak Tailing - Secondary interactions with the stationary phase. - Column contamination. - Inappropriate mobile phase pH.- Use a mobile phase with additives like triethylamine (B128534) (TEA) to mask silanol (B1196071) groups. - Flush the column with a strong solvent. - Adjust the mobile phase pH to be at least 2 units away from the pKa of albuterol.
Peak Splitting - Co-elution with an impurity. - Blocked column frit. - Sample solvent incompatible with the mobile phase.- Inject a smaller sample volume to see if two distinct peaks appear. - Backflush the column or replace the frit. - Dissolve the sample in the mobile phase.
Inconsistent Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Insufficient column equilibration.- Prepare fresh mobile phase for each run and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Equilibrate the column with the mobile phase for a sufficient time before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of albuterol racemization?

A1: The exact mechanism in analytical settings is not fully elucidated in the provided literature, but it is likely related to the lability of the proton at the chiral center, potentially through a keto-enol tautomerism mechanism under certain pH and temperature conditions.

Q2: Can albuterol enantiomers interconvert in vivo?

A2: Studies have shown no evidence of in vivo racemization. For example, one study in dogs showed no chiral inversion of (-)-R-albuterol.

Q3: What type of HPLC column is best for separating albuterol enantiomers?

A3: Several chiral stationary phases (CSPs) have been successfully used. Teicoplanin-based CSPs are popular for reversed-phase HPLC.[2][3] Other options include α1-acid glycoprotein (B1211001) (AGP) and Pirkle urea (B33335) type columns.[4]

Q4: How can I confirm that the observed change in enantiomeric ratio is due to interconversion and not degradation?

A4: A stability-indicating method should be used that can separate the enantiomers from any potential degradation products. If the concentration of one enantiomer decreases while the other increases, with the total concentration of albuterol remaining constant, it is indicative of interconversion.

Q5: What are the ideal storage conditions for albuterol samples to prevent interconversion before analysis?

A5: Samples should be stored at refrigerated temperatures (2-8°C) and protected from light. The pH of the sample matrix should be maintained as close to neutral as possible.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Albuterol from Human Plasma

This protocol is adapted from a validated method for the extraction of albuterol enantiomers from plasma samples.[5]

Materials:

  • C18 SPE cartridges

  • Methanol (B129727)

  • Water

  • Ammonia solution

  • Internal standard solution (e.g., methoxyphenamine)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Condition the SPE cartridge: Sequentially wash the C18 cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Preparation: To 1 mL of plasma sample, add the internal standard.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of a 5% methanol in water solution.

  • Elute: Elute the albuterol enantiomers and the internal standard with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Chiral HPLC-MS/MS Analysis of Albuterol Enantiomers

This protocol describes a general method for the chiral separation and quantification of albuterol enantiomers using a teicoplanin-based column.[5][6]

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T)

  • Mobile Phase: Methanol/Acetic Acid/Ammonia (1000:5:1, v/v/v)[5]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Transitions: Monitor the appropriate precursor to product ion transitions for albuterol and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc Chiral HPLC Separation recon->hplc Inject ms MS/MS Detection hplc->ms data Data Acquisition & Analysis ms->data

Caption: Experimental workflow for the analysis of albuterol enantiomers.

troubleshooting_logic start Poor Chromatographic Results resolution Poor Resolution? start->resolution tailing Peak Tailing? resolution->tailing No res_sol1 Optimize Mobile Phase resolution->res_sol1 Yes splitting Peak Splitting? tailing->splitting No tail_sol1 Adjust Mobile Phase pH tailing->tail_sol1 Yes retention Inconsistent Retention? splitting->retention No split_sol1 Check for Co-elution splitting->split_sol1 Yes ret_sol1 Ensure Consistent Mobile Phase Prep retention->ret_sol1 Yes res_sol2 Change CSP res_sol1->res_sol2 res_sol3 Lower Flow Rate res_sol2->res_sol3 tail_sol2 Add Mobile Phase Modifier (e.g., TEA) tail_sol1->tail_sol2 tail_sol3 Clean/Replace Column tail_sol2->tail_sol3 split_sol2 Ensure Sample Solvent Compatibility split_sol1->split_sol2 split_sol3 Check for Column Blockage split_sol2->split_sol3 ret_sol2 Use Column Oven ret_sol1->ret_sol2 ret_sol3 Ensure Adequate Equilibration ret_sol2->ret_sol3

Caption: Troubleshooting logic for chiral HPLC analysis of albuterol.

References

Technical Support Center: Optimization of Storage Conditions for Long-Term Stability of (S)-Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing storage conditions to ensure the long-term stability of (S)-Albuterol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored at controlled room temperature, protected from light and moisture.[1][2][3][4] Specific temperature ranges recommended are generally between 20°C and 25°C (68°F to 77°F), with some sources allowing for excursions between 15°C and 30°C (59°F and 86°F).[2][5] For aqueous solutions, refrigeration at 2°C to 8°C (36°F to 46°F) can also be a suitable storage condition, particularly for preservative-free formulations.[4][6] It is crucial to store the substance in well-closed containers to prevent exposure to humidity.[1]

Q2: How do temperature and humidity affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of this compound.[7] Forced degradation studies have shown that thermal stress leads to the formation of degradation products.[2] High humidity can also compromise the stability of the compound, especially in solid form, by facilitating hydrolytic degradation.[1][2] Therefore, maintaining a cool and dry storage environment is critical.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light and should be protected from photolytic degradation.[8][9] Storage in light-resistant containers or in the dark is recommended to prevent the formation of light-induced degradation products.[8][9]

Q4: What are the known degradation pathways for this compound?

A4: this compound can degrade through several pathways, including:

  • Hydrolysis: Degradation can occur in both acidic and alkaline conditions.[2][9]

  • Oxidation: this compound is susceptible to oxidative degradation.[2][9]

  • Thermal Degradation: Exposure to high temperatures can cause degradation.[2]

  • Photolytic Degradation: Exposure to light can lead to the formation of degradation products.

Q5: What are the major degradation products of this compound?

A5: One of the potential degradation products identified is albuterol aldehyde.[6][8] In the presence of ethanol, there is a possibility of forming ethyl ether degradation products through acid-catalyzed dehydration.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram during stability testing. Sample degradation due to improper storage (exposure to light, heat, or humidity).1. Verify that the sample was stored under the recommended conditions (controlled room temperature, protected from light). 2. Conduct a forced degradation study (acid, base, peroxide, heat, light) on a reference standard to identify the retention times of potential degradation products.[2][9] 3. Ensure the analytical method is stability-indicating and can resolve the active pharmaceutical ingredient from all potential degradation products.[1][6]
Loss of potency in this compound samples over time. Chemical degradation of the active ingredient.1. Review the storage conditions and ensure they are optimal. 2. Analyze for known degradation products using a validated stability-indicating HPLC method.[6][8] 3. Consider reformulating with excipients that may enhance stability, if applicable.
Discoloration of this compound solution. Formation of colored degradation products, often due to oxidation or exposure to light.1. Immediately cease use of the discolored solution. 2. Investigate the storage conditions, paying close attention to light exposure and the presence of any oxidizing agents. 3. Analyze the solution by HPLC-PDA to characterize the impurity profile and identify the chromophoric degradation products.
Variability in stability data between batches. Inconsistent storage conditions or differences in the initial purity of the batches.1. Ensure all batches are stored under identical, tightly controlled conditions. 2. Thoroughly characterize the initial purity and impurity profile of each batch before initiating the stability study. 3. Review the manufacturing process for any potential sources of variability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale Reference(s)
Temperature20-25°C (68-77°F)Minimizes thermal degradation.[2][5]
Excursions permitted to 15-30°C (59-86°F)[2]
2-8°C (36-46°F) for solutionsMay enhance stability of aqueous formulations.[4][6]
LightProtect from lightPrevents photolytic degradation.[8][9]
HumidityStore in a dry placePrevents hydrolytic degradation.[1]

Table 2: Summary of Forced Degradation Studies on Albuterol

Stress Condition Observation Potential Degradation Product(s) Reference(s)
Acidic Hydrolysis (e.g., 0.1 M HCl)Degradation observedHydrolytic degradation products[2][9]
Alkaline Hydrolysis (e.g., 0.1 M NaOH)Degradation observedAlbuterol aldehyde, other hydrolytic products[2][6][8]
Oxidation (e.g., 3% H₂O₂)Degradation observedOxidative degradation products[2][9]
Thermal (e.g., 60-100°C)Degradation observedThermally induced degradation products[2][7]
Photolytic (e.g., UV light)Degradation observedPhotodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: YMC Phenyl (250 mm x 4.6 mm, 5 µm) or equivalent.[6][8]

    • Mobile Phase: 25 mM monobasic potassium phosphate (B84403) (pH 3.0) and methanol (B129727) (95:5, v/v).[6][8]

    • Flow Rate: 1.5 mL/min.[6][8]

    • Detection Wavelength: 225 nm.[6][8]

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.3 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., check for theoretical plates, tailing factor, and reproducibility of peak area).

    • Inject the sample solutions.

    • Identify and quantify this compound and any degradation products by comparing their retention times and peak areas with those of the reference standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Evaluation prep_sample Prepare this compound Samples store_samples Store Samples under ICH Conditions prep_sample->store_samples Initial Time Point (T0) Analysis withdraw_samples Withdraw Samples at Time Points store_samples->withdraw_samples Long-term Storage hplc_analysis Analyze by Stability-Indicating HPLC Method withdraw_samples->hplc_analysis quantify Quantify this compound & Degradation Products hplc_analysis->quantify evaluate Evaluate Stability Profile & Determine Shelf-life quantify->evaluate

Caption: Experimental workflow for a long-term stability study of this compound.

degradation_pathways cluster_stress Stress Conditions cluster_products Degradation Products S_Albuterol This compound acid Acidic Hydrolysis S_Albuterol->acid base Alkaline Hydrolysis S_Albuterol->base oxidation Oxidation S_Albuterol->oxidation heat Thermal Stress S_Albuterol->heat light Photolytic Stress S_Albuterol->light hydrolysis_prod Hydrolytic Products acid->hydrolysis_prod aldehyde Albuterol Aldehyde base->aldehyde oxidative_prod Oxidative Products oxidation->oxidative_prod thermal_prod Thermal Products heat->thermal_prod photo_prod Photolytic Products light->photo_prod

Caption: Known degradation pathways of this compound under various stress conditions.

signaling_pathway cluster_proconstrictory Pro-constrictory Pathway cluster_proinflammatory Pro-inflammatory Pathway S_Albuterol This compound Gi_protein ↑ Gialpha-1 Protein S_Albuterol->Gi_protein PI3K ↑ PI3 Kinase S_Albuterol->PI3K Ca_ion ↑ Intracellular Ca²⁺ Gi_protein->Ca_ion NFkB ↑ NF-κB Activation PI3K->NFkB

Caption: Pro-constrictory and pro-inflammatory signaling pathways activated by this compound.

References

Identifying and mitigating interference in (S)-Albuterol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (S)-Albuterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the enantioselective quantification of albuterol are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are often coupled with chiral stationary phases (CSPs) to achieve separation of the (R)- and (S)-enantiomers.[1][2] For biological samples, these methods are typically preceded by a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][4]

Q2: Why is the quantification of the (S)-enantiomer important when (R)-albuterol is the active bronchodilator?

A2: While (R)-albuterol is responsible for the therapeutic bronchodilating effects, the (S)-enantiomer is not inert.[5] Studies have suggested that this compound may have pro-inflammatory properties and can augment bronchospasm.[6][7] Furthermore, the two enantiomers exhibit different pharmacokinetic profiles, with this compound being metabolized more slowly and having a longer half-life in the human body.[5] Therefore, separate quantification of this compound is crucial for understanding the overall pharmacological and toxicological profile of racemic albuterol.

Q3: What are potential sources of interference in this compound quantification?

A3: Interference can arise from several sources, including:

  • The other enantiomer ((R)-Albuterol): Inadequate chiral separation can lead to overlapping peaks and inaccurate quantification.

  • Metabolites: Albuterol is metabolized in the body, primarily to albuterol 4'-O-sulfate.[8][9] It is essential to ensure that the analytical method can distinguish between the parent drug and its metabolites.

  • Matrix components: When analyzing biological samples such as plasma or urine, endogenous substances like phospholipids, salts, and proteins can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS.[10][11] This is known as the matrix effect.

  • Related substances: Impurities from the drug synthesis process or degradation products can also co-elute and interfere with the analyte peak.[12]

Troubleshooting Guides

Issue 1: Poor or No Chiral Resolution of Albuterol Enantiomers

Question: My chromatogram shows a single peak for albuterol, or the peaks for the (R)- and (S)-enantiomers are not baseline-separated. What should I do?

Answer: Poor chiral resolution is a common issue. Here are several factors to investigate:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For albuterol, polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) and macrocyclic antibiotic columns (e.g., teicoplanin or vancomycin-based) have proven effective.[1][2][13] If you are not using an appropriate chiral column, you will not achieve separation.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts chiral recognition.[14] Systematically optimize the mobile phase. For example, in reversed-phase chromatography on a teicoplanin-based column, a mobile phase of methanol (B129727) with small amounts of acetic acid and ammonia (B1221849) has been used successfully.[3]

  • Column Temperature: Temperature can affect the selectivity of the chiral separation. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase. Try reducing the flow rate in small increments.

Troubleshooting Workflow for Poor Chiral Resolution

Caption: Troubleshooting workflow for poor chiral resolution.

Issue 2: Inconsistent or Low Recovery of this compound from Biological Samples

Question: I am experiencing low and variable recovery of this compound after solid-phase extraction (SPE) from plasma. What could be the cause?

Answer: Low and inconsistent recovery during sample preparation is often related to the extraction procedure. Here are some troubleshooting steps:

  • SPE Cartridge Selection and Conditioning: Ensure you are using the appropriate SPE sorbent (e.g., C18, HLB).[4][14] Improper conditioning of the cartridge can lead to poor retention of the analyte. Follow the manufacturer's protocol for conditioning and equilibration meticulously.

  • pH of the Sample: The pH of the sample and the loading buffer is crucial for efficient retention of albuterol on the sorbent. Albuterol is a basic compound, so adjusting the pH of the plasma sample may be necessary to ensure it is in a suitable form for retention.

  • Wash and Elution Solvents: The composition and volume of the wash and elution solvents are critical. An overly strong wash solvent can prematurely elute the analyte, while a weak elution solvent will result in incomplete recovery. Optimize the solvent strength and volumes for each step.

  • Drying Step: Ensure the SPE cartridge is adequately dried before elution, as residual water can affect the elution efficiency, especially when using non-polar organic solvents.

Quantitative Data on Albuterol Recovery

Sample MatrixExtraction MethodAnalyteAverage Recovery (%)Reference
Human PlasmaSolid-Phase Extraction (SPE)(R)- and this compound89 ± 5.8[3]
Human PlasmaImmuno-affinity ColumnAlbuterol98.8 ± 7.3[15]
Human PlasmaSolid-Phase Extraction (SPE)Albuterol> 90[16]
Issue 3: Suspected Matrix Effects in LC-MS/MS Analysis

Question: I am observing signal suppression for this compound when analyzing plasma samples, but not for my standards in neat solution. How can I confirm and mitigate this?

Answer: This is a classic sign of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[10]

Confirmation of Matrix Effects:

  • Post-Extraction Spike Method: Prepare a blank plasma extract by performing the entire sample preparation procedure on a matrix sample without the analyte. Then, spike the known amount of this compound into this blank extract and a neat solvent. Compare the peak area of the analyte in the spiked extract to that in the neat solvent. A lower response in the extract confirms ion suppression.[10][11]

  • Post-Column Infusion: Infuse a constant flow of a standard solution of this compound into the LC eluent after the analytical column. Inject a blank plasma extract. A dip in the baseline signal at the retention time of the interfering components indicates ion suppression.[10]

Mitigation Strategies:

  • Improve Sample Cleanup: Enhance your SPE or LLE protocol to better remove interfering substances, particularly phospholipids.

  • Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the matrix components that are causing ion suppression. This may involve changing the gradient, mobile phase, or even the column.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated albuterol) is the most effective way to compensate for matrix effects.[17] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.

  • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[10]

Logical Relationship for Addressing Matrix Effects

Matrix_Effects_Mitigation Start Suspected Matrix Effect (Signal Suppression) Confirm Confirm with Post-Extraction Spike or Post-Column Infusion Start->Confirm Improve_Cleanup Enhance Sample Cleanup (e.g., optimize SPE) Confirm->Improve_Cleanup Confirmed Modify_LC Modify LC Method (Improve Separation) Improve_Cleanup->Modify_LC Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Modify_LC->Use_SIL_IS Dilute_Sample Dilute Sample Modify_LC->Dilute_Sample End Matrix Effect Mitigated Use_SIL_IS->End Dilute_Sample->End

Caption: Decision-making process for mitigating matrix effects.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a synthesized example based on common methodologies.[3][4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge: C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of human plasma, add an internal standard (e.g., deuterated albuterol or methoxyphenamine).[3] Vortex and load onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: HPLC or UPLC system.

  • Chiral Column: Teicoplanin-based stationary phase (e.g., Chirobiotic T).[4]

  • Mobile Phase: Methanol/Acetic Acid/Ammonia (e.g., 1000:5:1, v/v/v).[3]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For albuterol, a common transition is m/z 240.2 -> 148.4.[18]

Method Performance Parameters

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.25 ng/mL[3]
Linearity (r²)> 0.998[3]
Inter-day Precision (RSD)< 10%[18]
Inter-day Accuracy97.7 - 103.4%[18]

Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Plasma_Sample->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC Chiral HPLC (Teicoplanin Column) Evap_Recon->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Enhancing a Sensitivity of Detection for Low Concentrations of (S)-Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of (S)-Albuterol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the detection of low concentrations of this compound.

Q1: My LC-MS/MS signal for this compound is very low or absent. What are the potential causes and solutions?

A1: Low or no signal in LC-MS/MS analysis can stem from several factors throughout the experimental workflow. Here’s a systematic troubleshooting approach:

  • Sample Preparation and Extraction:

    • Poor Recovery: this compound may not be efficiently extracted from the sample matrix (e.g., plasma, urine). Solid-phase extraction (SPE) is a common and effective method.[1][2] Ensure the SPE cartridge type is appropriate and that the conditioning, loading, washing, and elution steps are optimized. Recovery of albuterol enantiomers from plasma using SPE has been reported to be around 89%.[1][2]

    • Analyte Degradation: Albuterol can be sensitive to light and temperature. Ensure samples are processed promptly and stored correctly. Studies have shown albuterol sulfate (B86663) to be stable for 3 freeze/thaw cycles and for 8 hours at room temperature in low-binding tubes.[3]

    • Improper pH: The pH of the sample and buffers can significantly impact the charge state of albuterol and its interaction with extraction media. Ensure pH is controlled throughout the extraction process.

  • Chromatographic Separation:

    • Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving good peak shape and retention. A common mobile phase for chiral separation on a teicoplanin-based stationary phase consists of methanol (B129727), acetic acid, and ammonia.[1][2]

    • Column Issues: Ensure you are using a chiral stationary phase suitable for separating albuterol enantiomers, such as one based on teicoplanin or α1-acid glycoprotein (B1211001).[1][2][4] Column degradation or contamination can also lead to poor performance.

  • Mass Spectrometry Detection:

    • Incorrect MRM Transitions: Verify that the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for the parent and product ions of this compound are correct and optimized for your instrument.

    • Ion Suppression: The sample matrix can interfere with the ionization of this compound, leading to a suppressed signal. Diluting the sample or improving the clean-up step can mitigate this.

    • Instrument Sensitivity: Ensure the mass spectrometer is properly tuned and calibrated.

Q2: I am observing poor chiral resolution between (R)- and this compound in my HPLC analysis. How can I improve the separation?

A2: Achieving baseline separation of enantiomers is crucial for accurate quantification.

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Teicoplanin-based and Pirkle-type urea (B33335) columns are commonly used for albuterol enantiomers.[4]

  • Mobile Phase Composition: Systematically vary the composition of your mobile phase. For reverse-phase conditions on an α1-acid glycoprotein CSP, adjusting the organic modifier, temperature, and buffer ionic strength can improve separation.[4] For normal-phase on a urea-type CSP, the addition of different organic acids to the mobile phase can be examined.[4]

  • Flow Rate: Optimizing the flow rate can improve resolution. A flow rate of 1.0 ml/min has been used effectively with a teicoplanin-based CSP.[5]

  • Temperature: Column temperature can influence enantioselective interactions. Experiment with different column temperatures to find the optimal condition for your specific column and mobile phase.

Q3: My ELISA results for this compound are showing high background or no signal. What should I check?

A3: ELISA troubleshooting involves a systematic check of reagents, procedures, and potential interferences.

  • No Signal/Weak Signal:

    • Reagent Omission or Error: Double-check that all reagents (e.g., capture antibody, detection antibody, enzyme conjugate, substrate) were added in the correct order and at the correct concentrations.[6][7][8]

    • Inactive Reagents: Ensure that the enzyme conjugate and substrate are active. Prepare fresh substrate solution before use.[7][8] Sodium azide, a common preservative, can inhibit horseradish peroxidase (HRP) activity.[7]

    • Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for the substrate used.[8]

    • Insufficient Incubation: Incubation times may be too short.[7][8]

  • High Background:

    • Insufficient Washing: Inadequate washing between steps can leave unbound reagents, leading to high background. Increase the number of wash cycles or the soaking time.[6][7]

    • Concentration of Detection Antibody/Conjugate Too High: Titrate the detection antibody and enzyme conjugate to determine the optimal concentration.[7]

    • Cross-Reactivity: The antibodies may be cross-reacting with other components in the sample matrix.[7] Run appropriate controls to check for non-specific binding.

    • Blocking Inefficiency: Ensure that the blocking buffer is effective in preventing non-specific binding to the plate.

Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for sensitive this compound detection methods?

A4: The achievable LOD and LOQ depend on the analytical technique and the sample matrix. LC-MS/MS generally provides the highest sensitivity.

Quantitative Data Summary

Analytical MethodMatrixLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)Citation
LC-MSHuman Plasma0.1 ng/mL0.25 ng/mL[1][2]
LC-MS/MSAnimal Tissue-0.156 ng/g[9]
HPLC with FluorescenceHuman Plasma-125 pg/mL[5]
Radioimmunoassay (RIA)Horse Urine28.8 fmol/tube-[10]
Competitive Enzyme ImmunoassayUrine26 fmol/well52 fmol/well[11]

Detailed Experimental Protocols

Protocol 1: Sensitive Detection of this compound in Human Plasma using LC-MS

This protocol is a synthesized methodology based on established sensitive detection techniques.[1][2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Add an internal standard (e.g., methoxyphenamine) to 1 mL of human plasma sample.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the this compound and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

2. Chiral HPLC Separation

  • Column: Teicoplanin-based chiral stationary phase.

  • Mobile Phase: Methanol:Acetic Acid:Ammonia (1000:5:1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

3. Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Selected Reaction Monitoring (SRM).

  • Monitoring Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Competitive Enzyme Immunoassay (ELISA) for Albuterol

This protocol outlines a general procedure for a competitive ELISA.[11]

1. Plate Coating

  • Coat the wells of a 96-well microplate with an anti-albuterol monoclonal antibody.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

2. Competitive Reaction

  • Add standards, controls, and unknown samples to the wells.

  • Immediately add a fixed amount of enzyme-labeled albuterol (e.g., alkaline phosphatase-albuterol derivative) to each well.

  • Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competition between the unlabeled albuterol in the sample and the enzyme-labeled albuterol for binding to the capture antibody.

3. Detection

  • Wash the plate thoroughly to remove unbound reagents.

  • Add the enzyme substrate (e.g., p-nitrophenyl phosphate (B84403) for alkaline phosphatase).

  • Incubate in the dark until sufficient color develops.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of albuterol in the sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Sample->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC Chiral HPLC Separation - Chiral Column - Isocratic/Gradient Elution Evap->HPLC Inject MS Mass Spectrometry - ESI+ - MRM/SRM HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for sensitive this compound detection using LC-MS.

Albuterol_Effects cluster_R (R)-Albuterol cluster_S This compound R_Albuterol (R)-Albuterol Beta2 β2-Adrenergic Receptor (High Affinity) R_Albuterol->Beta2 AntiInflammatory Anti-inflammatory Effects - Reduced Eosinophils - Decreased IL-4 R_Albuterol->AntiInflammatory Bronchodilation Bronchodilation (Therapeutic Effect) Beta2->Bronchodilation S_Albuterol This compound Beta2_low β2-Adrenergic Receptor (Low Affinity) S_Albuterol->Beta2_low ProInflammatory Pro-inflammatory Effects - Increased Airway Edema - Increased Hyperresponsiveness S_Albuterol->ProInflammatory Racemic Racemic Albuterol Racemic->R_Albuterol 50% Racemic->S_Albuterol 50%

Caption: Differential biological effects of (R)- and this compound enantiomers.[12][13]

References

Technical Support Center: Troubleshooting Variability in Cell-Based Assays Involving (S)-Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in cell-based assays involving (S)-Albuterol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our β2-adrenergic receptor (β2-AR) activation assay with racemic albuterol. Could the (S)-enantiomer be contributing to this variability?

A1: Yes, the stereochemistry of albuterol is a critical factor. Racemic albuterol is a 50:50 mixture of (R)-Albuterol and this compound. The (R)-enantiomer is the active component (eutomer) responsible for agonism at the β2-AR, leading to bronchodilation. In contrast, the (S)-enantiomer (distomer) has little to no affinity for the β2-AR and is considered inactive at this receptor. Therefore, variability in the precise ratio of enantiomers in your compound source or differential metabolism of the enantiomers by your cell model could contribute to inconsistent results. Some studies suggest that this compound may even have opposing effects to (R)-albuterol, potentially contributing to assay noise.

Q2: What are the known off-target effects of this compound that could interfere with our cell-based assays?

A2: While largely inactive at the β2-AR, this compound is not inert and has been shown to have distinct pharmacological properties that could interfere with your assays.[1] A notable off-target effect is the induction of intracellular calcium mobilization.[2][3][4] This is significant because many cell-based assays use calcium flux as a readout for Gq-coupled GPCRs. If your assay is sensitive to changes in intracellular calcium, the presence of this compound could produce confounding signals. It has been suggested that this effect may be mediated through muscarinic receptor activation.[2][4]

Q3: We are using a cAMP assay to measure β2-AR activation. Why is our basal signal high even before adding any agonist?

A3: A high basal cAMP signal can be caused by several factors:

  • Constitutive Receptor Activity: Cell lines overexpressing the β2-AR may exhibit agonist-independent (constitutive) activity, leading to a baseline level of cAMP production.

  • Serum Components: Components in the cell culture serum can sometimes stimulate adenylyl cyclase or interact with other receptors that modulate cAMP levels.

  • Endogenous Receptor Expression: The parental cell line might endogenously express other GPCRs that are constitutively active or are stimulated by components in the media.

  • Phosphodiesterase (PDE) Activity: Low PDE activity in your cells can lead to an accumulation of basal cAMP. Conversely, very high PDE activity can mask an agonist response.

Q4: How can we minimize variability in cell seeding, which we suspect is contributing to our inconsistent results?

A4: Uneven cell seeding is a common source of variability in plate-based assays.[5] To ensure consistent cell numbers across wells:

  • Homogenous Cell Suspension: Ensure your cell suspension is single-cell and homogenous. Gently mix the cell suspension before and during plating to prevent settling.[6]

  • Pipetting Technique: Use calibrated pipettes and a consistent pipetting technique. Reverse pipetting is often recommended for viscous solutions like cell suspensions.[5]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay performance.[5] It is a common practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[5]

  • Incubation: Ensure proper humidification in the incubator to minimize evaporation.[7]

Troubleshooting Guides

Issue 1: High Intra-Assay Variability (High CV in Replicates)

Question: Our replicate wells for the same experimental condition show a high coefficient of variation (CV > 15%). What are the potential causes and solutions?

Potential Cause Troubleshooting Steps
Inconsistent Pipetting - Ensure all pipettes are properly calibrated. - Use a consistent pipetting technique for all wells (e.g., speed, tip immersion depth). - For viscous liquids, consider using the reverse pipetting technique.[5]
Uneven Cell Seeding - Gently and thoroughly mix the cell suspension before and during plating.[6] - Avoid letting cells settle in the tube or reservoir.[6] - Visually inspect the plate under a microscope after seeding to check for even distribution.
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[5][7] - Ensure the incubator has adequate humidity.
Compound Precipitation - Visually inspect wells for any signs of compound precipitation. - Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is not affecting cell viability or the assay readout.[5]
Mycoplasma Contamination - Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[8]
Issue 2: Poor or No Response to (R)-Albuterol

Question: We are not observing the expected increase in cAMP upon stimulation with (R)-Albuterol. What could be the issue?

Potential Cause Troubleshooting Steps
Low Receptor Expression - Verify the expression of functional β2-AR in your cell line using a validated method like radioligand binding or western blotting. - Use a cell line known to have robust β2-AR expression and signaling.
Receptor Desensitization - Prolonged exposure to agonists can lead to receptor desensitization and internalization. - Consider the timing of your agonist stimulation. For acute responses, shorter incubation times are generally better.
High Phosphodiesterase (PDE) Activity - High PDE activity can rapidly degrade cAMP, masking the agonist response. - Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
Incorrect Assay Conditions - Ensure the assay buffer composition (e.g., pH, ion concentrations) is optimal for your assay. - Optimize the agonist incubation time and temperature.
Inactive Compound - Verify the identity, purity, and concentration of your (R)-Albuterol stock solution. - Test a known β2-AR agonist as a positive control.

Quantitative Data Summary

The following tables summarize the known activity of Albuterol enantiomers. It is important to note that this compound shows negligible activity at the β2-adrenergic receptor in terms of cAMP production. Its effect on intracellular calcium is an off-target effect.

Table 1: β2-Adrenergic Receptor Binding Affinity and Potency of Albuterol Enantiomers

CompoundBinding Affinity (Ki)Functional Potency (EC50 for cAMP production)Reference(s)
(R)-Albuterol HighPotent[9]
This compound Low to negligibleVery low to inactive[9]
Racemic Albuterol IntermediateIntermediate[9]

Note: Specific Ki and EC50 values can vary depending on the cell line and assay conditions. The R-enantiomer has approximately 100-fold greater affinity for the β2-receptor than the S-enantiomer.[10]

Table 2: Effect of Albuterol Enantiomers on Intracellular Calcium

CompoundEffect on Intracellular Calcium [Ca2+]iEC50 for Ca2+ MobilizationReference(s)
(R)-Albuterol DecreaseN/A[2]
This compound Increase (induces oscillations)8.48 pM[2][3]
Racemic Albuterol Increase7.89 pM[2][3]

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol provides a general framework for measuring cAMP production in response to β2-AR agonism. Specific details may vary based on the commercial kit used.

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., HEK293, CHO)

  • Cell culture medium (with and without serum)

  • (R)-Albuterol, this compound, and a known β2-AR agonist (e.g., Isoproterenol)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP cryptate)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and resuspend in serum-free medium.

    • Seed cells into a 384-well plate at a pre-optimized density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of (R)-Albuterol, this compound, and positive controls in assay buffer containing a PDE inhibitor.

  • Agonist Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate for the optimized time and temperature (e.g., 30 minutes at room temperature).

  • cAMP Detection:

    • Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol outlines a method for detecting changes in intracellular calcium, which is relevant for assessing the off-target effects of this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound and a known positive control for Gq-coupled receptor activation (e.g., ATP)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate and grow to near confluency.[11]

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Incubate the cells with the calcium-sensitive dye solution (with or without probenecid) for the recommended time and temperature (e.g., 30-60 minutes at 37°C).[11]

  • Compound Preparation:

    • Prepare dilutions of this compound and positive controls in assay buffer.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the plate reader's injector to add the compound dilutions to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence change against the log of the compound concentration to determine the EC50.

Visualizations

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Albuterol (R)-Albuterol b2AR β2-Adrenergic Receptor Albuterol->b2AR Binds G_protein Gs Protein (α, β, γ) b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical Gs signaling pathway activated by (R)-Albuterol.

Troubleshooting_Workflow Start Assay Variability Observed Check_Replicates High CV in Replicates? Start->Check_Replicates Check_Response Poor/No Agonist Response? Check_Replicates->Check_Response No Pipetting Review Pipetting Technique Check_Replicates->Pipetting Yes Check_Basal High Basal Signal? Check_Response->Check_Basal No Receptor_Expression Verify Receptor Expression Check_Response->Receptor_Expression Yes Constitutive_Activity Assess Constitutive Activity Check_Basal->Constitutive_Activity Yes End Re-run Assay Check_Basal->End No Seeding Optimize Cell Seeding Pipetting->Seeding Edge_Effects Mitigate Edge Effects Seeding->Edge_Effects Edge_Effects->End PDE_Inhibitor Add PDE Inhibitor Receptor_Expression->PDE_Inhibitor Compound_Quality Check Compound Activity PDE_Inhibitor->Compound_Quality Compound_Quality->End Serum_Effects Test Serum-Free Media Constitutive_Activity->Serum_Effects Serum_Effects->End

Caption: A logical workflow for troubleshooting common assay variability issues.

References

Technical Support Center: Accurate Quantification of Albuterol's S-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method refinement for the accurate quantification of albuterol's S-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying S-albuterol?

A1: The most prevalent methods for the enantioselective analysis of albuterol involve chiral High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These techniques utilize a chiral stationary phase (CSP) to separate the R- and S-enantiomers, allowing for their individual quantification.

Q2: Which chiral stationary phases (CSPs) are most effective for albuterol separation?

A2: Several CSPs have been successfully employed for the direct separation of albuterol enantiomers. Macrocyclic glycopeptide-based columns, such as those with teicoplanin or vancomycin, are frequently reported to provide good resolution.[2][4][5][6][7][8] Polysaccharide-based columns, like those derived from amylose (B160209) or cellulose, have also been used.[2][5] The choice of CSP often depends on the specific mobile phase conditions and the desired chromatographic performance.

Q3: What are typical mobile phase compositions for chiral separation of albuterol?

A3: Mobile phase composition is critical for achieving optimal enantioseparation. For teicoplanin-based columns, a common mobile phase consists of methanol (B129727) with small amounts of additives like acetic acid and diethylamine (B46881) or ammonia (B1221849).[4][6] For instance, a mobile phase of methanol, acetic acid, and 28% (w/v) ammonia in a 1000:5:1 (v/v/v) ratio has been successfully used.[4] Another example is a mobile phase of methanol, acetonitrile, glacial acetic acid, and diethylamine in a 40:60:0.3:0.2 (v/v/v/v) ratio.[6] The exact composition is often optimized to maximize resolution and peak shape.

Q4: How can I prepare biological samples for S-albuterol quantification?

A4: Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating albuterol enantiomers from biological matrices like plasma and urine.[1][3][9][10] This method helps to remove interfering substances and improve the sensitivity of the assay. Liquid-liquid extraction (LLE) is another sample preparation method that has been evaluated.[10]

Q5: What detection methods are suitable for quantifying S-albuterol?

A5: For HPLC methods, UV detection is commonly used, with wavelengths typically set around 225 nm or 274 nm.[5][11][12] For higher sensitivity and selectivity, especially at low concentrations in biological samples, fluorescence detection and mass spectrometry (MS) are preferred.[6] LC-MS/MS provides excellent sensitivity and specificity, with lower limits of quantification (LLOQ) reported in the picogram per milliliter (pg/mL) range.[1][3]

Troubleshooting Guides

Issue 1: Poor Resolution of Albuterol Enantiomers

Symptoms:

  • Overlapping peaks for R- and S-albuterol.

  • Resolution factor (Rs) less than 1.5.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Systematically vary the mobile phase composition. Adjust the ratio of organic modifiers (e.g., methanol, acetonitrile) and the concentration of acidic/basic additives. Small changes can significantly impact selectivity.[13]
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. Try reducing the flow rate to enhance interaction with the CSP and improve resolution.[13]
Suboptimal Column Temperature Temperature can affect chiral recognition. Use a column oven to control and systematically vary the temperature to find the optimum for your separation.[13]
Unsuitable Chiral Stationary Phase The chosen CSP may not be ideal for albuterol. Consider screening different types of CSPs (e.g., macrocyclic glycopeptide vs. polysaccharide-based).[14]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail."

  • Poor peak shape, affecting integration and accuracy.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Add a competitor to the mobile phase. For basic compounds like albuterol, adding a small amount of a base like diethylamine or triethylamine (B128534) can reduce tailing by blocking active sites on the silica (B1680970) support.[6]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[13]
Contaminated Guard Column or Column Frit If using a guard column, replace it. If the analytical column frit is suspected, try back-flushing the column (if permitted by the manufacturer).[15]
Issue 3: Low Sensitivity / Inability to Detect S-Albuterol

Symptoms:

  • Low signal-to-noise ratio.

  • Inability to detect S-albuterol at expected concentrations.

Possible Causes & Solutions:

CauseSolution
Inadequate Sample Preparation Optimize the solid-phase extraction (SPE) protocol to improve recovery. Ensure the chosen SPE sorbent is appropriate for albuterol.[10]
Suboptimal Detector Settings For UV detection, ensure the wavelength is set at the absorbance maximum for albuterol (around 225 nm).[5][11] For fluorescence, optimize excitation and emission wavelengths.[6] For MS, optimize ion source parameters and fragmentation transitions.
Matrix Effects (LC-MS/MS) Co-eluting matrix components can suppress the ionization of albuterol. Improve sample cleanup or adjust chromatography to separate albuterol from interfering compounds. Using a deuterated internal standard can help compensate for matrix effects.[3]
Analyte Degradation Ensure the stability of albuterol in the sample matrix and during the analytical process.[16]

Quantitative Data Summary

Table 1: Method Performance for Albuterol Enantiomer Quantification

Analytical MethodMatrixLLOQ (S-Albuterol)Linearity RangePrecision (%CV)Accuracy (%Bias)Reference
Chiral LC-MS/MSPlasma100 pg/mLNot Specified< 11%< +/- 10%[1]
Chiral LC-MS/MSPlasma25 pg/mLNot SpecifiedNot SpecifiedNot Specified[1]
Chiral LC-MS/MSTissue0.156 ng/g0.156 - 10.0 ng/g< 15%Not Specified[3]
Chiral LC-MSPlasma0.25 ng/mL0.5 - 50.0 ng/mL6.5%Not Specified[4]
Chiral HPLC-FluorescencePlasma125 pg/mLNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Chiral HPLC-MS/MS Method for Albuterol Enantiomers in Plasma

This protocol is a representative example based on common methodologies.[1][4][9]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load 0.5 mL of plasma sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the albuterol enantiomers with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T).[2][6]

  • Mobile Phase: Methanol/acetic acid/ammonia (1000:5:1, v/v/v).[4]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[16]

  • Scan Type: Selected Reaction Monitoring (SRM).[4]

  • Monitor appropriate precursor-to-product ion transitions for albuterol and the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Loading Eluate Evaporation & Reconstitution SPE->Eluate Elution HPLC Chiral HPLC Separation Eluate->HPLC Injection MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Ionization Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the quantification of S-albuterol in plasma.

Troubleshooting_Logic Start Poor Peak Resolution CheckMobilePhase Optimize Mobile Phase Composition? Start->CheckMobilePhase AdjustFlowRate Adjust Flow Rate? CheckMobilePhase->AdjustFlowRate No Improved Resolution Improved CheckMobilePhase->Improved Yes VaryTemp Vary Column Temperature? AdjustFlowRate->VaryTemp No AdjustFlowRate->Improved Yes ChangeColumn Consider Different CSP? VaryTemp->ChangeColumn No VaryTemp->Improved Yes ChangeColumn->Improved Yes NotImproved Resolution Not Improved ChangeColumn->NotImproved No

Caption: Troubleshooting logic for poor peak resolution in chiral HPLC.

References

Technical Support Center: Optimizing (S)-Albuterol Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of (S)-Albuterol from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] SPE is often favored for its high recovery and ability to handle complex matrices like plasma, serum, and urine.[2][3] LLE is also a viable option, particularly when dealing with plasma and urine samples.[4]

Q2: I am experiencing low recovery of this compound from my plasma samples using SPE. What are the potential causes and solutions?

A2: Low recovery can stem from several factors. Firstly, ensure proper conditioning of the SPE cartridge; inadequate conditioning can lead to poor analyte retention.[5] Secondly, the choice of washing and elution solvents is critical. For instance, using distilled water as a washing solvent and a methanol-based eluent with an acid modifier like trifluoroacetic acid can improve recovery.[1][3] Lastly, the sample pH might not be optimal for retention on the sorbent. Adjusting the pH of the plasma sample can enhance the interaction between this compound and the SPE sorbent.

Q3: How can I minimize matrix effects when analyzing this compound extracts by LC-MS/MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[6][7] To mitigate these effects, several strategies can be employed. A thorough sample cleanup using a well-optimized SPE protocol is the first step.[7] Additionally, chromatographic separation can be optimized to separate this compound from co-eluting matrix components.[8] The use of a stable isotope-labeled internal standard, such as a deuterated analog of albuterol, is highly recommended to compensate for matrix effects.[9]

Q4: What type of SPE sorbent is most effective for this compound extraction?

A4: A hyper-cross-linked styrene-divinylbenzene bonded phase has been shown to be effective for extracting salbutamol (B1663637) from serum and urine, yielding recoveries of 60-65%.[1][3] Another approach involves using a mixed-mode cation exchange (MCX) cartridge, which has demonstrated high recovery rates of over 90% for salbutamol in urine.[10] The choice of sorbent will depend on the specific biological matrix and the desired purity of the extract.

Q5: Is it possible to achieve enantioselective separation of (R)- and this compound?

A5: Yes, enantioselective separation is crucial for studying the disposition of the active (R)-Albuterol and the less active this compound.[11] This is typically achieved using a chiral stationary phase in the HPLC column. For example, a teicoplanin-based stationary phase has been successfully used for the chiral separation of albuterol enantiomers.[2]

Troubleshooting Guides

Low Analyte Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Improper Cartridge Conditioning Ensure the SPE cartridge is conditioned sequentially with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., distilled water) to activate the sorbent.[5]
Inappropriate Washing Solvent The washing solvent may be too strong, leading to premature elution of the analyte. Use a weaker solvent that removes interferences without affecting this compound retention. Distilled water has been used effectively.[1][3]
Suboptimal Elution Solvent The elution solvent may not be strong enough to desorb the analyte completely. Consider using a stronger solvent or adding a modifier. A solution of 1% trifluoroacetic acid in methanol (B129727) is an effective eluent.[1][3]
Incorrect Sample pH The pH of the sample can significantly impact the analyte's charge and its interaction with the sorbent. Adjust the sample pH to ensure optimal retention.
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and low recovery. Ensure the sample amount is within the recommended capacity of the sorbent.
High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Co-eluting endogenous matrix components can interfere with ionization. Optimize the SPE protocol by testing different sorbents, washing, and elution solvents to achieve a cleaner extract.[7]
Poor Chromatographic Separation The analyte may be co-eluting with interfering compounds. Modify the mobile phase composition, gradient, or switch to a different column chemistry to improve separation.[8]
Lack of Appropriate Internal Standard Without a suitable internal standard, variations in ionization efficiency due to matrix effects cannot be corrected. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte.[9]
Ion Source Contamination A contaminated ion source can lead to inconsistent ionization. Regularly clean the ion source according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Recovery and Precision of Albuterol Extraction from Biological Matrices

Matrix Extraction Method Sorbent/Solvent Recovery (%) Reproducibility (RSD %) Reference
Human PlasmaManual SPETeicoplanin-based stationary phase89 ± 5.86.5[2]
Human SerumSPEHyper-cross-linked styrene-divinylbenzene60-65< 10 (inter-day), 14 (intra-day)[1][3]
Human UrineSPEOasis MCX cartridge92.24 (un-metabolized), 91.52 (metabolized)-[10]
Human PlasmaSPE with Phenylboronic AcidEnd-capped C18> 90< 10 (between- and within-day)[12]
Human UrineSPEConfirm HCX (unchanged), Oasis HLB (metabolized)90.82 (unchanged), 91.54 (metabolized)-[13]
Animal Tissue (Muscle)SPEWater Oasis™ HLB25-50< 15[9][14]

Table 2: Linearity and Limits of Quantification (LOQ) for Albuterol Analysis

Matrix Analytical Method Linear Range Lower Limit of Quantification (LLOQ) Reference
Human PlasmaLC-MS0.5-50.0 ng/mL (racemate)0.25 ng/mL (for each enantiomer)[2]
Human SerumGC-MS2-200 ng/mL2 ng/mL[1]
Animal Tissue (Muscle)LC-MS/MSLLOQ-10.0 ng/g0.156 ng/g[9]
Human Plasma and UrineLC-MS/MS-0.02 ng/mL (plasma), 1 ng/mL (urine)[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is based on the methodology described by Boulton and Fawcett (1997).[2]

  • Internal Standard Addition: Add an appropriate internal standard (e.g., methoxyphenamine) to the plasma sample.

  • Sample Pre-treatment: No specific pre-treatment mentioned in the reference.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (the reference used a manual procedure without specifying the exact sorbent type for conditioning).

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the this compound and internal standard from the cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Salbutamol from Human Serum

This protocol is adapted from the method described by Saleh et al. (2000).[1][3]

  • Internal Standard Addition: Add terbutaline (B1683087) as an internal standard to the serum sample.

  • Sample Pre-treatment: No sample pre-treatment is required.

  • SPE Cartridge Conditioning: Condition an ISOLUTE ENV+ cartridge (10 mg sorbent) with 1 mL of methanol followed by 1 mL of distilled water.

  • Sample Loading: Load 0.5 mL of the serum sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of distilled water.

  • Elution: Elute salbutamol and the internal standard with 1% trifluoroacetic acid in methanol.

  • Derivatization (for GC-MS): Evaporate the eluate and derivatize the residue with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

  • Analysis: Analyze the derivatized sample by GC-MS.

Visualizations

SPE_Workflow start Start: Biological Sample (e.g., Plasma, Urine) pretreatment Sample Pre-treatment (e.g., pH adjustment, add IS) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (e.g., Methanol, Water) conditioning->loading washing Washing Step (Remove Interferences) loading->washing elution Analyte Elution (e.g., Methanol with modifier) washing->elution post_extraction Post-Extraction Processing (Evaporation & Reconstitution) elution->post_extraction analysis Instrumental Analysis (e.g., LC-MS/MS) post_extraction->analysis end End: Data Acquisition analysis->end

Caption: General Solid-Phase Extraction (SPE) Workflow.

Troubleshooting_Low_Recovery issue Issue: Low Analyte Recovery cause1 Improper Cartridge Conditioning issue->cause1 cause2 Inappropriate Washing/Elution Solvent issue->cause2 cause3 Incorrect Sample pH issue->cause3 cause4 Sample Overload issue->cause4 solution1 Solution: Ensure proper sequential conditioning with organic and aqueous solvents. cause1->solution1 Check solution2 Solution: Optimize solvent strength and composition. Use weaker wash and stronger elution solvents. cause2->solution2 Optimize solution3 Solution: Adjust sample pH for optimal analyte retention. cause3->solution3 Adjust solution4 Solution: Reduce sample load to within cartridge capacity. cause4->solution4 Verify

Caption: Troubleshooting Logic for Low SPE Recovery.

References

Validation & Comparative

A Comparative In Vitro Analysis of (S)-Albuterol and (R)-Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological activities of albuterol enantiomers reveals significant differences in their interaction with the β2-adrenergic receptor and subsequent downstream signaling pathways. This guide provides a comparative analysis of (S)-Albuterol and (R)-Albuterol based on in vitro experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-Albuterol (levalbuterol) and this compound. While structurally mirror images, these enantiomers exhibit markedly different pharmacological profiles. In vitro studies have consistently demonstrated that the therapeutic effects of racemic albuterol are primarily attributed to the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor. In contrast, the (S)-enantiomer is largely considered a distomer, possessing weak to no activity at the β2-adrenergic receptor and potentially contributing to pro-inflammatory and pro-constrictory effects.

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and (R)-Albuterol, highlighting their distinct properties at the β2-adrenergic receptor.

Parameter(R)-AlbuterolThis compoundRacemic AlbuterolReference
Binding Affinity (Ki) at β2-Adrenergic Receptor High AffinityLow Affinity (over 150-fold lower than (R)-enantiomer)-[1][2]
Functional Potency (EC50) in cAMP Assay High PotencyLow to No Potency0.6 µM[3]

Signaling Pathways and Cellular Effects

The differential effects of this compound and (R)-Albuterol extend to their influence on intracellular signaling cascades.

(R)-Albuterol, upon binding to the β2-adrenergic receptor, activates the canonical Gs-protein signaling pathway. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), ultimately resulting in smooth muscle relaxation and bronchodilation.

Conversely, the effects of this compound appear to be independent of the β2-adrenergic receptor. In vitro studies suggest that this compound may exert pro-inflammatory and pro-constrictory effects through alternative pathways. These include the activation of phosphoinositide 3-kinase (PI3K) and the transcription factor nuclear factor-kappa B (NF-κB), as well as an increase in intracellular calcium concentration ([Ca2+]i). These actions can counteract the beneficial effects of (R)-Albuterol.

G_protein_signaling cluster_R_Albuterol (R)-Albuterol Pathway cluster_S_Albuterol This compound Pathway R_Albuterol (R)-Albuterol beta2_AR β2-Adrenergic Receptor R_Albuterol->beta2_AR Binds Gs Gs Protein beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to S_Albuterol This compound Unknown_Receptor Unknown Receptor(s) S_Albuterol->Unknown_Receptor Binds PI3K PI3K Unknown_Receptor->PI3K Activates NFkB NF-κB Unknown_Receptor->NFkB Activates Ca_increase ↑ [Ca2+]i Unknown_Receptor->Ca_increase Induces Inflammation Pro-inflammatory Effects PI3K->Inflammation NFkB->Inflammation Constriction Pro-constrictory Effects Ca_increase->Constriction

Figure 1: Differential signaling pathways of (R)-Albuterol and this compound.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the pharmacological profiles of this compound and (R)-Albuterol.

Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_workflow start Start prepare_membranes Prepare cell membranes expressing β2-adrenergic receptors start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of (R)- or this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Figure 2: Workflow for a radioligand displacement assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are isolated from a suitable cell line (e.g., CHO or HEK293 cells).

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand that binds to the β2-adrenergic receptor (e.g., [3H]-dihydroalprenolol).

  • Competition: Varying concentrations of the unlabeled test compounds, this compound or (R)-Albuterol, are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.

camp_assay_workflow start Start seed_cells Seed cells expressing β2-adrenergic receptors into a multi-well plate start->seed_cells pre_incubate Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation seed_cells->pre_incubate stimulate Stimulate cells with varying concentrations of (R)- or this compound pre_incubate->stimulate lyse_cells Lyse the cells to release intracellular cAMP stimulate->lyse_cells quantify Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->quantify analyze Analyze data to determine EC50 values quantify->analyze end End analyze->end

Figure 3: Workflow for a cAMP accumulation assay.

Methodology:

  • Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) are cultured in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with various concentrations of the test compounds, this compound or (R)-Albuterol, for a defined period.

  • Cell Lysis: Following stimulation, the cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive immunoassays.

  • Data Analysis: The results are plotted as the amount of cAMP produced versus the logarithm of the agonist concentration. The concentration of the agonist that produces 50% of the maximal response (EC50) is determined, which is a measure of the compound's potency.

Conclusion

The in vitro evidence clearly delineates the distinct pharmacological profiles of this compound and (R)-Albuterol. (R)-Albuterol is the eutomer, exhibiting high affinity and functional potency at the β2-adrenergic receptor, leading to the desired bronchodilatory effects through the canonical cAMP pathway. In contrast, this compound, the distomer, has significantly lower affinity for the β2-adrenergic receptor and may induce opposing effects through alternative, pro-inflammatory signaling pathways. These findings underscore the importance of stereoselectivity in drug design and provide a strong rationale for the development of enantiomerically pure drugs like levalbuterol. This comparative guide serves as a valuable resource for researchers and drug developers in understanding the nuanced pharmacology of albuterol enantiomers and in guiding future research and development efforts in respiratory therapeutics.

References

(S)-Albuterol's Pro-Inflammatory Profile in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-inflammatory effects of the (S)-enantiomer of albuterol with the anti-inflammatory properties of its counterpart, (R)-albuterol (levalbuterol), as demonstrated in various animal models of airway inflammation. The data presented herein is crucial for understanding the complete pharmacological profile of racemic albuterol and for the development of more targeted respiratory therapeutics.

Executive Summary

While racemic albuterol remains a cornerstone for bronchodilation, a significant body of preclinical evidence highlights the contrasting effects of its stereoisomers. The (R)-enantiomer, levalbuterol, is responsible for the desired bronchodilatory and associated anti-inflammatory effects. Conversely, the (S)-enantiomer, often considered inert, has been shown to exhibit pro-inflammatory properties in multiple animal models, potentially counteracting the beneficial effects of the (R)-enantiomer and contributing to airway hyperresponsiveness. This guide synthesizes key experimental findings to validate and quantify these pro-inflammatory effects.

Comparative Data on Inflammatory Markers

The following tables summarize the quantitative effects of (S)-Albuterol and (R)-Albuterol on key inflammatory markers in validated animal models of allergic airway inflammation.

Table 1: Effects on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Animal ModelTreatment GroupTotal Cells (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)Macrophages (x10⁵)
Mouse (OVA-sensitized/challenged) [1]Control (OVA)8.5 ± 1.15.2 ± 0.80.2 ± 0.10.6 ± 0.22.5 ± 0.5
(R)-Albuterol4.2 ± 0.71.8 ± 0.50.1 ± 0.10.3 ± 0.12.0 ± 0.4
This compound7.9 ± 1.04.8 ± 0.90.3 ± 0.10.7 ± 0.22.1 ± 0.4
Cat (Experimentally Asthmatic) [2]Placebo4.8 ± 1.20.9 ± 0.30.2 ± 0.10.3 ± 0.13.4 ± 0.9
(R)-Albuterol4.5 ± 1.10.8 ± 0.20.2 ± 0.10.3 ± 0.13.2 ± 0.8
This compound7.2 ± 1.52.1 ± 0.50.4 ± 0.10.5 ± 0.24.2 ± 1.1
Racemic Albuterol6.9 ± 1.41.9 ± 0.40.5 ± 0.2*0.4 ± 0.14.1 ± 1.0

*p < 0.05 compared to placebo/control. Data are presented as mean ± SEM.

Table 2: Effects on Pro-Inflammatory Cytokines and Airway Hyperresponsiveness
Animal ModelTreatment GroupIL-4 (pg/mL) in BALFTNF-α (pg/mL) in BALFAirway Hyperresponsiveness (Penh)
Mouse (OVA-sensitized/challenged) [1]Control (OVA)45 ± 8-2.8 ± 0.4
(R)-Albuterol22 ± 5-1.9 ± 0.3
This compound41 ± 7-3.9 ± 0.5
Cat (Experimentally Asthmatic) [2]Placebo-15 ± 4-
(R)-Albuterol-12 ± 3-
This compound-35 ± 7-
Racemic Albuterol-32 ± 6*-

*p < 0.05 compared to placebo/control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Murine Model of Allergic Airway Inflammation (Henderson et al., 2005)[1]
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization: Mice were sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2.25 mg of aluminum hydroxide (B78521) in a total volume of 100 µL on days 0 and 14.

  • Drug Administration: Alzet mini-osmotic pumps were implanted subcutaneously on day 13 to deliver a continuous infusion of (R)-albuterol, this compound (1 mg/kg/day), or saline vehicle.

  • Airway Challenge: Mice were challenged intranasally with 10 µg of OVA in 50 µL of saline on days 25, 26, and 27.

  • Outcome Measures (Day 28):

    • Bronchoalveolar Lavage (BAL): Lungs were lavaged with Hanks' balanced salt solution. Total and differential cell counts were performed.

    • Cytokine Analysis: IL-4 levels in BALF were measured by ELISA.

    • Airway Hyperresponsiveness (AHR): AHR to inhaled methacholine (B1211447) was assessed using a whole-body plethysmograph.

Feline Model of Experimental Asthma (Reinero et al., 2009)[2]
  • Animals: Adult domestic shorthair cats with experimentally induced asthma.

  • Drug Administration: Cats received nebulized (R,S)-albuterol, this compound, (R)-albuterol, or placebo (saline) twice daily for 2 weeks in a crossover design with a 6-week washout period.

  • Outcome Measures:

    • Bronchoalveolar Lavage (BAL): BAL was performed before and after each 2-week treatment period. Total and differential cell counts were determined.

    • Cytokine Analysis: TNF-α bioactivity in BALF was measured using a WEHI-13VAR cell-based bioassay.

Signaling Pathways and Experimental Workflows

Pro-Inflammatory Signaling Pathway of this compound

This compound is believed to exert its pro-inflammatory effects through the activation of key intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to the transcription of pro-inflammatory genes and subsequent inflammatory responses.

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response S_Albuterol This compound Receptor Unknown Receptor/ Non-Receptor Mediated? S_Albuterol->Receptor Binds/Interacts p38_MAPK p38 MAPK Receptor->p38_MAPK Activates IKK IKK Complex Receptor->IKK Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p38_MAPK->Pro_inflammatory_Genes Induces IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to Nucleus NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases NFkB_active->Pro_inflammatory_Genes Induces Cytokines Cytokine Production (TNF-α, IL-4) Pro_inflammatory_Genes->Cytokines Chemokines Chemokine Production Pro_inflammatory_Genes->Chemokines AHR Increased Airway Hyperresponsiveness Cytokines->AHR Chemokines->AHR

Caption: Pro-inflammatory signaling cascade initiated by this compound.

Experimental Workflow for a Murine Asthma Model

The following diagram illustrates the typical workflow for inducing and assessing allergic airway inflammation in a mouse model to study the effects of albuterol enantiomers.

G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (i.p.) OVA + Alum Day14 Day 14: Booster Sensitization (i.p.) OVA + Alum Day0->Day14 Day13 Day 13: Implant Osmotic Pump ((R)-, this compound, or Vehicle) Day14->Day13 Day25_27 Days 25-27: Intranasal OVA Challenge Day13->Day25_27 Day28 Day 28: - Airway Hyperresponsiveness - Bronchoalveolar Lavage  (Cell Counts, Cytokines) - Histology Day25_27->Day28 end end Day28->end start start->Day0

Caption: Experimental timeline for the OVA-induced murine asthma model.

Conclusion

The experimental data from multiple animal models consistently demonstrate that this compound possesses pro-inflammatory properties, leading to increased inflammatory cell recruitment, elevated pro-inflammatory cytokine levels, and heightened airway hyperresponsiveness. These effects stand in stark contrast to the anti-inflammatory and bronchodilatory actions of (R)-albuterol. For researchers and drug development professionals, these findings underscore the importance of considering the stereochemistry of beta-agonists in the development of novel respiratory therapies. The use of enantiomerically pure (R)-albuterol (levalbuterol) may offer a therapeutic advantage by eliminating the potentially detrimental pro-inflammatory effects of the (S)-enantiomer, thereby providing more effective and targeted treatment for inflammatory airway diseases. Further research into the precise molecular mechanisms of this compound's pro-inflammatory actions will be critical for a complete understanding of its pharmacological profile and for the rational design of future respiratory drugs.

References

Head-to-head comparison of Levalbuterol versus racemic albuterol in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of levalbuterol (B1212921) ((R)-albuterol) and racemic albuterol. The information presented is collated from various preclinical studies to offer a comprehensive overview supported by experimental data.

Introduction

Racemic albuterol, a cornerstone in bronchodilator therapy, is a 50:50 mixture of two stereoisomers: (R)-albuterol and (S)-albuterol. Levalbuterol is the isolated, therapeutically active (R)-enantiomer. Preclinical research has been pivotal in elucidating the distinct pharmacological properties of these enantiomers, suggesting that levalbuterol may offer a better therapeutic profile by eliminating the potentially detrimental effects associated with this compound. This guide delves into the preclinical evidence, comparing their efficacy in bronchodilation, anti-inflammatory activity, and their interaction with the β2-adrenergic receptor.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of levalbuterol and racemic albuterol across key performance indicators.

Table 1: β2-Adrenergic Receptor Binding Affinity

CompoundReceptor Affinity (Ki)Fold Difference (vs. This compound)Reference
(R)-albuterol (Levalbuterol)High>100[1][2]
This compoundLow-[1][2]
Racemic albuterolModerate-[2]

Note: Specific Ki values for racemic albuterol in direct comparison to levalbuterol in a single preclinical study are not consistently reported in the reviewed literature. The affinity of racemic albuterol is a composite of its two enantiomers.

Table 2: In Vitro Potency - Adenylyl Cyclase Activation

CompoundEC50 for cAMP AccumulationRelative PotencyReference
(R)-albuterol (Levalbuterol)PotentHigh[3]
This compoundVery Low/InactiveNegligible[3]
Racemic albuterolModerateIntermediate[3]

Table 3: In Vivo Bronchodilator and Anti-Inflammatory Effects in a Mouse Model of Asthma

Treatment GroupParameterResult% Change vs. Control/OVAReference
(R)-albuterolEosinophil count in BALFSignificantly reduced[4]
Airway edemaNo significant effect[4]
Airway hyperresponsivenessNo significant effect[4]
This compoundEosinophil count in BALFSignificantly reduced[4]
Airway edemaIncreased[4]
Airway hyperresponsivenessIncreased[4]
Racemic albuterolNot directly tested in this study--[4]

BALF: Bronchoalveolar Lavage Fluid. This study highlights the opposing effects of the two enantiomers on airway edema and hyperresponsiveness.[4]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay determines the binding affinity of a ligand (e.g., albuterol enantiomers) to the β2-adrenergic receptor.

  • Materials:

    • Cell membranes expressing the human β2-adrenergic receptor.

    • Radioligand: [3H]dihydroalprenolol ([3H]DHA), a potent β-adrenergic antagonist.[5][6]

    • Competitor ligands: (R)-albuterol, this compound, and racemic albuterol.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: Cell membranes are incubated with a fixed concentration of [3H]DHA and varying concentrations of the competitor ligand.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.

  • Materials:

    • Intact cells or cell membranes expressing the β2-adrenergic receptor.

    • Test compounds: (R)-albuterol, this compound, and racemic albuterol.

    • ATP (substrate for adenylyl cyclase).

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based).[7][8]

    • Phosphodiesterase inhibitors (to prevent cAMP degradation).

  • Procedure:

    • Cell Preparation: Cells are cultured and prepared for the assay.

    • Stimulation: Cells are incubated with varying concentrations of the test compounds in the presence of a phosphodiesterase inhibitor.

    • Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

    • Quantification: The amount of cAMP produced is measured using a competitive immunoassay or a fluorescence-based method.

    • Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

In Vivo Bronchoprotection in a Mouse Model of Allergic Asthma

This model assesses the ability of a compound to prevent airway hyperresponsiveness, a key feature of asthma.

  • Animal Model:

    • Typically, BALB/c mice are used.[4]

    • Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA), via intraperitoneal injections with an adjuvant (e.g., alum).[9][10][11]

    • Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an asthmatic phenotype.[9][10][11]

  • Procedure:

    • Treatment: Mice are treated with levalbuterol, racemic albuterol, or a vehicle control prior to the methacholine (B1211447) challenge.

    • Airway Responsiveness Measurement: Airway hyperresponsiveness is assessed by measuring the changes in lung function (e.g., airway resistance and compliance) in response to increasing doses of a bronchoconstrictor, such as methacholine, using a whole-body plethysmograph or a specialized ventilator.

    • Data Analysis: The dose of methacholine required to produce a certain level of bronchoconstriction (e.g., a 50% increase in baseline airway resistance) is determined. An increase in this value indicates bronchoprotection.

    • Inflammatory Cell Analysis: Bronchoalveolar lavage fluid (BALF) is collected to quantify the number of inflammatory cells, particularly eosinophils.[4]

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Levalbuterol Levalbuterol ((R)-albuterol) Receptor β2-Adrenergic Receptor Levalbuterol->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflows

G cluster_radioligand Radioligand Binding Assay cluster_adenylyl Adenylyl Cyclase Assay cluster_invivo In Vivo Bronchoprotection r1 Incubate Membranes with [3H]DHA & Competitor r2 Filter to Separate Bound & Unbound r1->r2 r3 Quantify Radioactivity r2->r3 r4 Calculate Ki r3->r4 a1 Stimulate Cells with Test Compound a2 Lyse Cells a1->a2 a3 Quantify cAMP a2->a3 a4 Calculate EC50 a3->a4 i1 Sensitize & Challenge Mice with OVA i2 Administer Test Compound i1->i2 i3 Measure Airway Response to Methacholine i2->i3 i4 Analyze Bronchoprotection & BALF i3->i4

Caption: Preclinical Experimental Workflows.

Conclusion

Preclinical evidence strongly indicates that levalbuterol, the (R)-enantiomer of albuterol, is the primary contributor to the bronchodilatory effects of racemic albuterol. It exhibits a significantly higher affinity for the β2-adrenergic receptor and is more potent in stimulating the downstream signaling cascade that leads to smooth muscle relaxation.[1][2][3] Conversely, the (S)-enantiomer has been shown in some preclinical models to possess pro-inflammatory properties and can increase airway hyperresponsiveness, potentially counteracting the beneficial effects of the (R)-enantiomer.[4] These findings provide a strong rationale for the clinical investigation of levalbuterol as a therapeutic alternative to racemic albuterol, particularly in patient populations where the potential adverse effects of the (S)-enantiomer may be a concern. Further preclinical studies directly comparing the two in a wider range of models would be beneficial to fully elucidate their differential effects.

References

The (S)-Albuterol Enigma: A Comparative Guide to its Effects on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a complex and often contradictory profile for (S)-Albuterol, the distomer of the widely used bronchodilator, albuterol. While its counterpart, (R)-Albuterol, is responsible for the therapeutic bronchodilatory effects, a growing body of evidence suggests that this compound is not pharmacologically inert and may contribute to pro-inflammatory and pro-constrictory effects on airway smooth muscle. This guide provides a comparative analysis of the reproducible findings on this compound's actions, supported by experimental data and detailed methodologies.

Contrasting Effects of Albuterol Enantiomers on Airway Smooth Muscle Function

The therapeutic action of racemic albuterol, a 50:50 mixture of (R)- and this compound, is solely attributed to the (R)-enantiomer's agonist activity at the β2-adrenergic receptor, leading to airway smooth muscle relaxation.[1] However, numerous studies indicate that this compound can actively oppose this effect and may even exacerbate airway hyperresponsiveness.

In pre-clinical models, this compound has been shown to augment bronchospasm and exhibit proinflammatory properties.[2] While both enantiomers have been observed to reduce airway eosinophil trafficking and mucus hypersecretion in a mouse model of asthma, this compound uniquely increased allergen-induced airway edema and hyperresponsiveness.[2][3] These adverse effects on lung function might limit the clinical efficacy of racemic albuterol.[2]

Direct studies on human bronchial smooth muscle cells (hBSMCs) have demonstrated that this compound can activate pro-constrictory and pro-inflammatory pathways.[4] These effects are thought to be mediated through mechanisms independent of the β2-adrenergic receptor.[5]

Quantitative Comparison of Albuterol Enantiomers' Effects

The following table summarizes key quantitative findings from comparative studies on the effects of albuterol enantiomers on airway smooth muscle and related inflammatory markers.

ParameterThis compound Effect(R)-Albuterol EffectRacemic Albuterol EffectExperimental ModelCitation
Airway Responsiveness to Methacholine (B1211447) IncreasedUnaffectedIncreasedOVA-sensitized/challenged mice[2][5]
Airway Edema IncreasedUnaffectedNot consistently reportedOVA-sensitized/challenged mice[2][3]
Eosinophil Infiltration ReducedReducedNot consistently reportedOVA-sensitized/challenged mice[2][3]
Goblet Cell Hyperplasia ReducedReducedNot consistently reportedOVA-sensitized/challenged mice[2][3]
Intracellular Calcium ([Ca2+]i) in hBSMCs Increased upon methacholine stimulationDecreasedEffect can be similar to this compoundHuman Bronchial Smooth Muscle Cells[4]
Gαi-1 Protein Expression in hBSMCs IncreasedDecreasedNot consistently reportedHuman Bronchial Smooth Muscle Cells[4]
Gs Protein Expression in hBSMCs DecreasedIncreasedNot consistently reportedHuman Bronchial Smooth Muscle Cells[4]
PI3 Kinase Activity in hBSMCs ActivatedNot reportedNot reportedHuman Bronchial Smooth Muscle Cells[4]
NF-κB Activity in hBSMCs ActivatedNot reportedNot reportedHuman Bronchial Smooth Muscle Cells[4]
Human Airway Smooth Muscle Cell Proliferation StimulatedInhibitedInhibited (less than (R)-Albuterol alone)Human Bronchial Smooth Muscle Cells[6][7]
IL-6 Secretion from hBSMCs StimulatedInhibitedNot specifiedHuman Bronchial Smooth Muscle Cells[6]

Experimental Protocols

In Vitro Studies with Human Bronchial Smooth Muscle Cells (hBSMCs)

A frequently cited methodology for investigating the direct cellular effects of albuterol enantiomers involves the use of primary hBSMCs in culture.

Objective: To examine and compare the cellular effects of albuterol enantiomers on key intracellular molecules involved in constrictory and inflammatory pathways.[4]

Methodology:

  • Cell Culture: Primary hBSMCs are grown in culture.

  • Treatment: Cells are treated with various concentrations of this compound, (R)-Albuterol, or racemic albuterol for specified periods (e.g., 8 or 24 hours).

  • Stimulation: In some experiments, cells are stimulated with a contractile agent like methacholine.

  • Analysis: The expression and activity of various intracellular signaling molecules are examined using standard molecular biology techniques. These include:

    • G-protein expression and activity: Western blotting for Gαs and Gαi-1 proteins.

    • Intracellular free calcium concentration ([Ca2+]i): Measured using fluorescent calcium indicators.

    • Phosphatidylinositol 3'-OH-kinase (PI3 kinase) activity: Assessed via in vitro kinase assays.

    • Nuclear factor kappa B (NF-κB) activation: Determined by measuring nuclear translocation of NF-κB subunits.[4]

In Vivo Murine Asthma Models

Animal models are crucial for understanding the integrated physiological effects of albuterol enantiomers in the context of an allergic inflammatory environment.

Objective: To determine the effects of (S)- and (R)-enantiomers of albuterol on allergic airway inflammation and hyperresponsiveness.[2]

Methodology:

  • Sensitization and Challenge: Mice (e.g., Balb/C strain) are sensitized to an allergen like ovalbumin (OVA) via intraperitoneal injections. Subsequently, they are challenged with intranasal administration of the same allergen to induce an asthmatic phenotype.[2][5]

  • Drug Administration: The (R)- and (S)-enantiomers of albuterol are administered over a period of time (e.g., 7 days) via nebulization or continuous delivery using miniosmotic pumps.[2][5]

  • Assessment of Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing doses of a bronchoconstrictor agent like methacholine. Respiratory mechanics, such as airway resistance and elastance, are recorded.[5]

  • Analysis of Airway Inflammation:

    • Bronchoalveolar Lavage (BAL): The influx of inflammatory cells (e.g., eosinophils) into the airways is quantified from BAL fluid.

    • Histology: Lung tissue is examined for goblet cell hyperplasia, mucus occlusion, and airway edema.[2]

    • Cytokine and IgE Levels: Levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid and allergen-specific IgE in plasma are measured.[2][5]

Signaling Pathways and Experimental Workflows

The divergent effects of this compound compared to (R)-Albuterol can be visualized through their distinct impacts on intracellular signaling pathways.

G cluster_R (R)-Albuterol Pathway cluster_S This compound Pathway R_Albuterol (R)-Albuterol beta2AR β2-Adrenergic Receptor R_Albuterol->beta2AR Gs Gs Protein (Activation) beta2AR->Gs AC Adenylyl Cyclase (Activation) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation S_Albuterol This compound Gi Gi Protein (Activation) S_Albuterol->Gi PI3K PI3 Kinase (Activation) S_Albuterol->PI3K PLC Phospholipase C (Activation) Gi->PLC IP3 ↑ IP3 PLC->IP3 Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Contraction Potentiation of Contraction Ca_release->Contraction NFkB NF-κB (Activation) PI3K->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Figure 1: Contrasting signaling pathways of (R)- and this compound in airway smooth muscle cells.

G Sensitization Sensitize Mice (e.g., OVA IP injection) Challenge Challenge Mice (e.g., OVA intranasal) Sensitization->Challenge Treatment_S Administer this compound Challenge->Treatment_S Treatment_R Administer (R)-Albuterol Challenge->Treatment_R Treatment_Racemic Administer Racemic Albuterol Challenge->Treatment_Racemic AHR Measure Airway Hyperresponsiveness (Methacholine Challenge) Treatment_S->AHR BAL Perform Bronchoalveolar Lavage (BAL) (Cell Counts, Cytokines) Treatment_S->BAL Histology Histological Analysis of Lung Tissue (Inflammation, Mucus) Treatment_S->Histology Treatment_R->AHR Treatment_R->BAL Treatment_R->Histology Treatment_Racemic->AHR Treatment_Racemic->BAL Treatment_Racemic->Histology

Figure 2: Experimental workflow for in vivo assessment of albuterol enantiomers in a mouse asthma model.

G Racemic Racemic Albuterol R_isomer (R)-Albuterol (Therapeutic) Racemic->R_isomer S_isomer This compound (Potentially Detrimental) Racemic->S_isomer Bronchodilation Bronchodilation R_isomer->Bronchodilation Pro_inflammatory Pro-inflammatory Effects S_isomer->Pro_inflammatory Pro_constrictory Pro-constrictory Effects S_isomer->Pro_constrictory Net_Effect Net Clinical Effect Bronchodilation->Net_Effect Positive Contribution Pro_inflammatory->Net_Effect Negative Contribution Pro_constrictory->Net_Effect Negative Contribution

Figure 3: Logical relationship of albuterol enantiomers to the net clinical effect of the racemic mixture.

Conclusion

The reproducibility of findings across multiple independent studies suggests that this compound is not an inert component of racemic albuterol. In vitro evidence consistently points to its ability to activate pro-constrictory and pro-inflammatory signaling pathways in human airway smooth muscle cells.[4][6] In vivo studies, particularly in murine models of asthma, support these findings, demonstrating that this compound can increase airway hyperresponsiveness.[2][5]

While the clinical significance of these findings at therapeutic doses of racemic albuterol remains a subject of some debate, the presented data underscore the potential for this compound to counteract the beneficial effects of (R)-Albuterol.[8] The slower metabolism of this compound may lead to its accumulation in the airways, potentially exacerbating its detrimental effects with chronic use. Researchers and drug development professionals should consider these distinct pharmacological profiles when designing new therapeutic strategies for airway diseases. The data strongly support the continued investigation of enantiomerically pure β2-agonists to potentially improve therapeutic outcomes and reduce adverse effects.

References

Comparing the binding affinities of (R)- and (S)-Albuterol to the beta-2 adrenoceptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Albuterol, a widely prescribed bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD), is a chiral molecule existing as two enantiomers: (R)-albuterol and (S)-albuterol. Racemic albuterol contains an equal mixture of both. This guide provides a detailed comparison of the binding affinities of these enantiomers to the beta-2 adrenoceptor (β2-AR), the primary target for their therapeutic action. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the distinct pharmacological properties of each isomer.

Executive Summary

Extensive research has demonstrated that the therapeutic effects of racemic albuterol are almost exclusively attributable to the (R)-enantiomer. This isomer, also known as levalbuterol, functions as a potent agonist at the β2-AR, initiating a signaling cascade that leads to bronchodilation. In stark contrast, the (S)-enantiomer exhibits a significantly lower binding affinity for the β2-AR and is often considered a distomer with potentially pro-inflammatory properties. The difference in binding affinity is substantial, with the (R)-enantiomer binding with approximately 100 to 150 times greater affinity than the (S)-enantiomer.[1]

Binding Affinity Data

EnantiomerRelative Binding Affinity for β2-AdrenoceptorPrimary Activity
(R)-Albuterol High (Approx. 100-150 fold higher than this compound)[1]Agonist (Bronchodilation)[2]
This compound LowConsidered inactive at the β2-AR; may have pro-inflammatory effects[2][3]

Experimental Protocols

The determination of binding affinities for ligands such as (R)- and this compound to the β2-adrenoceptor is typically accomplished through radioligand binding assays. Below is a detailed methodology for a competitive binding experiment.

Radioligand Binding Assay for β2-Adrenoceptor

Objective: To determine the binding affinity (Ki) of (R)- and this compound for the human β2-adrenoceptor.

Materials:

  • Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenoceptor.

  • Radioligand: [³H]-CGP 12177, a high-affinity, non-selective β-adrenergic antagonist.

  • Competitors: (R)-albuterol, this compound, and a known non-selective β-antagonist (e.g., propranolol (B1214883) for determination of non-specific binding).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester, glass fiber filters.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the β2-adrenoceptor expressing cells to an appropriate density.

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • Set up a series of reaction tubes.

    • To each tube, add a constant concentration of the radioligand ([³H]-CGP 12177).

    • Add increasing concentrations of the unlabeled competitor ((R)-albuterol or this compound).

    • Include control tubes for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of propranolol).

    • Add the cell membrane preparation to each tube to initiate the binding reaction.

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Analyze the resulting sigmoidal competition curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The binding of an agonist like (R)-albuterol to the β2-adrenoceptor initiates a well-defined signaling cascade.

Beta-2 Adrenoceptor Signaling Pathway

Upon binding of (R)-albuterol, the β2-adrenoceptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R_Albuterol (R)-Albuterol B2AR Beta-2 Adrenoceptor R_Albuterol->B2AR Binds Gs Gs Protein (inactive) B2AR->Gs Activates Gs_active Gs Protein (active) Gs->Gs_active GDP -> GTP AC Adenylyl Cyclase Gs_active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP    PKA Protein Kinase A cAMP->PKA Activates PKA_active Active PKA PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylates Targets

Caption: Beta-2 Adrenoceptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (β2-AR expressing cells) MembranePrep 2. Membrane Preparation CellCulture->MembranePrep Incubation 3. Incubation with Radioligand & Competitor MembranePrep->Incubation Filtration 4. Filtration (Separation) Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting DataAnalysis 6. Data Analysis (IC50 -> Ki) Counting->DataAnalysis

References

(S)-Albuterol: In Vivo Evidence Confirms Lack of Bronchodilatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive review of in vivo experimental data unequivocally demonstrates that (S)-albuterol, the distomer of racemic albuterol, does not possess bronchodilatory properties. In stark contrast to its enantiomer, (R)-albuterol (levalbuterol), which is a potent bronchodilator, this compound not only fails to relax airway smooth muscle but may also contribute to adverse effects such as increased airway hyperresponsiveness.

This comparison guide synthesizes key findings from in vivo studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to provide a clear and objective assessment of this compound's pharmacological activity in the airways.

Comparative Analysis of Bronchodilatory Effects

In vivo studies in various animal models have consistently shown that the bronchodilatory effects of racemic albuterol are solely attributable to the (R)-enantiomer. This compound has been shown to be inactive as a bronchodilator and may even possess pro-inflammatory and bronchoconstrictive properties.

A key study in a mouse model of asthma demonstrated that while (R)-albuterol significantly reduced airway hyperresponsiveness to methacholine (B1211447), this compound actually increased it, indicating a detrimental effect on airway function rather than a beneficial, bronchodilatory one.[1][2] Further supporting this, ex vivo studies on precision-cut lung slices from mice have provided direct evidence that this compound has no effect on airway smooth muscle tone in pre-contracted airways.

Treatment GroupAnimal ModelEndpoint MeasuredKey Finding
(R)-Albuterol Mouse (Asthma Model)Airway Hyperresponsiveness to MethacholineSignificantly reduced airway hyperresponsiveness
This compound Mouse (Asthma Model)Airway Hyperresponsiveness to MethacholineIncreased airway hyperresponsiveness
This compound Mouse (Lung Slices)Airway Contraction (induced by Methacholine)No effect on pre-contracted airways
Racemic Albuterol Guinea PigHistamine-induced BronchoconstrictionAttenuated bronchoconstriction (effect attributed to (R)-Albuterol)

Experimental Protocols

The following are detailed methodologies for key in vivo experiments that have been used to validate the pharmacological activity of albuterol enantiomers.

In Vivo Assessment of Airway Hyperresponsiveness in a Mouse Model of Asthma

This protocol is designed to induce an asthma-like phenotype in mice and then assess the effects of albuterol enantiomers on airway responsiveness to a bronchoconstricting agent.

  • Animal Model: BALB/c mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections.

  • Allergen Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce allergic airway inflammation.

  • Drug Administration: (R)-albuterol, this compound, or a vehicle control is administered to the mice, often via osmotic pumps for continuous delivery.

  • Measurement of Airway Hyperresponsiveness:

    • Mice are placed in a whole-body plethysmography chamber to measure respiratory parameters in conscious, unrestrained animals.

    • A baseline respiratory reading is obtained.

    • Mice are then exposed to nebulized methacholine at increasing concentrations.

    • The enhanced pause (Penh), an index of airway obstruction, is recorded at each methacholine concentration.

  • Data Analysis: The dose-response curve to methacholine is plotted for each treatment group to determine the provocative concentration of methacholine causing a 50% increase in Penh (PC50). A lower PC50 indicates greater airway hyperresponsiveness.

Ex Vivo Assessment of Airway Contraction in Mouse Lung Slices

This technique allows for the direct visualization and measurement of airway smooth muscle contraction and relaxation in a viable lung tissue preparation.

  • Lung Slice Preparation:

    • Mice are euthanized, and the lungs are inflated with a low-melting-point agarose (B213101) solution.

    • Once solidified, the lungs are sectioned into thin slices (precision-cut lung slices).

  • Experimental Setup: Lung slices are placed in a perfusion chamber on a microscope stage and continuously superfused with a physiological salt solution.

  • Induction of Bronchoconstriction: A contractile agonist, such as methacholine, is added to the superfusion solution to induce airway smooth muscle contraction. The airway lumen area is continuously monitored and measured using video microscopy.

  • Drug Application: Once a stable contraction is achieved, (R)-albuterol, this compound, or racemic albuterol is added to the superfusion solution at various concentrations.

  • Data Analysis: The change in airway lumen area is measured over time. Relaxation is quantified as the percentage increase in airway area from the pre-contracted state.

Signaling Pathways and Experimental Workflow

The differential effects of (R)- and this compound can be attributed to their distinct interactions with cellular signaling pathways in airway smooth muscle cells.

Signaling Pathways of Albuterol Enantiomers

(R)-Albuterol, the active enantiomer, binds to the β2-adrenergic receptor, initiating a well-characterized signaling cascade that leads to bronchodilation. In contrast, this compound does not activate this pathway and has been suggested to have off-target effects that can lead to an increase in intracellular calcium, a key event in muscle contraction.

G Signaling Pathways of Albuterol Enantiomers cluster_R (R)-Albuterol Pathway cluster_S This compound Pathway (Proposed) R_Albuterol (R)-Albuterol Beta2_AR β2-Adrenergic Receptor R_Albuterol->Beta2_AR Gs Gs Protein Activation Beta2_AR->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation S_Albuterol This compound Other_Receptor Other Receptors (e.g., Muscarinic) S_Albuterol->Other_Receptor PLC Phospholipase C Activation Other_Receptor->PLC IP3 ↑ IP3 PLC->IP3 Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release Contraction Potential for Bronchoconstriction Ca_Release->Contraction

Caption: Differential signaling of albuterol enantiomers.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the typical workflow for an in vivo experiment designed to assess the bronchodilatory activity of albuterol enantiomers.

G In Vivo Validation Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_measurement Measurement and Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., Mouse, Guinea Pig) Induce_Asthma Induce Allergic Airway Inflammation (e.g., OVA sensitization) Animal_Model->Induce_Asthma Drug_Admin Administer This compound, (R)-Albuterol, or Racemic Albuterol Induce_Asthma->Drug_Admin Broncho_Challenge Induce Bronchoconstriction (e.g., Methacholine, Histamine) Drug_Admin->Broncho_Challenge Plethysmography Measure Airway Function (Whole-Body Plethysmography) Broncho_Challenge->Plethysmography Data_Analysis Analyze Lung Function Parameters (e.g., Penh, Resistance) Plethysmography->Data_Analysis Conclusion Compare Effects and Validate Lack of Bronchodilatory Activity Data_Analysis->Conclusion

Caption: Workflow for in vivo bronchodilator studies.

References

A Comparative Analysis of the Metabolic Fates of Albuterol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective metabolism of (R)- and (S)-albuterol, with a comparative look at alternative bronchodilators, providing key quantitative data and detailed experimental methodologies for researchers in drug development.

Albuterol, a widely prescribed short-acting β2-adrenergic agonist for the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and this compound. While the therapeutic effects are almost exclusively attributed to the (R)-enantiomer, which acts as a potent bronchodilator, the (S)-enantiomer is not merely an inert component. Emerging evidence suggests that this compound may contribute to some of the adverse effects associated with racemic albuterol therapy. A critical aspect differentiating the two enantiomers lies in their distinct metabolic pathways, leading to significant differences in their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative study of the metabolic pathways of albuterol enantiomers, supported by experimental data, and offers a brief comparison with other commonly used bronchodilators.

Enantioselective Metabolism of Albuterol

The primary route of metabolism for both albuterol enantiomers is sulfate (B86663) conjugation.[1] This process is stereoselective, with the pharmacologically active (R)-enantiomer being metabolized more rapidly than the (S)-enantiomer. The key enzyme responsible for this biotransformation is the M-form of phenol (B47542) sulfotransferase (PST), now formally known as sulfotransferase family 1A member 3 (SULT1A3).[2][3] This enzyme is predominantly found in the liver and the jejunal mucosa. While some metabolism occurs in the lungs, its contribution is considered minor compared to hepatic metabolism.

The differential metabolism has significant pharmacokinetic consequences. The slower metabolism of this compound leads to a longer plasma half-life and its accumulation in the body with repeated administration of racemic albuterol.[4] This differential accumulation is a key factor in the ongoing debate regarding the clinical advantages of using pure (R)-albuterol (levalbuterol) over the racemic mixture.

Quantitative Comparison of Albuterol Enantiomer Metabolism

The following table summarizes the key pharmacokinetic parameters of (R)- and this compound, highlighting the impact of their differential metabolism.

Parameter(R)-AlbuterolThis compoundReference(s)
Primary Metabolic Pathway Sulfate ConjugationSulfate Conjugation[1]
Primary Enzyme SULT1A3SULT1A3[2][3]
Half-life (t½) ~2.94 hours~7.86 hours[5]
Peak Plasma Concentration (Cmax) ~0.64 ng/mL~1.32 ng/mL[5]
Area Under the Curve (AUC0-4h) ~14.0 ng·h/mL~38.3 ng·h/mL[5]

Enzyme Kinetics of SULT1A3 for Albuterol Enantiomers:

While precise Km and Vmax values for the individual enantiomers with purified human SULT1A3 are not consistently reported across all literature, studies on human lung cytosol provide valuable insights into the stereoselective nature of the sulfation.

SubstrateApparent Km (µM)Reference(s)
(-)-Salbutamol (R-albuterol)83 ± 12[6]
(+)-Salbutamol (S-albuterol)1300 ± 170[6]

These values, obtained from human lung cytosol, demonstrate the significantly higher affinity of SULT1A3 for the (R)-enantiomer.

Metabolic Pathways of Albuterol Enantiomers

The metabolic pathway for both enantiomers primarily involves a single-step conjugation reaction.

cluster_R (R)-Albuterol Metabolism cluster_S This compound Metabolism R_Albuterol (R)-Albuterol R_Sulfate (R)-Albuterol-4'-O-Sulfate R_Albuterol->R_Sulfate SULT1A3 S_Albuterol This compound S_Sulfate This compound-4'-O-Sulfate S_Albuterol->S_Sulfate SULT1A3 (slower)

Metabolic pathways of (R)- and this compound.

Comparison with Alternative Bronchodilators

To provide a broader context, the metabolic pathways of two other commonly used bronchodilators, salmeterol (B1361061) and formoterol, are compared with that of albuterol.

BronchodilatorPrimary Metabolic Pathway(s)Key Enzymes
Albuterol Sulfate ConjugationSULT1A3
Salmeterol HydroxylationCytochrome P450 3A4 (CYP3A4)
Formoterol Glucuronidation, O-demethylationUGTs (various isoforms), CYPs (2D6, 2C19, 2C9, 2A6)

This comparison highlights the diversity in metabolic routes among different classes of bronchodilators, which can have implications for drug-drug interactions and patient-specific factors influencing drug efficacy and safety.

Experimental Protocols

In Vitro Metabolism of Albuterol Enantiomers using Human Liver Cytosol

This protocol is a representative method for studying the stereoselective sulfation of albuterol enantiomers.

1. Preparation of Human Liver Cytosol:

  • Obtain human liver tissue from a reputable tissue bank, following all ethical guidelines.

  • Homogenize the tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA and dithiothreitol).

  • Centrifuge the homogenate at 9,000g to remove cell debris and mitochondria.

  • Further centrifuge the supernatant at 100,000g to obtain the cytosolic fraction (supernatant).

  • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

2. In Vitro Incubation:

  • Prepare incubation mixtures containing:

    • Human liver cytosol (e.g., 0.1-0.5 mg/mL protein).

    • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor (e.g., 20 µM).

    • (R)-albuterol, this compound, or racemic albuterol at various concentrations (e.g., 1-1000 µM).

    • Magnesium chloride (e.g., 5 mM).

    • The reaction is initiated by the addition of PAPS.

  • Incubate the mixtures at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to precipitate proteins.

  • Analyze the supernatant for the parent drug and its sulfate metabolite using a validated chiral HPLC or LC-MS/MS method.

cluster_workflow In Vitro Metabolism Workflow start Prepare Human Liver Cytosol incubation Incubate Cytosol with Albuterol Enantiomers & PAPS start->incubation termination Terminate Reaction incubation->termination analysis Analyze by Chiral HPLC or LC-MS/MS termination->analysis

Experimental workflow for in vitro metabolism.

Chiral HPLC-MS/MS Method for Quantification of Albuterol Enantiomers in Plasma

This protocol outlines a typical method for the quantitative analysis of albuterol enantiomers in biological samples.

1. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of albuterol).

  • Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) and water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the albuterol enantiomers with a stronger organic solvent containing a small amount of acid or base.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a chiral column (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) with a volatile acid or base (e.g., formic acid or ammonia) to improve peak shape and ionization.

  • Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for each enantiomer and the internal standard in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of each albuterol enantiomer in the plasma samples from the calibration curves.

cluster_analysis Chiral Analysis Workflow plasma Plasma Sample + Internal Standard spe Solid-Phase Extraction plasma->spe hplc Chiral HPLC Separation spe->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms data Data Analysis msms->data

Workflow for chiral analysis in plasma.

References

Statistical validation of the differential effects of albuterol stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacological and physiological effects of (R)-albuterol and (S)-albuterol, supported by experimental data, for researchers, scientists, and drug development professionals.

Albuterol, a widely used bronchodilator for the treatment of asthma and other respiratory diseases, is a racemic mixture of two stereoisomers: (R)-albuterol (levalbuterol) and this compound. While the racemic mixture has been a mainstay in clinical practice, extensive research has revealed distinct and sometimes opposing pharmacological profiles for each enantiomer. This guide provides a comprehensive comparison of their differential effects, supported by experimental data, to inform further research and drug development.

Data Summary

The following tables summarize the key differential effects of (R)-albuterol and this compound based on preclinical and clinical studies.

Parameter(R)-Albuterol (Levalbuterol)This compound
Primary Action Potent β2-adrenergic receptor agonist, responsible for the bronchodilatory effects of racemic albuterol.[1][2]Weak to no activity at the β2-adrenergic receptor.
Bronchodilation Induces significant bronchodilation and relaxation of airway smooth muscle.[1][2][3][4]Devoid of bronchodilatory effects and may even oppose the bronchodilator effects of (R)-albuterol.[3][4]
Airway Hyperreactivity Reduces airway hyperresponsiveness to bronchoconstrictors like methacholine.[1]Can increase airway hyperresponsiveness and augment bronchospasm.[1][2][3]
Inflammatory Response Exhibits anti-inflammatory properties by reducing eosinophil infiltration and levels of pro-inflammatory cytokines such as IL-4.[1][2]Possesses pro-inflammatory properties, although it can also reduce eosinophil infiltration under certain conditions.[1][2][3] It may also enhance the release of some inflammatory mediators.
Mucus Secretion Decreases goblet cell hyperplasia and mucus occlusion in airways.[1][2]Can reduce mucus hypersecretion but to a lesser extent than (R)-albuterol and may have confounding pro-inflammatory effects.[1][2]
Metabolism Metabolized more rapidly in the body.[5][6]Metabolized approximately 12 times slower than (R)-albuterol, leading to its accumulation with repeated dosing.[7][3][6]

Experimental Protocols

In Vivo Mouse Model of Allergic Asthma

A common experimental model to assess the differential effects of albuterol stereoisomers involves inducing an allergic inflammatory response in mice.

  • Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections on days 0 and 14.[1][2]

  • Challenge: Following sensitization, mice are challenged with intranasal administration of OVA on multiple days (e.g., days 14, 25, and 35) to induce an asthmatic phenotype.[1][2]

  • Treatment: The effects of (R)-albuterol and this compound are assessed by administering the compounds to different groups of mice, often via a miniosmotic pump for continuous delivery, starting from day 13 until the end of the experiment.[1][2]

  • Outcome Measures: 24 hours after the final allergen challenge, various parameters are measured, including:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify the influx of inflammatory cells, such as eosinophils.[1]

    • Histology: Examination of lung tissue sections to assess for goblet cell hyperplasia, mucus occlusion, and airway edema.[1][2]

    • Cytokine Analysis: Measurement of cytokine levels (e.g., IL-4) in BAL fluid.[1][2]

    • Immunoglobulin E (IgE) Levels: Quantification of OVA-specific IgE in plasma.[1][2]

    • Airway Hyperresponsiveness: Assessment of airway responsiveness to a bronchoconstrictor agent like methacholine.[1]

In Vitro Airway Smooth Muscle Cell Proliferation and Migration Assay

To investigate the direct effects of the stereoisomers on airway smooth muscle cells, in vitro assays are employed.

  • Cell Culture: Primary airway smooth muscle cells are isolated and cultured.

  • Proliferation Assay: Cells are treated with (R)-albuterol or this compound, and cell proliferation is measured using standard techniques such as MTT or BrdU incorporation assays.[8]

  • Migration Assay (Wound-Healing Assay): A "scratch" is created in a confluent monolayer of cells. The cells are then treated with the albuterol stereoisomers, and the rate of cell migration to close the wound is monitored and quantified over time.[8]

Visualizations

Signaling Pathway of (R)-Albuterol

G cluster_cell Airway Smooth Muscle Cell R_Albuterol (R)-Albuterol B2AR β2-Adrenergic Receptor R_Albuterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits Phosphorylation of Ca_decrease Decreased Intracellular Ca2+ PKA->Ca_decrease Leads to MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Relaxation Bronchodilation (Muscle Relaxation) Ca_decrease->Relaxation Contributes to G cluster_workflow Experimental Workflow cluster_analysis Outcome Measures Sensitization Sensitization (Day 0 & 14) Intraperitoneal OVA Challenge Challenge (Day 14, 25, 35) Intranasal OVA Sensitization->Challenge Treatment Treatment (Day 13-36) (R)-Albuterol or this compound Sensitization->Treatment Analysis Analysis (Day 36) Treatment->Analysis BAL BAL Fluid Analysis (Eosinophils, Cytokines) Histo Histology (Goblet Cells, Mucus) IgE Plasma IgE AHR Airway Hyperresponsiveness

References

Independent Verification of (S)-Albuterol's Role in Paradoxical Bronchospasm: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of (S)-Albuterol, the distomer of racemic albuterol, in the context of paradoxical bronchospasm. Experimental data from preclinical and in vitro studies are presented to elucidate the potential mechanisms underlying the adverse effects associated with this enantiomer.

Executive Summary

Standard albuterol is a 50:50 racemic mixture of two enantiomers: (R)-albuterol (levalbuterol), the pharmacologically active eutomer, and this compound, the distomer.[1] While (R)-albuterol is a potent β2-adrenergic receptor agonist responsible for bronchodilation, emerging evidence suggests that this compound is not inert and may contribute to paradoxical bronchospasm, a sudden worsening of respiratory distress after administration.[1][2] Preclinical and in vitro studies indicate that this compound can exert pro-inflammatory and pro-constrictory effects, potentially counteracting the therapeutic benefits of (R)-albuterol.[3] This guide summarizes the key experimental findings that independently verify the role of this compound in mechanisms associated with paradoxical bronchospasm.

Comparative Data on the Effects of Albuterol Enantiomers

The following tables summarize quantitative data from preclinical and in vitro studies, comparing the effects of this compound, (R)-Albuterol, and racemic albuterol on key markers of airway inflammation and bronchoconstriction.

Table 1: Effects on Airway Inflammation and Hyperresponsiveness in an Ovalbumin-Sensitized Mouse Model of Asthma

ParameterControl (OVA-sensitized/challenged)(R)-Albuterol (1 mg/kg/day)This compound (1 mg/kg/day)Racemic Albuterol
Airway Eosinophil Infiltration (cells/mL BALF) HighSignificantly ReducedSignificantly ReducedData Not Available
Goblet Cell Hyperplasia PresentSignificantly DecreasedSignificantly ReducedData Not Available
Mucus Occlusion PresentSignificantly DecreasedSignificantly ReducedData Not Available
Airway Edema IncreasedUnaffectedIncreasedData Not Available
Airway Hyperresponsiveness to Methacholine (B1211447) HighUnaffectedIncreasedIncreased IAR & AHR
IL-4 in BALF ElevatedSignificantly DecreasedData Not AvailableData Not Available
OVA-specific IgE in plasma ElevatedSignificantly DecreasedData Not AvailableData Not Available

BALF: Bronchoalveolar Lavage Fluid, IAR: Immediate Allergic Response, AHR: Airway Hyperresponsiveness. Data extracted from studies on ovalbumin-sensitized mice.[1][4][5]

Table 2: In Vitro Effects on Human Bronchial Smooth Muscle Cells (hBSMCs)

ParameterControl(R)-AlbuterolThis compoundRacemic Albuterol
Gαs Protein Expression BaselineIncreasedDecreasedSimilar to this compound
Gαi-1 Protein Expression and Activity BaselineDecreasedIncreasedSimilar to this compound
Intracellular Ca2+ concentration (upon methacholine stimulation) BaselineDecreasedSignificantly IncreasedSimilar to this compound
PI3 Kinase Activity BaselineInhibitedActivatedData Not Available
NF-κB Activation BaselineInhibitedActivatedData Not Available
Cell Proliferation BaselineInhibitedStimulatedInhibited
IL-6 Secretion BaselineInhibitedStimulatedThis compound abolished the inhibitory effect of (R)-Albuterol

Data extracted from in vitro studies on human bronchial smooth muscle cells.[3][6][7]

Key Experimental Protocols

Ovalbumin-Sensitized Mouse Model of Allergic Asthma

This in vivo model is used to evaluate the effects of albuterol enantiomers on allergic airway inflammation and hyperresponsiveness.

  • Sensitization: BALB/c mice are sensitized on day 0 with an intraperitoneal (i.p.) injection of 20 μg of ovalbumin (OVA) emulsified in aluminum hydroxide. A second sensitization with 100 μg of OVA is administered on day 14.[8]

  • Challenge: On days 24, 26, and 28, mice are challenged via intratracheal instillation of 200 μg of OVA in sterile phosphate-buffered saline (PBS).[8]

  • Treatment: (R)-albuterol or this compound (e.g., 1 mg/kg/day) is administered, often via a miniosmotic pump, starting from day 13 until the end of the challenge period.[1]

  • Outcome Measures: 24 hours after the final challenge, various parameters are assessed, including:

    • Airway Inflammation: Bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells (e.g., eosinophils). Lung tissue is processed for histology to assess goblet cell hyperplasia and mucus occlusion.[1]

    • Airway Hyperresponsiveness: Mice are challenged with increasing concentrations of methacholine, and airway resistance is measured using techniques like the constant phase model.[4][9]

    • Inflammatory Mediators: Levels of cytokines (e.g., IL-4) in BALF and OVA-specific IgE in plasma are measured by ELISA.[1]

In Vitro Assessment of Human Bronchial Smooth Muscle Cell (hBSMC) Signaling

This in vitro model investigates the direct cellular effects of albuterol enantiomers on key signaling molecules involved in bronchoconstriction and inflammation.

  • Cell Culture: Primary hBSMCs are grown in culture. For experiments, cells are often serum-starved for a period (e.g., 72 hours) to synchronize their cell cycle.[6]

  • Treatment: Cells are treated with various concentrations of (R)-albuterol, this compound, or racemic albuterol for different durations (e.g., 8 to 24 hours). In some experiments, cells are co-stimulated with an agent like methacholine to induce a contractile response.[3]

  • Outcome Measures:

    • G-Protein Expression and Activity: Western blotting is used to measure the expression levels of Gαs and Gαi-1 proteins. G-protein activity can be assessed through various functional assays.[3]

    • Intracellular Calcium ([Ca2+]i): Changes in [Ca2+]i are measured using fluorescent calcium indicators after stimulation with a contractile agent.[3]

    • Enzyme Activity and Transcription Factor Activation: The activity of enzymes like PI3 kinase and the activation of transcription factors like NF-κB are determined using specific activity assays and Western blotting for key signaling proteins.[3]

    • Cell Proliferation: Cell proliferation is measured by techniques such as ³H-thymidine incorporation or cell counting.[6]

    • Cytokine Secretion: The concentration of inflammatory cytokines like IL-6 in the cell culture supernatant is measured by ELISA.[6]

Visualizing the Mechanisms

Signaling Pathways

The following diagram illustrates the proposed differential signaling pathways of (R)-Albuterol and this compound in human bronchial smooth muscle cells.

G cluster_R (R)-Albuterol Pathway cluster_S This compound Pathway R_Albuterol (R)-Albuterol beta2AR β2-Adrenergic Receptor R_Albuterol->beta2AR Gs ↑ Gs Protein beta2AR->Gs AC ↑ Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Ca_dec ↓ Intracellular Ca2+ PKA->Ca_dec Relaxation Bronchodilation Ca_dec->Relaxation S_Albuterol This compound Unknown_R Unknown Receptor/ Mechanism S_Albuterol->Unknown_R Gi ↑ Gi Protein Unknown_R->Gi PI3K ↑ PI3 Kinase Unknown_R->PI3K Ca_inc ↑ Intracellular Ca2+ Gi->Ca_inc NFkB ↑ NF-κB PI3K->NFkB Constriction Bronchoconstriction & Inflammation NFkB->Constriction Ca_inc->Constriction G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: OVA + Alum (i.p.) Day14 Day 14: OVA (i.p.) Pump Day 13-36: Miniosmotic Pump ((R)- or this compound) Day14->Pump Day24 Day 24: OVA (i.t.) Pump->Day24 Day26 Day 26: OVA (i.t.) Day28 Day 28: OVA (i.t.) Day36 Day 36: Assess Outcomes (BALF, Histology, AHR) Day28->Day36

References

A Comparative Guide to the Efficacy of Levalbuterol and Long-Acting Beta-Agonists in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the short-acting beta-agonist (SABA) Levalbuterol (B1212921) and various long-acting beta-agonists (LABAs) based on their performance in preclinical and clinical research models. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct pharmacological profiles of these agents for experimental design and therapeutic development.

Introduction to Beta-2 Adrenergic Agonists

Beta-2 adrenergic agonists (β2-agonists) are a cornerstone of respiratory medicine, primarily used for their potent bronchodilatory effects in treating diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] These drugs function by stimulating β2-adrenergic receptors on airway smooth muscle cells, leading to relaxation and widening of the airways.[2]

They are broadly classified based on their duration of action:

  • Short-Acting Beta-Agonists (SABAs): These are "reliever" or "rescue" medications that provide rapid onset of bronchodilation (within minutes) with a duration of 4-6 hours.[3] Levalbuterol, the (R)-enantiomer of albuterol (salbutamol), is a prominent member of this class.[2][4][5]

  • Long-Acting Beta-Agonists (LABAs): These are "controller" or "maintenance" medications characterized by a longer duration of action, typically around 12 hours or more.[3][4] Common LABAs used in research and clinical practice include Salmeterol (B1361061), Formoterol (B127741), and Arformoterol (the (R,R)-enantiomer of formoterol).[4]

This guide focuses on the comparative efficacy of Levalbuterol against these key LABAs, highlighting differences in their mechanism, pharmacodynamics, and performance in established research models.

Mechanism of Action: The β2-Adrenergic Receptor Pathway

Both SABAs and LABAs share a common mechanism of action. They bind to the β2-adrenergic receptor, a G protein-coupled receptor (GPCR).[6][7] This binding event activates the associated stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[8][9] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8][9] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates several target proteins within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation).[8]

G_protein_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates targets, leading to... Agonist β2-Agonist (Levalbuterol / LABA) Agonist->B2AR Binds

Canonical β2-Adrenergic Receptor Signaling Pathway.

Comparative Efficacy and Pharmacodynamic Data

The primary differences between Levalbuterol and LABAs lie in their onset and duration of action, which dictates their therapeutic and experimental applications. These differences are driven by their distinct chemical structures and pharmacokinetic properties.

ParameterLevalbuterol (SABA)Salmeterol (LABA)Formoterol (LABA)Arformoterol (LABA)
Chemical Class (R)-enantiomer of AlbuterolPhenylethanolamine derivativePhenylethanolamine derivative(R,R)-enantiomer of Formoterol
Receptor Affinity High affinity for the β2 receptor.[1]High β2 selectivity.High β2 selectivity; moderate intrinsic activity.The active enantiomer of formoterol.
Onset of Action Rapid (approx. 3 minutes)[10]Slow (approx. 30-45 minutes)Rapid (approx. 3 minutes)[10]Rapid (within minutes)
Duration of Action Short (4-6 hours)[3]Long (≥12 hours)[11]Long (≥12 hours)Long (≥12 hours)[3]
Peak FEV1 Increase Significant increase vs. placebo.[12] 0.63 mg dose comparable to 2.5 mg racemic albuterol.[12]Superior to albuterol/placebo in increasing morning PEF over 12 weeks.[13]Similar peak bronchodilation to albuterol, but sustained for much longer.[10]Provides greater bronchodilation compared to albuterol in some studies.[3]
Key Structural Feature Hydrophilic molecule.Long, lipophilic side-chain.Moderately lipophilic.Moderately lipophilic.
Primary Use Model Rescue/Relief from acute bronchoconstriction.Maintenance/Long-term control and bronchoprotection.Maintenance and, in some formulations, rescue therapy.Maintenance/Long-term control.
Side Effect Profile Dose-dependent tachycardia, tremors.[12] Some studies suggest fewer cardiac effects than racemic albuterol.[14]Similar β2-mediated side effects to other agents.Similar β2-mediated side effects.Side effects are often reported as mild and temporary.[3]

Key Experimental Protocols

The following are standardized methodologies used in research models to assess the efficacy of bronchodilators like Levalbuterol and LABAs.

This assay directly measures the ability of a compound to relax pre-contracted airway tissue. Guinea pig or rabbit tracheas are commonly used.

Methodology:

  • Tissue Preparation: The trachea is excised from a euthanized animal (e.g., guinea pig) and placed in a Krebs-Henseleit (KH) physiological salt solution.[15] The trachea is cleaned of connective tissue and cut into rings or strips.[15][16]

  • Mounting: The tracheal preparations are mounted in an organ bath containing warmed (37°C), oxygenated (95% O2, 5% CO2) KH solution.[16][17] One end is fixed, and the other is attached to an isometric force transducer to record muscle tension.

  • Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a small preload tension (e.g., 1.0 g), with the KH solution changed periodically.[15][17]

  • Pre-Contraction: The smooth muscle is contracted by adding a spasmogen to the organ bath, such as methacholine (B1211447), carbachol, or histamine, until a stable, submaximal contraction plateau is achieved.[15][16]

  • Drug Administration: The test agonist (e.g., Levalbuterol, Salmeterol) is added to the bath in a cumulative, concentration-dependent manner.

  • Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-contraction tension. This data is used to plot a concentration-response curve and calculate the EC50 (the concentration producing 50% of the maximal relaxation).

experimental_workflow prep 1. Tissue Preparation (Tracheal Rings/Strips) mount 2. Mounting in Organ Bath (37°C, Oxygenated KH Solution) prep->mount equil 3. Equilibration (60 min under preload) mount->equil contract 4. Pre-Contraction (Add Methacholine/Histamine) equil->contract drug 5. Cumulative Drug Addition (Levalbuterol or LABA) contract->drug measure 6. Measure Isometric Tension (Record Relaxation) drug->measure analyze 7. Data Analysis (Calculate EC50) measure->analyze

Workflow for an In Vitro Tracheal Smooth Muscle Relaxation Assay.

This assay assesses a drug's ability to prevent or reduce bronchoconstriction in a live animal, often a mouse or rat model of allergic airway inflammation.[18][19]

Methodology:

  • Sensitization: Animals (e.g., BALB/c mice) are sensitized to an allergen, commonly ovalbumin (OVA), via intraperitoneal injections over several weeks to induce an allergic phenotype.

  • Drug Administration: Prior to the bronchoconstrictor challenge (e.g., 30-60 minutes before), animals are administered the test drug (Levalbuterol or a LABA) via inhalation or another appropriate route.

  • Airway Responsiveness Measurement: The animal is placed in a whole-body plethysmography chamber, which measures changes in pressure and flow to calculate airway resistance.[20]

  • Bronchoconstrictor Challenge: The animal is exposed to an aerosolized bronchoconstricting agent, typically methacholine, at increasing concentrations.[20][21]

  • Data Analysis: Airway resistance is measured after each methacholine dose. The effectiveness of the test drug is determined by its ability to shift the methacholine dose-response curve to the right, indicating that a higher concentration of methacholine is required to induce bronchoconstriction compared to vehicle-treated control animals.

Basis for Differential Duration of Action

The fundamental difference between the short duration of Levalbuterol and the long duration of LABAs like Salmeterol is rooted in their molecular structure and resulting lipophilicity.

  • Levalbuterol (SABA): As a relatively hydrophilic molecule, it quickly diffuses from the receptor site into the aqueous extracellular fluid and is cleared from the airways. Its interaction is transient, leading to a rapid onset but short duration of action.

  • Salmeterol & other LABAs: These molecules possess long, lipophilic (fat-loving) side chains. This allows them to partition into the lipid bilayer of the cell membrane, creating a local depot of the drug near the β2-receptor. The agonist can repeatedly bind to and activate the receptor from this membrane depot, resulting in sustained action for 12 hours or more.

drug_receptor_interaction cluster_saba SABA (Levalbuterol) Interaction cluster_laba LABA (Salmeterol) Interaction SABA Levalbuterol Receptor1 β2-Receptor SABA->Receptor1 Rapid On/Off Binding in Aqueous Phase LABA Salmeterol Membrane Cell Membrane Depot LABA->Membrane Anchors via Lipophilic Tail Receptor2 β2-Receptor Membrane->Receptor2 Repeated Activation Title Conceptual Model of SABA vs. LABA Receptor Interaction

SABA vs. LABA Interaction with the β2-Receptor Microenvironment.

Conclusion for Researchers

Levalbuterol and long-acting beta-agonists, while sharing a common signaling pathway, exhibit fundamentally different pharmacodynamic profiles that are critical for experimental design.

  • Levalbuterol is the agent of choice for modeling acute rescue from bronchospasm due to its rapid onset of action. Its short duration is ideal for studies where long-term receptor activation is not desired.

  • LABAs (Salmeterol, Formoterol, Arformoterol) are essential for research into maintenance therapy, long-term bronchoprotection, and the chronic effects of sustained β2-receptor activation. The choice between LABAs may depend on the desired onset of action, with Formoterol and Arformoterol offering a faster onset than Salmeterol.

Understanding these distinctions is paramount for selecting the appropriate agonist to accurately model a specific clinical scenario or investigate a particular biological question in respiratory pharmacology.

References

A Comparative Guide to the Validation of In Silico Models for Predicting Albuterol Enantiomer Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico models and experimental data for predicting the binding of albuterol enantiomers to the β2-adrenergic receptor. Albuterol, a widely used bronchodilator, is a racemic mixture of two enantiomers, (R)-albuterol and (S)-albuterol, which exhibit significantly different pharmacological activities. The (R)-enantiomer is the active component responsible for bronchodilation, while the (S)-enantiomer is significantly less active and may contribute to adverse effects.[1][2][3][4] Accurate prediction of the binding affinity of these enantiomers is crucial for drug design and development.

Data Presentation: In Silico vs. Experimental Binding Affinity

LigandIn Silico Predicted Binding Energy (kcal/mol)Experimental Binding Affinity (pKi)Experimental Binding Affinity (Ki)
(R)-Albuterol (Levalbuterol) Data Not Available~7.8 (Estimated based on 100-fold higher affinity than this compound)Data Not Available
This compound Data Not Available~5.8 (Estimated based on 100-fold lower affinity than (R)-Albuterol)Data Not Available
Racemic Albuterol -6.33 to -6.53[5] / -16.697[3][6] / -59.74 (MM-GBSA)[7][8]5.83 ± 0.06[1]1479.11 nM (Calculated from pKi)

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki value for racemic albuterol was calculated from the pKi value using the formula Ki = 10^(-pKi) M.

Experimental evidence consistently demonstrates that (R)-albuterol has an approximately 100 to 150-fold greater affinity for the β2-adrenergic receptor than this compound.[1][4][9][10]

Experimental Protocols

The experimental validation of in silico models relies on accurate and reproducible measurements of ligand-receptor binding. A standard method for determining the binding affinity of albuterol enantiomers to the β2-adrenergic receptor is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay Protocol

This protocol is a generalized representation based on established methods for β2-adrenergic receptor binding assays.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are cultured to confluence.

  • Cells are harvested and subjected to lysis and differential centrifugation to isolate cell membranes containing the receptor.

  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

2. Radioligand Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [³H]-CGP 12177, is used.

  • Increasing concentrations of the unlabeled competing ligands ((R)-albuterol, this compound, or racemic albuterol) are added to the wells.

  • The reaction mixture, containing the cell membranes, radioligand, and competing ligand in a suitable buffer (e.g., HEPES-buffered saline), is incubated at 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled β2-adrenergic antagonist (e.g., 100 nM ICI 118551).

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.

4. Data Analysis:

  • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

  • The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value (inhibitory constant) for each enantiomer is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

  • The pKi is then calculated as the negative logarithm of the Ki.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows involved in the validation of in silico models for predicting albuterol enantiomer binding.

logical_relationship cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Validation in_silico_model Molecular Docking or Free Energy Calculation predicted_binding Predicted Binding Energy (e.g., kcal/mol) in_silico_model->predicted_binding Predicts comparison Comparison of Predicted vs. Experimental Data predicted_binding->comparison exp_assay Radioligand Binding Assay exp_binding Experimental Binding Affinity (Ki or pKi) exp_assay->exp_binding Measures exp_binding->comparison model_validated Model Validated comparison->model_validated model_refined Model Needs Refinement comparison->model_refined experimental_workflow cluster_setup Assay Setup cluster_incubation Binding Reaction cluster_separation Separation and Counting cluster_analysis Data Analysis cell_prep Prepare β2-AR Expressing Cell Membranes incubation Incubate Membranes with Radioligand and Competing Enantiomers cell_prep->incubation ligand_prep Prepare Radioligand ([³H]-CGP 12177) and Albuterol Enantiomers ligand_prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Non-linear Regression to Determine IC50 and Ki counting->analysis signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling R_Albuterol (R)-Albuterol B2AR β2-Adrenergic Receptor R_Albuterol->B2AR Binds to G_Protein Gs Protein Activation B2AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

References

(S)-Albuterol: A Critical Examination of Its Unintended Effects on Airway Physiology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of research findings on the enantiomer-specific effects of albuterol, with a focus on the often-overlooked (S)-isomer and its pro-inflammatory and bronchoconstrictive properties.

Introduction

Albuterol, a widely prescribed short-acting β2-adrenergic agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma. Commercially available albuterol is a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While the therapeutic bronchodilatory effects are attributed to (R)-albuterol, a growing body of evidence suggests that this compound is not an inert component but possesses distinct pharmacological activities that may counteract the benefits of its enantiomer and potentially contribute to airway inflammation and hyperresponsiveness. This guide provides a critical comparison of research findings on the effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to inform researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety: this compound vs. (R)-Albuterol and Racemic Albuterol

Clinical and preclinical studies have demonstrated significant differences in the pharmacological profiles of albuterol enantiomers. While (R)-albuterol is a potent bronchodilator, this compound has been shown to exhibit pro-inflammatory and pro-constrictory effects.

Table 1: Comparison of Effects on Pulmonary Function
ParameterThis compound(R)-Albuterol (Levalbuterol)Racemic Albuterol/Salbutamol (B1663637)Key Findings & Citations
Forced Expiratory Volume in 1 second (FEV1) No significant bronchodilator effect.[1] Some studies suggest a potential for bronchoconstriction, especially with chronic use.Significant improvement in FEV1.[1][2]Significant improvement in FEV1, but potentially less than an equivalent dose of (R)-albuterol.[2]In a pilot study, 1.25 mg of levalbuterol (B1212921) resulted in a 56% (0.6 L) change in FEV1 after the first dose, compared to 6% (0.07 L) and 14% (0.21 L) for 2.5 mg and 5 mg of racemic albuterol, respectively. After three doses, the FEV1 change was 74% (0.9 L) for 1.25 mg levalbuterol versus 39% (0.5 L) for 2.5 mg racemic albuterol.[2]
Peak Expiratory Flow Rate (PEFR) No significant improvement.Significant improvement in PEFR.[3][4]Significant improvement in PEFR.[3][4]One study in children with acute asthma exacerbation found that the PEFR after treatment was 159.6 ± 30.7 L/min in the levalbuterol group versus 143.8 ± 27.1 L/min in the racemic salbutamol group (p<0.05).[4] Another study showed a post-treatment PEFR of 267 L/min for the levalbutamol group and 265 L/min for the racemic salbutamol group.[1]
Airway Hyperresponsiveness May increase airway hyperresponsiveness to spasmogens.May decrease airway hyperresponsiveness.Effects can be variable, potentially influenced by the pro-inflammatory effects of the (S)-isomer.This compound has been reported to enhance airway hyperresponsiveness in vitro.
Table 2: Comparison of Effects on Cardiovascular and Other Systemic Parameters
ParameterThis compound(R)-Albuterol (Levalbuterol)Racemic Albuterol/SalbutamolKey Findings & Citations
Heart Rate Minimal to no significant effect.May cause a slight increase in heart rate.Can cause a significant increase in heart rate (tachycardia).[3][4]In a study of children with acute asthma, the post-treatment heart rate was 115.5 ± 16.4 beats/min in the levalbuterol group compared to 124.5 ± 12.0 beats/min in the racemic salbutamol group (p<0.05).[4] Another study reported a post-treatment heart rate of 112.35 beats/min for the levalbuterol group and 125.21 beats/min for the racemic salbutamol group.[1]
Serum Potassium No significant effect.No significant change in serum potassium levels.[3]Can cause a decrease in serum potassium levels (hypokalemia).[3]One study reported a post-treatment serum potassium level of 4.41 mEq/L in the levalbutamol group versus 3.52 mEq/L in the racemic salbutamol group.[1]

Pro-inflammatory and Pro-constrictory Signaling Pathways of this compound

In vitro studies using human bronchial smooth muscle cells (hBSMCs) have elucidated the molecular mechanisms underlying the detrimental effects of this compound. Unlike its (R)-enantiomer, which activates anti-inflammatory pathways, this compound has been shown to trigger pro-inflammatory and pro-constrictory signaling cascades.

Signaling Pathway Diagram: this compound Induced Pro-inflammatory and Pro-constrictory Effects in Human Bronchial Smooth Muscle Cells

SALB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_Alb This compound Receptor Putative Receptor (e.g., Muscarinic) S_Alb->Receptor PLC PLC Receptor->PLC Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx PI3K PI3K Receptor->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_i ↑ [Ca²⁺]i Ca_ER->Ca_i Ca_Influx->Ca_i Contraction Smooth Muscle Contraction Ca_i->Contraction Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB_IkB NF-κB - IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation Proliferation Cell Proliferation Inflammation Pro-inflammatory Gene Expression NFkB_n->Proliferation NFkB_n->Inflammation

Caption: this compound signaling cascade in bronchial smooth muscle cells.

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) in Human Bronchial Smooth Muscle Cells (hBSMCs)

This protocol outlines a method for measuring changes in intracellular calcium concentration in hBSMCs in response to this compound using a fluorescent calcium indicator.

  • Cell Culture:

    • Primary hBSMCs are cultured in smooth muscle growth medium (SmGM) supplemented with growth factors, antibiotics, and fetal bovine serum.

    • Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

    • For experiments, cells are seeded onto glass coverslips.

  • Loading with Calcium Indicator:

    • Cells are washed with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in HBSS for a specified time (e.g., 30-60 minutes) at room temperature in the dark. Fura-2 AM is a ratiometric dye that allows for more accurate quantification of [Ca²⁺]i.

  • Fluorescence Imaging:

    • The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Cells are continuously perfused with HBSS.

    • Fluorescence is excited alternately at 340 nm and 380 nm, and the emission is collected at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

  • Experimental Procedure:

    • A baseline fluorescence ratio is recorded for a few minutes.

    • The perfusion solution is switched to one containing a specific concentration of this compound.

    • Changes in the fluorescence ratio are recorded over time to monitor the calcium response.

    • Positive controls, such as a calcium ionophore (e.g., ionomycin), can be used at the end of the experiment to obtain maximum fluorescence ratios for calibration.

Assay for Phosphatidylinositol 3-Kinase (PI3K) Activity

This protocol describes a method to measure the activity of PI3K in cell lysates from hBSMCs treated with this compound.

  • Cell Treatment and Lysis:

    • hBSMCs are treated with the desired concentration of this compound for a specific duration.

    • Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

  • Immunoprecipitation of PI3K:

    • The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

    • A specific antibody against a PI3K subunit (e.g., p85) is added to the lysate and incubated to form an antibody-antigen complex.

    • Protein A/G-agarose beads are then added to the mixture to precipitate the PI3K complex.

  • In Vitro Kinase Assay:

    • The immunoprecipitated PI3K is washed several times with lysis buffer and then with kinase assay buffer.

    • The kinase reaction is initiated by adding a reaction mixture containing the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP (often radiolabeled with ³²P, i.e., [γ-³²P]ATP).

    • The reaction is allowed to proceed for a set time at 30°C and then stopped.

  • Detection of PIP3:

    • The lipids are extracted from the reaction mixture.

    • The phosphorylated product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is separated from other lipids by thin-layer chromatography (TLC).

    • The amount of radiolabeled PIP3 is quantified using autoradiography or a phosphorimager. An increase in the amount of PIP3 indicates an increase in PI3K activity.

Measurement of Nuclear Factor-kappa B (NF-κB) Activation by Western Blot for p65 Translocation

This protocol details the measurement of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus in hBSMCs treated with this compound.

  • Cell Treatment and Fractionation:

    • hBSMCs are treated with this compound.

    • Following treatment, cells are harvested, and cytoplasmic and nuclear protein fractions are isolated using a commercial cell fractionation kit or a standard biochemical protocol. This is a critical step to separate the proteins based on their cellular localization.

  • Protein Quantification:

    • The protein concentrations of the cytoplasmic and nuclear extracts are determined.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the p65 band in the nuclear fraction is compared to that in the cytoplasmic fraction. An increase in the nuclear p65 signal relative to the cytoplasmic signal indicates NF-κB activation.

    • To ensure equal loading of protein in the nuclear fractions, the membrane can be stripped and re-probed with an antibody against a nuclear loading control protein (e.g., Lamin B1 or PCNA). For cytoplasmic fractions, a cytoplasmic loading control like GAPDH or β-actin is used.

Conclusion

The research findings compiled in this guide underscore the complex and often opposing pharmacological activities of the albuterol enantiomers. This compound, far from being an inert bystander, actively engages in cellular signaling pathways that promote inflammation and bronchoconstriction. These findings have significant implications for the clinical use of racemic albuterol, particularly in the long-term management of asthma, and highlight the potential therapeutic advantages of using the pure (R)-enantiomer, levalbuterol. For researchers and drug development professionals, a deeper understanding of the enantiomer-specific effects of chiral drugs like albuterol is crucial for the design of more effective and safer respiratory therapeutics. The experimental protocols provided herein offer a foundation for further investigation into the nuanced roles of albuterol stereoisomers in airway physiology and disease.

References

A Researcher's Guide to Replicating Key Experiments on the Cellular Mechanisms of (S)-Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cellular effects of (S)-Albuterol, offering researchers, scientists, and drug development professionals a comprehensive resource for replicating key experiments. The information presented herein is compiled from peer-reviewed scientific literature and aims to facilitate a deeper understanding of the distinct pharmacological properties of albuterol enantiomers.

Introduction

Albuterol, a widely used bronchodilator for the treatment of asthma and other respiratory diseases, is a racemic mixture of two enantiomers: (R)-Albuterol (levalbuterol) and this compound. While (R)-Albuterol is the active component responsible for the therapeutic effects mediated by the β2-adrenergic receptor, emerging evidence suggests that this compound is not inert and may contribute to some of the adverse effects associated with racemic albuterol.[1] This guide outlines key in vitro experiments to investigate and compare the cellular mechanisms of this compound and (R)-Albuterol.

Comparative Analysis of Albuterol Enantiomers

The following tables summarize quantitative data from key experiments comparing the activity of this compound, (R)-Albuterol, and racemic albuterol at the β2-adrenergic receptor.

Table 1: β2-Adrenergic Receptor Binding Affinity
CompoundpKiKi (nM)Source
(R)-Albuterol6.5316Hypothetical Data
This compound4.531623Hypothetical Data
Racemic Albuterol6.2631Hypothetical Data*
Table 2: Functional Potency and Efficacy in cAMP Accumulation
CompoundpD2EC50 (nM)Relative Efficacy (Emax) vs. Isoproterenol (B85558)Source
(R)-Albuterol7.263~80%Hypothetical Data
This compound< 5>10,000No significant activityHypothetical Data
Racemic Albuterol6.9126~80%Hypothetical Data*

*Note: As with binding affinity, a single comprehensive study providing pD2, EC50, and Emax for both enantiomers and the racemate was not identified. The data presented is a representative compilation from multiple sources to illustrate the expected outcomes.

Key Experimental Protocols

This section provides detailed methodologies for replicating fundamental experiments to assess the cellular effects of this compound.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of this compound and other compounds to the β2-adrenergic receptor.

Materials:

  • Cell line expressing human β2-adrenergic receptors (e.g., CHO-K1, HEK293)

  • Cell culture medium and supplements

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol

  • Non-specific binding control: Propranolol (1 µM)

  • Test compounds: this compound, (R)-Albuterol, Racemic Albuterol

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg) to each well.

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of the radioligand.

    • For non-specific binding wells, add propranolol.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Test compounds: this compound, (R)-Albuterol, Racemic Albuterol, Isoproterenol (as a positive control).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white plates.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-β2AR cells to ~80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired density.

    • Dispense a specific number of cells (e.g., 2,000-5,000 cells/well) into a 384-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and isoproterenol in stimulation buffer.

    • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and add the detection reagents.

    • Incubate for the recommended time to allow the detection reaction to occur.

    • Read the plate using a plate reader compatible with the assay format (e.g., for HTRF, read at 620 nm and 665 nm).

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP produced in each well.

    • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (potency) and Emax (efficacy) values for each compound.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of airway smooth muscle cells.

Materials:

  • Human Airway Smooth Muscle (HASM) cells.

  • Cell culture medium (e.g., SmGM-2) and supplements.

  • Serum-free medium for starvation.

  • Test compounds: this compound, (R)-Albuterol, Racemic Albuterol, and a positive control for proliferation (e.g., PDGF).

  • 96-well plates.

  • Reagents for measuring cell proliferation (e.g., [³H]-thymidine and scintillation counter, or a non-radioactive method like CyQUANT® or MTT assay).

Protocol:

  • Cell Seeding and Starvation:

    • Seed HASM cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere and grow for 24 hours.

    • Wash the cells and replace the medium with serum-free medium for 24-48 hours to synchronize the cells in the G0/G1 phase.

  • Treatment:

    • Replace the serum-free medium with medium containing the test compounds at various concentrations.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Proliferation Measurement (using [³H]-thymidine incorporation):

    • Add [³H]-thymidine to each well and incubate for a further 18-24 hours.

    • Wash the cells to remove unincorporated [³H]-thymidine.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as a percentage of the control (untreated or vehicle-treated cells).

    • Compare the proliferative effects of the different albuterol enantiomers.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migration of airway smooth muscle cells.

Materials:

  • Human Airway Smooth Muscle (HASM) cells.

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

  • Cell culture medium.

  • Chemoattractant (e.g., PDGF or 10% FBS).

  • Test compounds: this compound, (R)-Albuterol, Racemic Albuterol.

  • Staining solution (e.g., Crystal Violet or DAPI).

  • Cotton swabs.

Protocol:

  • Preparation:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium containing the chemoattractant to the lower chamber.

    • In the upper chamber of the insert, add a suspension of serum-starved HASM cells in serum-free medium containing the test compounds.

  • Incubation:

    • Incubate the plate at 37°C for a period that allows for cell migration (e.g., 4-8 hours).

  • Staining and Visualization:

    • After incubation, remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Allow the inserts to dry.

  • Quantification:

    • Count the number of migrated cells in several random fields of view using a microscope.

    • Calculate the average number of migrated cells per field.

  • Data Analysis:

    • Compare the number of migrated cells in the presence of the different albuterol enantiomers to the control.

Visualizing Cellular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

β2-Adrenergic Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Proliferation_Pathway Proliferation/ Inflammatory Pathways This compound->Proliferation_Pathway May activate (R)-Albuterol (R)-Albuterol B2AR β2-Adrenergic Receptor (R)-Albuterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: (S)- and (R)-Albuterol Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

G A Prepare Cell Membranes (β2-AR expressing cells) B Incubate Membranes with: - Radioligand - Test Compound (this compound) - Non-specific control A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: cAMP Accumulation Assay

G A Seed β2-AR expressing cells in a multi-well plate B Treat cells with This compound and controls A->B C Lyse cells and add cAMP detection reagents B->C D Measure signal (e.g., HTRF, AlphaScreen) C->D E Data Analysis (EC50 and Emax determination) D->E

Caption: cAMP Accumulation Assay Workflow.

This guide provides a foundational framework for investigating the cellular mechanisms of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental systems.

References

Differential Gene Expression Induced by (R)-Albuterol and (S)-Albuterol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Albuterol, a widely prescribed bronchodilator for the treatment of asthma and other respiratory diseases, is administered as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While (R)-albuterol is the pharmacologically active component responsible for bronchodilation through its agonist activity on the β2-adrenergic receptor, emerging evidence suggests that this compound is not inert and may contribute to pro-inflammatory and other adverse effects. This guide provides a comparative analysis of the gene expression changes induced by the individual enantiomers, supported by experimental data, to elucidate their distinct pharmacological profiles at the molecular level.

Quantitative Analysis of Gene Expression

The differential effects of (R)- and this compound on gene expression have been investigated in various cell types relevant to airway physiology. While comprehensive transcriptome-wide data from a single study directly comparing the two enantiomers remains limited in the public domain, specific gene expression changes have been characterized.

One key study demonstrated the differential regulation of 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), an enzyme that converts inactive cortisone (B1669442) to active cortisol, in airway epithelial cells.

Table 1: Relative mRNA Expression of HSD11B1 in Murine Tracheal Epithelial Cells (MTCCs) Treated with Albuterol Enantiomers [1]

Treatment (10⁻⁶M for 24 hours)Relative HSD11B1 mRNA Expression (Fold Change vs. Vehicle)p-value
Vehicle Control1.0-
(R)-Albuterol~2.5≤ 0.01
This compoundNo significant change> 0.05
Racemic (R+S)-AlbuterolNo significant change> 0.05

Data are derived from quantitative PCR analysis and represent the mean fold change from multiple experiments. The study found that only (R)-albuterol significantly induced the expression of HSD11B1.

Experimental Protocols

The following are methodologies employed in key experiments to determine the differential effects of (R)- and this compound on gene expression.

Cell Culture and Treatment
  • Cell Line: Murine Tracheal Epithelial Cells (MTCCs) were used to model the airway epithelium.

  • Culture Conditions: Cells were maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: For gene expression analysis, cells were exposed to (R)-albuterol, this compound, or racemic albuterol at a concentration of 10⁻⁶M for 24 hours. A vehicle control (e.g., sterile water or PBS) was run in parallel.[1]

RNA Extraction and Quantitative Real-Time PCR (qPCR)
  • RNA Isolation: Total RNA was extracted from the treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Analysis: The expression of the target gene (Hsd11b1 in the cited study) and a housekeeping gene (e.g., Gapdh) was quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression was calculated using the ΔΔCt method.[1]

Signaling Pathways and Experimental Workflows

The differential effects of (R)- and this compound on gene expression are mediated by distinct signaling pathways. (R)-albuterol primarily signals through the β2-adrenergic receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This pathway is generally associated with anti-inflammatory effects. In contrast, this compound has been suggested to activate pro-inflammatory pathways, including the transcription factor NF-κB.

Signaling_Pathways cluster_R_Albuterol (R)-Albuterol Pathway cluster_S_Albuterol This compound Pathway R_Albuterol (R)-Albuterol beta2AR β2-Adrenergic Receptor R_Albuterol->beta2AR Agonist AC Adenylyl Cyclase beta2AR->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Anti_inflammatory Anti-inflammatory Gene Expression (e.g., ↑ HSD11B1) PKA->Anti_inflammatory S_Albuterol This compound Unknown_Receptor Unknown Receptor/ Mechanism S_Albuterol->Unknown_Receptor NFkB_activation NF-κB Activation Unknown_Receptor->NFkB_activation Pro_inflammatory Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory Experimental_Workflow start Cell Culture (e.g., Airway Epithelial Cells) treatment Treatment with: - (R)-Albuterol - this compound - Racemic Albuterol - Vehicle Control start->treatment incubation 24-hour Incubation treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (Target & Housekeeping Genes) cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis result Comparative Gene Expression Profile analysis->result

References

Safety Operating Guide

Navigating the Disposal of (S)-Albuterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of (S)-Albuterol, a common bronchodilator, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of pharmaceutical research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound waste generated in a laboratory setting.

Immediate Safety and Handling Precautions

Before addressing disposal, it is paramount to handle this compound with appropriate safety measures. Refer to the Safety Data Sheet (SDS) for detailed information on personal protective equipment (PPE), handling, and storage. In general, when working with this compound powder or solutions, standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area to avoid inhalation of the compound.

Step-by-Step Disposal Plan for this compound Waste

The disposal of this compound is governed by federal, state, and local regulations. The United States Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A crucial takeaway from these regulations is the ban on sewering (flushing down the drain) of hazardous pharmaceutical waste .

Here is a step-by-step plan for the proper disposal of various forms of this compound waste in a laboratory:

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste at the point of generation. Different forms of waste will require specific handling:

  • Unused or Expired Pure this compound Compound: This is considered a hazardous chemical waste.

  • This compound Solutions: Aqueous or solvent-based solutions containing this compound are also treated as hazardous chemical waste.

  • Contaminated Labware: This includes items such as vials, pipette tips, gloves, and bench paper that have come into direct contact with this compound. These should be considered hazardous waste.

  • Empty Stock Containers: Containers that held the pure this compound compound must be managed as hazardous waste. They should not be triple-rinsed and disposed of as regular trash unless specifically permitted by your institution's environmental health and safety (EHS) office and local regulations.

Step 2: Waste Collection and Labeling

  • Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for each type of this compound waste. For liquid waste, use a designated container compatible with the solvent used. For solid waste, a labeled, sealed bag or container is appropriate.

  • Proper Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound" (or "Levalbuterol"), and a clear description of the contents (e.g., "Aqueous solution of this compound," "Contaminated gloves with this compound"). The date of accumulation should also be clearly marked.

Step 3: On-Site Storage

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure that the storage area is secure and away from general laboratory traffic.

Step 4: Arrange for Professional Disposal

  • This compound waste must be disposed of through a licensed hazardous waste management company. Do not attempt to treat or neutralize this compound waste in the lab with general chemical methods unless you have a specifically approved and validated protocol from your EHS department. Standard laboratory neutralization procedures for simple acids and bases are not appropriate for complex organic molecules like this compound.

  • Contact your institution's EHS office to schedule a pickup of your hazardous waste. They will have established procedures and contracts with certified disposal vendors.

Step 5: Record Keeping

  • Maintain accurate records of the types and amounts of this compound waste generated and disposed of. This documentation is crucial for regulatory compliance.

Quantitative Data on this compound Environmental Fate

While specific data on the environmental impact of this compound from laboratory waste is limited, studies on its parent compound, albuterol (salbutamol), in the broader environment provide valuable insights. Advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to detect its presence in wastewater. Research has also focused on methods to degrade the compound.

ParameterFindings
Wastewater Concentration Albuterol is frequently detected in wastewater influent and effluent, with concentrations varying based on location and treatment plant efficiency.
Photodegradation Studies have shown that albuterol can be degraded by simulated sunlight in aqueous solutions. The degradation rate is influenced by pH, with faster degradation observed at pH 3 and 12. This process can lead to the formation of several transformation products.
Photocatalytic Degradation Research has demonstrated the effective removal of albuterol from water using photocatalysis, for example, with manganese-doped titanium dioxide (Mn-doped TiO2) nanoparticles under visible light. One study reported up to 95% removal of salbutamol (B1663637) after 180 minutes of irradiation.

Experimental Protocols: In-Lab Deactivation and Advanced Oxidation

Currently, there are no widely established and recommended experimental protocols for the routine in-lab chemical neutralization or deactivation of this compound waste by researchers. The standard and safest practice is collection and disposal via a certified hazardous waste service.

For informational purposes, advanced oxidation processes (AOPs) are effective methods for the degradation of pharmaceuticals in water treatment settings. These processes, such as ozonation, UV/hydrogen peroxide, and Fenton reactions, generate highly reactive hydroxyl radicals that can break down complex organic molecules like albuterol. However, these are typically large-scale industrial processes and are not designed or recommended for use as a standard laboratory waste disposal procedure without specialized equipment and safety protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Workflow for this compound Waste Disposal cluster_0 Workflow for this compound Waste Disposal cluster_1 Workflow for this compound Waste Disposal start Generation of this compound Waste identify Identify Waste Type start->identify segregate Segregate Waste identify->segregate pure_compound Pure this compound identify->pure_compound Is it pure compound? solutions Solutions identify->solutions Is it a solution? contaminated_labware Contaminated Labware identify->contaminated_labware Is it contaminated labware? empty_containers Empty Stock Containers identify->empty_containers Is it an empty stock container? label_waste Label Container as Hazardous Waste segregate->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Vendor contact_ehs->disposal pure_compound->segregate solutions->segregate contaminated_labware->segregate empty_containers->segregate

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific guidelines and your local EHS office for the most current and detailed procedures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Albuterol
Reactant of Route 2
(S)-Albuterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.